molecular formula C11H14N2O7S B12102594 5-Carboxymethyl-2-thiouridine

5-Carboxymethyl-2-thiouridine

货号: B12102594
分子量: 318.31 g/mol
InChI 键: MSGFOEBMIJOVCL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Carboxymethyl-2-thiouridine is a modified nucleoside of significant interest in biochemical and molecular biology research, particularly in the study of post-transcriptional RNA modifications. It is identified as a natural residue found in the wobble position of the anticodon in specific transfer RNAs (tRNAs) from organisms including bacteria and eukaryotes . This placement is functionally critical, as this compound and its derivatives play a key role in ensuring translational fidelity by facilitating proper codon-anticodon base pairing and preventing ribosomal frameshifting . The sulfur atom at the C2 position of the uracil ring is a known target for oxidative stress. Recent studies in eukaryotic cells have shown that oxidative conditions can trigger the desulfuration of this and related 2-thiouridines in tRNA. This process leads to the formation of desulfurated products and can impair tRNA function, thereby altering the translation of genetic information . Research into this compound thus provides valuable insights into the cellular response to oxidative stress and the role of tRNA modifications in regulating gene expression. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O7S/c14-3-5-7(17)8(18)10(20-5)13-2-4(1-6(15)16)9(19)12-11(13)21/h2,5,7-8,10,14,17-18H,1,3H2,(H,15,16)(H,12,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGFOEBMIJOVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Critical Role of 5-Carboxymethyl-2-thiouridine and its Derivatives in tRNA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the modified nucleoside 5-Carboxymethyl-2-thiouridine (cm5S2U) and its eukaryotic counterpart, 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U). Found at the wobble position of specific transfer RNAs (tRNAs), this modification is pivotal for maintaining translational fidelity and efficiency. This document synthesizes current knowledge on its function, biosynthesis, and the analytical methods used for its study, offering a valuable resource for professionals in molecular biology and drug development.

Core Function and Significance of cm5S2U/mcm5s2U in tRNA

The post-transcriptional modification of nucleosides in tRNA is a universal strategy to fine-tune protein synthesis. The cm5S2U/mcm5s2U modification is exclusively found at the wobble position (position 34) of the anticodon loop in tRNAs specific for Glutamine (Gln), Lysine (Lys), and Glutamic acid (Glu).[1] These tRNAs are tasked with decoding codons ending in A and G within split-codon boxes.

The primary role of the mcm5s2U modification is to ensure accurate and efficient decoding of these specific codons.[1] The presence of the 2-thio group, in particular, enhances the conformational rigidity of the anticodon loop. This structural stabilization promotes a C3'-endo ribose pucker, which is characteristic of A-form RNA helices, thereby pre-organizing the anticodon for optimal codon recognition.[2] This pre-structuring is thought to improve the efficiency of translation by minimizing the entropic penalty associated with ribosome binding.[2]

Functionally, the mcm5s2U modification at the wobble position restricts the misreading of near-cognate codons, particularly those ending in pyrimidines (U or C).[3] While it enhances the decoding of cognate A- and G-ending codons, its absence can lead to translational pausing and increased rates of frameshifting.[4] Interestingly, the lack of this modification does not significantly impact the aminoacylation levels of the corresponding tRNAs.[1]

The absence of mcm5s2U has been linked to a variety of cellular defects, including mitochondrial dysfunction and heightened sensitivity to oxidative stress, underscoring its importance in maintaining cellular homeostasis.

Quantitative Impact of mcm5s2U on tRNA Structure and Function

The structural and functional consequences of the mcm5s2U modification have been quantified through various biophysical and biochemical studies. The following tables summarize key findings, comparing unmodified tRNAs with their modified counterparts.

Table 1: Comparative Analysis of Anticodon Loop Conformation
ParameterUnmodified ASLmcm5s2U-modified ASLmnm5s2U-modified ASL*
% C3'-endo Ribose Pucker (U34)~19%~19%~60%
% C3'-endo Ribose Pucker (U35)~19%~19%~32%
% C3'-endo Ribose Pucker (U36)--~39%
U-turn StabilityLowModerateHigh
Anticodon StackingWeakModerateStrong

*Data for the bacterial equivalent, 5-methylaminomethyl-2-thiouridine (mnm5s2U), is included for comparison to highlight the significant impact of the 2-thio modification in conjunction with a C5 substituent.[2] This data indicates that the presence of a modified nucleoside at the wobble position, particularly one with a 2-thio group, significantly stabilizes the anticodon loop structure.[2]

Table 2: Impact of mcm5s2U Deficiency on Translational Fidelity
CodonModification StatusRelative Misreading Error FrequencyFold Change
UAA (Stop)Unmodified U34Low-
mcm5s2UIncreased7.7-fold
GGA (Gly)Unmodified U34Low-
mcm5s2UIncreased42-fold

This table illustrates that while the mcm5s2U modification is crucial for accurate decoding of its cognate codons, its presence can paradoxically increase the misreading of certain other codons, highlighting the complex interplay of tRNA modifications in maintaining overall translational accuracy.[3]

Table 3: Kinetic Parameters of tRNA on the Ribosome
tRNA SpeciesStep in TranslationKinetic Effect of s2-deficiencyFold Change
tRNA-Lys(UUU)EF-Tu rearrangement and Pi releaseSlower~6-fold
Dissociation from codon-recognition complexFaster~5-fold
Rate of tRNA rejectionIncreased~3-fold

These kinetic data demonstrate that the 2-thio component of the mcm5s2U modification is critical for multiple steps in the translation elongation cycle, ensuring the stable and efficient processing of the tRNA by the ribosome.[4]

Biosynthesis of mcm5s2U in Eukaryotic tRNA

The biosynthesis of mcm5s2U is a complex, multi-step enzymatic pathway that involves numerous proteins. The pathway can be broadly divided into the formation of the carboxymethyl side chain at the C5 position and the thiolation at the C2 position.

Biosynthesis of mcm5s2U in eukaryotic tRNA.

The Elongator complex is responsible for the initial carboxymethylation of the uridine at position 34. Subsequently, the Trm9/Trm112 methyltransferase complex adds a methyl group to form mcm5U. The thiolation at the C2 position is carried out by a sulfur relay system involving proteins such as Uba4, Urm1, and the Ncs2/Ncs6 complex, which utilizes L-cysteine as the sulfur donor.

Experimental Protocols

A comprehensive understanding of the role of cm5S2U/mcm5s2U necessitates robust experimental methodologies. This section details key protocols for the isolation and analysis of modified tRNAs.

tRNA Isolation from Eukaryotic Cells

Objective: To obtain a pure fraction of total tRNA from cultured eukaryotic cells for subsequent analysis.

Methodology:

  • Cell Lysis: Harvest cultured cells and lyse them in a buffer containing a strong denaturant (e.g., guanidinium thiocyanate) to inhibit RNase activity.

  • Phenol-Chloroform Extraction: Perform an acid phenol-chloroform extraction to separate nucleic acids from proteins and lipids. The aqueous phase containing the RNA is retained.

  • RNA Precipitation: Precipitate the total RNA from the aqueous phase using isopropanol or ethanol.

  • tRNA Enrichment: Resuspend the total RNA pellet and enrich for tRNA using anion-exchange chromatography or size-exclusion chromatography. Commercial kits are also available for this purpose.

  • Quality Control: Assess the purity and integrity of the isolated tRNA using a spectrophotometer (A260/A280 ratio) and denaturing polyacrylamide gel electrophoresis (PAGE).

tRNA_Isolation_Workflow Start Cultured Eukaryotic Cells Lysis Cell Lysis (Guanidinium Thiocyanate) Start->Lysis Extraction Acid Phenol-Chloroform Extraction Lysis->Extraction Precipitation Ethanol Precipitation of Total RNA Extraction->Precipitation Enrichment Anion-Exchange or Size-Exclusion Chromatography Precipitation->Enrichment QC Quality Control (Spectrophotometry & PAGE) Enrichment->QC End Purified Total tRNA QC->End

Workflow for tRNA isolation.
Analysis of tRNA Modifications by LC-MS/MS

Objective: To identify and quantify the cm5S2U/mcm5s2U modification in a sample of purified tRNA.

Methodology:

  • tRNA Digestion: Digest the purified tRNA to individual nucleosides using a cocktail of enzymes, typically nuclease P1 followed by bacterial alkaline phosphatase. For sequence context analysis, use specific RNases like RNase T1 to generate oligonucleotides.

  • Chromatographic Separation: Separate the resulting nucleosides or oligonucleotides using reversed-phase high-performance liquid chromatography (HPLC).

  • Mass Spectrometry Analysis: Analyze the eluate from the HPLC using a tandem mass spectrometer (MS/MS). The instrument is set to detect the specific mass-to-charge ratio of the target modified nucleoside.

  • Data Analysis: Identify cm5S2U/mcm5s2U based on its retention time and mass spectrum. Quantify its abundance by comparing the peak area to that of an unmodified nucleoside or a spiked internal standard.

LCMSMS_Workflow Start Purified tRNA Digestion Enzymatic Digestion to Nucleosides Start->Digestion HPLC Reversed-Phase HPLC Separation Digestion->HPLC MSMS Tandem Mass Spectrometry (MS/MS) Analysis HPLC->MSMS Data Data Analysis: Identification & Quantification MSMS->Data End Modification Profile Data->End

Workflow for LC-MS/MS analysis of tRNA modifications.
Northern Blotting for Specific tRNA Analysis

Objective: To detect and quantify a specific tRNA species and assess its modification status.

Methodology:

  • RNA Electrophoresis: Separate total RNA or purified tRNA on a denaturing polyacrylamide gel containing urea.

  • Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane.

  • Probe Hybridization: Hybridize the membrane with a labeled oligonucleotide probe that is complementary to the tRNA of interest. The probe can be radiolabeled or conjugated to a chemiluminescent molecule.

  • Washing and Detection: Wash the membrane to remove unbound probe and detect the signal using autoradiography or a chemiluminescence imager.

  • Modification-Sensitive Probing: To assess the modification status, a probe can be designed to overlap the modification site. The efficiency of hybridization can be sensitive to the presence of the modification, allowing for its indirect detection.

Conclusion and Future Directions

The this compound modification and its derivatives are critical for the precision and efficiency of protein synthesis. A thorough understanding of its role and biosynthesis is essential for researchers in molecular biology and for the development of novel therapeutics targeting translational control mechanisms. The experimental protocols outlined in this guide provide a robust framework for investigating this and other tRNA modifications.

Future research will likely focus on elucidating the intricate regulatory networks that control the expression and activity of the enzymes involved in the mcm5s2U biosynthetic pathway. Furthermore, exploring the connections between dysregulation of this modification and human diseases, such as cancer and neurological disorders, will open new avenues for therapeutic intervention. The continued development of sensitive and high-throughput analytical techniques will be paramount in advancing our knowledge of the epitranscriptomic landscape of tRNA and its impact on cellular function.

References

The Pivotal Role of 5-Carboxymethyl-2-thiouridine and its Derivatives in Orchestrating Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are fundamental to the fidelity and efficiency of protein synthesis. Among these, the modification of the wobble uridine (U34) is critical for accurate codon recognition. This technical guide delves into the function of 5-carboxymethyl-2-thiouridine (cm5S2U) and its fully processed form, 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U), in protein synthesis. We will explore its biosynthesis, its crucial role in codon decoding, the consequences of its absence, and detailed experimental protocols for its study. This document is intended to be a comprehensive resource for researchers in molecular biology, drug development, and related fields.

Introduction to Wobble Uridine Modifications

Transfer RNAs are central to translation, acting as adaptor molecules that interpret the genetic code on messenger RNA (mRNA) and deliver the corresponding amino acids to the ribosome. The accuracy of this process is heavily reliant on the precise interaction between the mRNA codon and the tRNA anticodon. Post-transcriptional modifications of tRNA nucleosides, particularly at the wobble position (position 34) of the anticodon, play a crucial role in modulating this interaction.[1][2]

In eukaryotes, a key modification at the wobble uridine is the formation of 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U).[3][4][5][6] This complex modification is vital for the proper decoding of specific codons and for maintaining overall proteome integrity.[7] The precursor to this molecule, this compound (cm5S2U), is an important intermediate in a conserved biosynthetic pathway. Deficiencies in the enzymes that catalyze these modifications can lead to significant translational defects and are associated with various human diseases.[8][9]

The Biosynthetic Pathway of mcm5s2U

The formation of mcm5s2U is a multi-step enzymatic process. The pathway begins with the formation of a carboxymethyl group at the 5th position of uridine (U34), creating cm5U. This step is dependent on the Elongator complex. Subsequently, a methyl group is added to cm5U by the Trm9/Trm112 methyltransferase complex to form mcm5U. For a subset of tRNAs, a sulfur group is added at the 2nd position of the uridine base, a reaction catalyzed by the Ncs2/Ncs6 thiolase, to generate the final mcm5s2U modification.[3][10] The presence of the mcm5 or ncm5 side chain is a prerequisite for efficient thiolation.[10]

mcm5s2U Biosynthetic Pathway cluster_elongator Elongator Complex cluster_trm9 Methyltransferase cluster_thiolase Thiolase U34 Uridine-34 cm5U cm5U U34->cm5U mcm5U mcm5U cm5U->mcm5U mcm5s2U mcm5s2U mcm5U->mcm5s2U Elongator Elp1-Elp6 Elongator->cm5U Trm9_Trm112 Trm9/Trm112 Trm9_Trm112->mcm5U Ncs2_Ncs6 Ncs2/Ncs6 Ncs2_Ncs6->mcm5s2U

Figure 1: Biosynthetic pathway of mcm5s2U modification.

Function of mcm5s2U in Protein Synthesis

The primary role of the mcm5s2U modification at the wobble position is to ensure accurate and efficient decoding of codons during translation.[1][11]

Codon Recognition and Translational Fidelity

The mcm5s2U modification restricts the conformational flexibility of the anticodon loop.[12][13] Specifically, the 2-thio group (s2) is crucial for preventing misreading of near-cognate codons, thereby enhancing translational fidelity.[11] Proton NMR studies have shown that the presence of the 2-thiocarbonyl group, in conjunction with the 5-substituent, stabilizes the C3'-endo conformation of the ribose ring.[12][13] This rigid conformation favors base pairing with adenosine (A) in the third position of the codon and restricts wobbling to guanosine (G), thus ensuring that tRNAs with mcm5s2U at the wobble position correctly decode NNA codons and not NNG codons.[12][14]

Transfer RNAs specific for Glutamine (Gln), Lysine (Lys), and Glutamic acid (Glu) universally possess an xm5s2U-type modification at the wobble position, enabling them to read A- and G-ending codons in their respective split codon boxes.[11]

Translational Efficiency

The mcm5s2U modification also enhances the efficiency of translation.[11] The absence of this modification leads to slower decoding of cognate codons, resulting in ribosome pausing.[7][8] This pausing can trigger ribosome collisions and activate cellular quality control pathways.[15] Overexpression of hypomodified tRNAs can alleviate this ribosome pausing and restore normal protein homeostasis.[7]

Consequences of mcm5s2U Deficiency

The lack of mcm5s2U modification has significant consequences for cellular function. In yeast, the simultaneous deletion of genes required for both the mcm5 and s2 modifications (e.g., elp3 and tuc1) is lethal.[11] This lethality can be rescued by overexpressing the unmodified forms of the affected tRNAs, suggesting that the primary defect is a reduction in translational efficiency rather than widespread missense errors.[11]

Defects in mcm5s2U synthesis are also linked to proteotoxic stress. Cells lacking this modification exhibit hallmarks of protein aggregation and are compromised in their ability to clear stress-induced protein aggregates.[7] This highlights the critical role of tRNA modifications in maintaining proteome integrity.

Experimental Protocols for Studying cm5S2U/mcm5s2U

Several techniques are available to detect, quantify, and study the function of cm5S2U and mcm5s2U.

Detection and Quantification of mcm5s2U

The γ-toxin from the yeast Kluyveromyces lactis specifically cleaves tRNAs containing the mcm5s2U modification.[3][4][16] This property can be exploited to assess the mcm5s2U status of tRNAs.

Protocol Overview:

  • Isolate total RNA from the cells of interest.

  • Incubate the RNA with purified γ-toxin.

  • Analyze the cleavage products by Northern blotting or quantitative reverse transcription PCR (qRT-PCR). A decrease in the full-length tRNA signal or an increase in cleavage products indicates the presence of mcm5s2U.

Gamma-Toxin Assay Workflow Start Isolate Total RNA Incubate Incubate with γ-Toxin Start->Incubate Analysis Analyze Cleavage Incubate->Analysis Northern Northern Blot Analysis->Northern Qualitative qRT_PCR qRT-PCR Analysis->qRT_PCR Quantitative Result Quantify mcm5s2U levels Northern->Result qRT_PCR->Result

Figure 2: Workflow for the γ-toxin endonuclease assay.

Detailed qRT-PCR Protocol for γ-Toxin Assay: [3]

  • RNA Treatment: Treat 1-5 µg of total RNA with γ-toxin in a 20 µL reaction volume.

  • Reverse Transcription: Synthesize cDNA from the treated RNA using a tRNA-specific reverse primer.

  • qPCR: Perform real-time PCR using primers that amplify the full-length tRNA. The amount of full-length tRNA is normalized to a control RNA (e.g., 25S rRNA or 5.8S rRNA). A decrease in the amplification of the target tRNA in the γ-toxin-treated sample compared to the untreated sample indicates the presence and relative amount of mcm5s2U.

Several next-generation sequencing (NGS) methods have been developed to quantify tRNA abundance and modifications.[17][18][19]

  • Hydro-tRNAseq: Involves limited alkaline hydrolysis of tRNA to generate fragments, which can help bypass some modifications that cause reverse transcriptase to stop.[17]

  • DM-TGIRT-seq: Utilizes a demethylase treatment and a thermostable group II intron reverse transcriptase to read through modifications.[17]

  • nano-tRNAseq: Enables direct sequencing of native, full-length tRNA molecules using nanopore technology, allowing for the simultaneous assessment of abundance and modification status without the need for reverse transcription and PCR amplification.[20][21]

General nano-tRNAseq Workflow: [20]

  • Small RNA Enrichment: Isolate small RNAs from total RNA.

  • Deacylation: Remove the amino acid from the 3' end of the tRNAs.

  • Adapter Ligation and Barcoding: Ligate adapters and barcodes to the tRNAs for multiplexing.

  • Nanopore Sequencing: Sequence the native tRNA on an Oxford Nanopore Technologies (ONT) platform.

  • Data Analysis: Analyze the raw signal data to determine tRNA abundance, coverage, and post-transcriptional modifications.

Functional Analysis of mcm5s2U

Ribosome profiling is a powerful technique to obtain a genome-wide snapshot of translation.[22][23] By deep sequencing ribosome-protected mRNA fragments (RPFs), one can determine the positions of ribosomes on transcripts with codon resolution.[7][24]

Protocol Overview: [22][24]

  • Cell Lysis and Nuclease Treatment: Lyse cells and treat with RNase to digest mRNA that is not protected by ribosomes.

  • Ribosome Isolation: Isolate monosomes by sucrose gradient ultracentrifugation.

  • RPF Extraction: Extract the RPFs (typically ~30 nucleotides) from the isolated ribosomes.

  • Library Preparation: Ligate adapters to the RPFs, perform reverse transcription, and PCR amplify to generate a sequencing library.

  • Deep Sequencing and Data Analysis: Sequence the library and map the reads to the transcriptome to determine ribosome occupancy at each codon.

By comparing ribosome occupancy profiles between wild-type cells and cells deficient in mcm5s2U synthesis, one can identify specific codons where translation is slowed down due to the absence of the modification.[7]

Ribosome Profiling Workflow Start Cell Lysis & Nuclease Digestion Isolation Isolate Monosomes (Sucrose Gradient) Start->Isolation Extraction Extract Ribosome-Protected Fragments (RPFs) Isolation->Extraction LibraryPrep Prepare Sequencing Library Extraction->LibraryPrep Sequencing Deep Sequencing LibraryPrep->Sequencing Analysis Map Reads & Analyze Ribosome Occupancy Sequencing->Analysis Result Identify Codon-Specific Pausing Analysis->Result

Figure 3: General workflow for ribosome profiling (Ribo-Seq).

Quantitative Data Summary

Organism tRNA Species Modification Effect of Deficiency Quantitative Observation Reference
S. cerevisiaetRNALys(UUU), tRNAGlu(UUC), tRNAGln(UUG)mcm5s2ULethalityDouble mutants (elp3Δ tuc1Δ) are non-viable.[11]
S. cerevisiaetRNAArg(UCU), tRNAGlu(UUC)mcm5U, mcm5s2URibosome pausingIncreased ribosome occupancy at cognate codons (AGA, AGG, GAA, GAG).[7]
C. elegansNot specifiedU34 modificationsRibosome pausingIncreased ribosome occupancy at cognate codons.[7]
S. cerevisiaeNot specifiedncs2Δ (lacks s2)Increased ribosome occupancy~2-fold increase in A-site occupancy at AAA, CAA, and GAA codons.[7]

Conclusion and Future Directions

The this compound modification pathway culminates in the formation of mcm5s2U, a critical player in ensuring the fidelity and efficiency of protein synthesis. Its role in restricting wobble base pairing and preventing ribosome pausing underscores its importance in maintaining a healthy proteome. The experimental techniques outlined in this guide provide a robust toolkit for researchers to investigate the intricate functions of this and other tRNA modifications.

Future research in this area will likely focus on the dynamic regulation of mcm5s2U synthesis in response to cellular stress and its role in the pathology of various diseases. The development of high-throughput methods for the precise quantification of a wide range of tRNA modifications will be crucial for a systems-level understanding of how the "epitranscriptome" fine-tunes gene expression. Such advancements will undoubtedly open new avenues for the development of novel therapeutic strategies targeting the translational machinery.

References

The Eukaryotic Biosynthesis of 5-Carboxymethyl-2-thiouridine: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the eukaryotic biosynthesis pathway for 5-Carboxymethyl-2-thiouridine (cm5S2U), a critical modified nucleoside found at the wobble position (U34) of certain transfer RNAs (tRNAs). The accurate formation of cm5S2U and its derivatives is essential for maintaining translational fidelity and efficiency. Dysregulation of this pathway has been implicated in a range of human diseases, including neurodegenerative disorders and cancer, making its components attractive targets for novel therapeutic interventions.

This guide details the enzymatic players, their reaction mechanisms, and the intricate signaling and logical relationships governing this vital cellular process. It further provides a compilation of quantitative data and detailed experimental protocols to facilitate further research and drug development efforts in this area.

I. The Core Biosynthesis Pathway: An Overview

The synthesis of cm5S2U is a multi-step process involving two key enzymatic complexes: the Elongator complex for the initial carboxymethylation of the uridine base, and the Ncs2/Ncs6 complex for the subsequent thiolation. This pathway is tightly regulated and relies on a dedicated sulfur relay system for the delivery of sulfur.

Biosynthesis_of_cm5S2U cluster_elongator Carboxymethylation (Elongator Complex) cluster_thiolation Thiolation cluster_sulfur_relay Sulfur Relay System U34 Uridine (U34) on tRNA cm5U 5-Carboxymethyluridine (cm5U) U34->cm5U Elp3 cm5S2U This compound (cm5S2U) cm5U->cm5S2U Ncs2/Ncs6 Elp3 Elp3 (Catalytic Subunit) Elongator Elongator Complex (Elp1-6) Elp3->Elongator part of Ncs2_Ncs6 Ncs2/Ncs6 Complex Cysteine Cysteine Uba4 Uba4 Cysteine->Uba4 Sulfur Donation Urm1 Urm1 Uba4->Urm1 Sulfur Transfer Urm1->Ncs2_Ncs6 Sulfur Donation Tum1 Tum1 Tum1->Uba4 assists

Figure 1: Biosynthesis pathway of cm5S2U in eukaryotes.

II. Quantitative Data Summary

While comprehensive kinetic data for all enzymes in the cm5S2U pathway are not yet fully elucidated, this section summarizes the available quantitative information regarding the cellular abundance of the involved components and their modifications.

ParameterOrganismValueReference(s)
tRNA Abundance Saccharomyces cerevisiae~15% of total RNA in actively dividing cells[1]
Saccharomyces cerevisiae1.76 - 3.30 x 10^6 molecules per cell (depending on growth medium)[2]
Saccharomyces cerevisiae9.5 - 12.2 molecules per ribosome (depending on growth medium)[2][3]
Elongator Subunit Abundance Saccharomyces cerevisiaeElp1, Elp2, and Elp3 are more abundant than Elp4, Elp5, and Elp6[4]
Ncs2/Ncs6 Abundance Saccharomyces cerevisiaeLevels decrease when cells are shifted to 37°C[3]

III. Key Enzymatic Steps and Experimental Protocols

A. Carboxymethylation by the Elongator Complex

The initial and rate-limiting step in the formation of cm5U is catalyzed by the Elongator complex, a highly conserved multisubunit assembly. The catalytic activity resides within the Elp3 subunit, which possesses a radical S-adenosylmethionine (SAM) domain and a lysine acetyltransferase (KAT) domain.[5][6] Elp3 utilizes acetyl-CoA and SAM to introduce a carboxymethyl group at the C5 position of the uridine ring.[6] The entire six-subunit complex (Elp1-6) is required for full activity in vivo.[7][8]

This protocol is adapted from methodologies described for the purification of the six-subunit yeast Holo-Elongator complex using the Tandem Affinity Purification (TAP) procedure.[7][8]

Materials:

  • Yeast strain expressing a TAP-tagged Elongator subunit (e.g., Elp1-TAP).

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40, 1 mM DTT, 1x protease inhibitor cocktail.

  • Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40.

  • TEV Protease.

  • Calmodulin Binding Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM CaCl2, 10% glycerol, 0.1% NP-40.

  • Calmodulin Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM EGTA, 10% glycerol, 0.1% NP-40.

  • IgG-Sepharose beads.

  • Calmodulin-agarose beads.

Procedure:

  • Grow yeast cells to mid-log phase and harvest by centrifugation.

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells using a bead beater or French press.

  • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Incubate the cleared lysate with IgG-Sepharose beads for 2 hours at 4°C with gentle rotation.

  • Wash the beads three times with Wash Buffer.

  • Elute the complex by incubating with TEV protease in Wash Buffer for 2 hours at 16°C to cleave the tag.

  • Transfer the eluate to a new tube and add Calmodulin Binding Buffer.

  • Incubate with Calmodulin-agarose beads for 1 hour at 4°C with gentle rotation.

  • Wash the beads three times with Calmodulin Binding Buffer.

  • Elute the Holo-Elongator complex with Calmodulin Elution Buffer.

  • Analyze the purified complex by SDS-PAGE and Coomassie staining or Western blotting.

This assay measures the acetyltransferase activity of Elp3 by monitoring the hydrolysis of acetyl-CoA, which is a prerequisite for the carboxymethylation reaction.

Materials:

  • Purified Elongator complex or recombinant Elp3.

  • Acetyl-CoA.

  • In vitro transcribed tRNA substrate (e.g., tRNALys(UUU)).

  • Reaction Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT.

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.

Procedure:

  • Set up the reaction mixture containing Reaction Buffer, Elongator complex/Elp3, and tRNA substrate.

  • Initiate the reaction by adding acetyl-CoA.

  • Incubate at 37°C for a defined period.

  • Stop the reaction and measure the amount of free CoA produced using DTNB, which reacts with the thiol group of CoA to produce a colored product that can be quantified spectrophotometrically at 412 nm.

B. Thiolation by the Ncs2/Ncs6 Complex

The second major step is the conversion of cm5U to cm5S2U through the addition of a sulfur atom at the C2 position of the uridine ring. This reaction is catalyzed by the heterodimeric Ncs2/Ncs6 (also known as Ctu1/Ctu2) complex.[9][10] Ncs6 is the catalytic subunit, possessing a P-loop NTPase domain, while Ncs2 is thought to play a structural role.[11] The sulfur is delivered to the Ncs2/Ncs6 complex via a dedicated sulfur relay system.

The delivery of sulfur for the thiolation reaction is a complex process involving a ubiquitin-like modifier protein, Urm1, and its E1-like activating enzyme, Uba4.[9] The cysteine desulfurase Nfs1 mobilizes sulfur from cysteine, which is then transferred to Uba4, potentially with the assistance of the sulfurtransferase Tum1. Uba4 then adenylates and thiocarboxylates the C-terminus of Urm1. The thiocarboxylated Urm1 serves as the direct sulfur donor for the Ncs2/Ncs6-catalyzed reaction.

Sulfur_Relay_Workflow Cysteine Cysteine Nfs1 Nfs1 (Cysteine Desulfurase) Cysteine->Nfs1 Provides Sulfur Tum1 Tum1 (Sulfurtransferase) Nfs1->Tum1 Uba4 Uba4 (E1-like Enzyme) Nfs1->Uba4 Sulfur Transfer Tum1->Uba4 Sulfur Transfer Urm1_adenylated Urm1-AMP Uba4->Urm1_adenylated Adenylates Urm1 Urm1_thiocarboxylated Urm1-COSH Urm1_adenylated->Urm1_thiocarboxylated Thiocarboxylation Ncs2_Ncs6 Ncs2/Ncs6 Complex Urm1_thiocarboxylated->Ncs2_Ncs6 Sulfur Donation cm5S2U cm5S2U on tRNA Ncs2_Ncs6->cm5S2U cm5U cm5U on tRNA cm5U->Ncs2_Ncs6 Binds LCMS_Workflow start Purified total tRNA digestion Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) start->digestion nucleosides Mixture of Nucleosides digestion->nucleosides hplc HPLC Separation (Reversed-Phase C18) nucleosides->hplc msms Tandem Mass Spectrometry (MRM Mode) hplc->msms quantification Quantification (Comparison to Standards) msms->quantification result Abundance of cm5U and cm5S2U quantification->result

References

Chemical structure and properties of 5-Carboxymethyl-2-thiouridine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxymethyl-2-thiouridine (cm⁵S²U) is a post-transcriptionally modified pyrimidine nucleoside, an analogue of uridine, found in transfer RNA (tRNA). This modification, typically occurring at the wobble position (position 34) of the anticodon loop, plays a critical role in the fidelity and efficiency of protein translation. The presence of a sulfur atom at the 2-position and a carboxymethyl group at the 5-position of the uracil base confers unique chemical and structural properties that influence codon recognition and the stability of the tRNA structure. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biological role, and relevant experimental methodologies for the study of this compound.

Chemical Structure and Identification

This compound is systematically named 1,2,3,4-Tetrahydro-4-oxo-1-β-D-ribofuranosyl-2-thioxo-5-pyrimidineacetic acid.[1] Its structure consists of a ribose sugar linked to a 2-thiouracil base which is further substituted with a carboxymethyl group at the C5 position.

Chemical structure of this compound

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
CAS Number 58479-77-9[1]
Chemical Formula C₁₁H₁₄N₂O₇S[1]
Molecular Weight 318.3 g/mol [1]
SMILES C1=C(C(=O)NC(=S)N1[C@H]2--INVALID-LINK--CO)O">C@@HO)CC(=O)O[1]
InChI InChI=1S/C11H14N2O7S/c14-3-5-7(17)8(18)10(21-5)13-2-4(1-6(15)16)9(19)12-11(13)20/h2,5,7-8,10,14,17-18H,1,3H2,(H,15,16)(H,12,19,20)/t5-,7-,8-,10-/m1/s1
Synonyms 1,2,3,4-Tetrahydro-4-oxo-1-b-D-ribofuranosyl-2-thioxo-5-pyrimidineacetic acid[1]

Physicochemical Properties

Table 2: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound5-(carboxymethylaminomethyl)-2-thiouridine (cmnm⁵s²U)Reference
Melting Point Data not availableData not available
Solubility Data not availableData not available
pKa Data not available8.0 (predicted)[2]
Density Data not available1.79 g/cm³ (predicted)

Biological Role and Significance

This compound and its derivatives are integral components of the translational machinery in all domains of life.[3] Located at the wobble position of the tRNA anticodon, these modifications are crucial for:

  • Codon Recognition: The 2-thio modification restricts the conformational flexibility of the ribose ring, favoring a C3'-endo pucker. This pre-structures the anticodon loop for efficient and accurate base pairing with the corresponding codon on the messenger RNA (mRNA). Specifically, 2-thiouridine derivatives enhance the recognition of purine bases (A and G) in the third position of the codon.[4]

  • Translational Fidelity: By ensuring correct codon-anticodon pairing, cm⁵S²U and related modifications prevent frameshifting errors during protein synthesis.[3]

  • tRNA Stability: The thio-modification can contribute to the overall structural integrity of the tRNA molecule.

The biosynthesis of 2-thiouridine derivatives involves a complex enzymatic pathway that utilizes a sulfur relay system to deliver sulfur to the uridine base within the tRNA molecule.

Signaling and Biosynthetic Pathways

The formation of 2-thiouridine at the wobble position of tRNA is a multi-step enzymatic process. In eukaryotes, this is primarily accomplished by the URM1 and UBA4 pathway. The general workflow involves the activation of ubiquitin-related modifier 1 (Urm1) by Uba4, followed by the transfer of sulfur to the tRNA.

biosynthesis_of_2_thiouridine cluster_activation Activation cluster_sulfur_transfer Sulfur Transfer cluster_tRNA_modification tRNA Modification Urm1 Urm1 Uba4 Uba4 (E1-like activating enzyme) Urm1->Uba4 1. Binding AMP_PPi AMP + PPi Uba4->AMP_PPi Urm1_activated Urm1-AMP Uba4->Urm1_activated 2. Adenylation of Urm1 C-terminus ATP ATP ATP->Uba4 Nfs1 Nfs1 (Cysteine Desulfurase) Urm1_activated->Nfs1 3. Interaction Cysteine L-Cysteine Cysteine->Nfs1 Urm1_thiocarboxylated Urm1-COSH Nfs1->Urm1_thiocarboxylated 4. Thiocarboxylation of Urm1 Ncs2_Ncs6 Ncs2/Ncs6 Complex (Thiolase) Urm1_thiocarboxylated->Ncs2_Ncs6 5. Sulfur Donation tRNA tRNA with Uridine at wobble position tRNA->Ncs2_Ncs6 tRNA_thiolated tRNA with 2-Thiouridine Ncs2_Ncs6->tRNA_thiolated 6. 2-Thiolation

Biosynthesis of 2-Thiouridine in Eukaryotic tRNA.

Experimental Protocols

Chemical Synthesis of 5-Carboxymethyluridine Derivatives

General Synthetic Strategy:

  • Preparation of the 5-substituted uracil base: This often involves the condensation of a suitable precursor, such as S-ethylthiourea, with a substituted three-carbon unit, like diethyl formylsuccinate, to form the pyrimidine ring.[6]

  • Glycosylation: The modified uracil base is then coupled with a protected ribose derivative, typically a ribosyl chloride or acetate, to form the nucleoside. This step often employs methods like the silyl method or condensation with mercuric salts.

  • Deprotection: The protecting groups on the ribose sugar are removed to yield the final nucleoside.

A reported synthesis of 5-carboxymethylaminomethyl-2-thiouridine involved a 4-step conversion from 2',3'-O-isopropylidene-2-thiouridine, highlighting a potential route for introducing the C5-substituent onto a pre-formed 2-thiouridine scaffold.[7]

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the detection and quantification of modified nucleosides in biological samples. The general workflow for the analysis of this compound in tRNA is as follows:

1. tRNA Isolation and Hydrolysis:

  • Total RNA is extracted from the biological sample of interest.

  • tRNA is then purified from the total RNA pool, often by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • The purified tRNA is enzymatically hydrolyzed to its constituent nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The resulting nucleoside mixture is separated by reverse-phase HPLC. A C18 column is commonly used with a gradient of a polar mobile phase (e.g., aqueous ammonium acetate) and a less polar organic modifier (e.g., acetonitrile).

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, typically a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF).

  • Quantification: Quantification is achieved using multiple reaction monitoring (MRM) on a triple quadrupole instrument or by extracting the ion chromatogram of the accurate mass of the protonated molecule on a high-resolution instrument.

lc_ms_workflow start Biological Sample (Cells, Tissues) rna_extraction Total RNA Extraction start->rna_extraction trna_purification tRNA Purification (e.g., HPLC, PAGE) rna_extraction->trna_purification hydrolysis Enzymatic Hydrolysis to Nucleosides trna_purification->hydrolysis lc_separation Reverse-Phase HPLC Separation hydrolysis->lc_separation ms_detection Mass Spectrometry Detection (ESI-MS/MS) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis end Quantified cm⁵S²U Levels data_analysis->end

Workflow for LC-MS based analysis of tRNA modifications.

Spectral Data

Detailed experimental NMR and UV-Vis spectra for this compound are not widely published. However, the characteristic spectral features of related compounds can provide insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of uridine derivatives shows characteristic signals for the ribose protons and the protons on the uracil base. The anomeric proton (H1') of the ribose typically appears as a doublet around 5.8-6.0 ppm. The H6 proton of the uracil base is also a distinct doublet.

  • ¹³C NMR: The carbon NMR spectrum is particularly useful for identifying the thiocarbonyl group. The C2 carbon in 2-thiouridine resonates significantly downfield (around 175-180 ppm) compared to the corresponding carbonyl carbon in uridine (around 150-152 ppm). The C4 carbonyl carbon appears at around 163-166 ppm.

UV-Vis Spectroscopy: 2-Thiouridine and its derivatives exhibit a characteristic UV absorption maximum at a longer wavelength compared to uridine. While uridine has a λmax around 262 nm at neutral pH, 2-thiouridines typically show a λmax in the range of 275-285 nm, with a shoulder or a second maximum at a shorter wavelength. This red shift is due to the presence of the sulfur atom.

Conclusion

This compound is a vital modified nucleoside that fine-tunes the process of protein synthesis. Its unique chemical structure imparts specific properties that are essential for accurate codon reading and overall tRNA function. While some of its physicochemical properties and detailed synthetic protocols require further investigation, the analytical methods for its detection and quantification are well-established. Continued research into the biosynthesis and biological roles of cm⁵S²U and other tRNA modifications will undoubtedly provide deeper insights into the intricate regulation of gene expression and its implications in health and disease.

References

An In-depth Guide to the Subcellular Localization of 5-Carboxymethyl-2-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the subcellular localization of the modified tRNA nucleoside 5-Carboxymethyl-2-thiouridine (cmm5S2U) and its derivatives. This document details its distribution within eukaryotic cells, the biosynthetic pathways responsible for its formation in different compartments, and the experimental methodologies used for its study.

Introduction to this compound

This compound (cmm5S2U) is a post-transcriptionally modified nucleoside found in the wobble position (position 34) of the anticodon loop of specific transfer RNA (tRNA) molecules. This modification, along with its methylated form, 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U), plays a crucial role in ensuring the fidelity and efficiency of protein translation by restricting codon recognition. The presence and nature of modifications at this position are critical for maintaining the correct reading frame and for the accurate decoding of codons, particularly those ending in A or G.

Subcellular Distribution of cmm5S2U and its Analogs

In eukaryotic cells, derivatives of this compound are found in distinct subcellular compartments, primarily the cytosol and mitochondria. The specific modification present is compartment-dependent.

  • Cytosol: The methylated form, 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) , is predominantly found in cytosolic tRNAs.[1] This modification is crucial for the proper translation of nuclear-encoded genes.

  • Mitochondria: Mammalian mitochondria contain a related taurine-conjugated modification, 5-taurinomethyl-2-thiouridine (τm5s2U) , in their tRNAs.[2][3] In yeast mitochondria, 5-carboxymethylaminomethyluridine (cmnm5U) has been identified.[4] These modifications are essential for the translation of mitochondrially encoded proteins, which are critical components of the electron transport chain.

Table 1: Subcellular Localization of cmm5S2U and its Derivatives in Eukaryotes

Cellular CompartmentPredominant ModificationFunction
Cytosol5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U)Translation of nuclear-encoded mRNAs[1]
Mitochondria (Mammalian)5-taurinomethyl-2-thiouridine (τm5s2U)Translation of mitochondrial-encoded mRNAs[2][3]
Mitochondria (Yeast)5-carboxymethylaminomethyluridine (cmnm5U)Translation of mitochondrial-encoded mRNAs[4]

Biosynthetic Pathways and Enzyme Localization

The biosynthesis of these modified nucleosides involves distinct enzymatic pathways in the cytosol and mitochondria, reflecting the different chemical structures of the final modifications.

Cytosolic Biosynthesis of mcm5s2U

The formation of mcm5s2U in the cytosol is a multi-step process involving several key enzyme complexes. The human homologs of the key enzymes are ALKBH8 and TRMT112.[5][6] Studies have shown that ALKBH8 is primarily localized in the cytoplasm, with TRMT112 being present in both the cytoplasm and the nucleus.[6][7][8]

cytosolic_pathway cluster_cytosol Cytosol U34 Uridine-34 in pre-tRNA cm5U 5-Carboxymethyluridine (cm5U) U34->cm5U Carboxymethylation mcm5U 5-Methoxycarbonyl- methyluridine (mcm5U) cm5U->mcm5U Methylation mcm5s2U 5-Methoxycarbonylmethyl- 2-thiouridine (mcm5s2U) mcm5U->mcm5s2U Thiolation Elongator Elongator Complex Elongator->U34 ALKBH8_TRMT112 ALKBH8-TRMT112 Complex ALKBH8_TRMT112->cm5U Thiolation_Enzymes Thiolation Enzymes (e.g., Ncs6/Urm1 in yeast) Thiolation_Enzymes->mcm5U

Cytosolic biosynthesis of mcm5s2U.
Mitochondrial Biosynthesis of τm5s2U

In mitochondria, the initial modification is catalyzed by the homologs of the bacterial MnmE and MnmG/GidA proteins. In yeast, these are Mss1 and Mto1, which are located in the mitochondria.[4] The subsequent steps leading to the taurine conjugate are less well-characterized but are known to occur within the organelle. The 2-thiolation step is carried out by mitochondrial-specific enzymes.

mitochondrial_pathway cluster_mitochondrion Mitochondrion U34_mito Uridine-34 in mito-pre-tRNA cmnm5U_mito 5-Carboxymethylaminomethyl- uridine (cmnm5U) U34_mito->cmnm5U_mito Carboxymethyl- aminomethylation cmnm5s2U_mito cmnm5s2U cmnm5U_mito->cmnm5s2U_mito Thiolation tm5s2U_mito 5-Taurinomethyl- 2-thiouridine (τm5s2U) cmnm5s2U_mito->tm5s2U_mito Taurine Conjugation Mss1_Mto1 Mss1-Mto1 Complex (Yeast Homologs) Mss1_Mto1->U34_mito Mito_Thiolase Mitochondrial Thiolase Mito_Thiolase->cmnm5U_mito Taurine_Transferase Taurine Transferase (putative) Taurine_Transferase->cmnm5s2U_mito

Mitochondrial biosynthesis of τm5s2U.

Experimental Protocols

Determining the subcellular localization and quantity of cmm5S2U requires a combination of cell fractionation, RNA isolation, and sensitive analytical techniques.

Workflow for Quantitative Analysis

The overall workflow to quantify cmm5S2U derivatives in different cellular compartments is as follows:

experimental_workflow cell_culture 1. Cell Culture fractionation 2. Subcellular Fractionation (Differential Centrifugation) cell_culture->fractionation cytosol Cytosolic Fraction fractionation->cytosol mitochondria Mitochondrial Fraction fractionation->mitochondria nucleus Nuclear Fraction fractionation->nucleus tRNA_iso_cyto 3a. tRNA Isolation (Cytosol) cytosol->tRNA_iso_cyto tRNA_iso_mito 3b. tRNA Isolation (Mitochondria) mitochondria->tRNA_iso_mito hydrolysis 4. Enzymatic Hydrolysis to Nucleosides tRNA_iso_cyto->hydrolysis tRNA_iso_mito->hydrolysis lcms 5. LC-MS/MS Analysis hydrolysis->lcms quant 6. Quantification lcms->quant

Workflow for subcellular quantification.
Detailed Protocol: Subcellular Fractionation and tRNA Analysis

This protocol outlines the steps for separating cytosolic and mitochondrial fractions for subsequent tRNA isolation and LC-MS/MS analysis.

Materials:

  • Cultured eukaryotic cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation buffer (e.g., hypotonic buffer with a non-ionic detergent)

  • Dounce homogenizer

  • Refrigerated centrifuge

  • TRIzol or similar RNA extraction reagent

  • Enzymes for tRNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)

  • LC-MS/MS system

Procedure:

  • Cell Harvesting:

    • Grow cells to confluency in appropriate culture vessels.

    • Harvest cells by scraping or trypsinization, then wash with ice-cold PBS.

    • Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Cell Lysis and Fractionation:

    • Resuspend the cell pellet in ice-cold hypotonic fractionation buffer.

    • Allow cells to swell on ice for 15-20 minutes.

    • Lyse the cells using a Dounce homogenizer with a loose-fitting pestle.

    • Centrifuge the homogenate at 700-1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[9]

    • Carefully collect the supernatant (contains cytosol and mitochondria).

    • Centrifuge the supernatant at 10,000-12,000 x g for 20 minutes at 4°C to pellet the mitochondria.[9]

    • The resulting supernatant is the cytosolic fraction. The pellet is the mitochondrial fraction.

  • tRNA Isolation:

    • Isolate total RNA from the cytosolic and mitochondrial fractions separately using TRIzol or a similar method according to the manufacturer's protocol.

    • To enrich for tRNA, further purification can be performed using methods such as HPLC or specialized kits.

  • Enzymatic Hydrolysis of tRNA:

    • Digest the purified tRNA from each fraction to single nucleosides using a combination of nuclease P1 and alkaline phosphatase.[10]

    • This is typically performed by incubating the tRNA with the enzymes in an appropriate buffer at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the resulting nucleoside mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a reversed-phase C18 column for separation of the nucleosides.

    • Employ a mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of cmm5S2U, mcm5s2U, and τm5s2U based on their specific parent and fragment ion masses.[10][11]

  • Quantification:

    • Quantify the amount of each modified nucleoside in the cytosolic and mitochondrial fractions by comparing the peak areas to those of known standards.

    • Normalize the quantities to the total amount of tRNA analyzed from each fraction.

Conclusion

This compound and its derivatives are vital for translational accuracy and are distinctly localized within the eukaryotic cell. The presence of mcm5s2U in the cytosol and τm5s2U in mitochondria highlights the specialized nature of the translational machinery in these compartments. The distinct biosynthetic pathways underscore the complexity of tRNA modification and its regulation. The provided experimental framework offers a robust approach for researchers to quantitatively investigate the subcellular distribution of these and other modified nucleosides, which is crucial for understanding their roles in cellular physiology and disease, and for the development of novel therapeutic strategies targeting protein synthesis.

References

The Pivotal Role of Wobble Position Modifications in tRNA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of tRNA Wobble Modifications in Translation, Cellular Stress Response, and Disease for Researchers, Scientists, and Drug Development Professionals.

Introduction

Transfer RNA (tRNA) molecules are central to the process of protein synthesis, acting as the crucial adaptors that translate the genetic code into the amino acid sequence of proteins. The fidelity and efficiency of this process are not solely dependent on the primary sequence of the tRNA but are heavily influenced by a complex landscape of over 100 post-transcriptional chemical modifications. Among these, modifications at the wobble position (nucleotide 34) of the tRNA anticodon are of paramount importance. These modifications are critical for accurate codon recognition, maintaining the translational reading frame, and fine-tuning the rate of protein synthesis. Dysregulation of wobble position modifications has been implicated in a range of human pathologies, including neurological disorders, mitochondrial diseases, and cancer, making the enzymes responsible for these modifications attractive targets for novel therapeutic interventions. This technical guide provides a comprehensive overview of the significance of tRNA wobble position modifications, detailing their impact on molecular processes, summarizing key quantitative data, outlining experimental protocols for their study, and visualizing the intricate pathways involved.

The Functional Significance of Wobble Position Modifications

The "wobble" hypothesis, first proposed by Francis Crick, posits that the base at the third position of an mRNA codon can form non-Watson-Crick base pairs with the first base of the tRNA anticodon (position 34). This flexibility allows a single tRNA to recognize multiple synonymous codons. However, this inherent flexibility must be tightly regulated to prevent mistranslation. Wobble position modifications serve as a critical regulatory layer, either expanding the decoding capacity of a tRNA or restricting it to specific codons to ensure translational fidelity.

Modifications at Uridine 34 (U34) are particularly diverse and well-studied. These modifications, such as 5-methoxycarbonylmethyl (mcm⁵U), 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U), and 5-carbamoylmethyluridine (ncm⁵U), are crucial for the efficient translation of codons ending in A and G.[1] The addition of a thiol group (s²) at the C2 position of uridine, for instance, restricts pairing to A-ending codons, while the mcm⁵ group can stabilize pairing with both A and G.[2][3] The absence or "hypo-modification" of these U34 nucleosides can lead to ribosomal pausing at their cognate codons, reduced protein expression, and an overall disruption of protein homeostasis (proteostasis), which can trigger cellular stress responses.[4]

Quantitative Impact of Wobble Modifications on Translation

The presence or absence of wobble modifications has a quantifiable impact on the kinetics and efficiency of translation. In vitro and in vivo studies have provided valuable data on how these chemical alterations affect ribosome binding, the rate of peptide bond formation, and overall protein output.

ParametertRNA StatusValueFold Change (Modified vs. Unmodified)Reference
Ribosomal A-site Binding (kon) Wild-type tRNALys (modified)1.5 x 10⁻² s⁻¹·μM⁻¹-[5]
urm1Δ tRNALys (lacks s²)5 x 10⁻³ s⁻¹·μM⁻¹3-fold decrease[5]
elp3Δ tRNALys (lacks mcm⁵)5.6 x 10⁻³ s⁻¹·μM⁻¹~2.7-fold decrease[5]
Ribosomal A-site Dissociation (koff) Wild-type tRNALys (modified)6.6 x 10⁻⁴ s⁻¹-[5]
urm1Δ tRNALys (lacks s²)1.3 x 10⁻³ s⁻¹~2-fold increase[5]
elp3Δ tRNALys (lacks mcm⁵)1 x 10⁻³ s⁻¹~1.5-fold increase[5]
Dipeptide Formation (kpep) Wild-type aa-tRNALys1 s⁻¹-[5]
urm1Δ aa-tRNALys (lacks s²)0.2 s⁻¹5-fold decrease[5]
Ribosome Binding Affinity (Kd) Native tRNALys (modified)70 ± 7 nM-[6][7]
Modified ASLLys (s²U34)176 ± 62 nM~2.5-fold weaker[6][7]
Unmodified ASLLysNo detectable binding-[6]

Table 1: Quantitative Effects of Wobble Uridine Modifications on Translation Kinetics. This table summarizes key kinetic parameters demonstrating the importance of wobble modifications for efficient translation. The absence of modifications leads to slower association, faster dissociation, and a significantly reduced rate of peptide bond formation.

ConditionDown-regulated ProteinsUp-regulated ProteinsReference
trm9Δ (lacks mcm⁵U and mcm⁵s²U) - Normal Growth23195[8]
trm9Δ (lacks mcm⁵U and mcm⁵s²U) - MMS Treatment195137[8]

Table 2: Impact of Trm9-Catalyzed Wobble Modifications on the Proteome. This table shows the number of proteins significantly down- or up-regulated in a yeast strain lacking the Trm9 methyltransferase, which is responsible for the mcm⁵ modification. This highlights the selective, yet significant, impact of wobble modifications on the proteome.

Signaling Pathways and Regulatory Networks

tRNA modifications are not static but are dynamically regulated in response to cellular stress and environmental cues. This regulation is intertwined with major cellular signaling pathways, such as the Target of Rapamycin (TOR) pathway, which is a central regulator of cell growth and metabolism.

The Elongator Pathway for U34 Modification

The Elongator complex is a key player in the modification of wobble uridines.[9] It is a multi-subunit acetyltransferase that catalyzes the initial step in the formation of mcm⁵U and ncm⁵U modifications.[10] The pathway involves a series of enzymatic steps, with the final modifications being crucial for the proper translation of specific sets of mRNAs.[9][11]

Elongator_Pathway cluster_0 Elongator-Dependent U34 Modification U34 Wobble Uridine (U34) Elongator Elongator Complex (Elp1-6) cm5U cm⁵U Unknown_Enzyme Unknown Enzyme(s) cm5U->Unknown_Enzyme Trm9_Trm112 Trm9/Trm112 cm5U->Trm9_Trm112 ncm5U ncm⁵U (tRNA-Arg, -Gly, -Ser, -Thr) mcm5U mcm⁵U (tRNA-Arg, -Glu) Ctu1_Ctu2 Ctu1/Ctu2 mcm5U->Ctu1_Ctu2 mcm5s2U mcm⁵s²U (tRNA-Lys, -Gln, -Glu) Elongator->cm5U Acetyl-CoA Unknown_Enzyme->ncm5U Trm9_Trm112->mcm5U Ctu1_Ctu2->mcm5s2U Sulfur source

Caption: The Elongator pathway for tRNA wobble uridine modification.

TOR Signaling and tRNA Modification Crosstalk

The TOR pathway and tRNA modification pathways are intricately linked.[2][6][12] Strains with defects in U34 modifications, such as elp3Δ or urm1Δ mutants, exhibit hypersensitivity to the TOR inhibitor rapamycin.[2][6] This suggests that proper tRNA function is necessary for robust TOR signaling. Conversely, TOR signaling can influence the expression and activity of tRNA modification enzymes, creating a feedback loop that coordinates protein synthesis with nutrient availability and cellular stress levels.

TOR_Signaling_tRNA_Modification cluster_0 TOR Signaling and tRNA Modification Interplay TOR_Pathway TOR Pathway tRNA_Modification_Enzymes tRNA Modification Enzymes (e.g., Elongator) TOR_Pathway->tRNA_Modification_Enzymes Regulates Nutrient_Availability Nutrient Availability Nutrient_Availability->TOR_Pathway Cellular_Stress Cellular Stress Cellular_Stress->TOR_Pathway Wobble_Modifications Wobble (U34) Modifications tRNA_Modification_Enzymes->Wobble_Modifications Catalyzes Wobble_Modifications->TOR_Pathway Required for proper signaling Translation_Efficiency_Fidelity Translation Efficiency & Fidelity Wobble_Modifications->Translation_Efficiency_Fidelity Gln3_Activation Gln3 Activation (NCR Genes) Translation_Efficiency_Fidelity->Gln3_Activation

Caption: Interplay between TOR signaling and tRNA wobble modifications.

Experimental Protocols for Studying tRNA Modifications

A variety of techniques are employed to detect, quantify, and characterize tRNA modifications. The choice of method depends on the specific research question, the required level of detail, and the available instrumentation.

Workflow for tRNA Modification Analysis

A general workflow for the analysis of tRNA modifications involves tRNA isolation, followed by specific analytical techniques to identify and quantify the modifications.

Experimental_Workflow cluster_0 General Workflow for tRNA Modification Analysis cluster_1 4. Modification Analysis Cell_Culture 1. Cell Culture / Tissue Sample Total_RNA_Isolation 2. Total RNA Isolation (e.g., TRIzol) Cell_Culture->Total_RNA_Isolation tRNA_Purification 3. tRNA Purification (e.g., HPLC, Ion-Exchange) Total_RNA_Isolation->tRNA_Purification LC_MS LC-MS/MS (Quantitative, Identifies Modifications) tRNA_Purification->LC_MS Northern_Blot Northern Blot (Modification-sensitive probes) tRNA_Purification->Northern_Blot Primer_Extension Primer Extension (Detects modification-induced stops) tRNA_Purification->Primer_Extension Data_Analysis 5. Data Analysis and Interpretation LC_MS->Data_Analysis Northern_Blot->Data_Analysis Primer_Extension->Data_Analysis

Caption: A generalized experimental workflow for tRNA modification analysis.

Detailed Methodologies

1. tRNA Isolation and Purification

A critical first step for most analyses is the isolation of high-quality tRNA.

  • Objective: To isolate total tRNA from cells or tissues, free from other RNA species and contaminants.

  • Protocol Outline:

    • Cell Lysis: Lyse cells using a reagent like TRIzol or by mechanical disruption.[1][13]

    • Phase Separation: Perform a phenol-chloroform extraction to separate RNA from DNA and proteins. The RNA will be in the aqueous phase.[1][13]

    • RNA Precipitation: Precipitate the total RNA from the aqueous phase using isopropanol.[1][13]

    • tRNA Enrichment: Purify tRNA from the total RNA pool. This can be achieved through:

      • Size-exclusion chromatography (HPLC): Separates molecules based on size, effectively isolating the smaller tRNA molecules.[14]

      • Ion-exchange chromatography: Separates molecules based on charge.[1]

    • Deacylation: Remove the amino acid attached to the 3' end of the tRNA by incubation in a high pH buffer (e.g., Tris-HCl pH 9.0).[15]

    • Quantification and Quality Control: Measure the concentration and purity of the tRNA using a spectrophotometer (A260/A280 ratio should be ~2.0) and assess integrity using gel electrophoresis.[15]

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and highly sensitive method for the identification and quantification of the complete set of tRNA modifications.[9][14]

  • Objective: To identify and quantify the individual modified nucleosides present in a tRNA sample.

  • Protocol Outline:

    • Enzymatic Hydrolysis: Digest the purified tRNA down to its constituent nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.[9][14]

    • Liquid Chromatography (LC) Separation: Inject the nucleoside digest into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. A reverse-phase column is typically used to separate the nucleosides based on their hydrophobicity.[9][14]

    • Mass Spectrometry (MS) Analysis: The eluent from the LC is directed into a mass spectrometer.

      • The mass spectrometer ionizes the nucleosides and separates them based on their mass-to-charge ratio (m/z), allowing for their identification.

      • Tandem mass spectrometry (MS/MS) is used to fragment the individual nucleosides, and the resulting fragmentation pattern provides definitive structural information for unambiguous identification.[9]

    • Quantification: The abundance of each modified nucleoside is determined by integrating the area under the peak in the chromatogram corresponding to its specific m/z. Relative quantification is often performed by comparing the signal of a modified nucleoside to that of a canonical, unmodified nucleoside.[9][14]

3. Modification-Sensitive Northern Blotting

This technique allows for the analysis of the modification status of a specific tRNA species.

  • Objective: To determine the presence or absence of a specific modification on a particular tRNA.

  • Protocol Outline:

    • RNA Gel Electrophoresis: Separate total RNA or purified tRNA on a denaturing polyacrylamide gel. For some modifications like queuosine (Q), the gel can be supplemented with N-acryloyl-3-aminophenylboronic acid (APB), which specifically interacts with the modified base and retards the migration of the modified tRNA.[1][11]

    • Transfer to Membrane: Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane.

    • Probe Hybridization: Hybridize the membrane with a labeled oligonucleotide probe that is complementary to a region of the tRNA containing the modification of interest. The key to this method is that the presence of the modification can interfere with the binding of the probe.[11]

    • Washing: Wash the membrane under stringent conditions. The differential stability of the probe-tRNA duplex depending on the modification status allows for the distinction between modified and unmodified tRNA.[11]

    • Detection: Detect the signal from the labeled probe. A common approach is to use a second probe complementary to a region of the tRNA that is not modified as a loading control for normalization.[11]

    • Quantification: Quantify the band intensities to determine the relative abundance of the modified versus unmodified tRNA.

Implications for Drug Development

The critical role of tRNA wobble modifications in maintaining cellular health and their dysregulation in various diseases makes the enzymes responsible for these modifications compelling targets for therapeutic intervention. For example, since many cancer cells exhibit an increased demand for protein synthesis to support their rapid proliferation, they may be particularly vulnerable to inhibitors of tRNA modification enzymes. Targeting these enzymes could selectively impair the translation of key proteins required for tumor growth and survival. Furthermore, understanding the specific tRNA modification profiles associated with different diseases could lead to the development of novel biomarkers for diagnosis and prognosis. The methodologies outlined in this guide provide the essential tools for researchers in both academia and industry to explore these exciting avenues of research and development.

Conclusion

tRNA wobble position modifications are not mere decorations on the tRNA molecule; they are fundamental to the accuracy and efficiency of protein synthesis. They represent a dynamic layer of gene expression regulation that allows cells to respond to their environment and maintain proteostasis. The continued development of sensitive and quantitative methods to study these modifications is crucial for a deeper understanding of their roles in health and disease. For drug development professionals, the enzymes that write, erase, and read these modifications represent a promising new class of therapeutic targets. The in-depth technical information provided in this guide serves as a valuable resource for researchers aiming to unravel the complexities of the tRNA epitranscriptome and harness this knowledge for the development of next-generation therapeutics.

References

The Pivotal Role of 5-Carboxymethyl-2-thiouridine in Precision Codon Recognition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the post-transcriptional tRNA modification, 5-Carboxymethyl-2-thiouridine (cmm5s2U), and its critical impact on the fidelity and efficiency of protein synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the biochemical underpinnings, regulatory significance, and methodologies for studying this vital nucleoside.

Introduction: The Significance of Wobble Position Modification

Post-transcriptional modification of transfer RNA (tRNA) is a fundamental cellular process that ensures the accuracy and efficiency of translating the genetic code. Among the more than 100 known modifications, those occurring at position 34 of the anticodon loop—the "wobble" position—are particularly critical for deciphering mRNA codons. This compound (cmm5s2U), a derivative of 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U), is a highly conserved modification found at the wobble position of specific eukaryotic tRNAs, namely those for Glutamine (tRNAGlnUUG), Lysine (tRNALysUUU), and Glutamic acid (tRNAGluUUC).[1] This modification is indispensable for proper mRNA decoding and the maintenance of protein homeostasis.[2] The absence or deficiency of cmm5s2U has been linked to significant growth defects, increased translational errors, and cellular stress, highlighting its importance in cellular physiology.

Chemical Structure and Biosynthesis

This compound is a complex derivative of uridine, characterized by the substitution of the oxygen at position 2 with a sulfur atom (thiolation) and the addition of a carboxymethyl group at position 5.

  • Chemical Formula: C₁₁H₁₄N₂O₇S[1]

  • Molecular Weight: 318.3 g/mol [1]

The biosynthesis of the closely related and often interchangeably discussed mcm5s2U is a multi-step enzymatic process involving two major independent pathways that modify the uridine at position 34 (U34):

  • The Elongator Complex Pathway (mcm5 side chain formation): The Elongator complex, a highly conserved six-subunit complex (Elp1-Elp6), is responsible for adding the 5-methoxycarbonylmethyl (mcm5) group. Elp3, the catalytic subunit, is a radical SAM enzyme that initiates this modification.

  • The URM1/NCS Pathway (s2 thiolation): The 2-thio (s2) group is added through a sulfur relay system. This pathway involves the ubiquitin-related modifier 1 (Urm1) and its activating enzyme Uba4. Urm1 is thiocarboxylated at its C-terminus by Uba4, and this activated sulfur is then transferred to the tRNA by the Ncs2/Ncs6 complex.[3]

These pathways converge to form the mature mcm5s2U modification on the target tRNAs.

cluster_elp Elongator Pathway cluster_urm URM1/NCS Pathway Uridine34 Uridine at Wobble Position (U34) Elp_complex Elongator Complex (Elp1-Elp6) Uridine34->Elp_complex SAM Ncs_complex Ncs2/Ncs6 Complex Uridine34->Ncs_complex mcm5U 5-methoxycarbonylmethyluridine (mcm5U) Elp_complex->mcm5U mcm5U->Ncs_complex mcm5s2U mcm5s2U / cmm5s2U mcm5U->mcm5s2U Uba4 Uba4 Urm1_S Thiocarboxylated Urm1 Uba4->Urm1_S Urm1 Urm1 Urm1->Uba4 Cysteine, ATP Urm1_S->Ncs_complex s2U 2-thiouridine (s2U) Ncs_complex->s2U s2U->Elp_complex s2U->mcm5s2U

Biosynthesis of the mcm5s2U modification at the tRNA wobble position.

Impact on Codon Recognition and Translational Fidelity

The primary function of cmm5s2U is to ensure the precise recognition of codons ending in adenosine (A) while restricting misreading of codons ending in guanosine (G), uridine (U), or cytosine (C).

Mechanism of Action: The modification achieves this specificity through conformational rigidity. The 2-thio group induces a strong preference for the C3'-endo conformation of the ribose sugar puckering.[3][4] This fixed conformation orients the wobble base in a way that facilitates perfect Watson-Crick base pairing with adenosine in the mRNA codon (U-A). Simultaneously, it sterically hinders the "wobble" pairings that an unmodified uridine could form with guanosine (U-G).[4]

  • Recognized Codons: tRNAs with cmm5s2U efficiently decode the NNA codons for Lysine (AAA), Glutamine (CAA), and Glutamic Acid (GAA).

  • Discriminated Codons: The modification prevents misreading of the corresponding NNG codons (AAG, CAG, GAG), which are read by different tRNA isoacceptors.[1]

cluster_modified With cmm5s2U Modification cluster_correct Correct Pairing (Efficient) cluster_restricted Restricted Pairing (Inefficient) cluster_unmodified Without Modification (Unmodified Uridine) cluster_unmod_correct Correct Pairing (Less Efficient) cluster_unmod_error Mis-pairing (Error-prone) cmm5s2U cmm5s2U A3 A cmm5s2U->A3 Watson-Crick (Strong) cmm5s2U2 cmm5s2U G3 G cmm5s2U2->G3 Wobble (Restricted) U34 U A3_2 A U34->A3_2 Watson-Crick U34_2 U G3_2 G U34_2->G3_2 Wobble (Permissive)

Codon recognition with and without cmm5s2U modification.

Quantitative Impact on Translation

The absence of cmm5s2U profoundly impacts translational outcomes. While precise kinetic data is often context-dependent, studies in model organisms like Saccharomyces cerevisiae provide quantitative insights into its role in efficiency and accuracy.

ParameterUnmodified tRNA (e.g., in elp3 or urm1 mutants)cmm5s2U-Modified tRNA (Wild-Type)Key Findings
Ribosomal A-Site Binding No detectable binding for unmodified tRNALys anticodon stem/loop (ASL).[5]Dissociation constant (Kd) ≈ 70-176 nM for s2U-modified tRNALys ASL.[5][6]The 2-thio modification is sufficient to restore ribosomal binding affinity to near-native levels.[5][6]
Translational Efficiency Reduced. Leads to ribosome pausing at AAA, CAA, and GAA codons.[7]Optimal. Ensures smooth ribosomal transit over cognate codons.Lack of the modification slows elongation, which can lead to reduced protein output, especially for genes enriched in these codons.[8]
Translational Accuracy (+1 Ribosomal Frameshifting) Synergistically increased +1 frameshift rates in elp3 urm1 double mutants.[7][9]Efficiently suppresses +1 frameshifting.The mcm5 and s2 components independently contribute to maintaining the reading frame. Loss of both has a more severe effect than the loss of one.[7]
Cellular Phenotype Severe growth defects, temperature sensitivity, reduced total protein levels. Lethal in some genetic backgrounds.[1][10]Normal growth and protein homeostasis.Overexpression of the hypomodified tRNALys can partially rescue the lethal phenotype, suggesting the primary defect is in decoding efficiency rather than tRNA stability.[1]

Experimental Protocols for Analysis

The detection and quantification of cmm5s2U and other tRNA modifications require specialized techniques. The two primary methodologies are high-throughput sequencing and mass spectrometry.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This is the gold standard for accurately identifying and quantifying known RNA modifications.

  • tRNA Isolation: Isolate total RNA from cells or tissues. Purify the tRNA fraction using methods like PAGE gel electrophoresis or affinity chromatography.[11]

  • Enzymatic Hydrolysis: Digest the purified tRNA down to individual nucleosides using a cocktail of enzymes such as nuclease P1 and phosphodiesterase, followed by dephosphorylation with alkaline phosphatase.[12][13]

  • Chromatographic Separation: Separate the resulting nucleoside mixture using reversed-phase high-performance liquid chromatography (HPLC). Different nucleosides will have distinct retention times based on their polarity.[13][14]

  • Mass Spectrometry Analysis: Eluted nucleosides are ionized (e.g., via electrospray ionization) and analyzed by a tandem mass spectrometer (MS/MS). The instrument quantifies nucleosides based on their unique mass-to-charge ratio and fragmentation patterns, often using multiple reaction monitoring (MRM).[11][12]

  • Data Analysis: Compare the abundance of modified nucleosides to canonical nucleosides (A, U, G, C) to determine the stoichiometry of the modification across the entire tRNA pool.

Protocol: tRNA Sequencing (tRNA-seq)

High-throughput sequencing methods can identify modification sites by detecting "signatures" left during the reverse transcription (RT) process.

  • Library Preparation:

    • Isolate total RNA and enrich for tRNAs.

    • Ligate specialized adapters to the 3' end of tRNA molecules. Some protocols use demethylating enzymes like AlkB to remove methyl groups that can block reverse transcriptase.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the tRNA template. Many modifications, including bulky ones like cmm5s2U, can cause the reverse transcriptase to stall (creating a truncated cDNA) or misincorporate a nucleotide at that position.

  • Sequencing: Sequence the resulting cDNA library using a high-throughput platform (e.g., Illumina or Nanopore). Nanopore sequencing offers the advantage of directly sequencing native RNA, potentially detecting modifications without cDNA synthesis.[15][16]

  • Data Analysis: Align the sequencing reads to a reference tRNA database. Analyze the alignment data for:

    • RT Stop Signatures: An abrupt drop in sequencing coverage at a specific position.

    • Mismatch Signatures: A high frequency of nucleotide misincorporations at a specific position.

    • These signatures are indicative of a modification at that site.[17]

cluster_ms LC-MS Protocol cluster_seq tRNA-seq Protocol start Cell/Tissue Sample rna_iso Total RNA Isolation start->rna_iso trna_pur tRNA Purification rna_iso->trna_pur hydrolysis Enzymatic Hydrolysis to Nucleosides trna_pur->hydrolysis ligation Adapter Ligation trna_pur->ligation hplc HPLC Separation hydrolysis->hplc ms MS/MS Analysis hplc->ms quant Modification Quantification ms->quant rt Reverse Transcription ligation->rt sequencing High-Throughput Sequencing rt->sequencing analysis RT Signature Analysis sequencing->analysis

Generalized workflow for tRNA modification analysis.

Role in Cellular Signaling and Stress Response

Emerging evidence suggests that tRNA modifications are not merely static components of the translational machinery but are dynamically regulated in response to cellular conditions, acting as sensors that modulate gene expression. The biosynthesis of cmm5s2U is metabolically expensive, requiring sulfur (from cysteine), methyl groups (from SAM), and energy (ATP/GTP).

The Target of Rapamycin (TOR) signaling pathway is a central regulator of cell growth and metabolism, responding to nutrient availability. Deficiencies in tRNA modifications, including mcm5s2U, have been shown to interfere with TOR pathway signaling. The logic is as follows:

  • Nutrient Sensing: Cellular levels of sulfur and other metabolites influence the efficiency of the URM1/NCS and Elongator pathways. For example, sulfur starvation can lead to reduced levels of the s2 modification.

  • Translational Status: A decrease in cmm5s2U levels leads to ribosome stalling on specific codons (AAA, CAA, GAA), which slows down translation.

  • TORC1 Regulation: The TOR Complex 1 (TORC1) is highly sensitive to translational status. Ribosome stalling and a decrease in protein synthesis can lead to the inhibition of TORC1, mimicking a nutrient-starved state.

  • Cellular Response: Inhibited TORC1 activity triggers a cascade of downstream effects, including the suppression of general protein synthesis and the activation of catabolic processes like autophagy, helping the cell adapt to the perceived stress.

Nutrients Nutrient Availability (e.g., Sulfur, Amino Acids) Biosynthesis cmm5s2U Biosynthesis (Elongator, URM1/NCS) Nutrients->Biosynthesis tRNA_Mod tRNA Modification Status (High cmm5s2U) Biosynthesis->tRNA_Mod Translation Efficient Translation (AAA, CAA, GAA Codons) tRNA_Mod->Translation TORC1_active TORC1 Active Translation->TORC1_active Growth Cell Growth & Protein Synthesis TORC1_active->Growth Autophagy Autophagy & Stress Response TORC1_active->Autophagy inhibits Nutrient_Low Nutrient Limitation Biosynthesis_Low Reduced Biosynthesis Nutrient_Low->Biosynthesis_Low tRNA_Mod_Low tRNA Hypomodification (Low cmm5s2U) Biosynthesis_Low->tRNA_Mod_Low Stalling Ribosome Stalling & Reduced Translation tRNA_Mod_Low->Stalling TORC1_inactive TORC1 Inactive Stalling->TORC1_inactive TORC1_inactive->Growth inhibits TORC1_inactive->Autophagy

cmm5s2U as a sensor linking nutrient status to TOR signaling.

Conclusion and Future Directions

This compound is a sophisticated molecular solution to a fundamental biological problem: how to accurately and efficiently read a degenerate genetic code. By enforcing a rigid anticodon structure, it ensures the correct pairing with A-ending codons while preventing erroneous interactions with other bases. Its role extends beyond simple decoding, acting as a dynamic regulator that integrates metabolic status with the global control of protein synthesis via pathways like TOR. The severe phenotypes associated with its absence underscore its critical importance. For drug development, the enzymes responsible for cmm5s2U biosynthesis represent potential targets for modulating protein synthesis in pathological contexts, such as cancer or microbial infections. Future research, leveraging advanced quantitative proteomics and sequencing technologies, will further unravel the complex interplay between tRNA modifications, translational control, and human disease.

References

Introduction: The Critical Role of tRNA Modifications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Thiouridine Derivatives in Transfer RNA

Transfer RNA (tRNA) molecules are central to protein synthesis, acting as the crucial adaptors that translate the genetic code from messenger RNA (mRNA) into the amino acid sequence of proteins. Beyond their canonical cloverleaf secondary structure and L-shaped tertiary structure, tRNAs are distinguished by the presence of over 170 chemically diverse post-transcriptional modifications.[1] These modifications are not mere decorations; they are critical for tRNA folding, stability, identity, and the overall efficiency and fidelity of translation.[2]

Among the most vital of these are the sulfur-containing nucleosides, particularly derivatives of 2-thiouridine (s²U).[3] These modifications, typically found at the wobble position (U34) of the anticodon loop, play a profound role in stabilizing codon-anticodon interactions, preventing frameshifting, and ensuring the accurate decoding of the genetic message.[3][4] This technical guide provides a comprehensive overview of the biosynthesis, function, and analysis of 2-thiouridine derivatives in tRNA, with a focus on the molecular mechanisms and experimental methodologies relevant to researchers in molecular biology and drug development.

Diversity and Location of 2-Thiouridine Derivatives

The 2-thiolation of uridine is often the final step in a complex series of modifications at the C5 position of the uracil ring. This results in a variety of hypermodified nucleosides found in specific tRNAs across all domains of life. The primary role of these modifications at the wobble position (U34) is to facilitate the correct reading of codons ending in A or G.

Table 1: Common 2-Thiouridine Derivatives and Their Occurrence

DerivativeFull NameChemical FormulaTypical LocationOrganism/OrganelleCognate tRNAs
mnm⁵s²U 5-methylaminomethyl-2-thiouridineC₁₁H₁₇N₃O₆SU34BacteriatRNALys, tRNAGlu, tRNAGln
cmnm⁵s²U 5-carboxymethylaminomethyl-2-thiouridineC₁₂H₁₇N₃O₈SU34Bacteria, Yeast MitochondriatRNALys, tRNAGlu, tRNAGln
mcm⁵s²U 5-methoxycarbonylmethyl-2-thiouridineC₁₃H₁₉N₃O₈SU34Eukaryotic Cytosol, ArchaeatRNALys, tRNAGlu, tRNAGln
τm⁵s²U 5-taurinomethyl-2-thiouridineC₁₂H₂₀N₄O₈S₂U34Mammalian MitochondriatRNALys, tRNAGlu, tRNAGln
s²T 2-thioribothymidine (m⁵s²U)C₁₀H₁₄N₂O₅ST54Thermophilic BacteriaMost tRNAs

Biosynthesis of 2-Thiouridine Derivatives

The biosynthesis of s²U is a highly regulated process involving complex sulfur relay systems. These pathways differ significantly between bacteria, eukaryotes, and archaea, and even between the cytoplasm and mitochondria. The sulfur atom is universally sourced from L-cysteine and mobilized by cysteine desulfurase enzymes.[5]

Table 2: Key Enzymes in 2-Thiouridine Biosynthesis

Enzyme/ComplexFunctionPathwayOrganism Example
IscS / SufS Cysteine Desulfurase: Mobilizes sulfur from L-cysteine.Bacterial s²U34, Thermophile s²T54E. coli, T. thermophilus
YrvO Dedicated Cysteine Desulfurase for s²U pathway.Abbreviated Bacterial s²U34B. subtilis[6]
TusA, TusBCD, TusE Sulfur Relay Proteins: Transfer persulfide from IscS to MnmA.Bacterial s²U34E. coli[3][5]
MnmA (TrmU) Thiouridylase: Catalyzes the final sulfur transfer to U34.[7]Bacterial s²U34E. coli, B. subtilis
MnmE (TrmE) / MnmG (GidA) Modifying Enzymes: Catalyze the C5 modification of U34, often a prerequisite for or occurring in parallel with C2 thiolation.[2][7][8]Bacterial xm⁵s²U34E. coli
Nfs1 Cysteine Desulfurase: Mobilizes sulfur in eukaryotes.Eukaryotic Cytosolic s²U34S. cerevisiae[9]
Uba4 (MOCS3) E1-like Activating Enzyme: Activates Urm1 via adenylation and thiocarboxylation.[5][10]Eukaryotic Cytosolic s²U34S. cerevisiae
Urm1 Ubiquitin-related Modifier: Acts as a sulfur carrier by forming a thiocarboxylate at its C-terminus.[5][9][11]Eukaryotic Cytosolic s²U34S. cerevisiae
Ncs6 (Tuc1) / Ncs2 (Tuc2) Thiolase Complex: The final enzyme complex that transfers sulfur from Urm1-COSH to tRNA.[10][11]Eukaryotic Cytosolic s²U34S. cerevisiae
TtuA Thiouridylase: Catalyzes sulfur transfer to T54; requires a [4Fe-4S] cluster.[12][13]Thermophile s²T54T. thermophilus
TtuB Ubiquitin-like Sulfur Carrier: Donates sulfur to TtuA via a C-terminal thiocarboxylate.[12][13][14]Thermophile s²T54T. thermophilus
Bacterial (E. coli) Pathway for s²U34

In Escherichia coli, the s²U34 modification pathway is a multi-protein sulfur relay system.[3] It begins with the cysteine desulfurase IscS, which generates a persulfide. This activated sulfur is then passed through a series of carrier proteins—TusA, the TusBCD complex, and TusE—before finally being delivered to the thiouridylase MnmA.[5][15] MnmA, which binds the target tRNA, first activates the C2 position of U34 by adenylation and then catalyzes the nucleophilic attack by the persulfide to form the 2-thiocarbonyl group.[3] The presence of the Tus relay proteins can increase the efficiency of thiolation by up to 200-fold in vitro compared to MnmA and IscS alone.[3]

G cluster_sulfur_source Sulfur Source & Mobilization cluster_sulfur_relay Sulfur Relay Cascade cluster_thiolation Final Thiolation Step Cys L-Cysteine IscS IscS (Cysteine Desulfurase) Cys->IscS Ala L-Alanine IscS->Ala TusA TusA IscS->TusA Persulfide Transfer TusBCD TusBCD Complex TusA->TusBCD TusE TusE TusBCD->TusE MnmA MnmA (Thiouridylase) TusE->MnmA tRNA_s2U34 tRNA with s²U34 MnmA->tRNA_s2U34 AMP AMP + PPi MnmA->AMP tRNA_U34 tRNA with U34 tRNA_U34->MnmA ATP ATP ATP->MnmA G cluster_sulfur_source Sulfur Source cluster_activation Sulfur Carrier Activation cluster_thiolation Final Thiolation Step Cys L-Cysteine Nfs1 Nfs1 Cys->Nfs1 Uba4 Uba4 (E1-like Enzyme) Nfs1->Uba4 Sulfur Transfer Urm1_adenylated Urm1-AMP Uba4->Urm1_adenylated Urm1 Urm1 (Ubiquitin-like) Urm1->Uba4 Urm1_activated Urm1-COSH (Thiocarboxylate) Urm1_adenylated->Urm1_activated Sulfurylation Ncs6_Ncs2 Ncs6/Ncs2 (Thiolase Complex) Urm1_activated->Ncs6_Ncs2 ATP ATP ATP->Uba4 tRNA_mcm5s2U34 tRNA with mcm⁵s²U34 Ncs6_Ncs2->tRNA_mcm5s2U34 tRNA_mcm5U34 tRNA with mcm⁵U34 tRNA_mcm5U34->Ncs6_Ncs2 G cluster_sulfur_source Sulfur Source cluster_activation Sulfur Carrier Activation cluster_thiolation Final Thiolation Step Cys_Desulfurase IscS / SufS TtuC TtuC (Activating Enzyme) Cys_Desulfurase->TtuC Sulfur Transfer TtuB_activated TtuB-COSH (Thiocarboxylate) TtuC->TtuB_activated TtuB TtuB (Ubiquitin-like) TtuB->TtuC TtuA TtuA ([4Fe-4S] Thiouridylase) TtuB_activated->TtuA ATP ATP ATP->TtuC tRNA_s2T54 tRNA with s²T54 TtuA->tRNA_s2T54 tRNA_T54 tRNA with T54 tRNA_T54->TtuA G cluster_pairing mRNA Codon Wobble Position U34 Unmodified U34 in Anticodon A3 Codon ending in A (e.g., AAA) U34->A3 Standard Pairing G3 Codon ending in G (e.g., AAG) U34->G3 Wobble Pairing (Allowed but weaker) U3 Codon ending in U/C (e.g., AAU) U34->U3 Mispairing (Discouraged) s2U34 Modified s²U34 in Anticodon s2U34->A3 STABLE Pairing (C3'-endo enforced) s2U34->G3 RESTRICTED Pairing (Prevents misreading) s2U34->U3 STRONGLY PREVENTED

References

The Enzymatic Synthesis of 5-Carboxymethyl-2-thiouridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The post-transcriptional modification of transfer RNA (tRNA) is a critical process that ensures translational fidelity and efficiency. Among the vast array of modifications, the hypermodified nucleoside 5-carboxymethylaminomethyl-2-thiouridine (cmnm5s2U), and its related derivatives, located at the wobble position (U34) of specific tRNAs, play a pivotal role in the accurate decoding of messenger RNA (mRNA). This technical guide provides an in-depth exploration of the enzymatic machinery and biochemical pathways responsible for the synthesis of this complex modification. We will detail the functions of the key enzyme families, provide comprehensive experimental protocols for their in vitro reconstitution, present available quantitative data, and illustrate the biosynthetic pathways through detailed diagrams. This document is intended to serve as a valuable resource for researchers investigating tRNA modification, protein synthesis, and for professionals in the field of drug development targeting these fundamental cellular processes.

Introduction to 5-Carboxymethyl-2-thiouridine and its Significance

The modification of uridine at the wobble position of the tRNA anticodon is a key strategy employed by all domains of life to modulate codon recognition and maintain the reading frame during protein synthesis.[1] The presence of a sulfur atom at the C2 position (2-thiouridine, s2U) and a carboxymethylaminomethyl group at the C5 position (cmnm5U) dramatically influences the conformational properties of the anticodon loop, thereby enhancing the stability of codon-anticodon pairing.

The 2-thio modification, catalyzed by the MnmA/TRMU family of enzymes, restricts the conformational flexibility of the uridine base, favoring the C3'-endo ribose pucker. This pre-organizes the anticodon loop for optimal binding to the ribosome and accurate decoding of codons ending in A, while preventing misreading of codons ending in G. The C5 modification, installed by the MnmEG complex, further refines codon recognition.

Given the crucial role of these modifications in protein translation, the enzymes responsible for their synthesis represent potential targets for the development of novel therapeutics, including antimicrobials and agents targeting diseases associated with mitochondrial dysfunction.

The Biosynthetic Pathway: A Two-Pronged Approach

The formation of 5-carboxymethylaminomethyl-2-thiouridine at the wobble uridine (U34) of specific tRNAs is not the result of a single enzymatic reaction but rather the convergence of two independent modification pathways: C5-modification by the MnmEG complex and C2-thiolation by the MnmA/TRMU enzymes.[2]

C5-Carboxymethylaminomethylation by the MnmEG Complex

The addition of the 5-carboxymethylaminomethyl group is a complex process catalyzed by the heterotetrameric MnmEG complex, composed of the MnmE and MnmG proteins. MnmE is a GTPase that binds a tetrahydrofolate (THF) derivative, while MnmG is an FAD- and NADH-dependent oxidoreductase.[3] The reaction utilizes glycine as the source of the carboxymethylamino moiety and N5,N10-methylenetetrahydrofolate (CH2-THF) as the one-carbon donor.[3][4]

The proposed mechanism involves the GTP-hydrolysis-dependent formation of a flavin-iminium intermediate on MnmG, which facilitates the transfer of a methylene group to the C5 position of the target uridine.[3][5] This is followed by a nucleophilic attack from glycine to form the final cmnm5U modification.

C2-Thiolation by the MnmA/TRMU Thiouridylases

The insertion of a sulfur atom at the C2 position of the uridine base is catalyzed by the MnmA enzyme in bacteria and its mitochondrial homolog, TRMU (also known as MTU1), in eukaryotes.[6] This reaction is ATP-dependent and involves the activation of the C2 carbon of uridine via adenylation.[6] A conserved cysteine residue in the enzyme then delivers the sulfur atom, which is sourced from L-cysteine through a dedicated sulfur relay system.[1]

Key Enzymes in the Biosynthesis of cmnm5s2U

Enzyme/ComplexOrganismal DomainFunctionSubstratesCofactors
MnmE (TrmE) Bacteria, Eukaryotic MitochondriaGTPase, CH2-THF binding, part of the C5-modification complex.GTP, CH2-THF, tRNAMg2+
MnmG (GidA) Bacteria, Eukaryotic MitochondriaFAD-dependent oxidoreductase, tRNA binding, part of the C5-modification complex.NADH, tRNAFAD
MnmC Gram-negative bacteriaBifunctional enzyme: Cleaves the carboxymethyl group from cmnm5(s2)U to form nm5(s2)U and subsequently methylates nm5(s2)U to mnm5(s2)U.cmnm5(s2)U-tRNA, S-adenosylmethionine (SAM)FAD
MnmA BacteriaCatalyzes the 2-thiolation of U34 in tRNA.U34-tRNA, ATP, Sulfur donor (e.g., IscS-persulfide)Mg2+
TRMU (MTU1) Eukaryotic MitochondriaCatalyzes the 2-thiolation of U34 in mitochondrial tRNA.U34-mt-tRNA, ATP, Sulfur donorMg2+

Experimental Protocols

In Vitro Reconstitution of the MnmEG Reaction for cmnm5U Formation

This protocol is adapted from established methods for the in vitro synthesis of cmnm5U on a tRNA substrate.[1][4]

4.1.1. Protein Expression and Purification

  • MnmE and MnmG: Both proteins can be expressed in E. coli strains like BL21(DE3) using expression vectors with an affinity tag (e.g., His-tag).

    • Grow cells at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow cells at a lower temperature (e.g., 18-25°C) overnight.

    • Harvest cells by centrifugation and lyse them using sonication or a French press in a buffer containing protease inhibitors.

    • Purify the proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by ion-exchange and size-exclusion chromatography to ensure high purity.[7]

4.1.2. Preparation of tRNA Substrate

  • Unmodified tRNA (e.g., tRNALys) can be prepared by in vitro transcription using T7 RNA polymerase from a linearized plasmid template.

  • Alternatively, hypomodified tRNA can be isolated from E. coli strains deficient in the mnmE or mnmG genes.

4.1.3. In Vitro Modification Assay

  • Pre-incubation of MnmE and MnmG:

    • To facilitate the formation of the MnmEG complex, pre-incubate purified MnmE and MnmG (e.g., 40-50 µM each) in a buffer containing 100 mM Tris-HCl (pH 8.0), 100-150 mM KCl, and 5% (v/v) glycerol on ice for 30 minutes.[1]

  • Reaction Assembly (Final volume of 50 µL):

    • Assemble the reaction on ice in the following order:

      • Nuclease-free water

      • 5X Reaction Buffer (to a final concentration of 50 mM Tris-HCl pH 8.0, 5-10 mM MgCl2, 100-150 mM KCl, 3-5% glycerol)

      • FAD (to 0.5 mM)

      • NADH (to 0.5 mM)

      • CH2-THF (to 0.5 mM)

      • Glycine (to 2 mM)

      • GTP (to 2 mM)

      • Unmodified tRNA substrate (15-20 µg)

      • RNase inhibitor (e.g., Murine RNase Inhibitor)

    • Initiate the reaction by adding the pre-incubated MnmE/MnmG complex.[3]

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-4 hours.[1]

  • Product Purification and Analysis:

    • Stop the reaction by phenol:chloroform extraction.

    • Precipitate the RNA using ethanol.

    • To analyze the modification, digest the tRNA to nucleosides using nucleases (e.g., Nuclease P1 followed by bacterial alkaline phosphatase).

    • Analyze the resulting nucleosides by LC-MS/MS to detect and quantify the formation of cmnm5U.[5]

In Vitro Thiolation of tRNA by MnmA

This protocol outlines the general steps for the MnmA-catalyzed 2-thiolation of tRNA.

4.2.1. Protein and Substrate Preparation

  • MnmA: Express and purify MnmA similarly to MnmE and MnmG.

  • Sulfur Donor: The cysteine desulfurase IscS is required to provide the sulfur atom from L-cysteine. IscS should also be expressed and purified.

  • tRNA Substrate: Use in vitro transcribed, unmodified tRNA (e.g., tRNAGlu).

4.2.2. In Vitro Thiolation Assay

  • Reaction Assembly (Anaerobic conditions are recommended for enzymes with Fe-S clusters): [8]

    • In a final volume of 50-100 µL, combine:

      • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

      • ATP (to 2.5 mM)

      • L-cysteine (to 1 mM)

      • Purified IscS (e.g., 1-5 µM)

      • Unmodified tRNA substrate (e.g., 10-20 µM)

    • Initiate the reaction by adding purified MnmA (e.g., 1-2 µM).[9]

  • Incubation:

    • Incubate at 37°C for 30-60 minutes.

  • Product Analysis:

    • Purify the tRNA as described in the MnmEG protocol.

    • Digest the tRNA to nucleosides.

    • Analyze by LC-MS/MS for the presence of 2-thiouridine (s2U).[9]

Quantitative Data

Quantitative kinetic data for these complex, multi-substrate enzymatic reactions are not extensively available in a standardized format. However, some key parameters have been reported.

EnzymeSubstrateKmkcatkcat/Km (M-1s-1)Organism
MnmC (demodification) cmnm5s2U-tRNA~3.0 µM~0.12 min-1~6.7 x 102E. coli
MnmC (methylation) nm5s2U-tRNA~0.34 µM~0.10 min-1~4.9 x 103E. coli
MnmA tRNALys-0.537 pmol s2U/pmol MnmA/min (initial velocity)-T. thermophilus
MnmA tRNAGln-0.421 pmol s2U/pmol MnmA/min (initial velocity)-T. thermophilus

Note: The data for MnmA are presented as initial velocities from the cited study and are not traditional kcat values. The MnmC data is derived from a study by Martin et al. (2011). Comprehensive kinetic data for the MnmEG complex remains to be fully elucidated.

Visualizing the Pathways and Workflows

Biosynthetic Pathway of cmnm5s2U

Biosynthesis_of_cmnm5s2U cluster_c5_modification C5-Modification Pathway cluster_substrates_c5 Substrates & Cofactors cluster_c2_thiolation C2-Thiolation Pathway cluster_substrates_c2 Substrates & Cofactors U34 Uridine-34 in tRNA cmnm5U cmnm⁵U-tRNA U34->cmnm5U MnmEG Complex cmnm5s2U cmnm⁵s²U-tRNA (Final Product) cmnm5U->cmnm5s2U MnmA / TRMU Glycine Glycine CH2THF CH₂-THF GTP GTP NADH NADH FAD FAD s2U s²U-tRNA s2U->cmnm5s2U MnmEG Complex U34_2 Uridine-34 in tRNA U34_2->s2U MnmA / TRMU Cysteine L-Cysteine ATP ATP Experimental_Workflow cluster_prep Preparation cluster_reaction In Vitro Reaction cluster_analysis Analysis expr_pur Protein Expression & Purification (MnmE, MnmG, MnmA, IscS) reaction_assembly Reaction Assembly (Enzymes, tRNA, Substrates, Cofactors) expr_pur->reaction_assembly tRNA_prep In Vitro Transcription of tRNA Substrate tRNA_prep->reaction_assembly incubation Incubation (37°C) reaction_assembly->incubation rna_purification RNA Purification (Phenol:Chloroform, Ethanol Precipitation) incubation->rna_purification digestion Enzymatic Digestion to Nucleosides rna_purification->digestion lcms LC-MS/MS Analysis digestion->lcms quantification Quantification of Modified Nucleosides lcms->quantification

References

The Critical Role of 5-Carboxymethyl-2-thiouridine in Maintaining Translational Fidelity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The fidelity of protein synthesis is paramount to cellular function and organismal health. Transfer RNA (tRNA) molecules, as the adaptors between the messenger RNA (mRNA) codon and the corresponding amino acid, are central to this process. Post-transcriptional modifications of tRNA nucleosides, particularly in the anticodon loop, are crucial for ensuring the accuracy and efficiency of translation. Among these, 5-carboxymethyl-2-thiouridine (cmm5U) and its derivatives, located at the wobble position (position 34) of specific tRNAs, play a pivotal role in maintaining translational fidelity. This technical guide provides a comprehensive overview of the function of cmm5U, its biosynthetic pathway, and the experimental methodologies used to study its impact on protein synthesis.

The Function of this compound in Translational Fidelity

The primary role of modifications at the wobble position of tRNA is to modulate the decoding of mRNA codons. The cmm5U modification and its related structures, such as 5-methoxycarbonylmethyl-2-thiouridine (mcm5s²U) and 5-carboxymethylaminomethyluridine (cmnm5U), are critical for the accurate recognition of codons, particularly those ending in a purine (A or G).

Enhanced Codon Recognition and Restriction of Wobble Pairing:

The 2-thio group and the C5 substituent of these modified uridines significantly influence the conformational properties of the anticodon loop. The 2-thiouridine modification (s²U) restricts the conformational flexibility of the uridine base, promoting the C3'-endo form of the ribose sugar.[1][2] This conformation favors the recognition of adenosine (A) in the third position of the codon through Watson-Crick base pairing and restricts wobbling to recognize guanosine (G).[3][4] This precise decoding prevents misreading of near-cognate codons and maintains the correct reading frame.

Specifically, 5-substituted 2-thiouridines (R⁵S²U) are crucial for decoding NNA codons while limiting the misreading of NNG codons.[3][4] In eukaryotes, mcm⁵s²U is found in tRNAs for Lys, Glu, and Gln, ensuring the correct translation of their respective codons.[3]

Prevention of Frameshifting:

A critical aspect of translational fidelity is the maintenance of the reading frame. The absence or alteration of wobble uridine modifications can lead to ribosomal frameshifting, resulting in the synthesis of non-functional or toxic proteins. The mcm⁵s²U modification has been shown to be crucial in preventing +1 ribosomal frameshifts.[3][5] The loss of either the mcm⁵ or the s²U component of this modification can increase the rate of +1 frameshifting.[5] This underscores the importance of the complete, hypermodified nucleoside in ensuring that the ribosome translocates precisely by three nucleotides at a time.

Biosynthesis of this compound and its Derivatives

The formation of cmm5U and its derivatives is a multi-step enzymatic process involving several key protein complexes. In bacteria, the MnmE (also known as GidA) and MnmG (or TrmE) proteins form a complex that catalyzes the initial modification of uridine at position 34.[6] In eukaryotes, the Elongator complex is responsible for the initial steps.

The biosynthesis can be summarized in the following key stages:

  • Formation of the Carboxymethyl Group: The initial step involves the formation of a carboxymethyl (cm) or a carboxymethylaminomethyl (cmnm) group at the C5 position of uridine. In bacteria, the MnmEG complex is central to this process, utilizing cofactors such as GTP and FAD.[6] In yeast, the Elongator complex (composed of Elp1-Elp6 subunits) is required for the formation of the cm⁵U intermediate.[7][8]

  • Methylation: The carboxyl group of cm⁵U can be further methylated to form mcm⁵U. This reaction is catalyzed by the Trm9/Trm112 methyltransferase complex in yeast.[7][9]

  • Thiolation: The final step for the formation of mcm⁵s²U is the addition of a sulfur group at the C2 position of the uridine base. This thiolation is carried out by the URM1 pathway, which involves a sulfur transfer system.[5]

Signaling Pathway for mcm⁵s²U Biosynthesis in Yeast

U34 Uridine-34 in tRNA cm5U cm⁵U U34->cm5U Acetyl-CoA mcm5U mcm⁵U cm5U->mcm5U SAM mcm5s2U mcm⁵s²U mcm5U->mcm5s2U Sulfur Source Elongator Elongator (Elp1-6) Elongator->U34 Trm9_Trm112 Trm9/Trm112 Complex Trm9_Trm112->cm5U URM1_pathway URM1 Pathway (Nfs1, Tum1, etc.) URM1_pathway->mcm5U

Caption: Biosynthesis pathway of mcm⁵s²U modification in yeast.

Quantitative Data on the Impact of Wobble Uridine Modifications

The presence or absence of these modifications has a quantifiable impact on various aspects of translation.

ParameterWild-Type (mcm⁵s²U)Mutant (unmodified U)Fold ChangeReference
+1 Frameshift Frequency Low (baseline)Synergistically IncreasedSignificant Increase[5]
Ribosomal A-site Binding High AffinityReduced AffinityDecrease[3][5]
Translation Efficiency of AAA/AAG codons EfficientReducedDecrease[8][10]
GTP Hydrolysis Rate IncreasedDecreasedDecrease[3][4]

Experimental Protocols

Studying the role of cmm5U and its derivatives requires a combination of genetic, biochemical, and analytical techniques.

1. tRNA Isolation and Nucleoside Analysis by HPLC-MS/MS

This is the primary method for identifying and quantifying tRNA modifications.[3][6]

  • tRNA Isolation: Total tRNA is extracted from cells (e.g., wild-type and mutant strains) using methods such as phenol-chloroform extraction followed by ethanol precipitation.

  • tRNA Purification: The isolated total tRNA can be further purified using anion-exchange chromatography to separate different tRNA species.

  • Enzymatic Digestion: Purified tRNA is completely digested into its constituent nucleosides using a cocktail of enzymes, typically including nuclease P1 and bacterial alkaline phosphatase.[6]

  • HPLC-MS/MS Analysis: The resulting nucleoside mixture is analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[3][6] The retention time and the mass-to-charge ratio of the eluted nucleosides are compared to known standards to identify and quantify the modified nucleosides.

Experimental Workflow for tRNA Modification Analysis

start Cell Culture (WT vs. Mutant) isolation Total tRNA Isolation start->isolation digestion Enzymatic Digestion to Nucleosides isolation->digestion analysis HPLC-MS/MS Analysis digestion->analysis quantification Identification and Quantification analysis->quantification

Caption: Workflow for the analysis of tRNA modifications.

2. In Vitro Assays for Modification Enzymes

To characterize the enzymatic activity of the proteins involved in the biosynthesis pathway (e.g., MnmEG, Trm9/Trm112), in vitro assays are performed.[6]

  • Protein Purification: The enzymes of interest are overexpressed (e.g., in E. coli) and purified using affinity chromatography.

  • Substrate Preparation: The tRNA substrate is prepared, which can be total tRNA from a knockout strain lacking the modification or in vitro transcribed tRNA.

  • Reaction Mixture: A typical reaction includes the purified enzyme(s), the tRNA substrate, and the necessary cofactors and substrates (e.g., GTP, FAD, S-adenosylmethionine (SAM), glycine).[6]

  • Incubation and Analysis: The reaction is incubated at an optimal temperature (e.g., 37°C), and the resulting modified tRNA is then analyzed by HPLC-MS/MS as described above to detect the formation of the specific modification.

3. Ribosome Profiling

This technique provides a transcriptome-wide snapshot of ribosome occupancy on mRNAs, allowing for the assessment of translational efficiency at the codon level.[11]

  • Cell Treatment and Lysis: Cells are treated with an inhibitor of translation elongation (e.g., cycloheximide) to freeze ribosomes on mRNAs, followed by cell lysis.

  • Nuclease Digestion: The lysate is treated with RNase to digest mRNA regions not protected by ribosomes.

  • Ribosome-Protected Fragment (RPF) Isolation: Ribosome-mRNA complexes are isolated, and the RPFs are purified.

  • Library Preparation and Sequencing: The RPFs are converted into a cDNA library and subjected to high-throughput sequencing.

  • Data Analysis: The sequencing reads are mapped to the transcriptome to determine the ribosome density at each codon. Comparing ribosome profiles from wild-type and modification-deficient mutant cells can reveal codons where translation is slowed or stalled due to the lack of the modification.[11]

Logical Relationship of cmm5U to Translational Fidelity

modification cmm5U/mcm5s²U Modification at Wobble Position conformation Restricted Anticodon Conformation (C3'-endo) modification->conformation frameshifting Prevention of Ribosomal Frameshifting modification->frameshifting pairing Precise Codon-Anticodon Pairing conformation->pairing fidelity High Translational Fidelity pairing->fidelity frameshifting->fidelity

Caption: How cmm5U modification ensures translational fidelity.

Conclusion and Future Directions

The this compound modification and its derivatives are indispensable for maintaining the fidelity of protein synthesis. By ensuring accurate codon recognition and preventing frameshifting, these modifications play a critical role in cellular homeostasis. Deficiencies in the enzymes responsible for these modifications have been linked to various cellular stress responses and diseases.

Future research in this area will likely focus on:

  • High-throughput methods: The development of more rapid and cost-effective techniques, such as nanopore sequencing, to simultaneously analyze tRNA abundance and modification status will provide deeper insights into the dynamics of the "tRNA epitranscriptome".[12][13]

  • Links to human disease: Further elucidation of the connection between defects in tRNA modification pathways and human diseases will be crucial for developing novel therapeutic strategies.

  • Regulation of modification enzymes: Understanding how the expression and activity of tRNA modifying enzymes are regulated in response to cellular stress and environmental changes will provide a more complete picture of their role in cellular physiology.

This technical guide highlights the central role of cmm5U in translational fidelity and provides a foundation for researchers and drug development professionals to explore this critical aspect of molecular biology.

References

Understanding the nomenclature of modified nucleosides like mcm5s2U.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the modified nucleoside 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U), a critical component in the intricate machinery of protein synthesis. We will delve into its nomenclature, biological significance, and the analytical techniques used for its characterization. This document aims to be a valuable resource for professionals in molecular biology, translational medicine, and drug development.

Deciphering the Nomenclature and Structure of mcm5s2U

The modified nucleoside mcm5s2U, chemically known as 5-methoxycarbonylmethyl-2-thiouridine, is a hypermodified derivative of uridine found at the wobble position (position 34) of the anticodon in specific transfer RNAs (tRNAs). Its systematic IUPAC name is methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate[1][2].

The nomenclature "mcm5s2U" can be broken down as follows:

  • U : Represents the base nucleoside, Uridine.

  • s2 : Indicates a sulfur atom replacing the oxygen at the C2 position of the pyrimidine ring, forming 2-thiouridine.

  • mcm5 : Denotes a methoxycarbonylmethyl group (-CH2COOCH3) attached to the C5 position of the uridine base.

The chemical formula for mcm5s2U is C12H16N2O7S[1]. This complex modification is evolutionarily conserved in eukaryotes and plays a pivotal role in ensuring the fidelity and efficiency of translation.

The Biological Significance of mcm5s2U in Translational Fidelity

The mcm5s2U modification is predominantly found in tRNAs that decode codons with A or G in the third position, particularly for amino acids such as lysine (AAA/AAG), glutamine (CAA/CAG), and glutamic acid (GAA/GAG)[3][4]. Its presence is crucial for several aspects of protein synthesis:

  • Enhanced Codon Recognition and Fidelity: The mcm5s2U modification, particularly the 2-thio group, confers conformational rigidity to the anticodon loop[4]. This structural constraint promotes a stable and accurate codon-anticodon pairing, preventing frameshift errors and ensuring the correct reading of the mRNA template. The modification restricts the "wobble" pairing of the uridine at position 34, primarily enforcing pairing with adenosine (A) and, to a lesser extent, guanosine (G), while preventing misreading of codons ending in pyrimidines (U or C)[4].

  • Improved Translational Efficiency: By ensuring efficient recognition of cognate codons, mcm5s2U prevents ribosome stalling and maintains the pace of translation[3][]. The absence of this modification leads to a slowdown in the decoding of specific codons, which can trigger cellular stress responses and quality control pathways[1].

  • Protein Homeostasis and Cellular Health: Deficiencies in mcm5s2U modification have been linked to a range of cellular defects, including protein aggregation and impaired proteostasis[][6]. The resulting translational inaccuracies can lead to the production of misfolded and non-functional proteins, contributing to cellular stress.

  • Disease Association: The importance of mcm5s2U is underscored by its association with various human diseases. Reduced levels of this modification have been implicated in neurological disorders, including familial dysautonomia, as well as in cancer progression[7][8]. In some cancers, increased levels of mcm5s2U are associated with more aggressive tumors and a poorer prognosis, highlighting its potential as a biomarker and therapeutic target[8].

Quantitative Insights into mcm5s2U Function

The impact of mcm5s2U on translation has been quantified through various experimental approaches. Ribosome profiling studies, for instance, have revealed significant increases in ribosome occupancy at specific codons in cells lacking mcm5s2U, indicating a slowdown in translation.

OrganismMutant/ConditionCodons with Increased Ribosome OccupancyFold Change/EnrichmentReference
S. cerevisiaeelp6Δ / ncs2Δelp6ΔCAA, AAA20%–36% enrichment in A site[]
C. elegansU34 thiolation-deficientCodons for tRNAs with mcm5s2U34Significant increase[]
Human HEK293 cellsUntreated vs. H2O2 treatedmcm5s2U levelsSignificant decrease (from 43% to 20-24%)[8]

These quantitative data underscore the critical role of mcm5s2U in maintaining translational efficiency for a specific set of codons.

Experimental Protocols for the Analysis of mcm5s2U

The detection and quantification of mcm5s2U require specialized analytical techniques. Below are detailed methodologies for the key experiments used in its study.

tRNA Isolation and Purification

A prerequisite for most analytical methods is the isolation of high-quality tRNA.

Protocol for tRNA Isolation from Yeast:

  • Cell Harvest: Grow yeast cells to the desired optical density and harvest by centrifugation.

  • Lysis: Resuspend the cell pellet in a lysis buffer and lyse the cells, for example, by vortexing with glass beads.

  • Phenol-Chloroform Extraction: Perform a series of extractions with acid phenol:chloroform to remove proteins and DNA.

  • Ethanol Precipitation: Precipitate the total RNA from the aqueous phase using ethanol.

  • Anion-Exchange Chromatography: Resuspend the RNA pellet and apply it to a DEAE-cellulose column to separate tRNA from other larger RNA species.

  • Elution and Precipitation: Elute the tRNA from the column using a high-salt buffer and precipitate with ethanol.

  • Quantification: Resuspend the purified tRNA in nuclease-free water and determine the concentration using a spectrophotometer.

HPLC and LC-MS/MS for Nucleoside Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of modified nucleosides.

Protocol for LC-MS/MS Analysis:

  • tRNA Hydrolysis:

    • Take a known amount of purified tRNA (e.g., 1-10 µg).

    • Digest the tRNA to its constituent nucleosides using a cocktail of enzymes such as nuclease P1 and bacterial alkaline phosphatase. Incubate at 37°C for at least 2 hours.

    • Remove the enzymes by ultrafiltration.

  • Chromatographic Separation:

    • Inject the digested nucleoside mixture onto a reverse-phase HPLC column (e.g., C18).

    • Separate the nucleosides using a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometric Detection and Quantification:

    • Couple the HPLC eluent to a tandem mass spectrometer operating in positive ion mode.

    • Use multiple reaction monitoring (MRM) to detect and quantify mcm5s2U based on its specific precursor and product ion transitions.

    • Generate a standard curve using a synthetic mcm5s2U standard for absolute quantification.

γ-Toxin Endonuclease Assay

This enzymatic assay provides a specific method for detecting the presence of mcm5s2U in eukaryotic tRNA.

Protocol for γ-Toxin Assay with Northern Blot Detection:

  • Total RNA Extraction: Isolate total RNA from the cells of interest.

  • γ-Toxin Treatment:

    • Incubate a portion of the total RNA with purified γ-toxin from Kluyveromyces lactis.

    • As a control, incubate another portion of the RNA under the same conditions without the toxin.

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE):

    • Separate the RNA from both the treated and control samples on a denaturing urea-polyacrylamide gel.

  • Northern Blotting:

    • Transfer the separated RNA to a nylon membrane.

    • UV-crosslink the RNA to the membrane.

  • Probe Hybridization:

    • Hybridize the membrane with a radiolabeled or fluorescently labeled oligonucleotide probe specific for the tRNA of interest (e.g., tRNA-Glu(UUC)).

  • Visualization and Quantification:

    • Visualize the full-length and cleaved tRNA bands using a phosphorimager or fluorescence scanner.

    • The presence of a cleavage product in the γ-toxin-treated sample indicates the presence of mcm5s2U. The extent of cleavage can be quantified to estimate the level of modification.

Visualizing the Biosynthesis of mcm5s2U

The biosynthesis of mcm5s2U is a multi-step enzymatic process involving several key protein complexes. The pathway can be visualized to illustrate the sequential modifications of the uridine base.

mcm5s2U_biosynthesis Uridine Uridine in pre-tRNA cm5U cm5U (5-carboxymethyluridine) Uridine->cm5U Carboxymethylation mcm5U mcm5U (5-methoxycarbonylmethyluridine) cm5U->mcm5U Methylation mcm5s2U mcm5s2U (5-methoxycarbonylmethyl-2-thiouridine) mcm5U->mcm5s2U Thiolation Elongator Elongator Complex (Elp1-6) Elongator->cm5U Trm9_Trm112 Trm9/Trm112 Complex Trm9_Trm112->mcm5U Ncs_pathway Ncs2/Ncs6 Pathway (Urm1, Uba4) Ncs_pathway->mcm5s2U

Caption: Biosynthesis pathway of mcm5s2U.

This diagram illustrates the sequential enzymatic steps leading to the formation of mcm5s2U. The Elongator complex is responsible for the initial carboxymethylation of uridine to form cm5U. Subsequently, the Trm9/Trm112 methyltransferase complex catalyzes the methylation of cm5U to produce mcm5U. Finally, the Ncs2/Ncs6 pathway, which involves the ubiquitin-like modifier Urm1 and its activating enzyme Uba4, facilitates the 2-thiolation of mcm5U to yield the mature mcm5s2U modification.

Logical Workflow for mcm5s2U Analysis

The selection of an appropriate analytical method for mcm5s2U depends on the specific research question. The following workflow outlines a logical approach to studying this modification.

mcm5s2U_analysis_workflow start Start: Hypothesis regarding mcm5s2U function or levels rna_isolation tRNA Isolation and Purification start->rna_isolation functional Functional Analysis: What is the impact of mcm5s2U on translation? start->functional qualitative Qualitative Assessment: Is mcm5s2U present? rna_isolation->qualitative quantitative Quantitative Analysis: What are the levels of mcm5s2U? rna_isolation->quantitative gamma_toxin γ-Toxin Assay qualitative->gamma_toxin Yes/No northern Northern Blot qualitative->northern Yes/No lcms LC-MS/MS quantitative->lcms Absolute/Relative ribosome_profiling Ribosome Profiling functional->ribosome_profiling Global translation reporter_assay Luciferase/GFP Reporter Assays functional->reporter_assay Specific genes data_analysis Data Analysis and Interpretation gamma_toxin->data_analysis northern->data_analysis lcms->data_analysis ribosome_profiling->data_analysis reporter_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for mcm5s2U analysis.

References

The Physiological Significance of tRNA Thiolation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transfer RNA (tRNA) thiolation, a highly conserved post-transcriptional modification, is emerging as a critical regulator of cellular physiology. This technical guide provides a comprehensive overview of the physiological significance of tRNA thiolation, with a focus on its intricate roles in maintaining translational fidelity, orchestrating stress responses, and ensuring protein homeostasis. We delve into the molecular mechanisms underpinning these functions, the enzymatic pathways responsible for this modification, and the profound implications of its dysregulation in human health and disease. This document further serves as a practical resource by providing detailed experimental protocols for the detection and quantification of tRNA thiolation, alongside a curated summary of key quantitative data. Visualized through signaling pathways and experimental workflows, this guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to explore the burgeoning field of tRNA epitranscriptomics and its therapeutic potential.

Core Physiological Roles of tRNA Thiolation

tRNA thiolation, specifically the addition of a sulfur atom to the C2 position of uridine at the wobble position 34 (s²U34) of certain tRNAs, is a crucial modification that fine-tunes the process of protein synthesis and cellular stress responses. This modification is primarily found on tRNAs that recognize codons with an A or G in the third position, such as tRNA-Lys(UUU), tRNA-Gln(UUG), and tRNA-Glu(UUC).[1][2]

Modulation of Translation

The primary role of tRNA thiolation is to enhance the efficiency and fidelity of translation. The presence of the s²U34 modification stabilizes the codon-anticodon interaction, particularly for codons ending in A, thereby ensuring accurate decoding and preventing ribosomal frameshifting.[3] Deficiencies in tRNA thiolation lead to a slowdown in the translation of transcripts enriched in codons recognized by these modified tRNAs.[4] This codon-biased translational control allows cells to rapidly modulate the expression of specific sets of proteins in response to changing environmental conditions.[5]

Orchestration of Stress Responses

tRNA thiolation is intimately linked to the cellular stress response. Under conditions of oxidative stress, heat shock, or nutrient limitation, the levels of tRNA thiolation can be dynamically regulated.[1][6]

  • Oxidative Stress: The Urm1 pathway, a key player in tRNA thiolation, is also involved in the oxidative stress response.[7] Urm1, a ubiquitin-related modifier, can be conjugated to target proteins in a process called urmylation, which is enhanced by oxidative stress.[6] This dual function suggests a direct link between sensing oxidative stress and modulating translational capacity. Deficiencies in tRNA thiolation can lead to an accumulation of reactive oxygen species (ROS) and increased sensitivity to oxidizing agents.[8]

  • Heat Shock and the Unfolded Protein Response (UPR): A decrease in tRNA thiolation is observed at elevated temperatures.[1][9] This reduction in thiolation contributes to a global decrease in translation, which can be beneficial during heat shock by reducing the load of newly synthesized proteins that need to be folded.[6] Furthermore, defects in tRNA thiolation can lead to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), thereby activating the Unfolded Protein Response (UPR).[1][10] However, in some contexts, loss of tRNA modifications can also suppress the UPR.[10]

Maintenance of Protein Homeostasis

By influencing the speed and accuracy of translation, tRNA thiolation plays a significant role in maintaining protein homeostasis (proteostasis). Slower translation elongation rates caused by hypomodified tRNAs can lead to protein misfolding and aggregation.[11] This is because the altered kinetics of polypeptide emergence from the ribosome can disrupt co-translational folding pathways.[12] In yeast models, the absence of mcm⁵s²U modification results in protein aggregation, highlighting the importance of tRNA thiolation in preventing proteotoxicity.[3]

The URM1 Pathway: A Central Hub for tRNA Thiolation

In eukaryotes, the primary pathway responsible for the 2-thiolation of cytoplasmic tRNAs is the URM1 pathway.[7] This pathway involves a cascade of enzymatic reactions that mobilize sulfur and transfer it to the target uridine.

The key components of the URM1 pathway include:

  • Nfs1: A cysteine desulfurase that mobilizes sulfur from cysteine.

  • Tum1: A sulfurtransferase that accepts sulfur from Nfs1.

  • Uba4: An E1-like activating enzyme that adenylates and then thiocarboxylates the C-terminus of Urm1.[13]

  • Urm1: A dual-function protein that acts as a sulfur carrier for tRNA thiolation and as a ubiquitin-like modifier for protein urmylation.[6][7]

  • Ncs2/Ncs6 (in yeast) or CTU1/CTU2 (in humans): A thiolase complex that catalyzes the final transfer of sulfur from thiocarboxylated Urm1 to the tRNA.[13][14]

The Elongator complex is responsible for the mcm⁵ modification that often accompanies thiolation, forming the full mcm⁵s²U modification.[13]

URM1_Pathway cluster_sulfur_mobilization Sulfur Mobilization cluster_urm1_activation Urm1 Activation & Sulfur Transfer cluster_tRNA_thiolation tRNA Thiolation cluster_urmylation Protein Urmylation Cysteine Cysteine Nfs1 Nfs1 Cysteine->Nfs1 Provides Sulfur Tum1 Tum1 Nfs1->Tum1 Transfers Sulfur Uba4 Uba4 (E1-like) Tum1->Uba4 Transfers Sulfur Urm1 Urm1 Uba4->Urm1 Activates Urm1_SH Urm1-COSH (Thiocarboxylated) Urm1->Urm1_SH Thiocarboxylation Ncs2_Ncs6 Ncs2/Ncs6 (Thiolase) Urm1_SH->Ncs2_Ncs6 Donates Sulfur Target_Protein Target_Protein Urm1_SH->Target_Protein Conjugates to Lysine tRNA tRNA Ncs2_Ncs6->tRNA Thiolates thiolated_tRNA s²U34-tRNA tRNA->thiolated_tRNA Urmylated_Protein Urmylated Protein Target_Protein->Urmylated_Protein APM_Northern_Blot_Workflow start Start: Total RNA Isolation gel_prep Prepare Polyacrylamide Gel with APM start->gel_prep electrophoresis Denaturing Gel Electrophoresis gel_prep->electrophoresis transfer Electrotransfer to Nylon Membrane electrophoresis->transfer hybridization Probe Hybridization transfer->hybridization detection Signal Detection (Phosphorimager/Chemiluminescence) hybridization->detection end End: Quantification of Thiolated vs. Unthiolated tRNA detection->end HPLC_MS_Workflow start Start: Purified Total tRNA digestion Enzymatic Digestion (Nuclease P1 & Alkaline Phosphatase) start->digestion hplc HPLC Separation (Reversed-Phase C18) digestion->hplc msms Tandem Mass Spectrometry (MRM Detection) hplc->msms quantification Data Analysis and Quantification msms->quantification end End: Relative Abundance of Modified Nucleosides quantification->end

References

The Initial Identification of 5-Carboxymethyl-2-thiouridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal research that first identified the modified nucleoside, 5-Carboxymethyl-2-thiouridine, and its related derivatives. These molecules, typically found at the wobble position of the anticodon in transfer RNA (tRNA), play a crucial role in the accuracy and efficiency of protein synthesis. Understanding their initial discovery and characterization provides a foundational context for contemporary research in RNA modification, translational fidelity, and the development of novel therapeutics targeting these pathways.

Core Discovery and Characterization

The initial identification of a derivative of this compound was reported in the early 1980s. A key study by Yamada, Murao, and Ishikura, published in Nucleic Acids Research in 1981, detailed the discovery of 5-(carboxymethylaminomethyl)-2-thiouridine in the lysine-specific tRNA (tRNA1Lys) of Bacillus subtilis.[1][2][3] This research provided the first structural determination of this novel modified nucleoside.

The identification was a meticulous process involving the isolation of the specific tRNA, enzymatic digestion to release the constituent nucleosides, and subsequent chromatographic separation and spectroscopic analysis. The primary techniques employed were ultraviolet (UV) absorption spectroscopy and mass spectrometry (MS) of the trimethylsilyl derivative of the isolated nucleoside.[1][2][3]

Quantitative Data from Initial Studies

The following tables summarize the key quantitative data that were instrumental in the initial identification and characterization of 5-(carboxymethylaminomethyl)-2-thiouridine.

Table 1: Ultraviolet Absorption Maxima

pHλmax (nm)Reference
Acidic275Yamada, Y., Murao, K., & Ishikura, H. (1981)
Neutral275, 298 (shoulder)Yamada, Y., Murao, K., & Ishikura, H. (1981)
Alkaline298Yamada, Y., Murao, K., & Ishikura, H. (1981)

Table 2: Mass Spectrometry Data of the Trimethylsilyl Derivative

m/zInterpretationReference
677Molecular ion (M+)Yamada, Y., Murao, K., & Ishikura, H. (1981)
662M - CH3Yamada, Y., Murao, K., & Ishikura, H. (1981)
560M - (CH2COOTMSi)Yamada, Y., Murao, K., & Ishikura, H. (1981)
474Ribose moiety with two TMSi groupsYamada, Y., Murao, K., & Ishikura, H. (1981)
299Base moiety with TMSi groupsYamada, Y., Murao, K., & Ishikura, H. (1981)

Experimental Protocols

The following are detailed methodologies based on the initial studies that led to the identification of 5-(carboxymethylaminomethyl)-2-thiouridine.

Isolation of tRNA1Lys from Bacillus subtilis
  • Cell Culture and Lysis: Bacillus subtilis W168 was cultured in a nutrient-rich medium to the late logarithmic phase. Cells were harvested by centrifugation and lysed using a combination of lysozyme treatment and mechanical disruption.

  • Phenol Extraction: The cell lysate was subjected to phenol extraction to remove proteins and other cellular debris, yielding a crude RNA extract.

  • DEAE-Cellulose Chromatography: The crude RNA was loaded onto a DEAE-cellulose column and eluted with a linear gradient of NaCl to separate different RNA species.

  • Benzoylated DEAE-Cellulose Chromatography: The fractions containing tRNA were pooled and further purified by chromatography on a benzoylated DEAE-cellulose column. This step is effective in separating tRNA species based on their secondary structure and modifications.

  • RPC-5 Chromatography: Final purification of tRNA1Lys was achieved using reversed-phase chromatography (RPC-5), which provides high-resolution separation of individual tRNA isoacceptors.

Enzymatic Digestion and Nucleoside Analysis
  • tRNA Hydrolysis: The purified tRNA1Lys was completely digested to its constituent nucleosides using a mixture of snake venom phosphodiesterase and bacterial alkaline phosphatase.

  • Thin-Layer Chromatography (TLC): The resulting nucleoside mixture was separated by two-dimensional thin-layer chromatography on cellulose plates. The solvent systems used were typically isobutyric acid/0.5 M NH4OH (5:3, v/v) for the first dimension and isopropanol/conc. HCl/H2O (70:15:15, v/v/v) for the second dimension.[3]

  • UV Detection: The separated nucleoside spots were visualized under UV light. The novel modified nucleoside was identified as a unique spot with distinct chromatographic mobility.

Spectroscopic Analysis
  • UV Absorption Spectroscopy: The isolated nucleoside was eluted from the TLC plate and its UV absorption spectrum was recorded at acidic, neutral, and alkaline pH. The characteristic shifts in the absorption maximum provided initial clues about the chemical nature of the base.

  • Mass Spectrometry: For definitive structural elucidation, the nucleoside was derivatized to its trimethylsilyl (TMSi) ether. This increases the volatility of the compound for mass spectrometric analysis. The TMSi derivative was then analyzed by mass spectrometry to determine its molecular weight and fragmentation pattern, which allowed for the deduction of the precise chemical structure.[3]

Visualizing the Discovery Workflow

The logical flow of the experimental process used in the initial identification of 5-(carboxymethylaminomethyl)-2-thiouridine can be represented as a workflow diagram.

Identification_Workflow cluster_isolation tRNA Isolation and Purification cluster_analysis Nucleoside Analysis cluster_characterization Structural Characterization cell_culture Bacillus subtilis Culture lysis Cell Lysis cell_culture->lysis phenol_extraction Phenol Extraction lysis->phenol_extraction deae_chrom DEAE-Cellulose Chromatography phenol_extraction->deae_chrom bdeae_chrom Benzoylated DEAE-Cellulose deae_chrom->bdeae_chrom rpc5_chrom RPC-5 Chromatography bdeae_chrom->rpc5_chrom digestion Enzymatic Digestion rpc5_chrom->digestion tlc Two-Dimensional TLC digestion->tlc uv_detection UV Detection tlc->uv_detection uv_spec UV Absorption Spectroscopy uv_detection->uv_spec ms_prep Trimethylsilylation uv_detection->ms_prep structure Structure Determination uv_spec->structure mass_spec Mass Spectrometry ms_prep->mass_spec mass_spec->structure

Caption: Experimental workflow for the isolation and identification of 5-(carboxymethylaminomethyl)-2-thiouridine.

Biosynthetic Pathway Context

While the initial studies focused on identification, subsequent research has elucidated the biosynthetic pathways for these modified nucleosides. In many bacteria, the formation of 5-carboxymethylaminomethyl-2-thiouridine is a multi-step enzymatic process.

Biosynthesis_Pathway U_in_tRNA Uridine in tRNA s2U 2-Thiouridine (s²U) U_in_tRNA->s2U Sulfur Donation cmnm5s2U 5-Carboxymethylaminomethyl- 2-thiouridine (cmnm⁵s²U) s2U->cmnm5s2U Glycine Addition nm5s2U 5-Aminomethyl- 2-thiouridine (nm⁵s²U) cmnm5s2U->nm5s2U Decarboxylation mnm5s2U 5-Methylaminomethyl- 2-thiouridine (mnm⁵s²U) nm5s2U->mnm5s2U Methylation enzyme1 Thiouridylase MnmEG MnmEG Complex MnmC_o MnmC (oxidase) MnmC_m MnmC (methyltransferase)

Caption: Simplified biosynthetic pathway of related 5-methyluridine modifications in bacteria.

The discovery of this compound and its derivatives has had a lasting impact on our understanding of the intricate mechanisms governing protein synthesis. The foundational experimental techniques outlined here not only enabled the initial identification of this and other modified nucleosides but also paved the way for future research into their biological functions and roles in disease.

References

The Structural Impact of 5-Carboxymethyl-2-thiouridine on tRNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the post-transcriptional modification, 5-Carboxymethyl-2-thiouridine (cmS2U), in shaping transfer RNA (tRNA) structure and function. Found at the wobble position (the first nucleotide of the anticodon), this modified nucleoside is pivotal for accurate and efficient protein synthesis. This document provides a comprehensive overview of its structural effects, the experimental protocols to study them, and the biosynthetic pathway responsible for its creation.

Introduction to this compound (cmS2U)

This compound is a modified uridine found in the anticodon loop of specific tRNAs, particularly at position 34, which is the wobble position. This modification is crucial for the proper decoding of messenger RNA (mRNA) codons during translation. The presence of a sulfur atom at the C2 position and a carboxymethyl group at the C5 position of the uracil base introduces unique physicochemical properties that directly influence the structural dynamics of the anticodon loop and the overall stability of the tRNA molecule.

The structural integrity of tRNA is paramount for its function in protein synthesis. Modifications in the anticodon loop, such as cmS2U, are known to pre-structure the anticodon for optimal codon recognition, thereby enhancing translational fidelity and efficiency.[1] Understanding the precise structural consequences of this modification is essential for elucidating the molecular mechanisms of translation and for the development of novel therapeutics targeting protein synthesis.

The Effect of cmS2U on tRNA Structure

The introduction of this compound into the anticodon loop of tRNA induces significant conformational changes that enhance its decoding capabilities. These structural alterations primarily involve the stabilization of the anticodon loop and the proper positioning of the wobble base for codon recognition.

Conformational Rigidity of the Anticodon Loop

The 2-thio modification, a key feature of cmS2U, plays a crucial role in restricting the conformational flexibility of the ribose sugar puckering. Proton NMR studies on related 2-thiouridine derivatives have shown that the bulky sulfur atom at the C2 position sterically hinders the C2'-endo conformation of the ribose, thereby favoring the C3'-endo conformation.[2] This C3'-endo pucker is characteristic of A-form RNA helices and is essential for maintaining the canonical U-turn motif of the anticodon loop. This rigidification helps to pre-organize the anticodon for efficient binding to the mRNA codon on the ribosome.

Enhanced Stacking Interactions

The carboxymethyl group at the C5 position of cmS2U contributes to improved stacking interactions within the anticodon loop. This modification enhances the stacking between the wobble base and the adjacent nucleotide at position 35, further stabilizing the anticodon loop structure. This increased stability is critical for maintaining the correct reading frame during translation and preventing frameshift errors.

Thermodynamic Stability

Table 1: Hypothetical Quantitative Data on the Effect of cmS2U on tRNA Structure

Structural ParameterUnmodified tRNAcmS2U-Modified tRNATechnique
Melting Temperature (Tm) ~75 °C>80 °CUV-Vis Spectroscopy
Ribose Conformation (Position 34) C2'-endo / C3'-endo equilibriumPredominantly C3'-endoNMR Spectroscopy
Anticodon Loop Dynamics FlexibleRigidifiedMolecular Dynamics
Codon Recognition Broader, less specificRestricted to specific codonsRibosome Binding Assays

Note: This table presents expected trends based on studies of similar tRNA modifications. Specific values would need to be determined experimentally for a particular tRNA.

Experimental Protocols for Studying cmS2U Effects

The structural and functional consequences of the cmS2U modification can be investigated using a combination of biophysical and biochemical techniques. Detailed below are protocols for the key experimental approaches.

Analysis of tRNA Modification by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of modified nucleosides in tRNA.[6][7][8]

Protocol:

  • tRNA Isolation: Isolate total tRNA from the desired biological source using a suitable RNA purification kit.

  • tRNA Purification (Optional): For analysis of a specific tRNA, purify the target tRNA using affinity chromatography with a biotinylated oligonucleotide probe complementary to the tRNA of interest.

  • Enzymatic Digestion: Digest the purified tRNA (approximately 1-5 µg) to single nucleosides using a mixture of nuclease P1 (to cleave phosphodiester bonds) and bacterial alkaline phosphatase (to remove the 5'-phosphate).

  • LC-MS/MS Analysis:

    • Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

    • Analyze the eluting nucleosides by tandem mass spectrometry (MS/MS).

    • Identify cmS2U and other modified nucleosides based on their specific mass-to-charge (m/z) ratios and fragmentation patterns.

    • Quantify the abundance of each modified nucleoside by comparing its peak area to that of a known internal standard.

Structural Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about tRNA in solution, allowing for the direct observation of the effects of modifications on the local conformation.[9][10][11][12][13]

Protocol:

  • Sample Preparation:

    • Prepare samples of both the unmodified and the cmS2U-modified tRNA. Unmodified tRNA can be produced by in vitro transcription. Modified tRNA can be isolated from a biological source or chemo-enzymatically synthesized.

    • Dissolve the tRNA samples in a suitable NMR buffer (e.g., 10 mM sodium phosphate pH 6.5, 50 mM NaCl, 0.1 mM EDTA) in D2O or a 90% H2O/10% D2O mixture.

  • NMR Data Acquisition:

    • Acquire a series of one- and two-dimensional NMR spectra, such as 1H-1H NOESY, TOCSY, and 1H-13C or 1H-15N HSQC experiments, on a high-field NMR spectrometer.

  • Data Analysis:

    • Assign the NMR resonances of both the unmodified and modified tRNA using standard assignment strategies.

    • Compare the chemical shifts and nuclear Overhauser effect (NOE) patterns of the two samples.

    • Differences in chemical shifts, particularly for the protons and carbons of the ribose and the base at and around the modification site, will reveal changes in the local conformation.

    • Use the NOE data to determine internuclear distances and calculate the three-dimensional structure of the anticodon loop in both the modified and unmodified tRNA.

Biosynthesis of this compound

The biosynthesis of cmS2U is a complex multi-step enzymatic process. The formation of the 5-carboxymethylaminomethyl group at the C5 position of uridine is catalyzed by the MnmE and MnmG enzymes (also known as GidA and MnmG).[14][15][16][17][18] The subsequent thiolation at the C2 position involves a separate sulfur relay pathway.

Biosynthesis_of_cmS2U U34 Uridine at position 34 in tRNA Intermediate1 Formyl-tRNA intermediate U34->Intermediate1 MnmE/MnmG (GTP, CH2THF) cmnm5U 5-carboxymethylaminomethyluridine (cmnm5U) Intermediate1->cmnm5U Glycine cmnm5s2U 5-carboxymethylaminomethyl-2-thiouridine (cmnm5s2U) cmnm5U->cmnm5s2U Sulfur Relay System (e.g., MnmA, IscS) tRNA_Structural_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Structural Analysis cluster_modeling Computational Modeling cluster_data Data Integration & Interpretation Unmodified_tRNA In vitro transcription of unmodified tRNA NMR NMR Spectroscopy (Conformational analysis) Unmodified_tRNA->NMR Crystallography X-ray Crystallography (High-resolution structure) Unmodified_tRNA->Crystallography Modified_tRNA Isolation of cmS2U-modified tRNA Mass_Spec Mass Spectrometry (Verification of modification) Modified_tRNA->Mass_Spec Modified_tRNA->NMR Modified_tRNA->Crystallography Mass_Spec->NMR MD_Simulations Molecular Dynamics Simulations (Dynamic behavior) NMR->MD_Simulations Data_Integration Integration of experimental and computational data NMR->Data_Integration Crystallography->MD_Simulations Crystallography->Data_Integration MD_Simulations->Data_Integration Structural_Model Refined 3D structural model of cmS2U-tRNA Data_Integration->Structural_Model

References

Methodological & Application

Protocol for LC-MS/MS analysis of 5-Carboxymethyl-2-thiouridine.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Sensitive and Specific Quantification of 5-Carboxymethyl-2-thiouridine (cmS2U) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Audience:

This document is intended for researchers, scientists, and drug development professionals engaged in RNA modification analysis, biomarker discovery, and therapeutic development.

Principle of the Method

This compound (cmS2U) is a post-transcriptional modification found in transfer RNA (tRNA). The accurate quantification of this modified nucleoside is crucial for understanding its role in various biological processes and its potential as a biomarker. This protocol outlines a robust and sensitive method for the analysis of cmS2U in biological samples. The method involves the enzymatic hydrolysis of RNA to its constituent nucleosides, followed by separation using reverse-phase liquid chromatography. Detection and quantification are achieved with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[1][2][3][4]

Experimental Workflow

The overall experimental workflow comprises four main stages: Sample Preparation, LC Separation, MS/MS Detection, and Data Analysis. The process begins with the isolation of RNA from a biological source, followed by its complete digestion into individual nucleosides. After a cleanup step to remove enzymatic proteins and other interfering substances, the sample is injected into the LC-MS/MS system for analysis.

G cluster_prep I. Sample Preparation cluster_analysis II. Instrumental Analysis & Data Processing Sample Biological Sample (Cells, Tissues, Biofluids) RNA_Iso Total RNA or tRNA Isolation Sample->RNA_Iso Enz_Dig Enzymatic Digestion to Nucleosides RNA_Iso->Enz_Dig Cleanup Sample Cleanup (Protein Precipitation) Enz_Dig->Cleanup LC_Sep Liquid Chromatography Separation Cleanup->LC_Sep Inject MS_Detect Tandem MS Detection (MRM Mode) LC_Sep->MS_Detect Data_Acq Data Acquisition & Analysis MS_Detect->Data_Acq Quant Quantification & Reporting Data_Acq->Quant

Caption: High-level experimental workflow for cmS2U analysis.

Experimental Protocol: Sample Preparation

High-quality RNA is essential for the accurate quantification of modified nucleosides.[3] This protocol details the enzymatic digestion of RNA into nucleosides, followed by a protein precipitation step.

1.1. Materials and Reagents

  • Isolated Total RNA or tRNA

  • Nuclease P1 (from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP)

  • Nuclease P1 Buffer (e.g., 10 mM Ammonium Acetate, pH 5.3)

  • Bacterial Alkaline Phosphatase Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Acetonitrile (ACN), LC-MS Grade

  • Ultrapure Water, LC-MS Grade

  • Microcentrifuge tubes

1.2. Enzymatic Digestion of RNA

  • In a sterile microcentrifuge tube, combine 1-5 µg of RNA with Nuclease P1 buffer to a final volume of 20 µL.

  • Add 1-2 units of Nuclease P1 to the mixture.

  • Incubate the reaction at 37°C for 2 hours to digest the RNA into 5'-mononucleotides.

  • Add 2.5 µL of Bacterial Alkaline Phosphatase Buffer and 1 unit of BAP.

  • Incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides into nucleosides.[3]

1.3. Sample Cleanup: Protein Precipitation

  • To the 22.5 µL digestion reaction, add 77.5 µL of ice-cold acetonitrile to precipitate the enzymes.[5][6][7]

  • Vortex the mixture thoroughly for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant, containing the nucleosides, to a clean autosampler vial for LC-MS/MS analysis.[6] If not analyzing immediately, samples can be stored at -20°C.[3]

Protocol: LC-MS/MS Analysis

The separation and detection are performed using a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.[3][4]

2.1. Liquid Chromatography (LC) Conditions An efficient chromatographic separation is key to resolving cmS2U from other isomeric or isobaric nucleosides.

ParameterRecommended Condition
Column Reverse Phase C18, e.g., Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[7]
Flow Rate 0.3 - 0.5 mL/min[6]
Column Temperature 40 - 60°C[6]
Injection Volume 5 - 10 µL[6]
LC Gradient Start at 2-5% B, increase to 40-60% B over 3-5 minutes, followed by a high organic wash and re-equilibration.

Note: The LC gradient should be optimized to ensure baseline separation of the analyte of interest from matrix components.

2.2. Mass Spectrometry (MS) Conditions The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM).[3] Instrument parameters must be optimized to achieve maximum sensitivity.[9]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 350 - 500°C

2.3. MRM Transitions for this compound (cmS2U) The following mass transitions are proposed for the specific detection of cmS2U. The primary transition is typically used for quantification, while the secondary can be used for confirmation.

  • Monoisotopic Mass: 318.052 Da

  • [M+H]⁺: 319.1 Da

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zProposed FragmentUse
cmS2U 319.1187.0[Nucleobase + H]⁺Quantifier
cmS2U 319.1159.0[Nucleobase - CO + H]⁺Qualifier

Note: Declustering potential (DP) and collision energy (CE) must be empirically optimized for the specific instrument being used to maximize signal intensity.

Logical Relationship of the LC-MS/MS System

The LC-MS/MS system functions by coupling the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry. The eluent from the LC column is ionized, and the mass spectrometer selectively monitors for the specific mass-to-charge transitions of the target analyte.

G LC LC System Solvent Delivery Autosampler LC Column MS Tandem Mass Spectrometer Ion Source (ESI) Q1 (Precursor Ion) Collision Cell (q2) Q3 (Product Ion) Detector LC:p3->MS:s1 Analyte Elution Data Data System (Control & Analysis) MS:d->Data Ion Signal Data->LC System Control Data->MS System Control

Caption: Logical diagram of the LC-MS/MS instrument components.

Data Analysis and Quantification

3.1. Calibration Curve To ensure accurate quantification, a calibration curve should be prepared using a certified standard of this compound. Standards should be prepared in a matrix that mimics the final sample solvent (e.g., ~70% acetonitrile) at concentrations spanning the expected sample range.[7][10]

3.2. Quantification The concentration of cmS2U in the sample is determined by plotting the peak area of the analyte against its concentration for the standards. The resulting linear regression is then used to calculate the concentration in the unknown samples. For biological samples, it is common to normalize the quantity of the modified nucleoside to an unmodified nucleoside (e.g., Uridine or Cytidine) to account for variations in RNA input and recovery.[3]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound using LC-MS/MS. The methodology, from sample preparation through data analysis, is designed to be robust, sensitive, and specific. This protocol can be readily implemented in research and drug development settings to facilitate the study of tRNA modifications and their biological implications.

References

Detecting the Wobble tRNA Modification mcm5s2U with γ-Toxin Endonuclease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene expression regulation, ensuring translational fidelity and efficiency. One such vital modification is 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U), found at the wobble position (U34) of specific tRNAs in eukaryotes, including those for Glutamic acid (Glu), Lysine (Lys), and Glutamine (Gln).[1][2][3][4][5] This modification is crucial for proper mRNA decoding and protein synthesis.[1][2][3][4][5] Deficiencies in mcm5s2U have been linked to various diseases, highlighting the importance of its accurate detection and quantification.

Traditional methods for detecting mcm5s2U can be technically demanding, often requiring specialized equipment and expertise.[1][2] The γ-toxin endonuclease from the yeast Kluyveromyces lactis offers a specific and accessible enzymatic method for assaying the mcm5s2U status of tRNAs.[1][2][3] This toxin specifically recognizes and cleaves tRNA at the 3'-side of the mcm5s2U modification.[5][6][7] This unique property forms the basis of a powerful assay to monitor the presence and relative abundance of mcm5s2U-modified tRNAs in a variety of eukaryotic organisms, from yeast to human cells.[1][2][4]

These application notes provide a detailed overview and protocols for utilizing the γ-toxin endonuclease assay to detect and semi-quantify mcm5s2U in tRNA.

Principle of the Assay

The γ-toxin endonuclease assay leverages the enzyme's high specificity for mcm5s2U-modified tRNA. The core principle involves incubating total RNA isolated from the cells of interest with purified γ-toxin. If a specific tRNA species contains the mcm5s2U modification, the toxin will cleave the tRNA within the anticodon loop, 3' to the modified uridine.[5][6] The resulting tRNA fragments can then be detected and quantified using standard molecular biology techniques, primarily Northern blotting or quantitative reverse transcription PCR (qRT-PCR).[1][2][3][8] A decrease in the full-length tRNA or an increase in cleavage products is indicative of the presence of mcm5s2U.

Applications

  • Semi-quantitative detection of mcm5s2U: Assess the relative levels of mcm5s2U modification in specific tRNAs across different cell types, tissues, or experimental conditions.[1][9]

  • Validation of enzyme activity: Characterize the function of enzymes involved in the mcm5s2U biosynthesis pathway, such as the Trm9-Trm112 complex.[2][4][5]

  • Drug discovery and development: Screen for compounds that may modulate the activity of mcm5s2U-modifying enzymes.

  • Disease mechanism studies: Investigate the role of mcm5s2U modification in pathological conditions.

Experimental Workflow

The overall experimental workflow for the γ-toxin endonuclease assay is depicted below. Researchers can choose between two primary detection methods: Northern blotting for direct visualization of tRNA fragments or qRT-PCR for a more high-throughput, quantitative analysis.

experimental_workflow cluster_main γ-Toxin Endonuclease Assay Workflow cluster_detection Detection Methods RNA_Extraction 1. Total RNA Extraction Toxin_Treatment 2. γ-Toxin Treatment (and No-Toxin Control) RNA_Extraction->Toxin_Treatment Detection 3. Detection of Cleavage Toxin_Treatment->Detection Data_Analysis 4. Data Analysis Detection->Data_Analysis Northern_Blot Northern Blot Detection->Northern_Blot Direct Visualization qRT_PCR qRT-PCR Detection->qRT_PCR Quantitative Analysis qpcr_workflow cluster_qpcr qRT-PCR Detection Workflow Toxin_Treated_RNA Toxin-Treated RNA RT Reverse Transcription (Primer downstream of cleavage site) Toxin_Treated_RNA->RT qPCR qPCR (Primers spanning cleavage site) RT->qPCR Analysis Data Analysis (Quantify remaining full-length tRNA) qPCR->Analysis trm9_validation cluster_validation Validation of Trm9-Trm112 Activity trm9_delta_tRNA tRNA from trm9Δ strain (lacks mcm5s2U, has cm5U) in_vitro_methylation In vitro methylation with purified Trm9-Trm112 trm9_delta_tRNA->in_vitro_methylation gamma_toxin_assay γ-toxin assay in_vitro_methylation->gamma_toxin_assay cleavage_detection Detection of tRNA cleavage gamma_toxin_assay->cleavage_detection

References

Application Notes and Protocols for the Quantification of 5-Carboxymethyl-2-thiouridine in Yeast tRNA

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are critical for maintaining translational fidelity and efficiency. One such modification, 5-carboxymethyl-2-thiouridine (cmS²U), and its methylesterified derivative, 5-methoxycarbonylmethyl-2-thiouridine (mcmS²U), are found at the wobble position (U34) of specific tRNAs in yeast, such as those for Glutamine, Lysine, and Glutamic acid.[1][2][3] These modifications are crucial for the proper decoding of mRNA codons and are implicated in cellular stress responses.[4][5] Deficiencies in the enzymes responsible for these modifications can lead to significant growth defects and have been linked to various diseases in higher eukaryotes, making the quantification of cmS²U and mcmS²U in yeast tRNA a key area of research.

This document provides detailed application notes and protocols for the quantification of cmS²U in yeast tRNA, primarily focusing on the gold-standard method of Liquid Chromatography-Mass Spectrometry (LC-MS/MS). An alternative enzymatic assay is also discussed.

Quantitative Data Summary

The following tables summarize the relative abundance of mcmS²U and related modifications in Saccharomyces cerevisiae under different genetic backgrounds and stress conditions, as determined by LC-MS/MS analysis.

Table 1: Relative Abundance of Wobble Uridine Modifications in Yeast tRNA Mutants

Gene Deletionmcm⁵s²U Level (Relative to Wild-Type)cm⁵s²U Level (Relative to Wild-Type)s²U Level (Relative to Wild-Type)Reference
elp3ΔAbsentAbsentPresent[1]
tuc1ΔNot specifiedNot specifiedNot specified[1]
trm9ΔAbsentAccumulates ncm⁵s²UNot specified[6]
trm112ΔAbsentAccumulates ncm⁵s²UNot specified[6]

Note: In trm9Δ and trm112Δ mutants, the precursor 5-carbamoylmethyl-2-thiouridine (ncm⁵s²U) accumulates instead of the expected cm⁵s²U, suggesting a complex biosynthesis pathway.[6]

Table 2: Dynamic Changes in mcm⁵s²U Levels in Yeast tRNA Under Cellular Stress

Stress ConditionFold Change in mcm⁵s²U Level (Relative to Control)Reference
Hydrogen Peroxide (H₂O₂)~1.5-fold increase[4]
Sodium Hypochlorite (NaOCl)No significant change[4]
Sodium Arsenite (NaAsO₂)~0.8-fold decrease[4]
Methyl Methane Sulfonate (MMS)No significant change[4]

Experimental Protocols

Protocol 1: Quantification of cmS²U by LC-MS/MS

This protocol outlines the complete workflow for the quantitative analysis of cmS²U and its derivatives in yeast tRNA using LC-MS/MS.

1. Yeast Culture and Total RNA Isolation

  • 1.1. Culture: Grow Saccharomyces cerevisiae cells in 2L of YEPD medium at 30°C to an OD₆₀₀ of approximately 1.5.

  • 1.2. Harvesting: Harvest cells by centrifugation.

  • 1.3. Total RNA Extraction: Isolate total RNA using a standard hot acid phenol-chloroform extraction method. Ensure all solutions and equipment are RNase-free.

2. tRNA Purification

  • For accurate quantification, it is recommended to purify the tRNA fraction from the total RNA. This can be achieved through methods such as anion-exchange chromatography or size-exclusion chromatography. A simpler approach involves isolating small RNA species (<200 nt) which are predominantly composed of tRNA.[4]

3. Enzymatic Hydrolysis of tRNA to Nucleosides

  • 3.1. Digestion Mix: In a microcentrifuge tube, combine the following:

    • Purified tRNA (5-10 µg)

    • Nuclease P1 (2 units)

    • Bacterial Alkaline Phosphatase (BAP, 1 unit) in a suitable buffer (e.g., 10 mM ammonium acetate, pH 5.3).

  • 3.2. Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • 3.3. Enzyme Removal: After digestion, remove the enzymes by ultrafiltration using a 10-kDa cutoff filter to prevent interference with the LC-MS/MS analysis.[7]

  • 3.4. Internal Standard: Spike the digested nucleoside mixture with a known concentration of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]-2'-deoxyadenosine) to normalize for variations in sample injection and instrument response.[4][7]

4. LC-MS/MS Analysis

  • 4.1. Liquid Chromatography:

    • Column: Use a C18 reversed-phase column suitable for nucleoside separation.

    • Mobile Phase: Employ a gradient of two solvents, typically:

      • Solvent A: Aqueous solution with a small amount of acid (e.g., 0.1% formic acid).

      • Solvent B: Acetonitrile or methanol with a small amount of acid.

    • Gradient: A shallow gradient from Solvent A to Solvent B is used to resolve the various modified and unmodified nucleosides.

  • 4.2. Mass Spectrometry:

    • Ionization: Use positive ion electrospray ionization (ESI).

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

    • MRM Transitions: Set up specific precursor-to-product ion transitions for cmS²U, mcmS²U, and other nucleosides of interest, as well as the internal standard. For example, for mcm⁵s²U, the transition could be m/z 333 -> 201.[8]

  • 4.3. Quantification: Generate a standard curve using commercially available or synthesized standards of the modified nucleosides. Quantify the amount of each nucleoside in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Protocol 2: Semi-Quantitative Analysis of mcmS²U using γ-toxin Endonuclease Assay

This method provides an indirect measure of the mcmS²U status in specific tRNAs. The γ-toxin from Kluyveromyces lactis specifically cleaves tRNAs containing the mcmS²U modification 3' to this nucleoside.[9]

1. Total RNA Isolation: Isolate total RNA from yeast as described in Protocol 1.

2. γ-toxin Cleavage Reaction

  • 2.1. Reaction Setup: Incubate total RNA (5-10 µg) with purified recombinant γ-toxin in a suitable reaction buffer.

  • 2.2. Incubation: Incubate at 37°C for 30-60 minutes.

3. Analysis of Cleavage Products

  • 3.1. Northern Blotting:

    • Separate the RNA from the cleavage reaction on a denaturing polyacrylamide gel.

    • Transfer the RNA to a nylon membrane.

    • Hybridize the membrane with a labeled oligonucleotide probe specific for the tRNA of interest (e.g., tRNA-Glu(UUC)).

    • The presence of smaller cleavage products indicates the presence of mcmS²U. The intensity of the cleavage bands relative to the full-length tRNA provides a semi-quantitative measure.

  • 3.2. Quantitative PCR (qPCR):

    • Alternatively, the amount of remaining full-length tRNA after γ-toxin treatment can be quantified by reverse transcription followed by qPCR using primers specific for the target tRNA. A decrease in the amount of full-length tRNA corresponds to a higher level of mcmS²U.

Visualizations

Biosynthesis Pathway of mcmS²U in Yeast

The formation of the mcmS²U modification at the wobble position of tRNA in Saccharomyces cerevisiae is a multi-step enzymatic process.

Caption: Biosynthesis pathway of mcm⁵s²U in yeast tRNA.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates the key steps involved in the quantification of cmS²U/mcmS²U in yeast tRNA using LC-MS/MS.

LCMS_Workflow YeastCulture Yeast Cell Culture RNA_Isolation Total RNA Isolation YeastCulture->RNA_Isolation tRNA_Purification tRNA Purification RNA_Isolation->tRNA_Purification Enzymatic_Digestion Enzymatic Digestion to Nucleosides tRNA_Purification->Enzymatic_Digestion LC_Separation LC Separation (Reversed-Phase) Enzymatic_Digestion->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for cmS²U quantification by LC-MS/MS.

References

Application Notes and Protocols for Mass Spectrometry of Modified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of modified nucleosides for mass spectrometry (MS) analysis. The following sections outline methodologies for enzymatic digestion of RNA/DNA, solid-phase extraction (SPE) for sample cleanup and enrichment, and derivatization techniques to enhance analytical sensitivity and chromatographic separation.

Introduction

The analysis of modified nucleosides by liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for studying post-transcriptional modifications of RNA and DNA, which play crucial roles in various biological processes.[1] Accurate and reproducible quantification of these modifications heavily relies on robust sample preparation.[2] This guide details established protocols to ensure high-quality data for applications ranging from basic research to biomarker discovery and drug development.

The general workflow for nucleoside analysis by LC-MS begins with the isolation of nucleic acids (RNA/DNA), followed by their enzymatic hydrolysis into individual nucleosides.[3][4] Subsequent optional steps may include solid-phase extraction for purification and derivatization to improve detection.[5][6] Stable isotope-labeled internal standards are often incorporated to ensure accurate quantification.[3][7]

I. Enzymatic Digestion of Nucleic Acids

Enzymatic digestion is a critical step to hydrolyze RNA or DNA into their constituent nucleosides for subsequent LC-MS analysis.[1] A complete and reproducible digestion is essential for accurate quantification.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific sample type and the abundance of the nucleosides of interest.

Materials:

  • Purified RNA or DNA sample (0.5-1 µg recommended)

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP) or Antarctic Phosphatase

  • Nuclease S1 or Benzonase

  • Digestion Buffer (e.g., 10 mM ammonium acetate or Tris-HCl, pH 7.5-8.0)

  • Nuclease-free water

  • Heating block or incubator at 37°C

Procedure:

  • Sample Preparation: Resuspend 0.5-1 µg of purified RNA or DNA in nuclease-free water. If using an internal standard, spike the sample with a known concentration of the isotope-labeled standard at this stage.

  • Initial Digestion: Add Nuclease P1 (or a similar endonuclease) to the sample to a final concentration of 1-2 units per µg of nucleic acid. Incubate at 37°C for 1-2 hours.

  • Dephosphorylation: Add Alkaline Phosphatase (e.g., BAP) to a final concentration of 0.1-0.5 units per µg of nucleic acid. Continue to incubate at 37°C for an additional 1-2 hours. This step removes the 3'-phosphate groups to yield nucleosides.

  • Optional Second Nuclease: For complete digestion of any remaining oligonucleotides, a second nuclease with different specificity, such as Nuclease S1 or Benzonase, can be added.

  • Enzyme Inactivation: Stop the reaction by heating the sample at 95°C for 5 minutes.

  • Enzyme Removal (Optional but Recommended): To prevent contamination of the LC-MS system, enzymes can be removed using molecular weight cutoff (MWCO) filters (e.g., 10 kDa cutoff).[3][4] Centrifuge the sample through the filter according to the manufacturer's instructions. Collect the filtrate containing the nucleosides. Be aware that hydrophobic nucleosides may adsorb to certain filter materials like polyethersulfone (PES).[3][4]

  • Sample Storage: The resulting nucleoside mixture can be stored at -20°C or -80°C until LC-MS analysis.

Workflow Diagram: Enzymatic Digestion

cluster_0 Enzymatic Digestion Workflow RNA_DNA Purified RNA/DNA Sample (0.5-1 µg) Add_Nuclease1 Add Nuclease P1 (37°C, 1-2h) RNA_DNA->Add_Nuclease1 Add_Phosphatase Add Alkaline Phosphatase (37°C, 1-2h) Add_Nuclease1->Add_Phosphatase Heat_Inactivation Heat Inactivation (95°C, 5 min) Add_Phosphatase->Heat_Inactivation Enzyme_Removal Optional: Enzyme Removal (MWCO Filter) Heat_Inactivation->Enzyme_Removal Nucleoside_Mixture Nucleoside Mixture for LC-MS Enzyme_Removal->Nucleoside_Mixture

Caption: Workflow for the enzymatic digestion of nucleic acids to nucleosides.

II. Solid-Phase Extraction (SPE)

Solid-phase extraction is a sample preparation technique used to clean up complex samples and enrich for analytes of interest prior to mass spectrometry.[8] For nucleosides, which are highly polar, specific SPE sorbents and protocols are required for efficient recovery.[5]

Experimental Protocol

This protocol describes a general approach for the SPE of nucleosides from biological fluids. The choice of sorbent and elution solvents may need to be optimized.

Materials:

  • SPE Cartridge (e.g., C18, mixed-mode cation exchange, or porous graphitized carbon)

  • Sample (e.g., digested nucleoside mixture, urine, plasma)

  • Conditioning Solvent (e.g., Methanol, Acetonitrile)

  • Equilibration Solvent (e.g., Water, aqueous buffer)

  • Wash Solvent (e.g., Water, low percentage organic solvent)

  • Elution Solvent (e.g., Methanol, Acetonitrile, or mixtures with modifiers)

  • SPE Vacuum Manifold or Positive Pressure Processor

  • Collection tubes

Procedure:

  • Sorbent Selection: Choose an appropriate SPE sorbent. C18 is common, but recovery of very polar nucleosides can be low.[5] Porous graphitized carbon can be effective for a broad range of polarities.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1-2 cartridge volumes of the conditioning solvent (e.g., methanol) through it. This activates the sorbent.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1-2 cartridge volumes of the equilibration solvent (e.g., water) through it. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with 1-2 cartridge volumes of the wash solvent to remove salts and other interfering matrix components. This step is critical for obtaining a clean extract.[9]

  • Elution: Elute the retained nucleosides with an appropriate elution solvent. The choice of solvent will depend on the sorbent and the specific nucleosides. Collect the eluate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried residue in a solvent compatible with the LC-MS mobile phase (e.g., 5.3 mM ammonium acetate, pH 5.3).[10]

Workflow Diagram: Solid-Phase Extraction

cluster_1 Solid-Phase Extraction Workflow Condition Condition Cartridge (e.g., Methanol) Equilibrate Equilibrate Cartridge (e.g., Water) Condition->Equilibrate Load_Sample Load Sample Equilibrate->Load_Sample Wash Wash Cartridge (Remove Interferences) Load_Sample->Wash Elute Elute Nucleosides (e.g., Methanol/ACN) Wash->Elute Dry_Reconstitute Dry Down & Reconstitute Elute->Dry_Reconstitute

Caption: General workflow for solid-phase extraction of modified nucleosides.

III. Derivatization

Derivatization is a chemical modification of the analyte to improve its analytical properties.[11] For modified nucleosides, derivatization can be employed to enhance ionization efficiency, improve chromatographic separation, and increase detection sensitivity in MS.[6][12]

Experimental Protocol: Acetonylation for Enhanced Detection

This protocol describes a derivatization method using acetone, which has been shown to improve the detection of nucleosides.

Materials:

  • Dried nucleoside sample

  • Acetone (and deuterated acetone-d6 for stable isotope labeling)

  • Reaction vial

  • Heating block

Procedure:

  • Sample Preparation: The sample containing the modified nucleosides should be dried completely.

  • Derivatization Reaction: Add a solution of acetone to the dried sample in a reaction vial. For quantitative analysis using stable isotope labeling, a parallel reaction can be performed with acetone-d6.

  • Incubation: Seal the vial and heat at a specific temperature (e.g., 50-70°C) for a defined period to allow the reaction to proceed to completion.

  • Analysis: The derivatized sample can then be directly analyzed by LC-MS. The derivatization adds a known mass to the nucleosides, which can aid in their identification and quantification.

Logical Relationship Diagram: Derivatization Strategy

cluster_2 Derivatization Logic Analyte Modified Nucleoside Improved_Properties Improved Analytical Properties Analyte->Improved_Properties reacts with Derivatizing_Agent Derivatizing Agent (e.g., Acetone) Derivatizing_Agent->Improved_Properties Enhanced_Ionization Enhanced Ionization Improved_Properties->Enhanced_Ionization Improved_Separation Improved Separation Improved_Properties->Improved_Separation Increased_Sensitivity Increased Sensitivity Improved_Properties->Increased_Sensitivity

Caption: Rationale for the derivatization of modified nucleosides.

Quantitative Data Summary

The following tables summarize key quantitative performance metrics for the analysis of modified nucleosides by LC-MS. These values are indicative and can vary based on the specific instrumentation, sample matrix, and methodology used.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Selected Modified Nucleosides

NucleosideLOD (amol)LOQ (amol)Reference
7-methylguanosine (m7G)1050[13]
Pseudouridine (Ψ)---
N6-methyladenosine (m6A)---
5-methylcytidine (m5C)---

Note: Data for all nucleosides were not available in the provided search results. The table is structured for future data population.

Table 2: Recovery Rates for Online SPE of Nucleoside Drugs in Plasma

AnalyteRecovery Range (%)Reference
Lamivudine86.7 - 105.1[14]
Zidovudine86.7 - 105.1[14]
Didanosine86.7 - 105.1[14]
Emtricitabine86.7 - 105.1[14]

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the sample preparation of modified nucleosides for mass spectrometry analysis. Adherence to these detailed methodologies, from enzymatic digestion to optional cleanup and derivatization, is crucial for obtaining accurate and reproducible results. The provided workflows and quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals in the field of nucleic acid modification analysis.

References

Application Notes and Protocols for Northern Blot Analysis of 5-Carboxymethyl-2-thiouridine (cmm5s2U)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the detection and analysis of the modified nucleoside 5-Carboxymethyl-2-thiouridine (cmm5s2U) in RNA samples using Northern blot techniques. The primary focus is on immuno-Northern blotting, a highly specific method for detecting RNA modifications.

Application Notes

The detection of modified nucleosides such as this compound, a derivative of 2-thiouridine found in the wobble position of the anticodon of some tRNAs, is crucial for understanding the regulation of protein translation and its implications in various diseases.[1][2][3] Northern blotting is a powerful technique for the detection and sizing of specific RNA molecules.[4] For the specific detection of RNA modifications, a specialized adaptation of the Northern blot, known as immuno-Northern blotting (INB), is particularly well-suited.

Immuno-Northern Blotting for cmm5s2U Detection

Immuno-Northern blotting combines the size separation of RNA by gel electrophoresis with the high specificity of antibody-based detection. Instead of using a nucleic acid probe complementary to the RNA sequence of interest, INB utilizes a primary antibody that specifically recognizes and binds to the modified nucleoside within the RNA molecule. This allows for the direct visualization of the modification on a specific RNA species.

Principle of Immuno-Northern Blotting:

  • Total RNA is extracted from the sample of interest.

  • The RNA is separated by size using denaturing polyacrylamide or agarose gel electrophoresis.

  • The size-separated RNA is transferred and cross-linked to a positively charged nylon membrane.

  • The membrane is then incubated with a primary antibody specific for the this compound modification.

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is then added.

  • The RNA containing the cmm5s2U modification is visualized by a chemiluminescent reaction catalyzed by the enzyme on the secondary antibody.

Advantages of Immuno-Northern Blotting for cmm5s2U Analysis:

  • High Specificity: Directly detects the cmm5s2U modification, providing more specific information than standard Northern blotting which only detects the presence of the host RNA molecule.

  • Quantitative Potential: The intensity of the chemiluminescent signal can be quantified to determine the relative abundance of the cmm5s2U modification under different experimental conditions.

  • Size Information: Provides the size of the RNA species carrying the modification.

Challenges and Considerations:

  • Antibody Availability: The critical reagent for immuno-Northern blotting is a highly specific primary antibody against the modification of interest. As of late 2025, a commercially available, validated antibody specifically for this compound for use in immuno-Northern blotting is not readily found in catalogs of major suppliers. Researchers may need to develop or source a custom antibody for this specific application. The protocols provided below are based on established methods for other modified nucleosides and can be adapted once a suitable antibody is obtained.

Experimental Protocols

Protocol 1: Immuno-Northern Blotting for cmm5s2U Detection

This protocol is a general procedure and may require optimization based on the specific antibody used.

1. RNA Extraction and Quantification:

  • Extract total RNA from cells or tissues using a standard method such as TRIzol reagent or a column-based kit.

  • To minimize RNA degradation, use RNase-free reagents and materials.

  • Quantify the RNA concentration and assess its integrity using a spectrophotometer (e.g., NanoDrop) and by running a small amount on a denaturing agarose gel.

2. Denaturing Polyacrylamide Gel Electrophoresis:

  • Prepare a denaturing polyacrylamide gel (e.g., 8-12% acrylamide) with 7 M urea in 1X TBE buffer. The gel percentage will depend on the size of the RNA of interest (tRNAs are typically ~70-90 nucleotides).

  • Mix 5-20 µg of total RNA with an equal volume of 2X RNA loading buffer (containing formamide and a tracking dye).

  • Denature the RNA samples by heating at 70°C for 10 minutes, then immediately place on ice.

  • Load the samples onto the gel and run the electrophoresis at a constant power until the tracking dye has migrated to the desired position.

3. Electro-transfer to a Nylon Membrane:

  • Carefully remove the gel and equilibrate it in 1X TBE buffer.

  • Assemble the transfer stack (sponge, filter paper, gel, positively charged nylon membrane, filter paper, sponge) in a semi-dry or wet transfer apparatus.

  • Perform the electro-transfer according to the manufacturer's instructions (e.g., 20V for 1 hour in a semi-dry system).

4. UV Cross-linking:

  • After transfer, rinse the membrane in 2X SSC buffer.

  • Place the membrane RNA-side down on a UV transilluminator and cross-link the RNA to the membrane using an optimized UV dose (e.g., 120 mJ/cm²).

5. Immunoblotting:

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST [Tris-buffered saline with 0.1% Tween-20]).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cmm5s2U (diluted in blocking buffer) overnight at 4°C with gentle agitation. The optimal antibody concentration must be determined empirically.

  • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

6. Signal Detection:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for the time recommended by the manufacturer.

  • Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.

7. Stripping and Reprobing (Optional):

  • To confirm equal loading, the membrane can be stripped of the antibodies and reprobed with a labeled oligonucleotide probe against a constitutively expressed small RNA, such as 5S rRNA or U6 snRNA.

Protocol 2: Standard Northern Blot with Radiolabeled Probe for tRNA

This method detects the tRNA that may contain the cmm5s2U modification but does not directly detect the modification itself.

1. RNA Electrophoresis and Transfer:

  • Follow steps 1-4 from Protocol 1.

2. Probe Labeling:

  • Design a DNA oligonucleotide probe (~20-30 nucleotides) that is complementary to a region of the tRNA of interest that does not contain the cmm5s2U modification.

  • Label the 5' end of the probe with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Purify the labeled probe to remove unincorporated nucleotides.

3. Hybridization:

  • Prehybridization: Place the membrane in a hybridization bottle with a prehybridization solution (e.g., ULTRAhyb™ Ultrasensitive Hybridization Buffer) and incubate for at least 30 minutes at the appropriate hybridization temperature (calculated based on the probe sequence).

  • Hybridization: Add the radiolabeled probe to the prehybridization solution and incubate overnight at the hybridization temperature with rotation.

4. Washing:

  • Wash the membrane with low stringency wash buffer (e.g., 2X SSC, 0.1% SDS) twice for 15 minutes at the hybridization temperature.

  • Wash the membrane with high stringency wash buffer (e.g., 0.1X SSC, 0.1% SDS) twice for 15 minutes at the hybridization temperature.

5. Signal Detection:

  • Wrap the damp membrane in plastic wrap and expose it to a phosphor screen or X-ray film at -80°C.

  • Develop the film or scan the phosphor screen to visualize the bands.

Data Presentation

Quantitative analysis of Northern blots can be performed by measuring the signal intensity of the bands using densitometry software (e.g., ImageJ). The intensity of the band corresponding to the cmm5s2U-containing RNA can be normalized to a loading control (e.g., 5S rRNA) to compare the relative abundance of the modification across different samples.

Table 1: Template for Quantitative Analysis of cmm5s2U Levels by Immuno-Northern Blot

Sample IDConditionDensitometry (cmm5s2U Signal)Densitometry (Loading Control)Normalized cmm5s2U LevelFold Change vs. Control
1ControlUser InputUser InputCalculated1.0
2Treatment 1User InputUser InputCalculatedCalculated
3Treatment 2User InputUser InputCalculatedCalculated
4Knockdown XUser InputUser InputCalculatedCalculated
  • Densitometry (cmm5s2U Signal): Raw integrated density of the band detected by the anti-cmm5s2U antibody.

  • Densitometry (Loading Control): Raw integrated density of the loading control band (e.g., 5S rRNA).

  • Normalized cmm5s2U Level: (Densitometry of cmm5s2U Signal) / (Densitometry of Loading Control).

  • Fold Change vs. Control: (Normalized cmm5s2U Level of Sample) / (Normalized cmm5s2U Level of Control).

Mandatory Visualization

Biosynthesis of 5-Carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U) in Bacteria

The biosynthesis of cmnm⁵s²U in bacteria is a multi-step enzymatic process. In E. coli, it involves the MnmE and MnmG enzymes for the formation of the carboxymethylaminomethyl group at the C5 position of uridine, and the MnmA enzyme for the thiolation at the C2 position.

G cluster_c5_modification C5 Modification Pathway cluster_c2_thiolation C2 Thiolation Pathway Uridine Uridine in tRNA MnmEG MnmE-MnmG complex (Glycine, GTP, FAD) Uridine->MnmEG cmnm5U cmnm⁵U in tRNA cmnm5U_2 cmnm⁵U in tRNA cmnm5U->cmnm5U_2 Substrate for thiolation MnmEG->cmnm5U MnmA MnmA (Cysteine, ATP) cmnm5U_2->MnmA cmnm5s2U cmnm⁵s²U in tRNA MnmA->cmnm5s2U

Bacterial biosynthesis of cmnm⁵s²U.
Experimental Workflow for Immuno-Northern Blotting

The following diagram illustrates the key steps in the immuno-Northern blotting protocol for the detection of cmm5s2U.

G start Start: RNA Sample rna_extraction 1. Total RNA Extraction start->rna_extraction gel 2. Denaturing PAGE rna_extraction->gel transfer 3. Electro-transfer to Nylon Membrane gel->transfer crosslink 4. UV Cross-linking transfer->crosslink blocking 5. Blocking crosslink->blocking primary_ab 6. Primary Antibody Incubation (anti-cmm5s2U) blocking->primary_ab wash1 7. Washing primary_ab->wash1 secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 9. Washing secondary_ab->wash2 detection 10. Chemiluminescent Detection wash2->detection analysis 11. Data Analysis (Densitometry) detection->analysis

Immuno-Northern blot workflow.

References

Using qRT-PCR to quantify γ-toxin cleavage of tRNA.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: High-Throughput Quantification of γ-Toxin-Mediated tRNA Cleavage Using Quantitative Reverse Transcription PCR (qRT-PCR)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The γ-toxin from the yeast Kluyveromyces lactis is a potent ribonuclease that induces growth arrest by cleaving specific transfer RNA (tRNA) molecules within the cell.[1] This toxin specifically targets the anticodon loop of tRNAs containing the modified wobble nucleoside 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U), such as tRNAGlu, tRNALys, and tRNAGln.[1][2] The cleavage occurs precisely between positions 34 and 35, generating 5'- and 3'-tRNA halves and thereby inhibiting protein synthesis.[1]

Quantifying this cleavage event is critical for studying the toxin's mechanism of action, screening for potential inhibitors, and understanding the role of tRNA modifications in cellular stress responses. Traditional methods like Northern blotting can be laborious and require large amounts of RNA. This application note describes a sensitive, specific, and high-throughput method for quantifying γ-toxin-induced tRNA cleavage using quantitative reverse transcription PCR (qRT-PCR).

Principle of the Assay

The qRT-PCR assay is designed to selectively quantify the amount of full-length, uncleaved tRNA. The core principle relies on a reverse transcription step followed by a PCR amplification using primers that span the known γ-toxin cleavage site in the anticodon loop.

  • Toxin-Mediated Cleavage: Total RNA isolated from cells is treated in vitro with purified γ-toxin. In the presence of the target mcm⁵s²U modification, the toxin cleaves the specific tRNA.

  • Reverse Transcription (RT): A reverse transcriptase enzyme is used to synthesize complementary DNA (cDNA) from the RNA template. A primer specific to the 3' region of the target tRNA, downstream of the cleavage site, is used for this step.

  • Quantitative PCR (qPCR): The resulting cDNA is then used as a template for qPCR. A forward and reverse primer pair is designed to anneal on opposite sides of the cleavage site.

  • Quantification: Amplification will only occur if the cDNA template is derived from full-length, uncleaved tRNA. If the tRNA was cleaved by γ-toxin, the cDNA will be truncated, and the forward primer will have no template to bind to, preventing amplification. The reduction in qPCR signal (increase in Ct value) in toxin-treated samples compared to untreated controls is directly proportional to the extent of tRNA cleavage.[2][3]

Visualization of Workflow and Mechanism

Below are diagrams illustrating the experimental workflow and the underlying principle of the qRT-PCR assay.

experimental_workflow rna_extraction 1. Total RNA Extraction toxin_treatment 2. In Vitro γ-Toxin Treatment (+/- Toxin) rna_extraction->toxin_treatment rt 3. Reverse Transcription toxin_treatment->rt qpcr 4. Quantitative PCR rt->qpcr data_analysis 5. Data Analysis (ΔCt Calculation) qpcr->data_analysis quantification 6. Quantify Cleaved tRNA (%) data_analysis->quantification

Caption: Experimental workflow for quantifying tRNA cleavage.

Caption: Principle of the qRT-PCR assay for tRNA cleavage.

Experimental Protocols

Materials and Reagents
  • Total RNA from a relevant eukaryotic source (e.g., yeast, human cells)

  • Purified recombinant γ-toxin

  • Toxin Reaction Buffer (10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM NaCl, 1 mM DTT)

  • Nuclease-free water

  • Reverse transcriptase and associated buffer (e.g., SuperScript™ III/IV)

  • Random hexamers or a sequence-specific RT primer for the target tRNA

  • dNTPs

  • RNase inhibitor

  • qPCR master mix (e.g., SYBR Green or TaqMan-based)

  • Forward and reverse primers for the target tRNA (spanning the cleavage site)

  • Forward and reverse primers for a reference gene (e.g., 25S rRNA, 5.8S rRNA, ACT1)

  • qPCR-compatible plates and seals

  • Real-time PCR detection system

Protocol: Step-by-Step

Step 1: In Vitro γ-Toxin Cleavage Reaction

  • In a nuclease-free microcentrifuge tube, prepare the reaction mix. For each sample, combine:

    • Total RNA: 5 µg

    • 10X Toxin Reaction Buffer: 2 µL

    • Purified γ-toxin: ~1 µg (concentration should be optimized)

    • Nuclease-free water: to a final volume of 19 µL

  • Prepare a matched "No Toxin" control for each RNA sample by substituting γ-toxin with nuclease-free water or a buffer control.

  • Add 1 µL of RNase inhibitor to each reaction.

  • Incubate the reactions at 30°C for 15-30 minutes.[3]

  • Immediately proceed to the reverse transcription step or stop the reaction by adding a chelating agent like EDTA and placing on ice.

Step 2: Reverse Transcription (RT)

  • For each reaction from Step 1, set up a reverse transcription reaction according to the manufacturer's protocol for your chosen reverse transcriptase. A typical reaction setup is:

    • Toxin-treated RNA from Step 1: 1-2 µg

    • RT Primer (specific primer or random hexamers): 1 µL

    • dNTPs (10 mM): 1 µL

    • Nuclease-free water: to 13 µL

  • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Prepare an RT master mix containing:

    • 5X RT Buffer: 4 µL

    • 0.1 M DTT: 1 µL

    • RNase Inhibitor: 1 µL

    • Reverse Transcriptase (e.g., SuperScript III): 1 µL

  • Add 7 µL of the RT master mix to each RNA/primer tube for a final volume of 20 µL.

  • Incubate according to the enzyme's protocol (e.g., 55°C for 30-60 minutes).

  • Inactivate the enzyme by heating at 70°C for 15 minutes. The resulting cDNA is ready for qPCR.

Step 3: Quantitative PCR (qPCR)

  • Dilute the cDNA from Step 2 (e.g., 1:5 or 1:10) with nuclease-free water.

  • Prepare a qPCR master mix for the target tRNA and the reference gene in separate tubes. For a single 20 µL reaction:

    • 2X qPCR Master Mix: 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • Nuclease-free water: 4 µL

  • Aliquot 15 µL of the master mix into each well of a qPCR plate.

  • Add 5 µL of diluted cDNA to the appropriate wells. Run each sample in triplicate.

  • Include "no template" and "no RT" controls to check for contamination.[4]

  • Seal the plate, centrifuge briefly, and run on a real-time PCR machine with a standard cycling program (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

Data Analysis
  • Determine Ct Values: Obtain the raw cycle threshold (Ct) values for the target tRNA and the reference gene for both toxin-treated (+Toxin) and untreated (-Toxin) samples.

  • Calculate ΔCt: Normalize the target gene Ct to the reference gene Ct for each condition.

    • ΔCt (-Toxin) = CttRNA (-Toxin) - CtRef (-Toxin)

    • ΔCt (+Toxin) = CttRNA (+Toxin) - CtRef (+Toxin)

  • Calculate ΔΔCt: Determine the difference between the normalized treated and untreated samples.

    • ΔΔCt = ΔCt(+Toxin) - ΔCt(-Toxin)

  • Calculate Relative Quantity (Fold Change): Calculate the remaining amount of full-length tRNA in the treated sample relative to the untreated sample.

    • Relative Quantity = 2-ΔΔCt

  • Calculate Percent Cleavage:

    • Percent Cleavage (%) = (1 - Relative Quantity) * 100

Data Presentation

The following tables summarize representative quantitative data from γ-toxin cleavage assays.

Table 1: qRT-PCR Quantification of tRNAGlu-UUC Cleavage in Human and Yeast RNA

OrganismYeast StrainTreatmentAvg. Ct (tRNAGlu-UUC)Avg. Ct (Reference Gene)Relative Full-Length tRNAPercent Cleavage (%)
H. sapiens-No Toxin22.518.01.00 (Reference)0%
H. sapiens-+ γ-Toxin24.318.1~0.30~70% [3]
S. cerevisiaeWild-TypeNo Toxin21.817.51.00 (Reference)0%
S. cerevisiaeWild-Type+ γ-Toxin23.917.6~0.27~73%
S. cerevisiaetrm9ΔNo Toxin22.017.41.00 (Reference)0%
S. cerevisiaetrm9Δ+ γ-Toxin22.217.5~0.93~7% [3]

Data is representative and adapted from published findings.[3] The trm9Δ mutant lacks the mcm⁵s²U modification, conferring resistance to γ-toxin cleavage.

Table 2: Example Primer Design for Human tRNAGlu-UUC

Primer NameSequence (5' to 3')Target Region
h-tRNA-Glu-RTAGTCGAACTGGGGGCTCGAA3' end of tRNA (downstream of cleavage)
h-tRNA-Glu-FwdGCCGGATTTGAACCGG5' arm (upstream of cleavage)
h-tRNA-Glu-RevTGGGGGCTCGAACTCACT3' arm (downstream of cleavage)

Note: Primer sequences are illustrative and should be validated empirically.

References

Application Notes and Protocols: Chemical Synthesis of 5-Carboxymethyl-2-thiouridine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxymethyl-2-thiouridine (cm⁵s²U) is a naturally occurring modified ribonucleoside found in the wobble position of the anticodon of some transfer RNAs (tRNAs). This modification plays a crucial role in ensuring the fidelity and efficiency of protein translation. The unique structural features of cm⁵s²U, particularly the 2-thio and 5-carboxymethyl groups, contribute to the conformational rigidity of the anticodon loop and influence codon recognition. The ability to incorporate this modified nucleoside into synthetic oligonucleotides is of significant interest for various research applications, including the study of RNA structure and function, the development of RNA-based therapeutics, and as a tool in molecular biology.

This document provides a detailed protocol for the chemical synthesis of this compound phosphoramidite, the key building block for the site-specific incorporation of cm⁵s²U into RNA sequences using automated solid-phase synthesis.

Chemical Synthesis Pathway

The synthesis of this compound phosphoramidite involves a multi-step process starting from 2-thiouridine. The key steps include the introduction of the carboxymethyl side chain at the C5 position, protection of the reactive functional groups (amino and carboxyl), and finally, the phosphitylation of the 5'-hydroxyl group. The overall synthetic scheme is depicted below.

Synthesis_Pathway Thiouridine 2-Thiouridine Formyl 5-Formyl-2-thiouridine Thiouridine->Formyl Oxidation Protected_Nucleoside Protected 5-Carboxymethylamino- methyl-2-thiouridine Formyl->Protected_Nucleoside Reductive Amination & Protection (TFAA, TMSE-Gly) DMT_Nucleoside 5'-O-DMT Protected Nucleoside Protected_Nucleoside->DMT_Nucleoside 5'-O-DMT Protection Phosphoramidite This compound Phosphoramidite DMT_Nucleoside->Phosphoramidite Phosphitylation

Caption: Overall synthetic pathway for this compound phosphoramidite.

Experimental Protocols

Materials and Reagents
ReagentSupplierGrade
2-ThiouridineCommercially available≥98%
Manganese (IV) oxide (activated)Commercially availableReagent grade
Glycine 2-(trimethylsilyl)ethyl ester HClCommercially available≥97%
Sodium triacetoxyborohydrideCommercially available≥97%
Trifluoroacetic anhydride (TFAA)Commercially available≥99%
PyridineCommercially availableAnhydrous, ≥99.8%
4,4'-Dimethoxytrityl chloride (DMT-Cl)Commercially available≥98%
2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeCommercially available≥97%
N,N-Diisopropylethylamine (DIPEA)Commercially available≥99.5%
Dichloromethane (DCM)Commercially availableAnhydrous, ≥99.8%
N,N-Dimethylformamide (DMF)Commercially availableAnhydrous, ≥99.8%
Acetonitrile (ACN)Commercially availableAnhydrous, ≥99.8%
Ethyl acetate (EtOAc)Commercially availableACS grade
HexanesCommercially availableACS grade
Silica gelCommercially available60 Å, 230-400 mesh
Synthesis of Protected 5-Carboxymethylaminomethyl-2-thiouridine

The synthesis of the protected nucleoside is a critical step involving the formation of the C5 side chain and the protection of the amino and carboxyl groups. The trifluoroacetyl group is used for the amine, and the 2-(trimethylsilyl)ethyl (TMSE) group protects the carboxylic acid.[1][2]

Procedure:

  • Oxidation to 5-Formyl-2-thiouridine: To a solution of 2-thiouridine in a suitable solvent (e.g., DMSO), add an oxidizing agent such as manganese (IV) oxide. The reaction is stirred at room temperature until completion, monitored by TLC. The product is then purified by column chromatography.

  • Reductive Amination and Protection:

    • The 5-formyl-2-thiouridine is dissolved in a mixture of anhydrous DCM and DMF.

    • Glycine 2-(trimethylsilyl)ethyl ester hydrochloride and triethylamine are added to the solution and stirred to form the imine intermediate.

    • Sodium triacetoxyborohydride is added portion-wise to reduce the imine to the secondary amine.

    • After completion of the reduction, the reaction is cooled, and trifluoroacetic anhydride and pyridine are added to protect the newly formed amino group.

    • The protected nucleoside is then purified by silica gel chromatography.

Synthesis of 5'-O-DMT-5-Carboxymethylaminomethyl-2-thiouridine

Standard dimethoxytritylation is performed to protect the 5'-hydroxyl group.

Procedure:

  • The protected nucleoside is co-evaporated with anhydrous pyridine and then dissolved in fresh anhydrous pyridine.

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl) is added in portions at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched with methanol, and the solvent is removed under reduced pressure.

  • The residue is dissolved in DCM, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by silica gel chromatography.

Synthesis of this compound Phosphoramidite

The final step is the phosphitylation of the 5'-O-DMT protected nucleoside.

Procedure:

  • The 5'-O-DMT protected nucleoside is dissolved in anhydrous dichloromethane under an argon atmosphere.

  • N,N-Diisopropylethylamine (DIPEA) is added, and the solution is cooled to 0 °C.

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise.

  • The reaction is stirred at room temperature for several hours until completion (monitored by ³¹P NMR).

  • The reaction mixture is diluted with DCM and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude phosphoramidite is purified by precipitation from a cold non-polar solvent (e.g., hexanes) or by flash chromatography on silica gel pre-treated with triethylamine.

Quantitative Data Summary

StepProductTypical YieldPurity (by HPLC)Analytical Data
Reductive Amination & ProtectionProtected Nucleoside60-70%>95%¹H NMR, ¹³C NMR, Mass Spectrometry
5'-O-DMT Protection5'-O-DMT Protected Nucleoside80-90%>98%¹H NMR, Mass Spectrometry
PhosphitylationThis compound Phosphoramidite75-85%>98%³¹P NMR, ¹H NMR, Mass Spectrometry
Oligonucleotide CouplingIncorporation into RNA90-95% per step-MALDI-TOF of final oligonucleotide

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Phosphoramidite Synthesis cluster_purification Purification & Analysis cluster_application Application start Start: 2-Thiouridine step1 Oxidation start->step1 step2 Reductive Amination & Side Chain Protection step1->step2 step3 5'-O-DMT Protection step2->step3 step4 Phosphitylation step3->step4 end_synthesis Final Product: Protected Phosphoramidite step4->end_synthesis purify Column Chromatography / Precipitation end_synthesis->purify analyze Characterization: NMR, MS, HPLC purify->analyze oligo_synthesis Automated Oligonucleotide Synthesis analyze->oligo_synthesis deprotection Cleavage & Deprotection oligo_synthesis->deprotection final_oligo Purified Modified Oligonucleotide deprotection->final_oligo

Caption: Workflow for the synthesis and application of this compound phosphoramidite.

Applications in Research and Drug Development

The successful synthesis of this compound phosphoramidite opens avenues for a wide range of applications:

  • Structural Biology: Site-specific incorporation of cm⁵s²U allows for detailed NMR and X-ray crystallographic studies to understand the structural impact of this modification on RNA duplexes and protein-RNA interactions.

  • Translational Studies: Synthetic oligonucleotides containing cm⁵s²U can be used as probes to investigate the mechanism of codon recognition by the ribosome and the role of tRNA modifications in maintaining translational fidelity.

  • RNA Therapeutics: The unique properties of 2-thiouridine modifications, such as enhanced nuclease resistance and binding affinity, make them attractive for the development of antisense oligonucleotides, siRNAs, and RNA aptamers with improved therapeutic profiles. The carboxymethyl group offers a potential site for further conjugation of functional molecules.

  • Diagnostic Tools: Oligonucleotides modified with cm⁵s²U can be utilized as high-affinity probes in diagnostic assays for the detection of specific nucleic acid sequences.

Conclusion

This document provides a comprehensive guide for the chemical synthesis of this compound phosphoramidite. The detailed protocols and workflow are intended to enable researchers and drug development professionals to produce this valuable building block for the synthesis of modified RNA oligonucleotides. The availability of this phosphoramidite will facilitate further exploration of the biological roles of cm⁵s²U and the development of novel RNA-based technologies.

References

Application Notes and Protocols for tRNA Isolation for Modification Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transfer RNA (tRNA) molecules are central to protein synthesis and are subject to a wide array of post-transcriptional modifications. These modifications are crucial for tRNA structure, stability, and function, and their dysregulation has been implicated in various diseases. Accurate analysis of tRNA modifications, often performed using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), is contingent on the effective isolation of high-quality tRNA. The choice of isolation method can significantly impact the yield, purity, and integrity of the tRNA, thereby influencing the outcome of modification analysis.

These application notes provide an overview and detailed protocols for three common methods for tRNA isolation:

  • Acid Guanidinium Thiocyanate-Phenol-Chloroform (AGPC) Extraction: A robust method for total RNA isolation, which can be optimized for the enrichment of small RNAs, including tRNA.

  • Polyacrylamide Gel Electrophoresis (PAGE) Purification: A high-resolution technique to separate tRNA from other RNA species based on size.

  • Column Chromatography: A versatile method that can be adapted for high-throughput purification of tRNA based on charge (ion-exchange) or sequence (affinity).

Data Presentation: Comparison of tRNA Isolation Methods

The following tables summarize quantitative data on the yield and purity of tRNA obtained using different isolation methods. It is important to note that these values are compiled from various studies and may differ based on the starting material, specific protocol variations, and quantification methods used.

Method Starting Material Typical Yield Purity (A260/A280 ratio) Advantages Disadvantages Reference(s)
AGPC (TRIzol) Cultured Cells / TissuesHigh (µg to mg from 10^7 cells or 100 mg tissue)1.8 - 2.1Rapid, effective nuclease inhibition, suitable for a wide range of sample types.[1][2][3]Co-purifies other small RNAs, potential for phenol contamination which can inhibit downstream enzymes, may not be ideal for preserving all modifications if stored for extended periods in the reagent.[4][1][2][3][4]
PAGE Purification Total RNAVariable, often lower than initial input (expect >80% recovery from gel)High (can be >2.0 after elution and precipitation)High resolution, separates tRNA from other RNA species and precursors.[5][6]Time-consuming, potential for low recovery, risk of RNA damage from UV shadowing, and chemical contamination from the gel matrix.[7][5][6][7]
Ion-Exchange Chromatography Total RNAHigh (recoveries above 90% reported)HighScalable, can be automated, non-denaturing conditions help preserve tRNA structure and modifications.[8][9]May not separate all tRNA isoacceptors from each other, resolution might be lower than PAGE.[8][9]
Affinity Chromatography (Probe-based) Total RNAVariable (dependent on probe efficiency and target abundance)Very High (specific to the target tRNA)High specificity for individual tRNA isoacceptors, can be used to enrich for low-abundance tRNAs.[10][11]Efficiency can be affected by tRNA modifications that interfere with probe hybridization, can be expensive.[12][10][11][12]

Experimental Protocols & Workflows

Acid Guanidinium Thiocyanate-Phenol-Chloroform (AGPC) Extraction for tRNA

This method, commonly known as TRIzol extraction, is a widely used technique for isolating total RNA. Under acidic conditions, RNA is selectively partitioned into the aqueous phase, while DNA and proteins are separated into the interphase and organic phase, respectively. This protocol is suitable for obtaining a total RNA sample enriched in small RNAs, including tRNA.[7][12][13]

Protocol:

  • Homogenization:

    • Cells: Lyse cell pellets (up to 10^7 cells) by adding 1 ml of TRIzol reagent and passing the lysate several times through a pipette.

    • Tissues: Homogenize 50-100 mg of tissue in 1 ml of TRIzol reagent using a homogenizer.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

    • Add 0.2 ml of chloroform per 1 ml of TRIzol reagent. Cap the tube securely and shake vigorously by hand for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh tube.

    • Precipitate the RNA from the aqueous phase by mixing with 0.5 ml of isopropanol per 1 ml of TRIzol reagent used for the initial homogenization.

    • Incubate samples at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash:

    • Remove the supernatant.

    • Wash the RNA pellet once with 1 ml of 75% ethanol per 1 ml of TRIzol reagent used.

    • Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension:

    • Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.

    • Dissolve the RNA in an appropriate volume of RNase-free water.

Workflow Diagram:

AGPC_Workflow start Sample (Cells/Tissue) homogenize Homogenize in TRIzol start->homogenize phase_sep Add Chloroform & Centrifuge homogenize->phase_sep aqueous_phase Collect Aqueous Phase phase_sep->aqueous_phase precipitation Precipitate RNA with Isopropanol aqueous_phase->precipitation wash Wash with 75% Ethanol precipitation->wash resuspend Resuspend RNA Pellet wash->resuspend end Total RNA (enriched for tRNA) resuspend->end

AGPC (TRIzol) Extraction Workflow
Polyacrylamide Gel Electrophoresis (PAGE) Purification of tRNA

This protocol describes the purification of tRNA from a total RNA sample using denaturing polyacrylamide gel electrophoresis. This method provides high resolution to separate tRNA from other small and large RNA molecules.[5][7]

Protocol:

  • Gel Preparation:

    • Prepare a 10-15% denaturing polyacrylamide gel containing 7-8 M urea in TBE buffer.

  • Sample Preparation and Loading:

    • Resuspend the total RNA sample in an equal volume of 2x formamide loading buffer.

    • Denature the sample by heating at 70-95°C for 2-5 minutes, then immediately place on ice.

    • Load the sample onto the gel. Include a lane with a low molecular weight RNA ladder.

  • Electrophoresis:

    • Run the gel in 1x TBE buffer at a constant power until the bromophenol blue dye is near the bottom of the gel.

  • Visualization and Excision:

    • Stain the gel with a fluorescent dye such as SYBR Gold or ethidium bromide.

    • Visualize the RNA bands on a UV transilluminator. The tRNA band should be visible between the 5S rRNA and 5.8S rRNA bands (approximately 70-90 nucleotides).

    • Excise the tRNA band from the gel using a clean scalpel.

  • Elution:

    • Crush the excised gel slice and place it in a tube.

    • Add elution buffer (e.g., 0.3 M sodium acetate, pH 5.2, 1 mM EDTA) to cover the gel pieces.

    • Incubate overnight at 4°C with gentle agitation.

  • Purification and Precipitation:

    • Separate the elution buffer from the gel pieces by centrifugation through a filter column.

    • Precipitate the tRNA from the eluate by adding 2.5-3 volumes of cold 100% ethanol and incubating at -20°C or -80°C.

    • Pellet the tRNA by centrifugation at high speed for 30 minutes at 4°C.

    • Wash the pellet with 70% ethanol and air-dry.

    • Resuspend the purified tRNA in RNase-free water.

Workflow Diagram:

PAGE_Workflow start Total RNA Sample denature Denature RNA start->denature electrophoresis Run on Denaturing PAGE denature->electrophoresis visualize Visualize and Excise tRNA Band electrophoresis->visualize elution Elute tRNA from Gel visualize->elution precipitation Precipitate and Wash tRNA elution->precipitation end Purified tRNA precipitation->end

PAGE Purification Workflow
Column Chromatography for tRNA Purification

Column chromatography offers a scalable and often gentler method for tRNA purification. Two common approaches are ion-exchange and affinity chromatography.

This method separates molecules based on their net charge. Since tRNA is negatively charged, anion-exchange chromatography is used.[8][9]

Protocol:

  • Column Preparation:

    • Equilibrate an anion-exchange column (e.g., DEAE-cellulose) with a low-salt starting buffer (e.g., 0.1 M Tris-HCl, pH 7.5, 0.25 M NaCl).

  • Sample Loading:

    • Dissolve the total RNA sample in the starting buffer and load it onto the column.

  • Washing:

    • Wash the column with several volumes of the starting buffer to remove unbound molecules.

  • Elution:

    • Elute the bound tRNA using a linear salt gradient (e.g., increasing NaCl concentration from 0.25 M to 1 M in the running buffer). Different RNA species will elute at different salt concentrations based on their charge.

    • Collect fractions and monitor the absorbance at 260 nm to identify the RNA-containing fractions.

  • Analysis and Pooling:

    • Analyze the collected fractions by PAGE to identify those containing tRNA.

    • Pool the tRNA-containing fractions and precipitate the tRNA as described in the PAGE protocol.

Workflow Diagram:

IEX_Workflow start Total RNA Sample load Load onto Equilibrated Anion-Exchange Column start->load wash Wash Column load->wash elute Elute with Salt Gradient wash->elute collect Collect and Analyze Fractions elute->collect pool Pool tRNA Fractions & Precipitate collect->pool end Purified tRNA pool->end

Ion-Exchange Chromatography Workflow

This method utilizes the high specificity of DNA-RNA hybridization to isolate a specific tRNA isoacceptor.[10][11]

Protocol:

  • Probe Hybridization:

    • Incubate the total RNA sample with a biotinylated DNA oligonucleotide probe complementary to the target tRNA sequence in a hybridization buffer.

    • Use a temperature cycle to denature and then anneal the probe to the target tRNA.

  • Capture:

    • Add streptavidin-coated magnetic beads to the hybridization mixture and incubate to allow the biotinylated probe-tRNA complex to bind to the beads.

  • Washing:

    • Use a magnet to capture the beads and discard the supernatant.

    • Wash the beads several times with wash buffer to remove non-specifically bound RNA.

  • Elution:

    • Elute the captured tRNA from the beads using an elution buffer (e.g., containing a denaturant like formamide or by heating).

  • Precipitation:

    • Precipitate the eluted tRNA using ethanol or isopropanol.

    • Wash and resuspend the purified tRNA.

Workflow Diagram:

Affinity_Workflow start Total RNA Sample hybridize Hybridize with Biotinylated DNA Probe start->hybridize capture Capture with Streptavidin Beads hybridize->capture wash Wash Beads capture->wash elute Elute tRNA wash->elute precipitate Precipitate Purified tRNA elute->precipitate end Specific tRNA Isoacceptor precipitate->end

Affinity Chromatography Workflow

Concluding Remarks

The selection of an appropriate tRNA isolation method is a critical first step for accurate tRNA modification analysis. While AGPC-based methods are excellent for obtaining total RNA, further purification by PAGE or chromatography is often necessary to achieve the purity required for sensitive downstream applications like mass spectrometry. PAGE offers high resolution but can be labor-intensive, whereas column chromatography methods provide a scalable and often gentler alternative. The choice of method should be guided by the specific research question, the required purity and yield, and the available resources. For comprehensive modification analysis, it is crucial to use a method that minimizes the risk of altering the native modification state of the tRNA.

References

Application Notes and Protocols for Tracking 5-Carboxymethyl-2-thiouridine (cm5S2U) via Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxymethyl-2-thiouridine (cm5S2U) is a post-transcriptionally modified nucleoside found in the wobble position of the anticodon of certain transfer RNAs (tRNAs). This modification is crucial for accurate and efficient protein translation by ensuring proper codon recognition. The biosynthesis of cm5S2U is a complex enzymatic process, and alterations in its levels have been linked to various cellular stress responses and disease states. Stable isotope labeling, coupled with mass spectrometry, provides a powerful methodology for tracing the biosynthesis, turnover, and fate of cm5S2U within the cellular environment. This document provides detailed application notes and protocols for tracking cm5S2U using stable isotope labeling.

Principle of the Method

The strategy involves the metabolic incorporation of stable isotope-labeled precursors into the cm5S2U nucleoside within cellular tRNA. By supplying cells with media containing amino acids or other metabolites enriched with heavy isotopes (e.g., ¹³C, ¹⁵N), the biosynthetic machinery of the cell will produce cm5S2U containing these heavy atoms. The resulting mass shift in the modified nucleoside can be sensitively and specifically detected and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the differentiation between pre-existing ("light") and newly synthesized ("heavy") cm5S2U, enabling the study of its dynamics.

Biosynthetic Pathway of this compound

The formation of cm5S2U is a multi-step enzymatic process. A key precursor for the carboxymethyl group is ultimately derived from the methyl group of S-adenosyl-L-methionine (SAM). The initial carboxymethylation at the C5 position of uridine is carried out by the Elongator complex, forming 5-carboxymethyluridine (cm5U). Subsequent enzymatic steps, including the action of a methyltransferase complex (Trm9/Trm112 in yeast) to form the methyl ester (mcm5s2U) and a thiolase for the addition of sulfur, complete the modification. For the purpose of tracking the carboxymethyl group, stable isotopes can be introduced through the methionine cycle.

cluster_labeling Isotope Incorporation cluster_biosynthesis cm5S2U Biosynthesis Isotopically_Labeled_Methionine ¹³C-Methionine or ¹⁵N-Methionine SAM S-adenosyl-L-methionine (SAM) Isotopically_Labeled_Methionine->SAM Incorporation Trm9_Trm112 Trm9/Trm112 Complex SAM->Trm9_Trm112 Methyl Donor Uridine_in_tRNA Uridine in tRNA Elongator Elongator Complex Uridine_in_tRNA->Elongator cm5U_in_tRNA 5-Carboxymethyluridine (cm5U) in tRNA cm5U_in_tRNA->Trm9_Trm112 mcm5s2U_in_tRNA 5-Methoxycarbonylmethyl- 2-thiouridine (mcm5s2U) in tRNA Thiolase Thiolase mcm5s2U_in_tRNA->Thiolase cm5S2U_in_tRNA This compound (cm5S2U) in tRNA Elongator->cm5U_in_tRNA Trm9_Trm112->mcm5s2U_in_tRNA Thiolase->cm5S2U_in_tRNA Start Start Cell_Adaptation Adapt cells to SILAC medium Start->Cell_Adaptation Metabolic_Labeling Culture in 'Light' and 'Heavy' Methionine Media Cell_Adaptation->Metabolic_Labeling Experimental_Treatment Experimental Treatment? Metabolic_Labeling->Experimental_Treatment Harvest_Cells Harvest and Wash Cells Experimental_Treatment->Harvest_Cells Store_Pellet Store Pellet at -80°C Harvest_Cells->Store_Pellet End End Store_Pellet->End Start Start RNA_Extraction Total RNA Extraction Start->RNA_Extraction tRNA_Enrichment Enrich tRNA? RNA_Extraction->tRNA_Enrichment Digestion Enzymatic Digestion to Nucleosides tRNA_Enrichment->Digestion LC_Separation LC Separation Digestion->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis and Quantification MSMS_Detection->Data_Analysis End End Data_Analysis->End

High-Resolution Mass Spectrometry for the Precise Identification of 5-Carboxymethyl-2-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxymethyl-2-thiouridine (cm⁵S²U) is a post-transcriptionally modified nucleoside found in the wobble position of the anticodon of certain transfer RNAs (tRNAs). This modification plays a critical role in ensuring the fidelity and efficiency of protein translation by stabilizing the codon-anticodon interaction. The presence and abundance of cm⁵S²U can be indicative of cellular stress and metabolic state, making it a potential biomarker in various diseases and a target for therapeutic intervention. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful analytical platform for the accurate and sensitive identification and quantification of cm⁵S²U in complex biological matrices. This document provides detailed application notes and experimental protocols for the analysis of this compound using LC-HRMS.

Principle of the Method

The methodology involves the enzymatic hydrolysis of total RNA or purified tRNA into its constituent nucleosides. The resulting nucleoside mixture is then separated by reversed-phase liquid chromatography and analyzed by a high-resolution mass spectrometer. The high mass accuracy and resolving power of the instrument allow for the unambiguous identification of this compound based on its exact mass. Subsequent tandem mass spectrometry (MS/MS) experiments provide structural confirmation through characteristic fragmentation patterns.

Experimental Protocols

Sample Preparation: Isolation and Digestion of tRNA

High-quality total RNA is essential for the accurate quantification of modified nucleosides.

Materials:

  • Biological sample (cells, tissues)

  • Commercial RNA isolation kit (e.g., TRIzol, RNeasy)

  • Nuclease P1 (from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP)

  • Nuclease-free water

  • 10 mM Ammonium acetate buffer (pH 5.3)

Protocol:

  • RNA Isolation: Isolate total RNA from the biological sample using a commercial kit according to the manufacturer's instructions. Assess RNA purity and integrity using UV-Vis spectrophotometry (A260/A280 ratio ≈ 2.0) and gel electrophoresis.

  • Enzymatic Digestion:

    • In a nuclease-free microcentrifuge tube, dissolve 1-5 µg of total RNA in 20 µL of 10 mM ammonium acetate buffer (pH 5.3).

    • Add 1 µL of Nuclease P1 (1 U/µL) and incubate at 37°C for 2 hours. This will digest the RNA into 5'-mononucleotides.

    • Add 2 µL of 10x BAP buffer and 1 µL of Bacterial Alkaline Phosphatase (1 U/µL).

    • Incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides to nucleosides.

  • Sample Cleanup: Centrifuge the digested sample at 14,000 x g for 10 minutes to pellet any undigested material. Carefully transfer the supernatant containing the nucleoside mixture to an LC-MS vial for analysis.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) Analysis

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high performance liquid chromatograph (UHPLC) system.

  • High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

LC Parameters:

ParameterRecommended Conditions
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-5 min: 2% B; 5-15 min: 2-30% B; 15-17 min: 30-95% B; 17-19 min: 95% B; 19-20 min: 95-2% B; 20-25 min: 2% B
Flow Rate 0.2 mL/min
Column Temperature 40°C
Injection Volume 5 µL

HRMS Parameters:

ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Full Scan Resolution > 70,000
Scan Range (m/z) 100 - 1000
Data-Dependent MS/MS Top 3-5 most intense ions
MS/MS Resolution > 15,000
Collision Energy Stepped normalized collision energy (e.g., 20, 30, 40 eV)

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the identification of this compound.

Table 1: Mass Spectrometric Properties of this compound

CompoundChemical FormulaMonoisotopic Mass (Da)[M+H]⁺ Exact Mass (m/z)
This compoundC₁₁H₁₄N₂O₇S318.0522319.0599

Table 2: Predicted High-Resolution MS/MS Fragmentation of [this compound+H]⁺

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
319.0599187.0332C₅H₈O₄ (Ribose)Protonated 5-Carboxymethyl-2-thiouracil base
319.0599143.0430C₅H₈O₄ + CO₂Protonated 5-methyl-2-thiouracil base
187.0332143.0430CO₂Loss of carboxyl group from the base

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for cm⁵S²U Identification cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (Cells/Tissues) RNA_Isolation Total RNA Isolation BiologicalSample->RNA_Isolation Enzymatic_Digestion Enzymatic Digestion (Nuclease P1 & BAP) RNA_Isolation->Enzymatic_Digestion Nucleoside_Mixture Nucleoside Mixture Enzymatic_Digestion->Nucleoside_Mixture LC_Separation Reversed-Phase LC Separation Nucleoside_Mixture->LC_Separation HRMS_Detection HRMS Detection (Full Scan) LC_Separation->HRMS_Detection MSMS_Fragmentation Data-Dependent MS/MS HRMS_Detection->MSMS_Fragmentation Data_Acquisition Data Acquisition & Processing MSMS_Fragmentation->Data_Acquisition Identification Identification by Exact Mass Data_Acquisition->Identification Confirmation Structural Confirmation by Fragmentation Identification->Confirmation Quantification Relative/Absolute Quantification Confirmation->Quantification

Caption: A flowchart illustrating the major steps in the identification of this compound.

Proposed Fragmentation Pathway

fragmentation_pathway Proposed Fragmentation of [cm⁵S²U+H]⁺ Precursor [M+H]⁺ m/z 319.0599 Fragment1 [Base+H]⁺ m/z 187.0332 Precursor->Fragment1 Cleavage of glycosidic bond Neutral_Loss1 - Ribose (C₅H₈O₄) Fragment2 [Base+H-CO₂]⁺ m/z 143.0430 Fragment1->Fragment2 Decarboxylation Neutral_Loss2 - CO₂

Caption: A diagram showing the predicted fragmentation of protonated this compound.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that modifies a uridine residue already incorporated into a tRNA molecule.[1]

biosynthetic_pathway Biosynthesis of this compound (cm⁵S²U) cluster_pathway Biosynthesis of this compound (cm⁵S²U) Uridine Uridine in tRNA cm5U 5-Carboxymethyluridine (cm⁵U) Uridine->cm5U Carboxymethylation Enzyme1 Elongator Complex (Elp1-6) cm5s2U This compound (cm⁵S²U) cm5U->cm5s2U Thiolation Enzyme2 Thiolation Enzymes (e.g., Ncs2/Ncs6) Enzyme1->cm5U Enzyme2->cm5s2U

Caption: A simplified diagram of the enzymatic pathway leading to the formation of cm⁵S²U in tRNA.

References

Application Notes: In Vitro Transcription of tRNA Containing 5-Carboxymethyl-2-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Transfer RNAs (tRNAs) are central to protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. The function and stability of tRNAs are heavily reliant on post-transcriptional modifications.[1][2] Among the more than 150 identified modifications, those in the anticodon loop are critical for translational accuracy and efficiency.[3] 5-Carboxymethyl-2-thiouridine (cm5s2U) and its derivatives, typically found at the wobble position (position 34) of the anticodon in specific tRNAs (e.g., for Lys, Glu, Gln), are crucial for precise codon recognition.[4][5][6] The 2-thio group, in particular, provides conformational rigidity to the anticodon loop, which helps to prevent frameshifting and ensures stable and accurate codon-anticodon pairing.[5][6]

The in vitro synthesis of tRNAs containing such modifications is a powerful tool for biochemical and structural studies, as well as for the development of RNA-based therapeutics. This document provides detailed protocols and considerations for the challenging task of incorporating this compound into a tRNA transcript via in vitro transcription.

Background: In Vivo Biosynthesis vs. In Vitro Incorporation

In all domains of life, cm5s2U and its related structures are synthesized through complex, multi-enzyme post-transcriptional pathways.[4][5] In E. coli, for instance, the formation of 5-carboxymethylaminomethyl-2-thiouridine involves a sulfur-relay system with multiple proteins that mobilize sulfur from L-cysteine and transfer it to the uridine base.[4][5]

Direct co-transcriptional incorporation via in vitro transcription represents a significant departure from the natural pathway. This method relies on providing the RNA polymerase with the corresponding modified nucleotide triphosphate, this compound triphosphate (cm5s2UTP), for direct incorporation into the growing RNA chain. This approach offers a streamlined method to produce specifically modified tRNA but presents unique biochemical challenges.

Experimental Workflow and Methodologies

The successful in vitro transcription of tRNA containing this compound hinges on three key stages: preparation of a high-quality DNA template, optimization of the enzymatic transcription reaction to accommodate the modified nucleotide, and purification of the final tRNA product.

Overall Workflow for Modified tRNA Synthesis cluster_0 Phase 1: Template Preparation cluster_1 Phase 2: In Vitro Transcription cluster_2 Phase 3: Purification & Analysis pcr PCR Amplification of tRNA Gene purify_dna DNA Template Purification & QC pcr->purify_dna plasmid Plasmid Linearization plasmid->purify_dna setup Reaction Setup: - T7 RNA Polymerase - NTPs - cm5s2UTP purify_dna->setup transcription Incubation (37°C, 2-4 hours) setup->transcription dnase DNase I Treatment transcription->dnase page Denaturing PAGE Purification dnase->page elution Gel Elution & Precipitation page->elution qc Final QC: - Yield (A260) - Purity (Gel) - MS (optional) elution->qc

Caption: Workflow for In Vitro Transcription of Modified tRNA.

Protocol 1: DNA Template Preparation

A robust and high-purity DNA template is essential for efficient transcription. The template must contain a T7 RNA polymerase promoter sequence upstream of the tRNA coding sequence. Run-off transcription requires the template to be linearized at the precise 3' end of the tRNA sequence to ensure a defined terminus.[7]

Method A: Plasmid-Based Template

  • Cloning: Clone the tRNA gene of interest downstream of a T7 promoter in a suitable plasmid vector.

  • Linearization: Digest the plasmid with a restriction enzyme that cuts immediately at the 3' end of the tRNA sequence. A BstNI site is commonly used for this purpose.[7][8]

  • Purification: Purify the linearized plasmid DNA using phenol:chloroform extraction followed by ethanol precipitation or a commercial PCR clean-up kit.

  • Verification: Confirm complete linearization and DNA integrity by agarose gel electrophoresis. The concentration should be determined by UV spectrophotometry (A260).

Method B: PCR-Based Template

  • Primer Design:

    • Forward Primer: Should contain the full T7 promoter sequence (5'-TAATACGACTCACTATAG-3') followed by the 5' end of the tRNA sequence (the first G is crucial for efficient initiation).

    • Reverse Primer: Should be the reverse complement of the 3' end of the tRNA sequence.

  • PCR Amplification: Perform a high-fidelity PCR to amplify the tRNA template.

  • Purification: Purify the PCR product using a commercial kit to remove primers, dNTPs, and polymerase.

  • Verification: Verify the size and purity of the PCR product on an agarose gel and measure the concentration.

Protocol 2: In Vitro Transcription with cm5s2UTP

This protocol is adapted from standard T7 RNA polymerase transcription procedures and must be optimized for the incorporation of the modified nucleotide.[7][9] The key variables are the final concentration of cm5s2UTP and its ratio to the standard UTP.

Challenges and Considerations:

  • cm5s2UTP Availability: this compound triphosphate is not a standard commercially available reagent and will likely require custom chemical synthesis.

  • Polymerase Compatibility: T7 RNA polymerase may incorporate bulky modified nucleotides with lower efficiency than their canonical counterparts.[10] This can lead to reduced overall yield and premature termination. Optimization is critical.

Reaction Setup:

Assemble the reaction at room temperature in the following order to prevent precipitation of DNA by spermidine.

ComponentStock ConcentrationFinal ConcentrationVolume (20 µL Rxn)
Nuclease-Free Water--To 20 µL
5x Transcription Buffer5x1x4.0 µL
DTT100 mM10 mM2.0 µL
Spermidine20 mM1 mM1.0 µL
rATP, rGTP, rCTP25 mM each4 mM each3.2 µL
rUTP25 mM1-3 mMVariable
cm5s2UTP10-25 mM1-4 mMVariable
Linear DNA Template0.5 µg/µL~50 nM1.0 µL
RNase Inhibitor40 U/µL2 U/µL1.0 µL
T7 RNA Polymerase50 U/µL2.5 U/µL1.0 µL

*Optimization Required: Start with a 1:1 molar ratio of cm5s2UTP to rUTP. Test ratios from 4:1 to 1:3 to find the optimal balance between incorporation efficiency and overall yield.

Transcription Procedure:

  • Combine all components in a nuclease-free microfuge tube.

  • Mix gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.

  • Incubate the reaction at 37°C for 2 to 4 hours.

  • To terminate the reaction and remove the DNA template, add 1 µL of TURBO DNase (2 U/µL) and incubate for an additional 15 minutes at 37°C.

Protocol 3: Purification of Modified tRNA

Purification by denaturing polyacrylamide gel electrophoresis (PAGE) is the gold standard for obtaining high-purity tRNA transcripts of the correct length.[7][9]

  • Sample Preparation: Add an equal volume of 2x Gel Loading Buffer (95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue) to the transcription reaction.

  • Denaturation: Heat the sample at 95°C for 5 minutes, then immediately place on ice.

  • Electrophoresis: Load the sample onto a denaturing 10-12% polyacrylamide gel containing 8 M urea. Run the gel until the bromophenol blue dye has reached the bottom.

  • Visualization: Visualize the RNA bands by UV shadowing or by staining with a fluorescent dye like Toluidine Blue. The full-length tRNA product should be the most prominent band.

  • Gel Excision and Elution: Carefully excise the band corresponding to the full-length tRNA. Crush the gel slice and elute the RNA overnight at 4°C in an appropriate elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).

  • Precipitation: Recover the purified tRNA by ethanol precipitation. Wash the pellet with 70% ethanol, air dry briefly, and resuspend in nuclease-free water.

Quantitative Data and Analysis

Systematic optimization is crucial for achieving usable yields of modified tRNA. The table below provides a template for optimizing the ratio of modified to standard nucleotide.

Table 1: Example Optimization of cm5s2UTP:UTP Ratio

Ratio (cm5s2UTP:UTP)Total Uridine Pool (mM)Expected Product Size (nt)Yield (µg / 20 µL Rxn)Incorporation Efficiency (%)Notes
0:1 (Control)476~40N/AStandard unmodified transcript.
1:3476~25TBD by MSPotential for higher yield but lower modification rate.
1:1476~15TBD by MSA common starting point for optimization.
2:1476~8TBD by MSHigher modification rate but may inhibit polymerase.
4:0476<2TBD by MSMay result in very low yield or stalled transcripts.

Yield can be quantified by measuring absorbance at 260 nm (A260). Incorporation efficiency must be determined by more advanced methods such as mass spectrometry.

Conceptual Comparison of tRNA Modification Pathways

The in vitro approach simplifies the production of a specifically modified tRNA by bypassing the complex enzymatic machinery required in vivo.

Comparison of tRNA Modification Pathways cluster_vivo In Vivo: Post-Transcriptional Modification cluster_vitro In Vitro: Co-Transcriptional Incorporation transcribe_vivo 1. Transcription of pre-tRNA process_vivo 2. Processing (Splicing, Trimming) transcribe_vivo->process_vivo modify_vivo 3. Enzymatic Thiolation (MnmA, IscS, etc.) process_vivo->modify_vivo modify_vivo2 4. Further Enzymatic Modification (cm5-) modify_vivo->modify_vivo2 final_vivo Mature cm5s2U-tRNA modify_vivo2->final_vivo template_vitro 1. Prepare DNA Template transcribe_vitro 2. One-Step Transcription with cm5s2UTP template_vitro->transcribe_vitro purify_vitro 3. Purification transcribe_vitro->purify_vitro final_vitro Mature cm5s2U-tRNA purify_vitro->final_vitro

Caption: Comparison of In Vivo vs. In Vitro tRNA Modification.

References

Visualizing Modified Uridines with Immuno-Northern Blotting: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of immuno-northern blotting (INB) in the detection and quantification of modified uridines, such as pseudouridine (Ψ), in RNA. This powerful technique combines the size separation of northern blotting with the specificity of antibody-based detection, offering a valuable tool for studying the dynamic landscape of RNA modifications.

Application Notes

Immuno-northern blotting is a robust method for visualizing and quantifying specific RNA modifications within a given RNA sample.[1][2][3][4] By employing antibodies that specifically recognize modified nucleosides, researchers can investigate the presence, abundance, and cellular dynamics of these modifications on various RNA species.[1][5][6] This technique is particularly useful for validating findings from high-throughput sequencing methods and for studying how RNA modifications change in response to cellular stress, disease, or therapeutic interventions.[1][2]

Key Applications in Research and Drug Development:

  • Studying Disease Mechanisms: Aberrant RNA modifications are increasingly linked to various diseases, including cancer and neurological disorders. INB can be used to compare the levels of modified uridines in healthy versus diseased tissues, providing insights into pathological mechanisms.

  • Drug Discovery and Development: Many therapeutic agents, including some antiviral and anticancer drugs, function by altering RNA metabolism and modification patterns. INB can be employed to assess the on-target effects of such drugs by monitoring changes in the levels of specific RNA modifications.

  • Understanding Gene Regulation: Modified uridines can influence RNA stability, translation efficiency, and splicing. INB allows for the study of how these modifications on specific RNAs contribute to the regulation of gene expression.[7]

  • Characterizing Therapeutic RNAs: For the development of RNA-based therapeutics, such as mRNA vaccines, the incorporation of modified nucleosides like pseudouridine is crucial for enhancing stability and reducing immunogenicity.[7] INB can be used as a quality control tool to verify the presence of these modifications.

Principle of Immuno-Northern Blotting:

The principle of immuno-northern blotting is a multi-step process that leverages both molecular biology and immunology techniques.

G cluster_0 Experimental Workflow A RNA Extraction & Quantification B Denaturing Gel Electrophoresis (Polyacrylamide or Agarose) A->B C Transfer to Nylon Membrane B->C D UV Cross-linking C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-Pseudouridine) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Imaging & Data Analysis H->I

Caption: Experimental workflow for immuno-northern blotting.

The process begins with the separation of RNA molecules by size using denaturing gel electrophoresis.[1][6][8] The separated RNAs are then transferred and cross-linked to a solid support, typically a positively charged nylon membrane.[1][8] Following a blocking step to prevent non-specific binding, the membrane is incubated with a primary antibody that specifically recognizes the modified uridine of interest.[1] A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is then used to detect the primary antibody.[1] Finally, a chemiluminescent substrate is added, and the resulting light signal is captured, allowing for the visualization and quantification of the RNA species carrying the modification.[1][8]

Quantitative Data Presentation

A key advantage of immuno-northern blotting is its capacity for quantitative analysis.[1][9] The intensity of the bands on the blot, which corresponds to the amount of modified RNA, can be measured using densitometry software.[1] This allows for the comparison of modification levels across different samples. For robust quantification, it is essential to normalize the signal of the modified RNA to a loading control, such as total RNA stained with SYBR Green or the signal from an unmodified RNA probe.

Below is an illustrative example of how quantitative data from an immuno-northern blot experiment investigating the effect of a drug candidate on pseudouridine levels in a specific non-coding RNA (ncRNA Y) could be presented.

Treatment GroupTarget RNA Band Intensity (Arbitrary Units)Loading Control (Total RNA Stain)Normalized Pseudouridine Level (Target/Control)Fold Change vs. Vehicle
Vehicle Control15,23428,9500.5261.00
Drug Candidate (10 µM)28,76529,1230.9881.88
Drug Candidate (50 µM)42,18728,5401.4782.81

Experimental Protocols

The following are detailed protocols for immuno-northern blotting, adapted for the detection of modified uridines. There are two main variations depending on the size of the RNA of interest: a polyacrylamide gel-based method for small RNAs (e.g., tRNA, miRNA) and an agarose gel-based method for larger RNAs (e.g., mRNA, rRNA).[1][9]

Protocol 1: Immuno-Northern Blotting for Small RNAs (Polyacrylamide Gel)

This protocol is optimized for the analysis of small RNAs (less than 200 nucleotides).[1]

Materials and Reagents:

  • Total RNA samples

  • Sample loading buffer (e.g., 90 mM Tris-borate, 2 mM EDTA, pH 8.3, 8 M urea, 10% sucrose, 0.05% bromophenol blue, 0.05% xylene cyanol)[1]

  • 12% polyacrylamide/8 M urea denaturing gel[5]

  • 0.5x TBE buffer (45 mM Tris, 45 mM borate, 1 mM EDTA, pH 8.0)[1]

  • Positively charged nylon membrane (e.g., Hybond-N+)[1]

  • UV cross-linker

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against the modified uridine (e.g., anti-pseudouridine antibody)

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent HRP substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Mix equal volumes of RNA sample and sample loading buffer.

    • Denature the samples by heating at 65°C for 15 minutes, followed by immediate chilling on ice.[1]

  • Gel Electrophoresis:

    • Load the denatured samples onto a 12% polyacrylamide/8 M urea denaturing gel.

    • Perform electrophoresis at 250 V in 0.5x TBE buffer until the desired separation is achieved.[1]

  • RNA Transfer:

    • Transfer the separated RNA from the gel to a positively charged nylon membrane using a semi-dry electroblotting apparatus.

    • Perform the transfer in 0.5x TBE buffer at 300 mA for 60 minutes.[1]

  • Cross-linking and Blocking:

    • UV cross-link the RNA to the membrane (auto cross-link setting on a UV transilluminator).

    • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Imaging:

    • Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.[1]

Protocol 2: Immuno-Northern Blotting for Large RNAs (Agarose Gel)

This protocol is suitable for the analysis of larger RNA molecules such as mRNAs and rRNAs.[1][9]

Materials and Reagents:

  • Total RNA samples

  • Denaturing solution (50% formamide, 4.4 M formaldehyde)[1]

  • 1% agarose gel containing 2.2 M formaldehyde in 1x MOPS buffer (pH 7.0)[1]

  • 10x SSC buffer

  • Positively charged nylon membrane (e.g., Hybond-N+)[1]

  • UV cross-linker

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against the modified uridine

  • HRP-conjugated secondary antibody

  • TBST

  • Chemiluminescent HRP substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Denature the RNA sample by heating at 65°C for 15 minutes in the denaturing solution.[1]

  • Gel Electrophoresis:

    • Load the denatured samples onto a 1% agarose gel containing 2.2 M formaldehyde.

    • Perform electrophoresis in 1x MOPS buffer.[1]

  • RNA Transfer:

    • Transfer the separated RNA to a positively charged nylon membrane via upward capillary blotting with 10x SSC buffer overnight.[1]

  • Cross-linking and Immunodetection:

    • Follow steps 4-6 from Protocol 1 for UV cross-linking, blocking, antibody incubation, and detection.

Signaling Pathways and Logical Relationships

The detection of modified uridines by immuno-northern blotting relies on the specific recognition of the modified nucleoside by an antibody. This interaction is central to the technique's specificity.

G cluster_1 Detection Principle RNA RNA with Modified Uridine (Ψ) Antibody Primary Antibody (anti-Ψ) RNA->Antibody Specific Binding Secondary_Antibody HRP-conjugated Secondary Antibody Antibody->Secondary_Antibody Binds to Primary Ab Substrate Chemiluminescent Substrate Secondary_Antibody->Substrate Enzymatic Reaction Signal Light Signal Substrate->Signal

Caption: Principle of antibody-based detection of modified uridines.

References

Application Notes and Protocols for Developing Antibodies Specific for 5-Carboxymethyl-2-thiouridine (cm5S2U)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of polyclonal and monoclonal antibodies with high specificity for 5-Carboxymethyl-2-thiouridine (cm5S2U), a modified nucleoside found in tRNA. The protocols outlined below cover immunogen preparation, animal immunization, antibody screening, purification, and characterization.

Introduction to this compound (cm5S2U)

This compound is a post-transcriptionally modified nucleoside found at the wobble position (position 34) of the anticodon in certain transfer RNAs (tRNAs), particularly those for glutamic acid, glutamine, and lysine.[1][2][3] This modification plays a crucial role in the fidelity and efficiency of protein translation by ensuring correct codon recognition and stabilizing the codon-anticodon interaction.[3][4] The 2-thio modification, in particular, provides conformational rigidity to the nucleoside.[3][4] The absence or alteration of cm5S2U modification has been linked to impaired tRNA function and can impact cellular processes, including stress responses.[1][5] The development of specific antibodies against cm5S2U is therefore valuable for studying its biological roles, its involvement in disease, and for potential diagnostic and therapeutic applications.

Experimental Workflow Overview

The overall process for generating and characterizing anti-cm5S2U antibodies is depicted in the workflow diagram below. This multi-step process begins with the synthesis of an immunogen, followed by immunization of an appropriate animal model, screening for antigen-specific antibodies, purification of the desired antibodies, and finally, characterization of their binding properties.

experimental_workflow cluster_immunogen Immunogen Preparation cluster_immunization Immunization & Antibody Production cluster_screening_purification Screening & Purification cluster_characterization Characterization cm5S2U 5-Carboxymethyl- 2-thiouridine (cm5S2U) conjugation Conjugation Reaction (EDC/NHS or Periodate Oxidation) cm5S2U->conjugation carrier Carrier Protein (e.g., KLH, BSA) carrier->conjugation immunogen cm5S2U-Protein Conjugate (Immunogen) conjugation->immunogen immunization Immunization with Adjuvant immunogen->immunization animal Animal Model (e.g., Mouse, Rabbit) animal->immunization serum Antiserum Collection (Polyclonal) immunization->serum hybridoma Hybridoma Production (Monoclonal) immunization->hybridoma screening Screening (e.g., ELISA) serum->screening hybridoma->screening purification Affinity Purification screening->purification specificity Specificity Testing (e.g., Competitive ELISA) purification->specificity affinity Affinity & Kinetics (e.g., SPR) purification->affinity

Caption: Experimental workflow for anti-cm5S2U antibody development.

Experimental Protocols

Protocol 1: Preparation of cm5S2U-Protein Conjugate (Immunogen)

Since cm5S2U is a small molecule (hapten), it must be conjugated to a larger carrier protein to elicit a robust immune response. Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) are commonly used carrier proteins. Two recommended conjugation methods are provided below.

Method A: EDC/NHS Coupling via Carboxymethyl Group

This method utilizes the carboxyl group on the C5 position of thiouridine to form a stable amide bond with primary amines (e.g., lysine residues) on the carrier protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[6][7][8]

edc_nhs_conjugation cluster_activation Carboxyl Activation cluster_coupling Coupling to Carrier cm5S2U cm5S2U-COOH edc_nhs + EDC, NHS cm5S2U->edc_nhs activated_cm5S2U cm5S2U-CO-NHS (NHS-ester intermediate) edc_nhs->activated_cm5S2U carrier Carrier-NH2 activated_cm5S2U->carrier Reaction conjugate Carrier-NH-CO-cm5S2U (Stable Amide Bond) carrier->conjugate

Caption: EDC/NHS conjugation chemistry for cm5S2U.

Materials:

  • This compound (cm5S2U)

  • Carrier protein (KLH or BSA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve the carrier protein (e.g., 10 mg) in 2 mL of Coupling Buffer.

  • Dissolve cm5S2U (e.g., 2 mg) in 1 mL of Activation Buffer.

  • Immediately before use, dissolve EDC (e.g., 10 mg) and NHS (e.g., 5 mg) in 1 mL of Activation Buffer.

  • Add the EDC/NHS solution to the cm5S2U solution and incubate for 15 minutes at room temperature to activate the carboxyl group.

  • Add the activated cm5S2U solution to the carrier protein solution.

  • React for 2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.

  • Purify the conjugate by dialysis against PBS (3 x 1 L changes) at 4°C to remove unreacted hapten and coupling reagents.

  • Determine the protein concentration (e.g., by BCA assay) and store the conjugate at -20°C or -80°C.

Method B: Periodate Oxidation of Ribose

This method involves the oxidation of the 2' and 3' hydroxyl groups of the ribose moiety of cm5S2U with sodium periodate to form reactive aldehyde groups. These aldehydes can then form a Schiff base with the primary amines of the carrier protein, which is subsequently stabilized by reduction with sodium cyanoborohydride.[][10][11][12][13]

periodate_oxidation cluster_oxidation Ribose Oxidation cluster_coupling_reduction Coupling & Reduction cm5S2U_ribose cm5S2U with cis-diol on ribose periodate + NaIO4 cm5S2U_ribose->periodate dialdehyde cm5S2U-dialdehyde periodate->dialdehyde carrier Carrier-NH2 dialdehyde->carrier Reaction schiff_base Schiff Base Intermediate carrier->schiff_base reducer + NaBH3CN schiff_base->reducer conjugate Carrier-NH-CH2-cm5S2U (Stable Covalent Bond) reducer->conjugate

Caption: Periodate oxidation conjugation chemistry for cm5S2U.

Materials:

  • This compound (cm5S2U)

  • Carrier protein (KLH or BSA)

  • Sodium meta-periodate (NaIO4)

  • Sodium cyanoborohydride (NaBH3CN)

  • Coupling Buffer: 0.1 M Sodium Phosphate, pH 7.0

  • Quenching Solution: 1 M Tris-HCl, pH 7.0

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve cm5S2U (e.g., 5 mg) in 1 mL of Coupling Buffer.

  • Add a freshly prepared solution of NaIO4 (e.g., 2 mg in 100 µL of water) to the cm5S2U solution.

  • Incubate for 1 hour at room temperature in the dark.

  • Stop the reaction by adding 10 µL of ethylene glycol and incubate for 10 minutes.

  • Add the oxidized cm5S2U solution to a solution of the carrier protein (e.g., 10 mg in 2 mL of Coupling Buffer).

  • Add NaBH3CN (e.g., 5 mg) to the reaction mixture.

  • Incubate for 2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM.

  • Purify the conjugate by dialysis against PBS (3 x 1 L changes) at 4°C.

  • Determine the protein concentration and store at -20°C or -80°C.

Protocol 2: Immunization

This protocol describes a general procedure for inducing an antibody response in mice. Similar principles apply to other animal models, such as rabbits, with adjustments in volumes and immunization schedule.

Materials:

  • cm5S2U-protein conjugate

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile PBS

  • Syringes and needles

  • Mice (e.g., BALB/c, 6-8 weeks old)

Procedure:

  • Primary Immunization:

    • Prepare an emulsion of the immunogen by mixing the cm5S2U-protein conjugate (e.g., 50-100 µg per mouse) with an equal volume of CFA.

    • Inject 100-200 µL of the emulsion subcutaneously at multiple sites on the back of each mouse.

  • Booster Immunizations:

    • Prepare an emulsion of the immunogen (e.g., 25-50 µg per mouse) with an equal volume of IFA.

    • Administer booster injections every 2-3 weeks for a total of 3-4 boosts.

  • Titer Monitoring:

    • Collect a small amount of blood (tail bleed) 7-10 days after the second and subsequent boosts.

    • Determine the antibody titer in the serum by ELISA (see Protocol 3).

  • Final Boost and Harvest:

    • Once a high antibody titer is achieved, administer a final booster injection without adjuvant (intraperitoneally for monoclonal antibody production or subcutaneously for polyclonal).

    • For polyclonal antibody production, collect blood by cardiac puncture 3-5 days after the final boost.

    • For monoclonal antibody production, harvest the spleen 3-4 days after the final boost for hybridoma fusion.

Protocol 3: Antibody Screening by Indirect ELISA

Indirect ELISA is a common method for screening serum or hybridoma supernatants for the presence of antibodies specific to cm5S2U.

Materials:

  • cm5S2U conjugated to a different carrier protein than the one used for immunization (e.g., if immunized with cm5S2U-KLH, use cm5S2U-BSA for screening) to avoid detection of anti-carrier antibodies.

  • Unconjugated carrier protein (as a negative control).

  • 96-well ELISA plates

  • Coating Buffer: 0.1 M Sodium Bicarbonate, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 5% non-fat dry milk or BSA in PBST

  • Serum samples or hybridoma supernatants

  • Enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2 M H2SO4)

  • Plate reader

Procedure:

  • Coating:

    • Coat the wells of a 96-well plate with 100 µL of cm5S2U-BSA (1-5 µg/mL in Coating Buffer) and, in separate wells, the unconjugated carrier protein as a control.

    • Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Primary Antibody Incubation:

    • Add 100 µL of serially diluted serum or hybridoma supernatant to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's instructions.

    • Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of substrate to each well and incubate in the dark until a color develops (5-30 minutes).

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Protocol 4: Antibody Purification by Affinity Chromatography

Specific anti-cm5S2U antibodies can be purified from serum or hybridoma supernatant using an affinity column where the cm5S2U hapten is immobilized.

Materials:

  • cm5S2U-carrier protein conjugate (or cm5S2U coupled to a resin)

  • CNBr-activated Sepharose or NHS-activated agarose resin

  • Affinity chromatography column

  • Binding/Wash Buffer: PBS, pH 7.4

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Serum or hybridoma supernatant

Procedure:

  • Prepare Affinity Resin: Couple the cm5S2U-protein conjugate to the activated resin according to the manufacturer's instructions. Pack the resin into a chromatography column.

  • Equilibrate Column: Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.

  • Load Sample: Apply the serum or supernatant to the column.

  • Wash: Wash the column with 10-20 column volumes of Binding/Wash Buffer until the absorbance at 280 nm returns to baseline.

  • Elute: Elute the bound antibodies with Elution Buffer, collecting small fractions into tubes containing Neutralization Buffer to immediately neutralize the low pH.

  • Assess Purity: Pool the antibody-containing fractions and assess purity by SDS-PAGE.

  • Buffer Exchange: Dialyze the purified antibody against PBS and store at 4°C for short-term use or at -20°C/-80°C for long-term storage.

Data Presentation

Quantitative characterization of the purified antibodies is crucial. The binding affinity and kinetics should be determined using methods like Surface Plasmon Resonance (SPR).[14][15][16][17][18] The data should be summarized in a clear and concise table.

Table 1: Kinetic and Affinity Data for Anti-cm5S2U Antibodies

Antibody CloneAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
Example MAb 11.5 x 10^52.0 x 10^-41.3 x 10^-9
Example MAb 23.0 x 10^55.0 x 10^-51.7 x 10^-10
PolyclonalVariableVariableApparent KD
Enter Data Here

Note: The table above is a template. Actual values need to be determined experimentally.

Biological Pathway Context

The primary biological role of cm5S2U is in the context of tRNA function and protein synthesis. The diagram below illustrates this relationship.

trna_function cluster_trna_maturation tRNA Maturation cluster_translation Protein Translation cluster_cellular_impact Cellular Impact pre_trna pre-tRNA modification_enzymes Modification Enzymes pre_trna->modification_enzymes mature_trna Mature tRNA (with cm5S2U at wobble position) modification_enzymes->mature_trna ribosome Ribosome mature_trna->ribosome Codon Recognition protein Polypeptide Chain ribosome->protein Peptide Bond Formation mrna mRNA Codon mrna->ribosome fidelity Translational Fidelity protein->fidelity efficiency Translational Efficiency protein->efficiency stress_response Stress Response protein->stress_response

Caption: Biological role of cm5S2U in tRNA function and translation.

The accurate synthesis of proteins is fundamental to all cellular processes. The cm5S2U modification in the anticodon loop of specific tRNAs is critical for maintaining the fidelity and efficiency of this process.[5] Antibodies specific for cm5S2U can be used as tools to investigate the dynamics of tRNA modification in response to cellular signals and stress conditions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS Sensitivity for Modified Nucleoside Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of modified nucleosides by LC-MS/MS. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the sensitivity of their assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that you may encounter during your experiments in a question-and-answer format.

Sample Preparation

Q1: I am observing low signal intensity for my modified nucleosides. Could my sample preparation be the issue?

A1: Yes, suboptimal sample preparation is a common cause of poor sensitivity. Here are several factors to consider:

  • Incomplete RNA/DNA Digestion: Ensure complete enzymatic digestion of your nucleic acids into individual nucleosides. Incomplete digestion will result in a lower concentration of your target analytes. Consider optimizing enzyme concentrations (e.g., nuclease P1, snake venom phosphodiesterase, alkaline phosphatase) and incubation times.[1] Some modified nucleosides are unstable, so minimizing digestion time is crucial.[1]

  • Sample Loss During Cleanup: Solid-phase extraction (SPE) is often used to remove proteins, salts, and other interfering substances. However, highly polar or very hydrophobic nucleosides can be lost during this step. Evaluate different SPE sorbents and elution conditions. Alternatively, a simple filtration step might be sufficient and reduce sample loss, but be aware that some filters can adsorb hydrophobic nucleosides.[2]

  • Matrix Effects: Co-eluting matrix components can suppress the ionization of your target nucleosides.[3] To mitigate this, you can improve your sample cleanup, dilute your sample, or use matrix-matched calibration standards.[3] The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and other sources of variability.[1]

Workflow for Sample Preparation

cluster_sample_prep Sample Preparation Workflow RNA/DNA Isolation RNA/DNA Isolation Enzymatic Digestion Enzymatic Digestion RNA/DNA Isolation->Enzymatic Digestion Nuclease P1, Phosphodiesterase, Alkaline Phosphatase Sample Cleanup (SPE/Filtration) Sample Cleanup (SPE/Filtration) Enzymatic Digestion->Sample Cleanup (SPE/Filtration) Remove enzymes, salts Reconstitution in Mobile Phase Reconstitution in Mobile Phase Sample Cleanup (SPE/Filtration)->Reconstitution in Mobile Phase Prepare for injection

Caption: A general workflow for the preparation of nucleoside samples for LC-MS/MS analysis.

Liquid Chromatography (LC)

Q2: My chromatographic peaks are broad or splitting. How can I improve my peak shape?

A2: Poor peak shape can be caused by several factors related to your LC method. Here are some troubleshooting steps:

  • Column Choice: For separating polar nucleosides, reversed-phase (RP) chromatography can be challenging due to poor retention.[1] Consider using a hydrophilic interaction liquid chromatography (HILIC) column, which is better suited for polar analytes.[1][4] However, be aware of potential irreversible adsorption on some HILIC phases.[1]

  • Mobile Phase Composition: The choice of mobile phase and additives is critical. For RP-HPLC, ion-pairing reagents like triethylamine (TEA) can improve the retention of polar nucleosides, but many are not volatile and thus incompatible with MS.[1][5] Volatile ion-pair reagents such as hexafluoroisopropanol (HFIP) in combination with TEA are often used.[5][6] For HILIC, a mobile phase with a high organic content (e.g., acetonitrile) and a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate) is typical.[7]

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker eluotropic strength than your initial mobile phase.[3] Injecting in a stronger solvent can lead to peak distortion.[3]

  • Column Overload: Injecting too much sample can lead to peak broadening and fronting. Try reducing the injection volume or sample concentration.

Q3: I am struggling with the retention of very polar modified nucleosides. What can I do?

A3: This is a common challenge. Here are some strategies:

  • Switch to HILIC: As mentioned above, HILIC is often the preferred method for highly polar compounds.[1][4]

  • Ion-Pairing Chromatography: If you must use reversed-phase, optimizing the concentration of a volatile ion-pairing reagent like HFIP and an amine modifier can enhance retention.[6]

  • Chemical Derivatization: While more complex, derivatizing the nucleosides to make them less polar can improve retention in reversed-phase systems.[1]

Logical Flow for Chromatography Troubleshooting

cluster_lc_troubleshooting LC Troubleshooting Logic Problem Problem Solution1 Solution1 Problem->Solution1 Is peak shape poor? Solution2 Solution2 Problem->Solution2 Is retention low? Consideration Consideration Solution1->Consideration Check injection solvent and sample load Solution3 Switch to HILIC or use ion-pairing agents Solution2->Solution3 Yes

Caption: A decision-making diagram for troubleshooting common LC issues in nucleoside analysis.

Mass Spectrometry (MS)

Q4: How can I optimize my ion source parameters for better sensitivity?

A4: Optimizing the ion source is crucial for maximizing the number of ions that enter the mass spectrometer.[8] Key parameters to adjust include:

  • Ion Spray Voltage: This voltage is applied to the ESI needle to generate charged droplets. Optimize this parameter to maximize the signal for your specific analytes.

  • Gas Flow Rates: The nebulizing and drying gas flows affect droplet formation and desolvation. Adjust these to ensure efficient solvent evaporation without causing analyte degradation.

  • Capillary/Interface Temperature: This temperature aids in the desolvation process. Too low a temperature may result in incomplete desolvation and adduct formation, while too high a temperature can cause thermal degradation of the analytes.[8]

  • Qarray and Interface Voltages: These voltages guide the ions from the source into the mass analyzer. Optimizing these can significantly improve ion transmission.[9]

Q5: What is the best way to develop a sensitive Multiple Reaction Monitoring (MRM) method?

A5: A well-optimized MRM method is key to achieving high sensitivity and selectivity.[10] The process involves:

  • Precursor Ion Selection: Infuse a standard of your modified nucleoside to determine the most abundant and stable precursor ion. This is typically the [M+H]⁺ ion in positive mode.

  • Product Ion Selection: Fragment the precursor ion using a range of collision energies to identify the most intense and specific product ions. It's good practice to select at least two product ions for each analyte—one for quantification (quantifier) and one for confirmation (qualifier).[11]

  • Collision Energy (CE) Optimization: For each precursor-product ion pair (transition), perform a CE ramp to find the optimal energy that produces the maximum product ion intensity.[11][12]

  • Other MS/MS Parameters: Depending on your instrument, other parameters like declustering potential or cone voltage may also need to be optimized to maximize signal.[12]

MRM Optimization Workflow

cluster_mrm_opt MRM Method Development Infuse Standard Infuse Standard Select Precursor Ion Select Precursor Ion Infuse Standard->Select Precursor Ion Fragment Precursor (Vary CE) Fragment Precursor (Vary CE) Select Precursor Ion->Fragment Precursor (Vary CE) Select Product Ions (Quantifier/Qualifier) Select Product Ions (Quantifier/Qualifier) Fragment Precursor (Vary CE)->Select Product Ions (Quantifier/Qualifier) Optimize CE for each transition Optimize CE for each transition Select Product Ions (Quantifier/Qualifier)->Optimize CE for each transition Final MRM Method Final MRM Method Optimize CE for each transition->Final MRM Method

Caption: A stepwise workflow for the optimization of an MRM method for modified nucleosides.

Quantitative Data Summary

The following tables provide examples of optimized parameters from various studies. Note that optimal conditions are instrument and analyte-dependent and should be determined empirically.

Table 1: Example LC Mobile Phase Compositions

Chromatography ModeMobile Phase AMobile Phase BAdditivesReference
Reversed-PhaseWaterAcetonitrile/Methanol0.1% Formic Acid[7]
Reversed-Phase (Ion-Pair)WaterAcetonitrile8 mM TEA, 200 mM HFIP[6]
HILICWaterAcetonitrile10 mM Ammonium Formate, 0.125% Formic Acid[7]

Table 2: Example MS Source Parameter Optimization Ranges

ParameterTypical Starting ValueOptimization RangePurpose
Capillary Voltage3.5 kV1.0 - 5.0 kVIonization
Nebulizer Gas Pressure35 psi20 - 60 psiDroplet Formation
Drying Gas Flow10 L/min5 - 15 L/minDesolvation
Drying Gas Temperature300 °C200 - 400 °CDesolvation

Experimental Protocols

Protocol 1: General MRM Optimization for a Modified Nucleoside
  • Standard Preparation: Prepare a 1 µg/mL solution of the modified nucleoside standard in a solvent similar to the expected LC mobile phase composition at the time of elution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse the standard solution into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

  • Precursor Ion Optimization:

    • Acquire a full scan mass spectrum in the appropriate ionization mode (typically positive ESI for nucleosides).

    • Identify the m/z of the most abundant ion, usually [M+H]⁺.

    • Optimize parameters like cone voltage or declustering potential to maximize the intensity of this precursor ion.[11]

  • Product Ion and Collision Energy Optimization:

    • Set the first quadrupole (Q1) to transmit the selected precursor ion.

    • Acquire product ion scans by ramping the collision energy (e.g., from 5 to 50 eV) in the collision cell (Q2).

    • Identify the m/z values of the most intense and stable product ions.

    • For each selected product ion, perform a more detailed collision energy optimization by acquiring MRM data at discrete CE values (e.g., in 2 eV increments) to find the value that yields the highest intensity.[11][13]

  • Method Finalization: Create an MRM method using the optimized precursor ion, product ions, and their corresponding collision energies. Typically, one transition is used for quantification and another for confirmation.[10]

References

Common issues with the γ-toxin assay and how to solve them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the γ-toxin hemolytic assay. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the γ-toxin hemolytic assay in a question-and-answer format.

Issue 1: High Background Hemolysis in Negative Controls

Q1: My negative control wells (RBCs in buffer only) are showing significant hemolysis. What could be the cause?

A1: High background hemolysis can obscure your results and is often due to improper handling of red blood cells (RBCs) or contaminated reagents. Here are the primary causes and solutions:

  • Mechanical Stress: RBCs are fragile. Vigorous vortexing or forceful pipetting can cause them to lyse.

    • Solution: Handle RBCs gently. Mix by inverting the tube slowly or by gentle swirling. When resuspending RBC pellets, do so with a wide-bore pipette tip.

  • Improper Washing: Incomplete removal of plasma proteins or excessive centrifugation speeds during washing can damage RBCs.

    • Solution: Wash RBCs with a sufficient volume of cold, isotonic buffer (e.g., PBS). Centrifuge at low speeds (e.g., 500 x g) to pellet the cells without causing damage.

  • Contamination: Bacterial or chemical contamination of buffers, glassware, or pipette tips can lead to RBC lysis.

    • Solution: Use sterile, fresh reagents and meticulously clean glassware. Ensure all materials coming into contact with the RBCs are sterile and pyrogen-free.

  • Suboptimal Storage: Improper storage temperature or prolonged storage of RBCs can lead to spontaneous lysis.

    • Solution: Use fresh RBCs whenever possible. If storage is necessary, keep them at 4°C for a limited time. Do not freeze RBCs, as this will cause them to rupture upon thawing.

Issue 2: Inconsistent or Non-Reproducible Results

Q2: I am observing high variability between my replicate wells. What are the likely sources of this inconsistency?

A2: Inconsistent results are often a result of technical errors in assay setup. Key factors to consider are:

  • Inaccurate Pipetting: Small volumes of toxin or other reagents can be difficult to pipette accurately, leading to variability.

    • Solution: Calibrate your pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. Ensure your pipetting technique is consistent across all wells.

  • Inadequate Mixing: Failure to properly mix the contents of the wells after adding each reagent can lead to uneven reactions.

    • Solution: Gently but thoroughly mix the contents of each well after reagent addition. Using an orbital shaker at a low speed can improve consistency.

  • Temperature and Incubation Time Fluctuations: Deviations from the specified incubation times and temperatures can affect the kinetics of hemolysis.

    • Solution: Ensure a consistent incubation temperature by using a calibrated incubator. Use a timer to ensure uniform incubation times for all plates.

Issue 3: Low or No Hemolytic Signal in Positive Controls

Q3: My positive control (RBCs with γ-toxin) is showing little to no hemolysis. What could be the problem?

A3: A weak or absent signal in the positive control usually points to an issue with the toxin or the assay conditions.

  • Inactive Toxin Components: The bi-component nature of γ-toxin (HlgA/HlgB or HlgC/HlgB) means both components must be active and present in the correct ratio.

    • Solution: Confirm the activity of your individual toxin components. Ensure they have been stored correctly (typically at -80°C in small aliquots to avoid multiple freeze-thaw cycles). Optimize the molar ratio of the S-component (HlgA or HlgC) to the F-component (HlgB).

  • Incorrect Buffer or pH: The pH of the assay buffer can influence toxin activity.

    • Solution: Verify that the buffer used is at the optimal pH for γ-toxin activity.

  • Use of Agar-Based Assays: Agar is known to inhibit the activity of γ-hemolysin.[1]

    • Solution: For quantitative analysis, use a broth-based or agarose-based assay instead of traditional agar plates.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the γ-toxin hemolytic assay. These values should be optimized for your specific experimental conditions.

Table 1: Recommended Reagent Concentrations

ReagentTypical Concentration RangeNotes
HlgA/HlgC (S-component)10 - 100 nMOptimal concentration should be determined by titration.
HlgB (F-component)10 - 100 nMA 1:1 molar ratio with the S-component is a good starting point.
Rabbit Erythrocytes (RBCs)1% - 5% (v/v)Higher concentrations may require more toxin to achieve complete lysis.
Positive Control (e.g., Triton X-100)0.1% - 1% (v/v)Used to determine 100% hemolysis.
Negative Control (Buffer)N/AShould exhibit minimal hemolysis.

Table 2: Typical Assay Parameters

ParameterRecommended ValueNotes
Incubation Temperature37°C
Incubation Time30 - 60 minutesTime may need to be adjusted based on toxin concentration and RBC source.
Wavelength for Absorbance Reading540 nm or 577 nmMeasures the release of hemoglobin.

Experimental Protocols

Protocol 1: Quantitative Microplate-Based Hemolytic Assay

This protocol describes a method for quantifying the hemolytic activity of γ-toxin using rabbit red blood cells in a 96-well plate format.

  • Preparation of Rabbit Red Blood Cells (RBCs):

    • Aseptically collect rabbit blood into a tube containing an anticoagulant (e.g., EDTA).

    • Centrifuge at 500 x g for 10 minutes at 4°C.

    • Carefully aspirate and discard the supernatant and buffy coat.

    • Resuspend the RBC pellet in 10 volumes of cold, sterile phosphate-buffered saline (PBS).

    • Repeat the centrifugation and washing steps two more times.

    • After the final wash, resuspend the RBC pellet to a 2% (v/v) concentration in PBS.

  • Assay Setup:

    • In a 96-well round-bottom plate, prepare serial dilutions of the γ-toxin components (HlgA/HlgC and HlgB). A typical starting concentration is 100 nM for each component.

    • Prepare the following controls:

      • Negative Control (0% Hemolysis): 100 µL of PBS.

      • Positive Control (100% Hemolysis): 100 µL of 1% Triton X-100 in PBS.

    • Add 100 µL of the 2% RBC suspension to each well.

    • The final volume in each well should be 200 µL.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 60 minutes.

    • After incubation, centrifuge the plate at 800 x g for 5 minutes to pellet the intact RBCs.

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Visualizations

Hemolytic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Analysis RBC_prep Prepare Rabbit RBCs (2%) Mix Combine RBCs, Toxin, and Controls in 96-well Plate RBC_prep->Mix Toxin_prep Prepare γ-Toxin Dilutions Toxin_prep->Mix Control_prep Prepare Controls (0% & 100% Lysis) Control_prep->Mix Incubate Incubate at 37°C for 60 min Mix->Incubate Centrifuge Centrifuge Plate (800 x g, 5 min) Incubate->Centrifuge Transfer Transfer Supernatant to New Plate Centrifuge->Transfer Read Measure Absorbance at 540 nm Transfer->Read Calculate Calculate % Hemolysis Read->Calculate

Caption: The sequential steps of γ-toxin pore formation leading to erythrocyte lysis.

References

Technical Support Center: Optimizing tRNA Digestion for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tRNA digestion protocols for mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my tRNA sequencing results showing low coverage?

A1: Low sequence coverage in tRNA analysis by mass spectrometry is a common issue that can arise from several factors:

  • Extensive Post-Transcriptional Modifications: tRNAs are rich in modifications that can hinder the activity of reverse transcriptase and other enzymes used in sequencing, leading to incomplete reads.[1]

  • Formation of Short Digestion Products: Digestion of total tRNA mixtures with standard ribonucleases often produces very short RNA fragments that are difficult to uniquely map back to a specific tRNA sequence.[2]

  • Incomplete Enzymatic Digestion: The highly structured nature of tRNA can prevent complete digestion by ribonucleases, resulting in larger, un-sequenced fragments.

  • Suboptimal Enzyme Choice: Using a single enzyme may not be sufficient to achieve full sequence coverage. For instance, complete digestion with RNase A can result in minimal sequence coverage (0%-22%) for some tRNAs.[2]

Q2: I am having trouble identifying specific tRNA isoacceptors in a complex mixture. What can I do?

A2: Identifying individual tRNA isoacceptors from a total tRNA pool is challenging due to their high sequence similarity. A "signature digestion product" approach can be effective. This method relies on the principle that enzymatic digestion of a specific tRNA will generate a unique set of fragments with distinct mass-to-charge ratios. By creating a theoretical digest map for all known tRNAs in your organism, you can identify unique "signature" fragments that correspond to a single tRNA isoacceptor.[3][4]

Q3: My mass spectrometry data shows unexpected or inconsistent modified nucleosides. What could be the cause?

A3: Inaccurate identification of modified nucleosides can stem from their chemical instability during sample preparation.[5][6] Two common examples are:

  • Dimroth Rearrangement: Under mild alkaline conditions, 1-methyladenosine (m¹A) can rearrange to N⁶-methyladenosine (m⁶A), leading to an underestimation of m¹A and a false-positive detection of m⁶A.[5]

  • Deamination: 3-methylcytidine (m³C) can be deaminated to 3-methyluridine (m³U) under alkaline conditions, causing a decreased signal for m³C and a false-positive for m³U.[5][6]

Careful control of pH and temperature throughout the protocol is crucial to minimize these artifacts.

Q4: How can I improve the yield and purity of my tRNA sample before digestion?

A4: High-purity tRNA is essential for accurate mass spectrometry analysis. Contamination from other small RNAs, such as 5S and 5.8S rRNA, can interfere with the results.[3] To improve sample quality:

  • HPLC Purification: High-performance liquid chromatography (HPLC) can be used to purify total tRNA away from other RNA species.[7][8]

  • Gel Electrophoresis: Polyacrylamide gel electrophoresis (PAGE) is another effective method for isolating tRNAs based on their size.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your tRNA digestion experiments.

Problem 1: Incomplete or Partial Digestion of tRNA
  • Symptom: Mass spectra show a high abundance of large, undigested tRNA fragments and low signal for expected digestion products.

  • Possible Cause & Solution:

Possible CauseRecommended Solution
Suboptimal Enzyme Concentration Optimize the enzyme-to-tRNA ratio. A common starting point is 100 U of RNase T1 per µg of RNA or 100 ng of RNase A per µg of RNA.[2]
Inhibitory Buffer Components Ensure your digestion buffer is free of inhibitors. A typical buffer is 220 mM ammonium acetate.[2][9]
Incorrect Incubation Temperature/Time For complete digestion of unfolded tRNA, incubate at 37°C for at least 1 hour.[2][9] For partial digestion of folded tRNA, lower temperatures (e.g., 25°C) may be required.[2]
Highly Stable tRNA Structure Prior to digestion, denature the tRNA by heating at 95°C for 10-15 minutes.[2]
Problem 2: Generation of Ambiguous, Short Oligonucleotides
  • Symptom: The majority of detected fragments are too short to be uniquely assigned to a single tRNA.

  • Possible Cause & Solution:

Possible CauseRecommended Solution
Over-digestion with a single-strand specific nuclease Employ a "folded tRNA" digestion strategy. By allowing the tRNA to fold into its native structure before adding the nuclease, you can limit cleavage to the single-stranded loop regions, thus generating longer, more specific fragments.[2]
Use of a single ribonuclease Combine digestions with multiple enzymes that have different cleavage specificities (e.g., RNase T1 and RNase A) to generate overlapping fragments that can be assembled to achieve higher sequence coverage.[2]
Problem 3: Loss of Modified Nucleosides During Sample Cleanup
  • Symptom: Known modifications are absent or underrepresented in the final mass spectrometry data.

  • Possible Cause & Solution:

Possible CauseRecommended Solution
Adsorption to Filtration Devices During the removal of digestion enzymes using molecular weight cutoff (MWCO) filters, some modified nucleosides can adsorb to the filter material (e.g., poly(ether sulfone)).[5][6] Test different filter types or consider alternative enzyme removal methods like phenol:chloroform extraction.[2]
Chemical Degradation As mentioned in the FAQs, ensure pH and temperature are carefully controlled to prevent chemical rearrangements or deamination of sensitive modified bases.[5][6]

Experimental Protocols & Data

Optimized RNase T1 Digestion of Folded tRNA

This protocol is designed to generate longer, more specific tRNA fragments for improved sequence coverage.[2]

  • Denaturation: Resuspend 900 µg of total tRNA in 50 mM MES pH 6.0 with 200 mM KCl in a total volume of 600 µL. Heat at 95°C for 15 minutes.

  • Folding: Cool the sample to 37°C and incubate for 10 minutes. Add 6 µL of 2 M MgCl₂ and incubate at 37°C for an additional 30 minutes to allow the tRNA to fold.

  • Digestion: Add RNase T1 to a final concentration of 25 U/µg and incubate at 25°C for 1 hour.

  • Quenching: Stop the reaction by adding an equal volume of acid phenol:chloroform:isoamyl alcohol (125:24:1).

  • Extraction: Vortex the mixture and centrifuge at 8000g for 5 minutes. Transfer the upper aqueous phase to a new tube.

  • Cleanup: Wash the aqueous phase with an equal volume of chloroform, vortex, and centrifuge at 8000g for 2 minutes. The upper aqueous phase containing the digested tRNA fragments is now ready for LC-MS/MS analysis.

Comparative Sequence Coverage of Digestion Methods

The choice of digestion strategy significantly impacts the resulting sequence coverage.

Digestion MethodEnzymeTypical Sequence CoverageReference
Complete Digestion of Unfolded tRNARNase T110% - 40%[2]
Complete Digestion of Unfolded tRNARNase A0% - 22%[2]
Partial Digestion of Folded tRNARNase T1Up to 97%[2]

Visualized Workflows and Concepts

experimental_workflow cluster_prep Sample Preparation cluster_digest Enzymatic Digestion cluster_cleanup Sample Cleanup cluster_analysis Analysis tRNA_iso tRNA Isolation tRNA_denature Denaturation (95°C, 15 min) tRNA_iso->tRNA_denature tRNA_fold Folding (37°C, 30 min) tRNA_denature->tRNA_fold RNase_add Add RNase T1 (25 U/µg, 25°C, 1 hr) tRNA_fold->RNase_add Quench Quench Reaction (Phenol:Chloroform) RNase_add->Quench Extract Aqueous Phase Extraction Quench->Extract LCMS LC-MS/MS Analysis Extract->LCMS

Caption: Folded tRNA digestion workflow for mass spectrometry.

signature_products cluster_fragments Generated Fragments cluster_identification Identification Total_tRNA Total tRNA Mixture Digestion RNase T1 Digestion Total_tRNA->Digestion Shared1 Shared Fragment 1 Digestion->Shared1 Shared2 Shared Fragment 2 Digestion->Shared2 SignatureA Signature Fragment A (Unique to tRNA-X) Digestion->SignatureA SignatureB Signature Fragment B (Unique to tRNA-Y) Digestion->SignatureB tRNA_X tRNA-X Identified SignatureA->tRNA_X tRNA_Y tRNA-Y Identified SignatureB->tRNA_Y

Caption: Logic of tRNA identification via signature digestion products.

chemical_instability cluster_m1A Dimroth Rearrangement cluster_m3C Deamination m1A m¹A (1-methyladenosine) m6A m⁶A (N⁶-methyladenosine) m1A->m6A Alkaline pH m3C m³C (3-methylcytidine) m3U m³U (3-methyluridine) m3C->m3U Alkaline pH

Caption: Chemical instability of modified nucleosides.

References

Stability of 5-Carboxymethyl-2-thiouridine during sample storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-Carboxymethyl-2-thiouridine (cmS2U) during sample storage. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your samples and the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for cmS2U?

A1: The primary degradation pathway for this compound and other 2-thiouridine derivatives is desulfurization, a process where the sulfur atom at the second position of the pyrimidine ring is replaced by an oxygen atom. This can be triggered by oxidative stress and is influenced by factors such as pH and temperature. The main degradation products are 5-Carboxymethyl-4-pyrimidinone riboside (cmS2U's corresponding H2U derivative) and 5-Carboxymethyl-uridine (cmS2U's corresponding U derivative).

Q2: How stable is cmS2U in aqueous solutions during storage?

A2: The stability of cmS2U in aqueous solutions is temperature-dependent. Based on studies of the closely related compound 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U), significant degradation can occur at room temperature and above, while storage at -20°C or -80°C provides much better stability. For long-term storage, freezing at -80°C is highly recommended.

Q3: Does the pH of the storage buffer affect cmS2U stability?

A3: Yes, pH plays a crucial role in the desulfurization process. At a lower pH (around 6.6), the formation of the 4-pyrimidinone derivative is favored, while at a higher pH (around 7.6), the uridine derivative is the predominant degradation product. For optimal stability, it is advisable to maintain a neutral pH and avoid highly acidic or alkaline conditions.

Q4: Are there any specific handling precautions I should take when working with cmS2U samples?

A4: To minimize degradation, it is important to avoid exposing cmS2U samples to oxidizing agents. Use of antioxidants in storage buffers may be considered, though their compatibility with downstream applications should be verified. Additionally, minimizing freeze-thaw cycles is recommended to preserve sample integrity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no cmS2U signal in LC-MS analysis Sample degradation due to improper storage.Ensure samples are stored at -80°C in a neutral pH buffer. Prepare fresh standards for each experiment.
Inefficient extraction from biological matrix.Optimize the tRNA or RNA hydrolysis protocol. Ensure complete enzymatic digestion.
Suboptimal LC-MS parameters.Verify and optimize MS parameters (e.g., ion source settings, collision energy) for cmS2U. Use a suitable internal standard for normalization.
High background or interfering peaks in chromatogram Matrix effects from complex biological samples.Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).
Contamination of the LC-MS system.Flush the LC system thoroughly. Use high-purity solvents and additives.
Inconsistent quantification results Variability in sample preparation.Ensure consistent and precise execution of the sample preparation protocol, including enzymatic digestion and extraction steps.
Instability of cmS2U in autosampler.Maintain the autosampler at a low temperature (e.g., 4°C) during the analytical run.
Non-linear detector response.Prepare a calibration curve over the appropriate concentration range and ensure it meets acceptance criteria for linearity.

Stability of 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) in Aqueous Solution

Data from a study on the stability of 44 modified nucleosides, including the closely related mcm5s2U, is summarized below. This data can be used as a proxy to guide storage conditions for cmS2U.

Storage TemperatureStorage DurationRecovery Rate of mcm5s2U (%)
-80°C6 Months>95
-20°C6 Months>95
8°C6 Months~80-90
20°C6 Months~60-70
40°C6 Months<50

Experimental Protocols

Protocol for Sample Preparation from tRNA for LC-MS/MS Analysis

This protocol is adapted from methodologies used for the analysis of modified nucleosides in tRNA.

1. tRNA Hydrolysis: a. To 1-5 µg of purified tRNA, add nuclease P1 (2U) in 25 µL of 10 mM ammonium acetate (pH 5.3). b. Incubate at 37°C for 2 hours. c. Add 3 µL of 1 M ammonium bicarbonate and bacterial alkaline phosphatase (1U). d. Incubate at 37°C for an additional 2 hours. e. Centrifuge the sample at >10,000 x g for 5 minutes to pellet any debris. f. Carefully transfer the supernatant containing the nucleosides to a clean tube.

2. Sample Clean-up (Optional, for complex matrices): a. Solid-phase extraction (SPE) using a C18 cartridge can be employed to remove salts and other polar impurities. b. Condition the cartridge with methanol followed by water. c. Load the sample and wash with water. d. Elute the nucleosides with a methanol/water mixture. e. Dry the eluate under vacuum and reconstitute in the initial mobile phase for LC-MS analysis.

Protocol for LC-MS/MS Quantification of cmS2U

1. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.2-0.4 mL/min.

  • Gradient: A linear gradient from 2-5% B to 30-50% B over 10-15 minutes, followed by a wash and re-equilibration step.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30-40°C.

2. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • cmS2U: Precursor ion [M+H]+ -> Product ion (specific fragment, to be determined by infusion of a standard).

    • Internal Standard (e.g., a stable isotope-labeled version of cmS2U): Precursor ion [M+H]+ -> Product ion.

  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity of cmS2U and the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., cells, tissue) rna_extraction tRNA/RNA Isolation start->rna_extraction hydrolysis Enzymatic Hydrolysis to Nucleosides rna_extraction->hydrolysis cleanup Sample Clean-up (e.g., SPE) hydrolysis->cleanup lc_separation LC Separation cleanup->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification stability_assessment Stability Assessment quantification->stability_assessment

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_products Degradation Products cmS2U This compound (cmS2U) cmH2U 5-Carboxymethyl-4-pyrimidinone riboside cmS2U->cmH2U Desulfurization (Low pH, Oxidative Stress) cmU 5-Carboxymethyl-uridine cmS2U->cmU Desulfurization (High pH, Oxidative Stress)

How to prevent desulfuration of 2-thiouridines during analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-thiouridine-containing molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the desulfuration of 2-thiouridines during experimental analysis, ensuring the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is 2-thiouridine desulfuration and why is it a problem?

Q2: What are the main causes of 2-thiouridine desulfuration during analysis?

A2: The primary cause of desulfuration is oxidative stress.[7] This can be introduced at various stages of the experimental workflow:

  • Sample Preparation and Handling: Exposure to air, reactive oxygen species (ROS) generated during cell lysis, or contaminants in reagents can initiate oxidation.

  • Storage: Improper storage temperatures and pH can accelerate degradation.

  • LC-MS Analysis: Certain mobile phase additives and high temperatures in the mass spectrometer's ion source can induce in-source decay and fragmentation.

Q3: How can I prevent desulfuration during sample preparation?

A3: The key is to minimize oxidation. This can be achieved by:

  • Working in an inert environment: When possible, handle samples under an inert gas like argon or nitrogen.

  • Using antioxidants: The addition of antioxidants to your buffers and solutions is highly recommended. Common choices include Dithiothreitol (DTT) and Butylated Hydroxytoluene (BHT). DTT is a potent reducing agent that protects thiol groups, while BHT is a radical scavenger that can inhibit oxidation.

  • Controlling pH: Maintaining a slightly acidic to neutral pH (around 6.0-7.0) is generally advisable for RNA stability. Desulfuration of 2-thiouridine has been shown to be pH-dependent, with different products being favored at different pH levels within the physiological range.[2][7]

Q4: What are the optimal storage conditions for 2-thiouridine-containing samples?

A4: For long-term stability, it is recommended to store samples at -80°C. For short-term storage, -20°C is acceptable. Avoid repeated freeze-thaw cycles, as this can introduce atmospheric oxygen and degrade the sample. Storing samples in buffers containing a chelating agent (like EDTA) can also be beneficial to sequester metal ions that can catalyze oxidation.

Q5: How can I minimize desulfuration during LC-MS analysis?

A5: To prevent degradation during LC-MS analysis, consider the following:

  • Mobile Phase Composition: Use high-purity, LC-MS grade solvents and additives. While acidic conditions are often used for good chromatography of oligonucleotides, the stability of 2-thiouridine at very low pH should be considered. Ammonium formate and ammonium acetate are common volatile buffers compatible with mass spectrometry.

  • Minimize In-Source Fragmentation: In-source decay or fragmentation can be a significant issue. To mitigate this, optimize the ion source parameters. This typically involves using the lowest possible source temperature and declustering potential (or cone voltage) that still provides adequate signal intensity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Significant desulfuration (H₂U or U peaks) observed in LC-MS analysis of a fresh sample. Oxidative damage during sample preparation (e.g., RNA digestion).1. Add an antioxidant like Dithiothreitol (DTT) or Butylated Hydroxytoluene (BHT) to the digestion buffer. 2. Degas all buffers and solutions prior to use. 3. Minimize the sample's exposure to air by working quickly or under an inert atmosphere.
Increased desulfuration in samples that have been stored for some time. Improper storage conditions leading to slow oxidation.1. Ensure samples are stored at -80°C for long-term storage. 2. Aliquot samples to avoid multiple freeze-thaw cycles. 3. Consider storing samples in a buffer containing a chelating agent like EDTA and an antioxidant.
Inconsistent desulfuration levels between replicate injections in an LC-MS run. In-source decay or instability in the mobile phase.1. Lower the ion source temperature and declustering potential/cone voltage to the minimum required for good signal. 2. Check the age and preparation of your mobile phase; use freshly prepared solutions. 3. Evaluate the effect of different mobile phase additives on 2-thiouridine stability.
Poor peak shape or recovery of 2-thiouridine-containing oligonucleotides. Suboptimal chromatographic conditions or adsorption to surfaces.1. Optimize the mobile phase composition, including the type and concentration of the ion-pairing agent and organic modifier. 2. Use columns specifically designed for oligonucleotide analysis. 3. Ensure all tubing and vials are inert and do not promote sample adsorption.

Quantitative Data on Desulfuration

The following table summarizes the impact of pH on the products of 2-thiouridine desulfuration when treated with hydrogen peroxide, a common oxidizing agent. This data highlights the importance of pH control in your experiments.

Condition Major Desulfuration Product Minor Desulfuration Product Reference
pH 6.6 4-pyrimidinone nucleoside (H₂U)Uridine (U)[2]
pH 7.6 Uridine (U)4-pyrimidinone nucleoside (H₂U)[2]

This data is based on in vitro studies with hydrogen peroxide and illustrates the pH-dependent nature of the desulfuration pathway.

Experimental Protocols

Protocol 1: RNA Digestion with Antioxidant Protection

This protocol is designed for the complete enzymatic digestion of RNA to nucleosides for subsequent LC-MS analysis, with the inclusion of an antioxidant to prevent desulfuration of 2-thiouridine.

Materials:

  • RNA sample

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Snake Venom Phosphodiesterase (optional, for complete digestion)

  • 100 mM Ammonium Acetate or Formate buffer (pH 6.5)

  • Dithiothreitol (DTT) or Butylated Hydroxytoluene (BHT) stock solution

  • RNase-free water

Procedure:

  • Prepare a fresh digestion master mix. For a 50 µL reaction, combine:

    • 5 µL of 10x Digestion Buffer (e.g., 100 mM Ammonium Acetate, pH 6.5)

    • Your RNA sample (up to 20 µg)

    • 1 µL of DTT (100 mM stock) or 1 µL of BHT (10 mM stock in ethanol)

    • 1 µL of Nuclease P1 (1 U/µL)

    • 1 µL of BAP (1 U/µL)

    • RNase-free water to a final volume of 50 µL.

  • Incubate the reaction at 37°C for 2 hours.

  • To remove the enzymes, which can interfere with LC-MS analysis, perform ultrafiltration using a 3 kDa or 10 kDa molecular weight cutoff filter. Centrifuge according to the manufacturer's instructions.

  • Collect the filtrate containing the nucleosides.

  • Immediately analyze the sample by LC-MS or store at -80°C.

Protocol 2: LC-MS Analysis with Minimized In-Source Decay

This protocol provides a starting point for the LC-MS analysis of nucleosides, with a focus on minimizing the in-source desulfuration of 2-thiouridine.

Instrumentation and Columns:

  • A high-resolution mass spectrometer is recommended for accurate mass measurements.

  • A C18 reversed-phase column suitable for nucleoside analysis.

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10 mM Ammonium Formate, pH adjusted to 6.5)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (or 10 mM Ammonium Formate in 90% Acetonitrile)

Gradient Elution:

  • A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 2-5%) and gradually increase it to elute the more hydrophobic nucleosides. The exact gradient will need to be optimized for your specific column and sample.

Mass Spectrometry Parameters (Negative Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Capillary Voltage: 2.5 - 3.5 kV

  • Source Temperature: As low as possible while maintaining good desolvation (e.g., 100-150°C).

  • Declustering Potential / Cone Voltage: Start with a low value (e.g., 20-30 V) and optimize for minimal fragmentation of a 2-thiouridine standard.

  • Scan Mode: Full scan or targeted SIM/MRM for quantitative analysis.

Visualizations

Desulfuration_Pathway s2U 2-Thiouridine (s²U) Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Intermediates Reactive Intermediates (e.g., Sulfenic Acid) Oxidative_Stress->Intermediates Oxidation H2U 4-Pyrimidinone Nucleoside (H₂U) Intermediates->H2U pH < 7 U Uridine (U) Intermediates->U pH > 7

Caption: Oxidative Desulfuration Pathway of 2-Thiouridine.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis RNA_Sample RNA Sample Antioxidant Add Antioxidant (DTT or BHT) RNA_Sample->Antioxidant Digestion Enzymatic Digestion (Nuclease P1, BAP) Filtration Enzyme Removal (Ultrafiltration) Digestion->Filtration Antioxidant->Digestion LC_MS LC-MS Analysis Filtration->LC_MS Data Data Analysis LC_MS->Data

Caption: Recommended Workflow for 2-Thiouridine Analysis.

References

Technical Support Center: Quantification of 5-Carboxymethyl-2-thiouridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of 5-Carboxymethyl-2-thiouridine (cm5s2U) and its isomers.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of cm5s2U and its Isomers

Question: My LC-MS/MS analysis shows poor separation between this compound (cm5s2U) and its methylated counterpart, 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U). How can I improve the resolution?

Answer:

Co-elution of cm5s2U and mcm5s2U is a common challenge due to their similar physicochemical properties. Here are several strategies to enhance chromatographic separation:

  • Optimize the Stationary Phase:

    • C18 Columns: While widely used, standard C18 columns may not provide sufficient selectivity. Consider using a C18 column with a different bonding density or end-capping.

    • Alternative Stationary Phases: Explore columns with different selectivities, such as those with phenyl-hexyl or pentafluorophenyl (PFP) stationary phases. These can offer alternative interaction mechanisms to improve separation. For instance, a C30 reverse-phase column provides a more hydrophobic separation phase than a C18 column and can be effective.[1]

  • Adjust Mobile Phase Composition:

    • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Acetonitrile typically provides sharper peaks, while methanol can offer different elution orders for closely related compounds.

    • Additives: The use of volatile mobile phase additives is crucial. Formic acid (0.1%) is common for positive ion mode ESI-MS. Experiment with different concentrations or alternative additives like ammonium formate or ammonium acetate to fine-tune the separation.

    • pH Control: The ionization state of the carboxyl group in cm5s2U is pH-dependent. Adjusting the mobile phase pH with volatile buffers (e.g., ammonium formate) can alter the retention behavior of cm5s2U relative to the esterified mcm5s2U.

  • Gradient Optimization:

    • Shallow Gradient: Employ a shallower gradient with a slower increase in the organic solvent percentage over a longer run time. This can significantly improve the resolution of closely eluting peaks.

    • Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition where the isomers start to separate.

Experimental Workflow for Optimizing Isomer Separation

cluster_prep Sample Preparation cluster_lc LC Method Development cluster_ms MS Detection cluster_analysis Data Analysis cluster_eval Evaluation Sample RNA Sample Hydrolysis Enzymatic Hydrolysis (Nuclease P1, SVP, AP) Sample->Hydrolysis Column Select Column (C18, C30, Phenyl-Hexyl) Hydrolysis->Column MobilePhase Optimize Mobile Phase (ACN vs. MeOH, Additives, pH) Column->MobilePhase Gradient Develop Gradient (Shallow, Isocratic Hold) MobilePhase->Gradient MS_Settings Optimize MS Parameters (Ionization, Collision Energy) Gradient->MS_Settings Integration Peak Integration & Quantification MS_Settings->Integration Resolution Assess Resolution (Rs) Rs > 1.5? Integration->Resolution Resolution->Integration No, Re-optimize End End Resolution->End Yes, Method Validated

Figure 1: Workflow for optimizing the chromatographic separation of cm5s2U isomers.

Issue 2: Inaccurate Quantification due to Isomeric Interference in Mass Spectrometry

Question: I am observing inconsistent quantification results for cm5s2U. Could this be due to interference from its isomers in the mass spectrometer?

Answer:

Yes, inaccurate quantification is a significant challenge when dealing with isomers, especially when chromatographic separation is incomplete. Here’s a breakdown of the potential issues and solutions:

  • Identical m/z Values: Structural isomers like cm5s2U and potential positional isomers will have the same precursor and product ion mass-to-charge (m/z) ratios in low-resolution mass spectrometers. This makes it impossible to distinguish them based on mass alone.

  • Fragmentation Patterns:

    • High-Resolution Mass Spectrometry (HRMS): Employing HRMS can help differentiate isomers by providing more accurate mass measurements of fragment ions. Subtle differences in fragmentation patterns can become apparent.

    • Tandem Mass Spectrometry (MS/MS or MSn): In-depth fragmentation studies using MS/MS or even MSn can reveal unique product ions for each isomer. This requires careful optimization of collision energies. Positional isomers, in particular, are more readily differentiated using higher-energy collisional dissociation (HCD) which generates more unique fragments than collision-induced dissociation (CID).[2][3]

  • Isotope-Labeled Internal Standards:

    • The use of stable isotope-labeled internal standards is crucial for accurate quantification.[4] Ideally, a labeled analog for each isomer being quantified should be used to correct for matrix effects and variations in ionization efficiency.

Troubleshooting Inaccurate Quantification

Symptom Potential Cause Recommended Action
Variable peak areas for the same sample injection Incomplete chromatographic separation leading to inconsistent peak integration.Re-optimize the LC method as described in Issue 1.
Quantification differs significantly from expected values Co-eluting isomers are being quantified together.Develop an MS/MS method with unique transitions for each isomer. If not possible, chromatographic separation is essential.
High background noise or interfering peaks Matrix effects or contamination.Improve sample preparation to remove interfering substances. Use a divert valve to direct only the peaks of interest to the MS.

Frequently Asked Questions (FAQs)

Q1: What are the main isomers of this compound I should be aware of?

A1: The most common and well-documented related compound that can interfere with cm5s2U quantification is its methyl ester, 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) .[5] While not a strict isomer, it is a closely related derivative that can be present in biological samples. Additionally, depending on the sample origin and preparation, other positional isomers or degradation products might exist.

Q2: Can I use a standard C18 column for the analysis of cm5s2U and its isomers?

A2: While a C18 column can be a good starting point, achieving baseline separation of cm5s2U and mcm5s2U on a standard C18 column can be challenging.[1] It often requires extensive method development, including optimization of the mobile phase and gradient. For more robust separation, exploring columns with different selectivities is recommended.

Q3: What is the recommended sample preparation protocol for analyzing cm5s2U from tRNA?

A3: A typical protocol involves the complete enzymatic digestion of the RNA to its constituent nucleosides. This is generally a multi-step process:

  • RNA Denaturation: Heat the RNA sample to denature its secondary structure.

  • Nuclease P1 Digestion: This enzyme cleaves the phosphodiester bonds to yield 5'-mononucleotides.

  • Snake Venom Phosphodiesterase (SVP) Digestion: SVP removes the 5'-phosphate to produce the nucleosides.

  • Alkaline Phosphatase (AP) Treatment: This step ensures the complete dephosphorylation of any remaining mononucleotides. The resulting mixture of nucleosides can then be analyzed by LC-MS/MS.[4]

Experimental Protocol for RNA Digestion

cluster_protocol RNA Digestion Protocol start Start: Purified RNA Sample denature 1. Denature RNA (e.g., 100°C for 3 min) start->denature nuclease_p1 2. Nuclease P1 Digestion (pH 5.3, 45°C for 2h) denature->nuclease_p1 svp 3. SVP Digestion (pH ~8.8, 37°C for 2h) nuclease_p1->svp ap 4. Alkaline Phosphatase (37°C for 1h) svp->ap end End: Nucleoside Mixture for LC-MS/MS ap->end

Figure 2: Standard experimental protocol for the enzymatic digestion of RNA to nucleosides.

Q4: Are there any alternatives to LC-MS/MS for quantifying mcm5s2U?

A4: While LC-MS/MS is the gold standard for quantification, other methods have been used for detection. Thin-layer chromatography (TLC) is a classic technique for separating and identifying modified nucleosides.[5] Additionally, an enzymatic assay using γ-toxin endonuclease, which specifically cleaves tRNA containing mcm5s2U, coupled with northern blot analysis or quantitative PCR, can be used to monitor mcm5s2U levels.[5][6] However, these methods are generally less quantitative and have lower throughput than LC-MS/MS.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from an experiment comparing two different HPLC columns for the separation and quantification of cm5s2U and mcm5s2U. This illustrates the importance of column selection for accurate results.

Table 1: Comparison of HPLC Columns for Isomer Quantification

ParameterStandard C18 ColumnPhenyl-Hexyl Column
Retention Time (cm5s2U) 8.2 min9.5 min
Retention Time (mcm5s2U) 8.4 min10.8 min
Resolution (Rs) 0.8 (co-eluting)2.1 (baseline separated)
Quantified cm5s2U (µM) 5.6 ± 0.9*3.1 ± 0.2
Quantified mcm5s2U (µM) Not accurately quantifiable2.5 ± 0.3

*Note: The higher and more variable quantification of cm5s2U on the standard C18 column is due to the contribution from the co-eluting mcm5s2U peak.

This data highlights how inadequate separation can lead to an overestimation of the more polar compound (cm5s2U) due to signal overlap from the less polar, closely eluting isomer (mcm5s2U).

References

Technical Support Center: Minimizing Ion Suppression in Nucleoside Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing ion suppression in the mass spectrometry analysis of nucleosides. This resource is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting guides and FAQs to identify, diagnose, and mitigate ion suppression effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in nucleoside analysis?

Q2: What are the common causes of ion suppression in biological samples?

A2: Ion suppression is primarily caused by components in the sample matrix that co-elute with the analytes of interest.[3] In the analysis of nucleosides from biological fluids like plasma or serum, common culprits include:

  • Phospholipids: These are highly abundant in plasma and are a major cause of ion suppression in reversed-phase chromatography.[4]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can crystallize on the ESI droplet, hindering the ionization process.[5]

  • Endogenous Metabolites: Other small molecules present in the biological matrix can compete with nucleosides for ionization.

  • Ion-Pairing Reagents: While sometimes necessary for chromatographic retention of polar nucleosides, these reagents can cause significant ion suppression.[6][7]

  • Exogenous Substances: Contaminants from collection tubes, plates, or solvents can also interfere with ionization.[3]

Q3: How can I identify if ion suppression is affecting my analysis?

A3: A definitive way to identify ion suppression is by performing a post-column infusion experiment .[3][8] This technique involves infusing a constant flow of your nucleoside standard into the mass spectrometer after the analytical column. A blank matrix sample is then injected. A dip in the otherwise stable baseline signal at certain retention times indicates that components eluting from the column at those times are causing suppression.[3][9] Another simpler method is to compare the signal response of an analyte spiked into a blank matrix extract versus its response in a clean solvent; a lower response in the matrix indicates suppression.

Q4: What are the primary strategies to minimize or eliminate ion suppression?

A4: A multi-faceted approach is often the most effective. The main strategies fall into three categories:

  • Optimize Sample Preparation: The goal is to remove interfering components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing salts and phospholipids.[10]

  • Improve Chromatographic Separation: If interfering compounds can be chromatographically separated from the nucleoside analyte, suppression can be avoided. This can be achieved by optimizing the gradient, changing the stationary phase, or using higher efficiency techniques like Ultra-High-Performance Liquid Chromatography (UPLC).[11]

  • Modify Analytical Method and MS Parameters: Sometimes, simple adjustments can help. This includes diluting the sample to reduce the concentration of interfering matrix components, switching the ionization mode (e.g., from ESI to APCI, which is less prone to suppression), or changing the polarity (negative vs. positive ion mode).[1][3]

Troubleshooting Guides

This section addresses specific issues you may encounter and provides a logical workflow for diagnosing and resolving them.

Issue 1: Weak Signal, Poor Sensitivity, or Missing Peaks

Q: My nucleoside peak is much smaller than expected, or it's not showing up at all. How do I determine if ion suppression is the cause?

A: Weak or missing peaks despite adequate sample concentration are a classic sign of severe ion suppression.[5] The following workflow can help you diagnose the issue.

cluster_0 Troubleshooting Workflow: Poor Signal Intensity Start Problem: Weak or No Signal Check_Concentration Verify Analyte Concentration Start->Check_Concentration Concentration_OK Concentration is Sufficient Check_Concentration->Concentration_OK Yes Concentration_Low Concentration Too Low Check_Concentration->Concentration_Low No Check_MS Optimize MS Parameters (Source, Gas Flow, etc.) Concentration_OK->Check_MS MS_OK MS Parameters Optimized Check_MS->MS_OK Done Perform_PCI Perform Post-Column Infusion (PCI) Experiment MS_OK->Perform_PCI Suppression_Detected Suppression Confirmed? Perform_PCI->Suppression_Detected No_Suppression No Suppression Detected (Investigate Other Issues) Suppression_Detected->No_Suppression No Implement_Solution Implement Mitigation Strategy: 1. Improve Sample Prep 2. Optimize Chromatography Suppression_Detected->Implement_Solution Yes Resolved Problem Resolved Implement_Solution->Resolved

Workflow for diagnosing poor signal intensity.

Action Steps:

  • Verify Concentration: First, ensure your sample and standards are at the expected concentration. A simple dilution error can mimic suppression.[5]

  • Optimize MS Parameters: Check that the mass spectrometer is properly tuned and that source conditions (e.g., gas flows, temperatures, voltages) are optimal for your specific nucleoside.[12]

  • Confirm with Post-Column Infusion: If the above steps don't solve the issue, perform a post-column infusion experiment (see detailed protocol below). This will definitively confirm if co-eluting matrix components are suppressing your analyte's signal.[3]

  • Mitigate Suppression: If suppression is confirmed, focus on improving sample preparation (Table 1) or enhancing chromatographic separation (Table 2).

Issue 2: Poor Reproducibility and Inaccurate Quantification

Q: My calibration curves are inconsistent and the %RSD for my quality control samples is high. Can ion suppression cause this?

A: Yes, variable ion suppression between samples is a major cause of poor reproducibility and inaccuracy in quantitative bioanalysis.[4] If the matrix composition differs between your standards, QCs, and unknown samples, the degree of ion suppression will also vary, leading to unreliable results.

Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression. By monitoring the peak area ratio of the analyte to the SIL-IS, the variability caused by suppression is normalized.

  • Matrix-Matched Calibration: Prepare your calibration standards and blanks in the same biological matrix as your samples (e.g., drug-free plasma).[5] This ensures that the standards and samples experience similar matrix effects.

  • Improve Sample Cleanup: The most robust solution is to remove the source of the variability. More rigorous sample preparation techniques like SPE will produce a cleaner extract, minimizing the potential for variable matrix effects across different samples.[4]

Data Presentation: Comparison of Mitigation Strategies

The choice of sample preparation and chromatography is critical. The tables below summarize the effectiveness of common approaches.

Table 1: Effectiveness of Sample Preparation Techniques on Matrix Interference Removal

Sample Preparation MethodTypical Analyte Recovery (%)Typical Phospholipid Removal (%)Ion Suppression RiskKey Advantages & Disadvantages
Protein Precipitation (PPT) 85 - 105%< 60%High Pro: Fast, simple, and inexpensive. Con: Does not effectively remove phospholipids or salts, leading to significant ion suppression.[3][4]
Liquid-Liquid Extraction (LLE) 70 - 90%> 90%Low-Medium Pro: Provides very clean extracts, effectively removing salts and phospholipids.[4] Con: Can be labor-intensive, may have lower recovery for highly polar nucleosides.
Solid-Phase Extraction (SPE) 80 - 100%> 95%Low Pro: Highly effective and selective at removing interferences, can be automated.[13] Con: Requires method development, can be more expensive.

Note: Values are representative and can vary based on the specific nucleoside, matrix, and protocol used.

Table 2: Comparison of Chromatographic Strategies to Minimize Ion Suppression

Chromatographic StrategyPrincipleEffectiveness for Nucleoside Analysis
Gradient Optimization Adjust the mobile phase gradient to chromatographically separate the nucleoside analyte from early- and late-eluting interferences (e.g., phospholipids).Highly effective. A well-developed gradient is fundamental to avoiding co-elution with suppression zones.[3]
Use of UPLC/UHPLC Ultra-high-performance systems use smaller particles, providing much higher peak capacity and resolution than traditional HPLC.Very effective. The sharper peaks reduce the likelihood of co-elution with matrix components, thus minimizing suppression.[11]
Column Chemistry Selection Choose a different column stationary phase (e.g., HILIC, mixed-mode) to alter selectivity and move the analyte away from interferences.Can be very effective, especially for polar nucleosides that are poorly retained on standard C18 columns.[14]
Reduce Flow Rate Lowering the ESI flow rate (e.g., to nano-flow rates) can improve desolvation efficiency and make the ionization process more tolerant of non-volatile materials.Effective, but may not be suitable for all applications and can increase run times.[3]

Experimental Protocols & Diagrams

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression

This experiment is the gold standard for visualizing at what retention times matrix components cause ion suppression.

cluster_1 Post-Column Infusion Experimental Setup LC LC System (Pump & Autosampler) Column Analytical Column LC->Column Tee Mixing Tee Column->Tee MS Mass Spectrometer Tee->MS Syringe Syringe Pump (Analyte Standard) Syringe->Tee

Schematic of a post-column infusion setup.

Materials:

  • Your LC-MS/MS system.

  • A T-piece connector.

  • A syringe pump with a gas-tight syringe.

  • A standard solution of your nucleoside analyte at a concentration that gives a stable, mid-range signal (e.g., 100-500 ng/mL).

  • A blank matrix sample (e.g., drug-free plasma) prepared using your standard extraction procedure.

Procedure:

  • System Setup: Connect the outlet of your analytical column to one inlet of the T-piece. Connect the syringe pump to the second inlet and the outlet of the T-piece to the MS ion source.[3]

  • Equilibrate: Begin the LC flow with your initial mobile phase conditions and allow the column to equilibrate.

  • Establish Baseline: Start the syringe pump at a low, constant flow rate (e.g., 5-10 µL/min) to infuse the nucleoside standard. Monitor the signal in the MS until you observe a stable baseline.

  • Inject Solvent Blank: Start the LC gradient and inject a solvent blank. This will show how the changing mobile phase composition affects the signal.

  • Inject Matrix Blank: Without stopping the infusion, inject your prepared blank matrix extract.

  • Analyze Data: Overlay the chromatograms from the solvent blank and the matrix blank injections. Any significant drop in the baseline during the matrix blank run indicates a region of ion suppression.[9]

Protocol 2: General Solid-Phase Extraction (SPE) for Nucleosides from Plasma

This protocol provides a starting point for developing a robust SPE method to clean up plasma samples, effectively removing phospholipids and salts.

Materials:

  • SPE cartridges (e.g., mixed-mode or hydrophilic-lipophilic balanced sorbents are often effective).[13]

  • SPE manifold.

  • Plasma sample, conditioning, wash, and elution solvents.

Procedure:

  • Sample Pre-treatment: Thaw plasma samples on ice. To disrupt protein binding, precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Transfer the supernatant for loading.[14]

  • Conditioning: Condition the SPE cartridge by passing a conditioning solvent (e.g., 1 mL methanol) followed by an equilibration solvent (e.g., 1 mL water or buffer) through the sorbent. Do not let the sorbent go dry.[15]

  • Loading: Load the pre-treated sample supernatant onto the conditioned cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences while retaining the nucleosides.[16]

  • Elution: Elute the nucleosides with a stronger solvent (e.g., 90% methanol). Collect the eluate.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in your initial mobile phase for LC-MS analysis.

By systematically applying these troubleshooting guides and protocols, you can effectively identify, minimize, and control ion suppression, leading to more accurate and reliable results in your nucleoside analysis.

References

Technical Support Center: Best Practices for tRNA Isolation to Preserve Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on isolating tRNA while preserving its crucial post-transcriptional modifications.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to preserve tRNA modifications during isolation?

A1: Post-transcriptional modifications are essential for tRNA structure, stability, and function.[1][2] They play a vital role in accurate codon recognition, aminoacylation, and the overall fidelity of protein translation.[1] Alterations in tRNA modification patterns have been linked to various diseases, including cancer and neurological disorders, making their preservation crucial for accurate downstream analysis in research and drug development.[1][3]

Q2: What are the most common methods for isolating tRNA with preserved modifications?

A2: Several methods are effective for isolating modified tRNA. These include:

  • TRIzol or TRI Reagent-based extraction: A robust method for obtaining total RNA, from which tRNA can be further purified.[4][5][6][7]

  • Hybridization-based purification: This highly specific method uses DNA oligonucleotide probes that are complementary to the target tRNA, allowing for the isolation of individual tRNA species with their modifications intact.[2][8][9][10]

  • Chromatographic methods: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to purify tRNA.[11]

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE can be used to separate tRNA from other RNA species.[12]

Q3: What are the key factors to consider for preserving tRNA modifications during the isolation process?

A3: To ensure the preservation of tRNA modifications, consider the following:

  • Rapid inactivation of RNases: Use reagents like TRIzol or guanidine isothiocyanate to immediately inhibit RNase activity upon cell lysis.[13][14]

  • Avoid harsh chemical treatments: Use acidic phenol (pH 4-5) during extraction to retain RNA in the aqueous phase while minimizing degradation of modifications.[2]

  • Gentle handling: Avoid vigorous vortexing, which can shear nucleic acids. Instead, mix by gentle inversion.[4][15]

  • Optimal storage: Store purified tRNA at -80°C to maintain its integrity and modification status.[16]

Q4: How can I enrich for a specific tRNA isoacceptor?

A4: Hybridization-based methods using sequence-specific DNA probes are the most effective way to enrich for a particular tRNA isoacceptor.[2][8][9][10] This technique allows for the specific capture and purification of the target tRNA from a complex mixture of total RNA.

Q5: What downstream applications are suitable for tRNA isolated with these methods?

A5: tRNA isolated with modification-preserving techniques is suitable for a range of sensitive downstream analyses, including:

  • Mass Spectrometry (LC-MS): For comprehensive mapping and quantification of tRNA modifications.[12][]

  • Nanopore Sequencing (Nano-tRNAseq): Enables simultaneous quantification of tRNA abundance and modification dynamics.[18][19]

  • Northern Blotting: For the detection and quantification of specific tRNAs.[20]

  • Functional assays: To study the role of specific modifications in tRNA aminoacylation and translation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low tRNA Yield Incomplete cell lysis.Ensure complete homogenization of the sample. For tissues, use a power homogenizer. For cells, ensure complete resuspension in the lysis buffer.[5][13]
Low starting material.Increase the amount of starting material (cells or tissue).[16]
RNA pellet loss during washing.Be careful when decanting the supernatant after ethanol precipitation. A brief, gentle spin can help secure the pellet.[4][14]
Genomic DNA Contamination Incomplete phase separation in TRIzol extraction.Ensure the correct ratio of TRIzol to sample volume is used. After adding chloroform, mix thoroughly and allow for complete phase separation before transferring the aqueous phase.[14]
Shearing of genomic DNA.Avoid vigorous vortexing. Use gentle inversion for mixing.[4][15]
Overloading of purification columns.Adhere to the manufacturer's recommendations for the maximum amount of starting material for column-based purification kits.[16]
RNA Degradation (smeared bands on a gel) RNase contamination.Work in an RNase-free environment. Use RNase-free tips, tubes, and reagents. Add an RNase inhibitor to your lysis buffer.[13][16]
Improper sample storage.Store tissue or cell pellets at -80°C immediately after harvesting.[13][16]
Excessive heat during homogenization.Homogenize samples on ice and in short bursts to prevent overheating.[21]
Poor A260/A230 Ratio (<1.8) Guanidine salt carryover.Perform an additional wash with 70-80% ethanol during the purification process to remove residual salts.[13]
Poor A260/A280 Ratio (<1.8) Phenol or protein contamination.During TRIzol extraction, carefully transfer the aqueous phase without disturbing the interphase or organic phase. Ensure the correct pH of the phenol solution.[13]

Experimental Protocols

Protocol 1: Total tRNA Isolation using TRIzol Reagent

This protocol is adapted for the isolation of total RNA, which includes tRNA with preserved modifications, from mammalian cells.

Materials:

  • Cultured mammalian cells

  • TRIzol Reagent

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • RNase-free tubes and pipette tips

Procedure:

  • Homogenization:

    • For adherent cells, lyse cells directly in the culture dish by adding 1 mL of TRIzol Reagent per 10 cm² of culture dish area. Pass the cell lysate several times through a pipette.

    • For suspension cells, pellet the cells by centrifugation, discard the supernatant, and add 1 mL of TRIzol Reagent per 5-10 x 10⁶ cells. Lyse the cells by repetitive pipetting.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol Reagent used.

    • Cap the tubes securely and shake vigorously by hand for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh tube without disturbing the interphase.

    • Precipitate the RNA from the aqueous phase by adding 0.5 mL of isopropanol per 1 mL of TRIzol Reagent used.

    • Incubate samples at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash:

    • Remove the supernatant completely.

    • Wash the RNA pellet once with 1 mL of 75% ethanol per 1 mL of TRIzol Reagent used.

    • Mix by gentle inversion and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension:

    • Discard the supernatant and air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will make it difficult to dissolve.

    • Resuspend the RNA pellet in an appropriate volume of RNase-free water by passing the solution up and down through a pipette tip. Incubate at 55-60°C for 10 minutes to aid dissolution.

Protocol 2: Hybridization-Based Purification of Specific tRNA

This protocol describes the purification of a specific tRNA using a biotinylated DNA probe.

Materials:

  • Total RNA containing the target tRNA

  • Biotinylated DNA oligonucleotide probe (complementary to the target tRNA)

  • Streptavidin-coated magnetic beads

  • Hybridization buffer (e.g., containing tetramethylammonium chloride (TMA-Cl) or tetraethylammonium chloride (TEA-Cl) for improved recovery)[8][9][10]

  • Wash buffers (low and high salt)

  • Elution buffer (e.g., RNase-free water)

  • Magnetic stand

Procedure:

  • Probe Immobilization:

    • Resuspend the streptavidin-coated magnetic beads in binding buffer.

    • Add the biotinylated DNA probe to the beads and incubate with gentle rotation to allow for binding.

    • Wash the beads to remove any unbound probe.

  • Hybridization:

    • Denature the total RNA sample by heating.

    • Add the denatured RNA to the probe-coated beads in hybridization buffer.

    • Incubate at the optimal hybridization temperature (this may need to be determined empirically) with gentle rotation to allow the target tRNA to anneal to the probe.

  • Washing:

    • Place the tube on a magnetic stand and discard the supernatant containing unbound RNA.

    • Wash the beads several times with low and high salt wash buffers to remove non-specifically bound RNA.

  • Elution:

    • Resuspend the beads in elution buffer (e.g., RNase-free water).

    • Heat the beads to a temperature that will disrupt the RNA-DNA hybrid, releasing the purified tRNA.

    • Quickly place the tube on a magnetic stand and transfer the supernatant containing the eluted tRNA to a fresh tube.

Data Presentation

Table 1: Comparison of tRNA Yield from Different Isolation Methods

Isolation MethodStarting MaterialTypical YieldPurity (A260/A280)Reference
TRIzol Reagent1 x 10⁷ mammalian cells~50-100 µg total RNA>1.8[22]
RNAsnap™10⁸ E. coli cells~60 µg total RNA~1.8-2.0[23]
Hybridization-based5 A₂₆₀ units of unfractionated tRNAVaries by tRNA abundanceHigh[8]

Note: Yields can vary significantly depending on the cell type, growth conditions, and specific tRNA abundance.

Visualizations

tRNA_Isolation_Workflow cluster_start Sample Preparation cluster_lysis Cell Lysis & Homogenization cluster_extraction RNA Extraction cluster_purification Optional: Specific tRNA Purification cluster_analysis Downstream Analysis Start Cell or Tissue Sample Lysis Homogenization in TRIzol Reagent Start->Lysis PhaseSep Phase Separation (Chloroform) Lysis->PhaseSep Precipitation RNA Precipitation (Isopropanol) PhaseSep->Precipitation Wash RNA Wash (75% Ethanol) Precipitation->Wash TotalRNA Total RNA Wash->TotalRNA Hybridization Hybridization to Specific DNA Probe Elution Elution of Specific tRNA Hybridization->Elution Specific_tRNA Purified Specific tRNA Elution->Specific_tRNA Analysis Mass Spectrometry, Nanopore Sequencing, etc. TotalRNA->Hybridization Optional TotalRNA->Analysis Specific_tRNA->Analysis

Caption: General workflow for tRNA isolation and analysis.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Outcome Problem Unexpected Result in tRNA Isolation LowYield Low Yield Problem->LowYield Contamination Contamination (gDNA, Protein) Problem->Contamination Degradation Degradation Problem->Degradation Sol_Yield Optimize Lysis Increase Starting Material LowYield->Sol_Yield Sol_Contamination Improve Phase Separation DNase Treatment Contamination->Sol_Contamination Sol_Degradation Use RNase Inhibitors Proper Sample Handling Degradation->Sol_Degradation Success Successful Isolation Sol_Yield->Success Sol_Contamination->Success Sol_Degradation->Success

Caption: A logical flowchart for troubleshooting common tRNA isolation issues.

References

Avoiding cross-reactivity in antibody-based detection of modified nucleosides.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with antibody-based detection of modified nucleosides. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a primary focus on avoiding and troubleshooting antibody cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is antibody cross-reactivity in the context of modified nucleoside detection?

A: Antibody cross-reactivity is the phenomenon where an antibody, intended to bind to a specific modified nucleoside (the target antigen), also binds to other structurally similar molecules.[1] This can include other modified or unmodified nucleosides, leading to inaccurate and unreliable experimental results, such as false positives.[1][2] The binding site of an antibody, known as the paratope, recognizes a specific three-dimensional structure called an epitope. If different molecules share a similar epitope, cross-reactivity can occur.[2]

Q2: Why is it so challenging to generate highly specific antibodies against modified nucleosides?

A: Modified nucleosides are small molecules (haptens) and are not immunogenic on their own.[3][4] To elicit an immune response, they must be coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA).[3][4] The chemical structure of different modified nucleosides can be very similar, sometimes differing by only a single methyl group. This subtle difference makes it difficult to generate antibodies that can distinguish between the target modification and other closely related structures.[5]

Q3: What are the common causes of high background noise in my ELISA or other antibody-based assays for modified nucleosides?

A: High background can obscure your specific signal and is often caused by several factors:

  • Non-specific binding: The antibody may bind to components of the sample matrix or to the surface of the assay plate.[2][6]

  • Suboptimal antibody concentration: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific binding.[7]

  • Insufficient blocking: Inadequate blocking of the plate's surface leaves sites open for non-specific antibody attachment.[6][8]

  • Inadequate washing: Failure to remove unbound antibodies and other reagents through sufficient washing steps is a common cause of high background.[6][9][10]

  • Contamination: Microbial or chemical contamination of buffers or reagents can lead to spurious signals.[9][10]

  • Cross-reactivity: The antibody may be cross-reacting with other molecules in the sample.[2]

Troubleshooting Guides

Issue 1: High Background Signal in ELISA

If you are experiencing high optical density (OD) readings in your negative control wells, it is indicative of a high background.

Potential Cause Troubleshooting Step Rationale
Antibody Concentration Too High Perform a checkerboard titration to determine the optimal concentrations of both capture and detection antibodies.[11]Reduces non-specific binding by using the lowest antibody concentration that still provides a robust signal.[7]
Insufficient Blocking Increase the concentration of the blocking agent (e.g., 1-2% BSA) or extend the blocking incubation time.[6][8] Consider adding a non-ionic detergent like Tween-20 (0.05% v/v) to the blocking buffer.[6]Saturates all unoccupied binding sites on the plate, preventing non-specific adherence of antibodies.[8][12]
Inadequate Washing Increase the number of wash cycles (e.g., 4-6 times) and ensure each well is completely filled and aspirated. A short soak with wash buffer can also be effective.[6][9]Thoroughly removes unbound antibodies and other reagents that contribute to background noise.[10]
Cross-Reactivity of Secondary Antibody Ensure the secondary antibody is specific for the primary antibody's species and isotype. Use pre-adsorbed secondary antibodies to minimize cross-reactivity.Prevents the secondary antibody from binding non-specifically to other components in the assay.
Contaminated Reagents Prepare fresh buffers and substrate solutions. Ensure reagents are stored correctly and are not expired.[9][10]Eliminates a potential source of enzymatic or chemical contamination that can generate a false signal.
Issue 2: Suspected Cross-Reactivity with Other Nucleosides

If your negative controls (e.g., samples known to lack the target modification) are producing a signal, or if you suspect your antibody is detecting other nucleosides, a thorough validation of antibody specificity is required.

Validation Method Brief Description Expected Outcome for a Specific Antibody
Competitive ELISA The antibody is pre-incubated with various concentrations of the free target nucleoside and other potentially cross-reactive nucleosides before being added to the antigen-coated plate.[1][3]The signal should be significantly reduced or eliminated only by the target nucleoside, not by other nucleosides.[2]
Dot Blot The target modified nucleoside and a panel of other modified and unmodified nucleosides are spotted onto a membrane, which is then incubated with the primary antibody.[2][4]A strong signal should only be observed at the spot corresponding to the target modified nucleoside.[4]
Knockout/Knockdown Models Use cell lines or tissues where the enzyme responsible for the specific modification has been knocked out or knocked down.[2]The antibody should show a significantly reduced or absent signal in the knockout/knockdown samples compared to the wild-type control.[4]
Immunoprecipitation (IP) followed by Mass Spectrometry Perform an IP with the antibody and analyze the enriched nucleic acids by mass spectrometry to identify the bound nucleosides.The primary enriched species should be the target modified nucleoside.

Experimental Protocols & Methodologies

Protocol 1: Competitive ELISA for Antibody Specificity Testing

This protocol is designed to assess the specificity of an antibody by measuring how effectively free nucleosides compete with plate-bound antigen for antibody binding.

Materials:

  • ELISA plates coated with the target modified nucleoside conjugated to a carrier protein (e.g., BSA).

  • Primary antibody against the modified nucleoside.

  • A panel of free nucleosides: the target modified nucleoside and potential cross-reactants (e.g., other modified and unmodified nucleosides).

  • HRP-conjugated secondary antibody.

  • Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T).

  • Wash buffer (PBS with 0.05% Tween-20, PBS-T).

  • TMB substrate and stop solution.

  • Plate reader.

Methodology:

  • Plate Preparation: Coat ELISA plates with the antigen conjugate and block non-specific binding sites with blocking buffer. Wash the plates with wash buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the free target nucleoside and each potential cross-reactive nucleoside in blocking buffer.

    • In a separate microplate or tubes, pre-incubate a fixed, optimized concentration of the primary antibody with each concentration of the free nucleosides for 1-2 hours at room temperature. Include a control with no competitor.

  • Binding to Plate: Transfer the antibody-competitor mixtures to the antigen-coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plates thoroughly with wash buffer to remove unbound antibodies.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection: Wash the plates again. Add TMB substrate and incubate until a color develops. Stop the reaction with the stop solution.

  • Data Analysis: Read the absorbance at 450 nm. Plot the absorbance against the log of the competitor concentration. A specific antibody will show a significant decrease in signal only in the presence of the target nucleoside.

Protocol 2: Dot Blot for Screening Antibody Cross-Reactivity

This is a rapid method to screen an antibody against a panel of different nucleosides.

Materials:

  • Nitrocellulose or PVDF membrane.

  • Solutions of various modified and unmodified nucleosides (or oligonucleotides containing them).

  • Primary antibody and appropriate secondary antibody.

  • Blocking buffer.

  • Wash buffer.

  • Chemiluminescent or colorimetric detection reagents.

Methodology:

  • Spotting: Carefully spot 1-2 µL of each nucleoside solution onto the membrane. Allow the spots to dry completely.

  • Cross-linking (optional for oligonucleotides): UV cross-link the nucleic acids to the membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (at an optimized dilution) overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the membrane several times with wash buffer.

  • Secondary Antibody Incubation: Incubate with the conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the detection reagent. Image the membrane to visualize the spots.

Visualizations

Antibody_Validation_Workflow cluster_0 Initial Screening cluster_1 Specificity & Affinity Assessment cluster_2 Functional Validation cluster_3 Outcome start Generate/Obtain Antibody elisa Detection ELISA start->elisa dot_blot Dot Blot Screen start->dot_blot comp_elisa Competitive ELISA elisa->comp_elisa If positive dot_blot->comp_elisa If specific ip_ms IP-Mass Spec comp_elisa->ip_ms kd_det Determine Kd comp_elisa->kd_det ko_model Knockout Model Testing ip_ms->ko_model kd_det->ko_model application Application-Specific Assay (e.g., MeRIP-Seq) ko_model->application specific Specific Antibody application->specific Passes Validation cross_reactive Cross-Reactive: Re-screen or Reject application->cross_reactive Fails Validation

Caption: Workflow for validating modified nucleoside antibody specificity.

Competitive_ELISA_Principle cluster_high_signal No Competitor cluster_low_signal With Specific Competitor Ab1 Antibody Ag_plate1 Plate-Bound Antigen Ab1->Ag_plate1 Binds Result1 High Signal Ag_plate1->Result1 Ab2 Antibody Ag_free Free Target Antigen (Competitor) Ab2->Ag_free Binds Ag_plate2 Plate-Bound Antigen Result2 Low Signal Ag_plate2->Result2

Caption: Principle of Competitive ELISA for specificity testing.

Troubleshooting_High_Background Start High Background Observed Check_Washing Increase Wash Steps & Volume Start->Check_Washing Check_Blocking Optimize Blocking (Time/Concentration) Check_Washing->Check_Blocking No Improvement Resolved Problem Resolved Check_Washing->Resolved Improved Check_Ab_Conc Titrate Primary & Secondary Antibodies Check_Blocking->Check_Ab_Conc No Improvement Check_Blocking->Resolved Improved Check_Reagents Prepare Fresh Buffers/Substrate Check_Ab_Conc->Check_Reagents No Improvement Check_Ab_Conc->Resolved Improved Validate_Specificity Perform Competitive ELISA or Dot Blot Check_Reagents->Validate_Specificity No Improvement Check_Reagents->Resolved Improved Validate_Specificity->Resolved Antibody is Specific Not_Resolved Issue Persists Validate_Specificity->Not_Resolved Antibody is Cross-Reactive

Caption: Decision tree for troubleshooting high background in assays.

References

Technical Support Center: High-Resolution HPLC for Modified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of modified nucleosides using High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the resolution of these critical biomolecules.

Troubleshooting Guide: Common HPLC Issues and Solutions

This guide addresses frequent challenges encountered during the HPLC analysis of modified nucleosides, offering systematic solutions to improve peak resolution and data quality.

Problem 1: Poor Resolution and Overlapping Peaks

Symptoms:

  • Peaks are not baseline-separated.

  • Inaccurate quantification due to co-elution.[1]

Possible Causes and Solutions:

Possible Cause Solution
Suboptimal Mobile Phase Composition Adjust Solvent Strength: In reversed-phase HPLC, increase the aqueous component of the mobile phase to increase retention and improve separation of early-eluting peaks.[2] Conversely, for strongly retained compounds, a slight increase in the organic modifier (e.g., acetonitrile, methanol) can sharpen peaks.[2][3] Modify pH: The pH of the mobile phase can significantly alter the ionization state of modified nucleosides, thereby affecting their retention and selectivity.[3][4] Adjust the pH to be at least 2 units away from the pKa of the analytes to ensure a single ionic form and sharper peaks.
Inappropriate Column Chemistry Select a Different Stationary Phase: If a standard C18 column does not provide adequate resolution, consider alternative stationary phases. A Phenyl-Hexyl column can offer different selectivity through π-π interactions, while a C30 column provides increased hydrophobicity.[5][6][7] For highly polar nucleosides, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be more effective.[5][8]
Inefficient Gradient Program Optimize Gradient Slope: A steep gradient can lead to poor separation of closely eluting compounds.[9] Employ a shallower gradient to increase the separation window.[2] A good starting point is a "scouting gradient" (e.g., 5-100% organic modifier over 20-40 minutes) to determine the approximate elution conditions, followed by optimization of the gradient around the elution time of the target analytes.[5][10]
Inadequate Temperature Control Adjust Column Temperature: Increasing the column temperature (e.g., to 40-50 °C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and better resolution.[11][12][13] However, be mindful of the thermal stability of your analytes.[2]
Low Column Efficiency Use Smaller Particle Size Columns: Columns packed with smaller particles (e.g., sub-2 µm for UHPLC) provide higher efficiency and better resolution.[7] Increase Column Length: A longer column increases the number of theoretical plates, which can improve resolution.[7]
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Reduced peak height and inaccurate integration.

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with Stationary Phase Mobile Phase pH Adjustment: Residual silanol groups on silica-based columns can interact with basic analytes, causing tailing. Lowering the mobile phase pH can suppress the ionization of these silanols.[14] Use of Mobile Phase Additives: Incorporate a competing base (e.g., triethylamine) in the mobile phase to block active silanol sites.
Column Contamination or Degradation Use a Guard Column: A guard column protects the analytical column from strongly retained impurities in the sample that can cause active sites and peak tailing.[15] Column Flushing: If contamination is suspected, flush the column with a strong solvent.[16][17] If the problem persists, the column may need to be replaced.
Extra-Column Volume Minimize Tubing Length and Diameter: Excessive volume between the injector, column, and detector can cause band broadening and peak tailing.[15][18] Use tubing with a small internal diameter and keep the length to a minimum.
Sample Overload Reduce Injection Volume or Concentration: Injecting too much sample can lead to mass overload and peak tailing.[16] Dilute the sample or reduce the injection volume.[18]
Problem 3: Peak Broadening

Symptoms:

  • Peaks are wider than expected, leading to decreased resolution and sensitivity.[19]

Possible Causes and Solutions:

Possible Cause Solution
High Flow Rate Optimize Flow Rate: While a higher flow rate can reduce analysis time, it can also lead to peak broadening. Reduce the flow rate to allow for better mass transfer and sharper peaks.[20]
Sample Solvent Incompatibility Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the gradient. If a stronger solvent is used for the sample, it can cause the peak to broaden as it enters the column.
Temperature Mismatch Preheat the Mobile Phase: A significant temperature difference between the mobile phase entering the column and the column itself can cause peak distortion.[12] Ensure the mobile phase is pre-heated to the column temperature.
Detector Settings Optimize Data Collection Rate: An improperly set data collection rate on the detector can artificially broaden peaks.[21]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC method for a new modified nucleoside?

A1: A good starting point is a reversed-phase method using a C18 column.[5] Begin with a "scouting" gradient of a buffered aqueous mobile phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol.[1][22] A typical gradient could be 5% to 95% organic modifier over 20-30 minutes.[10] The results of this initial run will indicate the approximate retention time and hydrophobicity of your compound, guiding further optimization of the gradient, mobile phase pH, and column chemistry.

Q2: How do I choose between acetonitrile and methanol as the organic modifier?

A2: Acetonitrile and methanol have different selectivities and can be used to optimize separations. Acetonitrile is generally a stronger solvent for reversed-phase HPLC and often provides sharper peaks and lower backpressure. Methanol can offer different selectivity for certain compounds. If you are not achieving the desired resolution with one, it is worthwhile to try the other.[3]

Q3: When should I consider using HILIC for modified nucleoside analysis?

A3: HILIC is ideal for highly polar modified nucleosides that are poorly retained on traditional reversed-phase columns.[5] If your compound of interest elutes at or near the void volume in a reversed-phase system, even with a highly aqueous mobile phase, HILIC is a suitable alternative.[5]

Q4: My baseline is drifting during a gradient run. What could be the cause?

A4: Baseline drift in gradient elution is often caused by the mobile phase components having different UV absorbance at the detection wavelength.[10] Ensure you are using high-purity HPLC-grade solvents and that your mobile phase additives (e.g., buffers) do not absorb strongly at the analytical wavelength. Using a reference wavelength on a diode array detector can also help to compensate for baseline drift.[10]

Q5: How can I confirm the identity of my modified nucleoside peaks?

A5: The most definitive way to identify peaks is to use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[23] Mass spectrometry provides mass-to-charge ratio information that can confirm the identity of the nucleoside. Alternatively, you can run authentic standards of the expected modified nucleosides to compare retention times.[22]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Modified Nucleosides

This protocol provides a general starting point for the separation of a mixture of modified nucleosides.

  • Sample Preparation:

    • Dissolve the nucleoside sample in the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).[5]

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[5]

  • HPLC System and Conditions:

    • Column: C18 or Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3-5 µm particle size).[1][5]

    • Mobile Phase A: 20 mM ammonium acetate, pH 5.4.[22]

    • Mobile Phase B: HPLC-grade acetonitrile or methanol.[5][22]

    • Flow Rate: 0.5 - 1.0 mL/min.[1]

    • Column Temperature: 40 °C.[1]

    • Detection: UV detector at 254 nm or 260 nm.[1][5]

    • Injection Volume: 10-20 µL.[1]

  • Gradient Program:

    • Run a linear gradient from 2% to 80% Mobile Phase B over 40 minutes.[5]

    • Hold at 80% B for 5 minutes.

    • Return to 2% B over 1 minute and equilibrate for 10-15 minutes before the next injection.

Protocol 2: HILIC Method for Highly Polar Modified Nucleosides

This protocol is designed for modified nucleosides that are not well-retained by reversed-phase chromatography.

  • Sample Preparation:

    • Dissolve the sample in a high organic solvent mixture that is compatible with the initial mobile phase (e.g., 85% acetonitrile in water).

  • HPLC System and Conditions:

    • Column: HILIC column (e.g., bare silica or zwitterionic phase).[5][8]

    • Mobile Phase A: Acetonitrile.[5]

    • Mobile Phase B: Ammonium acetate or ammonium formate buffer (e.g., 5 mM).[5]

    • Flow Rate: 0.25 - 0.5 mL/min.[5]

    • Column Temperature: 25 °C or higher.[5]

    • Detection: UV detector at 254 nm.[5]

    • Injection Volume: 5-10 µL.

  • Gradient Program:

    • Start with a high percentage of Mobile Phase A (e.g., 85-95%).

    • Run a gradient of increasing Mobile Phase B to elute the polar compounds.[5]

    • Ensure a thorough column equilibration with the initial mobile phase composition before each injection.[5]

Data Presentation

Table 1: Example HPLC Conditions for Modified Nucleoside Separation

ParameterCondition 1 (Reversed-Phase)Condition 2 (Reversed-Phase)Condition 3 (HILIC)
Stationary Phase Phenomenex C18 (150x4.6 mm)[1]Luna Phenyl-Hexyl (150x4.6 mm, 3µm)[5]Merck SeQuant ZIC-cHILIC (100x4.6 mm)[5]
Mobile Phase A 50 mM Phosphate Buffer (pH 5.8)[1]Ammonium phosphate buffer (pH 3.85)[5]Acetonitrile[5]
Mobile Phase B Acetonitrile[1]Methanol[5]5 mM Ammonium Acetate[5]
Flow Rate 0.5 mL/min[1]Gradient Dependent0.5 mL/min[5]
Temperature 40 °C[1]Not Specified22 °C[5]
Detection UV at 254 nm[1]UV at 282 nm[5]UV at 254 nm[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_post Post-Analysis sp1 Sample Dissolution (in initial mobile phase) sp2 Filtration (0.22 µm) sp1->sp2 hplc1 Method Development (Column & Mobile Phase Selection) sp2->hplc1 hplc2 Sample Injection hplc1->hplc2 hplc3 Gradient Elution hplc2->hplc3 pa1 Data Acquisition (UV Detection) hplc3->pa1 pa2 Peak Integration & Quantification pa1->pa2 pa3 Purity Analysis pa2->pa3

Caption: A typical experimental workflow for HPLC analysis of modified nucleosides.

troubleshooting_resolution cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Conditions cluster_gradient Gradient Optimization start Poor Peak Resolution mp1 Adjust Solvent Strength (Aqueous/Organic Ratio) start->mp1 c1 Change Column Chemistry (e.g., Phenyl, HILIC) start->c1 g1 Decrease Gradient Slope (Shallower Gradient) start->g1 mp2 Optimize pH mp1->mp2 mp3 Change Organic Modifier (ACN vs. MeOH) mp2->mp3 end Improved Resolution mp3->end c2 Increase Column Temperature c1->c2 c3 Use Smaller Particle Size c2->c3 c3->end g2 Optimize Initial/Final %B g1->g2 g2->end

Caption: A logical workflow for troubleshooting poor resolution in HPLC.

References

Technical Support Center: Analysis of 5-Carboxymethyl-2-thiouridine (cm5s2U)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the low-abundance tRNA modification 5-Carboxymethyl-2-thiouridine (cm5s2U).

Troubleshooting Guide

Issue 1: No or very low signal for cm5s2U in LC-MS/MS analysis.

Question: We are unable to detect this compound (cm5s2U) or are getting very weak signals in our LC-MS/MS experiments. What are the potential causes and solutions?

Answer:

Several factors can contribute to the lack of a detectable signal for the low-abundance molecule cm5s2U. Here is a step-by-step troubleshooting guide:

Potential Cause Troubleshooting Step Recommended Action
Sample Degradation Verify sample integrity. The 2-thiouridine moiety is susceptible to oxidative damage and desulfurization.[1][2]Handle samples quickly on ice, use antioxidants during extraction, and store samples at -80°C. Analyze samples promptly after preparation.
Inefficient RNA Extraction Assess the quality and quantity of your total RNA or tRNA fraction.Use a robust RNA extraction method suitable for small RNAs. Quantify RNA using a reliable method (e.g., Qubit) and check integrity on a Bioanalyzer.
Incomplete Enzymatic Digestion Ensure complete hydrolysis of tRNA to nucleosides.Optimize nuclease P1 and alkaline phosphatase digestion conditions (enzyme concentration, incubation time, and temperature). Consider using a cocktail of nucleases.[3]
Suboptimal LC-MS/MS Parameters The settings on your mass spectrometer may not be sensitive enough for this low-abundance nucleoside.Develop a sensitive Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) method specifically for cm5s2U. Optimize parameters such as collision energy and ion source settings using a synthetic standard if available.[4]
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of cm5s2U.Improve chromatographic separation to resolve cm5s2U from interfering compounds. Implement a more rigorous sample clean-up procedure before injection.
Low Biological Abundance The biological sample may naturally have extremely low or no cm5s2U. Note that cm5s2U is an intermediate in the formation of 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U).[5][6]Consider using a cell type or condition known to have higher levels of tRNA modifications. Alternatively, a more sensitive detection method may be required.
Issue 2: Poor reproducibility between replicate injections.

Question: We are observing significant variation in the detected amount of cm5s2U across our technical replicates. What could be causing this?

Answer:

Poor reproducibility is often linked to inconsistencies in sample preparation and handling.

Potential Cause Troubleshooting Step Recommended Action
Inconsistent Sample Preparation Review your entire workflow from sample collection to injection.Standardize all sample preparation steps.[7][8] Ensure accurate and consistent pipetting, especially for small volumes of enzymes and buffers. Use a master mix for reagents where possible.
Autosampler Issues Check the performance of your autosampler.Ensure the autosampler is properly cooled to prevent sample degradation in the vial. Check for any air bubbles in the syringe and ensure the injection volume is consistent.
Column Degradation The performance of the HPLC column may be deteriorating.Flush the column regularly and use a guard column to protect it. If performance continues to decline, replace the column.

Frequently Asked Questions (FAQs)

Q1: What is this compound (cm5s2U) and why is it important?

A1: this compound (cm5s2U) is a post-transcriptional modification found in the wobble position of the anticodon of certain transfer RNAs (tRNAs).[9] It is a key intermediate in the biosynthesis of 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U). This family of modifications is crucial for the efficiency and fidelity of mRNA translation, ensuring correct protein synthesis.[5][6] Dysregulation of these modifications can impact cellular growth, metabolism, and organismal development.[5]

Q2: What are the most common methods to detect and quantify cm5s2U?

A2: Due to its low abundance, detecting cm5s2U is technically challenging. The most common and powerful method is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[3][4] Other methods that have been used for related modifications include High-Performance Liquid Chromatography (HPLC) with UV detection and Thin-Layer Chromatography (TLC), though these are generally less sensitive.[5][6] A newer, sensitive method for the related mcm5s2U is the γ-toxin endonuclease assay.[5][6][10]

Q3: Can I use the γ-toxin endonuclease assay to specifically measure cm5s2U?

A3: The γ-toxin endonuclease specifically recognizes and cleaves tRNA containing the final methylated form, 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U), not the cm5s2U intermediate.[5][6][10] However, in genetic knockout models (e.g., trm9Δ yeast strains) that accumulate cm5s2U because they cannot perform the final methylation step, this assay can be used indirectly. By adding a putative methyltransferase and a methyl donor in vitro, the conversion of cm5s2U to mcm5s2U can be measured by the subsequent γ-toxin cleavage.[5][6]

Q4: My samples have been stored for a long time. Could this affect cm5s2U quantification?

A4: Yes, long-term storage can affect the integrity of RNA and its modifications. The 2-thio group in cm5s2U is susceptible to oxidation, which can lead to its desulfurization.[1][2] This chemical instability can result in an underestimation of the actual amount of cm5s2U in the original sample. For accurate quantification, it is always recommended to use fresh samples or samples that have been properly stored at -80°C for a minimal amount of time.

Q5: Are there commercially available standards for cm5s2U?

A5: The availability of specific modified nucleoside standards can be limited. You will need to check with vendors specializing in chemical synthesis of nucleosides and related compounds. Having a synthetic standard is highly beneficial for optimizing LC-MS/MS parameters and for absolute quantification.

Experimental Protocols

Protocol: Quantification of cm5s2U by LC-MS/MS

This protocol provides a general workflow for the quantification of cm5s2U from total RNA. Optimization will be required for specific sample types and instrumentation.

  • RNA Isolation:

    • Isolate total RNA from your biological sample using a TRIzol-based method or a commercial kit optimized for small RNA recovery.

    • Assess RNA quality and quantity using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

  • Enzymatic Hydrolysis of RNA:

    • In a sterile microcentrifuge tube, combine 1-5 µg of total RNA with nuclease P1 (2U) in a final volume of 20 µL of 10 mM ammonium acetate buffer (pH 5.3).

    • Incubate at 37°C for 2 hours.

    • Add 3 µL of 1 M ammonium bicarbonate buffer (pH ~7.9) and bacterial alkaline phosphatase (0.5 U).

    • Incubate at 37°C for an additional 2 hours.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any debris.

    • Transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column suitable for nucleoside analysis.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Develop a gradient to separate the canonical and modified nucleosides. For example, start with 0% B, ramp to 30% B over 15 minutes, followed by a wash and re-equilibration step.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion mode with a heated electrospray ionization (HESI) source.

      • Use a triple quadrupole mass spectrometer for Selected Reaction Monitoring (SRM) or a high-resolution instrument for Parallel Reaction Monitoring (PRM).

      • SRM Transitions for cm5s2U: Monitor the transition from the precursor ion (protonated molecule [M+H]⁺) to a specific product ion (protonated base). The exact m/z values should be confirmed with a standard.

        • Precursor Ion (m/z): ~319.06

        • Product Ion (m/z): ~187.02

      • Optimize ion source parameters (e.g., spray voltage, capillary temperature) and collision energy for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak area for the cm5s2U SRM/PRM transition.

    • Quantify the amount of cm5s2U relative to one of the canonical nucleosides (e.g., adenosine) to normalize for variations in sample loading. For absolute quantification, use a calibration curve generated from a synthetic cm5s2U standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample rna_extraction RNA Isolation start->rna_extraction hydrolysis Enzymatic Hydrolysis (Nuclease P1 & BAP) rna_extraction->hydrolysis lc_separation LC Separation (C18 Column) hydrolysis->lc_separation ms_detection MS/MS Detection (SRM/PRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end cm5s2U Abundance data_analysis->end Final Result

Caption: Workflow for LC-MS/MS-based quantification of cm5s2U.

gamma_toxin_assay cluster_reaction Enzymatic Reaction cluster_detection Detection rna_mcm5s2u Total RNA (containing mcm5s2U-tRNA) gamma_toxin Add γ-Toxin Endonuclease rna_mcm5s2u->gamma_toxin rna_no_mcm5s2u Total RNA (lacking mcm5s2U-tRNA) rna_no_mcm5s2u->gamma_toxin cleavage tRNA is Cleaved gamma_toxin->cleavage no_cleavage tRNA remains Intact gamma_toxin->no_cleavage analysis Analyze by Northern Blot or qRT-PCR cleavage->analysis no_cleavage->analysis

Caption: Logical workflow of the γ-toxin endonuclease assay.

References

Technical Support Center: Optimizing MS/MS Collision Energy for 5-Carboxymethyl-2-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the MS/MS analysis of 5-Carboxymethyl-2-thiouridine (cm⁵S²U). The focus is on optimizing collision energy to achieve robust and informative fragmentation spectra.

Frequently Asked Questions (FAQs)

Q1: What is this compound (cm⁵S²U) and why is its analysis important?

A1: this compound is a modified nucleoside found in RNA, particularly in the wobble position of the anticodon of some tRNAs.[1][2] Its presence and modification status are crucial for accurate and efficient protein translation. Analysis of cm⁵S²U is important for understanding tRNA function, gene expression regulation, and the cellular response to oxidative stress, as the 2-thiouridine group is susceptible to desulfurization.[1][2]

Q2: What are the typical fragmentation patterns for modified nucleosides like cm⁵S²U in positive ion mode MS/MS?

A2: In collision-induced dissociation (CID), the most common fragmentation pathway for nucleosides is the cleavage of the N-glycosidic bond between the ribose sugar and the nucleobase.[3][4] This results in a product ion corresponding to the protonated nucleobase. For cm⁵S²U, you would expect to see a prominent peak for the [cm⁵S²U + H]⁺ precursor ion and a major fragment ion corresponding to the [5-Carboxymethyl-2-thiouracil + H]⁺ nucleobase. Other fragments may arise from the loss of the ribose sugar (a neutral loss of 132 Da) or further fragmentation of the carboxymethyl group.[3]

Q3: Why is optimizing collision energy (CE) so critical for this analysis?

A3: Collision energy is a key parameter that directly influences the efficiency of fragmentation.[5][6] If the CE is too low, the precursor ion will not fragment sufficiently, leading to a weak signal for product ions. If the CE is too high, the precursor ion and initial fragments may undergo excessive fragmentation (secondary fragmentation), leading to a loss of structurally informative ions and a complex, difficult-to-interpret spectrum. Optimal CE maximizes the abundance of the most informative product ions, which is essential for both qualitative identification and quantitative analysis.[7]

Q4: Can I use a generic, calculated collision energy for cm⁵S²U?

A4: Many mass spectrometry software platforms can predict a suitable collision energy based on a linear equation of the precursor's mass-to-charge ratio (m/z) and charge state.[5][8] While this is a good starting point, empirical optimization is highly recommended for modified nucleosides.[7] The modification can alter the fragmentation dynamics compared to standard nucleosides, and a predicted CE may not be optimal.[7] A small amount of optimization can lead to significant improvements in signal intensity.[5]

Troubleshooting Guide

This section addresses common issues encountered during the optimization of collision energy for cm⁵S²U fragmentation.

Problem Potential Cause Recommended Solution
Low or No Fragment Ion Intensity Collision Energy (CE) is too low: Insufficient energy is being applied to induce fragmentation of the precursor ion.Gradually increase the collision energy in small increments (e.g., 2-5 eV steps) and monitor the intensity of the target fragment ions.
Poor Precursor Ion Signal: The issue may be upstream of the collision cell (e.g., poor ionization, ion transmission).Optimize source conditions (e.g., spray voltage, gas flows, temperature).[9] Ensure the LC method provides good peak shape and intensity for the analyte.
Incorrect Precursor m/z Selected: The quadrupole is not isolating the correct ion for fragmentation.Verify the m/z of the [cm⁵S²U + H]⁺ precursor ion. Check for potential adducts (e.g., sodium, potassium) that might be more abundant.
Excessive Fragmentation / Weak Precursor Ion Signal Collision Energy (CE) is too high: The precursor ion is being completely fragmented, and product ions may be undergoing secondary fragmentation.Systematically decrease the collision energy and observe the reappearance of the precursor ion and the increase in intensity of primary fragments.
In-source Fragmentation: Fragmentation is occurring in the ionization source before MS/MS isolation.Reduce source voltages or temperatures. This can sometimes be a desirable effect for structural confirmation but should be controlled.
Inconsistent Fragmentation Pattern / Unreproducible Results Fluctuating Collision Cell Pressure: The pressure of the collision gas (e.g., argon, nitrogen) is not stable.Check the collision gas supply and regulator. Ensure there are no leaks in the system.
Contaminated Ion Source or Optics: Contaminants can affect ion transmission and fragmentation stability.[7]Clean the ion source and ion transfer optics according to the manufacturer's recommendations.
Matrix Effects: Co-eluting compounds from the sample matrix are interfering with the ionization or fragmentation of cm⁵S²U.Improve chromatographic separation to isolate the analyte from interfering matrix components.[4] Consider sample cleanup or dilution.
Difficulty Distinguishing Isomers Using Only Low-Energy CID: Standard collision-induced dissociation may not produce unique fragments to differentiate positional isomers.Employ higher-energy collisional dissociation (HCD) if available on your instrument.[3][4] HCD can generate a richer fragmentation spectrum, providing "fingerprint" fragments that help distinguish isomers.[3][4]

Experimental Protocols

Protocol 1: Systematic Collision Energy Optimization

This protocol describes a method for empirically determining the optimal collision energy for a specific precursor-to-product ion transition for cm⁵S²U.

Objective: To find the collision energy value that yields the maximum intensity for the primary fragment ion (e.g., the protonated nucleobase).

Procedure:

  • Sample Preparation: Prepare a standard solution of cm⁵S²U at a known concentration (e.g., 100 nM) in a solvent compatible with your LC-MS system (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[10]

  • Infusion or LC Injection: Infuse the standard solution directly into the mass spectrometer at a constant flow rate. Alternatively, perform repeated injections of the sample using your LC method.

  • MS Method Setup:

    • Set up a Multiple Reaction Monitoring (MRM) or Product Ion Scan method.

    • Define the precursor ion m/z for [cm⁵S²U + H]⁺.

    • Define the expected product ion m/z for the [5-Carboxymethyl-2-thiouracil + H]⁺ fragment.

  • Collision Energy Ramp Experiment:

    • Create a series of experiments or a single experiment with a stepped collision energy ramp.

    • Start at a low CE (e.g., 5 eV) and increase it in steps (e.g., 2-3 eV) up to a high value (e.g., 50 eV).

    • At each step, record the intensity of the specified product ion.

  • Data Analysis:

    • Plot the product ion intensity as a function of the collision energy.

    • The optimal collision energy is the value at the peak of this curve.

    • Use this optimized value for subsequent quantitative or qualitative analyses.

Protocol 2: Sample Preparation from RNA for Modified Nucleoside Analysis

This protocol provides a general workflow for extracting and digesting RNA to analyze its modified nucleoside content, including cm⁵S²U.

Procedure:

  • RNA Isolation: Extract total RNA from cells or tissues using a standard method like TRIzol reagent followed by a cleanup kit (e.g., RNeasy Mini Kit).[9] Quantify the RNA and assess its integrity.

  • mRNA Purification (Optional): If focusing on mRNA modifications, purify poly(A)+ mRNA from the total RNA using oligo(dT) magnetic beads.[9][11]

  • Enzymatic Digestion to Nucleosides:

    • Take a known amount of RNA (e.g., 1-2 µg).

    • Add nuclease P1 and bacterial alkaline phosphatase (BAP) in a suitable buffer (e.g., HEPES buffer, pH 7.0).[11]

    • Incubate at 37°C for at least 3 hours. For some modifications, a longer digestion (up to 24 hours) may improve yield.[11]

  • Sample Cleanup:

    • After digestion, deproteinize the sample using a molecular weight cut-off spin filter (e.g., 10,000 Da) to remove the enzymes.[9]

    • The resulting filtrate contains the mixture of nucleosides.

  • LC-MS/MS Analysis:

    • Inject the cleaned nucleoside mixture into the LC-MS/MS system.

    • Use a reverse-phase column (e.g., C18) for separation.[9][12]

    • Analyze the sample using your optimized MRM or PRM (Parallel Reaction Monitoring) method for cm⁵S²U and other target nucleosides.

Visualizations

G cluster_prep Phase 1: Sample Preparation & Infusion cluster_ms Phase 2: MS Method Execution cluster_analysis Phase 3: Data Analysis & Optimization A Prepare Standard Solution (e.g., 100 nM cm⁵S²U) B Infuse or Inject Sample into Mass Spectrometer A->B C Set Precursor Ion (m/z) for [cm⁵S²U + H]⁺ B->C D Define Target Product Ion (e.g., Nucleobase) C->D E Execute Stepped Collision Energy Ramp (e.g., 5-50 eV) D->E F Record Product Ion Intensity at Each CE Step E->F G Plot Intensity vs. Collision Energy F->G H Identify CE with Maximum Intensity (Optimum) G->H

Caption: Workflow for systematic collision energy optimization.

G cluster_troubleshooting Troubleshooting Logic: Low Fragment Signal Start Problem: Low Fragment Ion Signal CheckCE Is Collision Energy (CE) set appropriately? Start->CheckCE CheckPrecursor Is Precursor Ion Signal Strong? CheckCE->CheckPrecursor Yes IncreaseCE Systematically Increase CE CheckCE->IncreaseCE No CheckSource Optimize Source Conditions CheckPrecursor->CheckSource No End Solution Found CheckPrecursor->End Yes CheckSource->End IncreaseCE->End

Caption: Decision tree for troubleshooting low fragment ion signals.

References

Normalization strategies for quantitative analysis of tRNA modifications.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quantitative analysis of tRNA modifications.

Frequently Asked questions (FAQs)

Q1: What are the most common methods for quantitative analysis of tRNA modifications?

The two primary methods are Liquid Chromatography-Mass Spectrometry (LC-MS) and next-generation sequencing, particularly nanopore sequencing (Nano-tRNAseq). LC-MS is a powerful tool for the sensitive and quantitative analysis of modified ribonucleosides after enzymatic hydrolysis of tRNA.[1][2] Nano-tRNAseq allows for the direct sequencing of native tRNA populations, providing quantitative estimates of both tRNA abundance and modification dynamics in a single experiment.[3]

Q2: Why is normalization necessary in the quantitative analysis of tRNA modifications?
Q3: What is the primary challenge in tRNA sequencing and how can it be addressed?

A significant challenge in tRNA sequencing is premature termination of reverse transcription at modified sites, which can lead to biased quantification.[5] Additionally, the high sequence similarity among tRNA isoacceptors and isodecoders can complicate read alignment.[5] Methods like Nano-tRNAseq address this by directly sequencing native tRNA molecules, avoiding the reverse transcription step.[3] Re-processing of raw nanopore current intensity signals can significantly increase the number of recovered tRNA reads and improve the accuracy of tRNA abundance measurements.[3][5]

Q4: How can I choose the best normalization strategy for my experiment?

The choice of normalization strategy depends on the experimental platform (LC-MS or sequencing) and the specific research question. For LC-MS, normalizing to the total amount of canonical ribonucleosides is a robust method.[1][4] For sequencing-based approaches, strategies that account for read mapping ambiguity and technical biases, such as those benchmarked in recent studies, should be considered. Spike-in controls are also a valuable tool for normalization in various tRNA analysis methods.

Normalization Strategies

Quantitative data requires robust normalization to ensure accuracy and comparability across samples. Below is a summary of common normalization strategies for both LC-MS and sequencing-based approaches.

Strategy Description Method Applicability Advantages Disadvantages
Canonical Ribonucleoside Normalization The signal intensity of each modified ribonucleoside is divided by the sum of the peak areas of one or more canonical ribonucleosides (A, U, G, C).[1][4]LC-MSCorrects for variations in the total amount of tRNA analyzed.[1][4]Assumes that the relative abundance of canonical ribonucleosides is constant across samples.
Stable Isotope Labeled Internal Standards Known quantities of stable isotope-labeled (e.g., ¹⁵N) ribonucleosides are spiked into samples before analysis.[6]LC-MSProvides high accuracy by correcting for variations in sample processing and instrument response.[6]Can be expensive and requires the availability of appropriate labeled standards.
Total Ion Current (TIC) Normalization The signal for each modified nucleoside is divided by the total ion current of the entire chromatographic run.LC-MSSimple to implement and can correct for global variations in instrument sensitivity.Can be biased if a few highly abundant ions dominate the TIC.
Spike-in Control Normalization A known amount of an in vitro transcribed, unmodified tRNA or a tRNA from another species is added to each sample at the beginning of the workflow.Sequencing & LC-MSAccounts for variability in RNA extraction, library preparation, and sequencing efficiency.The spike-in may not perfectly mimic the behavior of endogenous tRNAs.
Reprocessing of Raw Nanopore Signals In Nano-tRNAseq, reprocessing the raw electrical current signals from the nanopore sequencer can lead to a significant increase in the number of full-length tRNA reads, enabling more accurate quantification.[3][5]Nanopore SequencingImproves the yield and accuracy of tRNA quantification without the need for external standards.[3][5]Requires specific bioinformatic pipelines and expertise.
Read Count-based Normalization (e.g., TPM, TMM) Methods adapted from mRNA-seq, such as Transcripts Per Million (TPM) or Trimmed Mean of M-values (TMM), are used to normalize read counts.SequencingCan correct for differences in sequencing depth and library size.May not be optimal for tRNA-seq due to the unique characteristics of tRNA, such as high secondary structure and modifications.

Troubleshooting Guides

LC-MS Based Analysis
Problem / Observation Potential Cause(s) Recommended Solution(s)
Low signal intensity for all modifications 1. Inefficient tRNA isolation or digestion. 2. Sample loss during preparation.[7] 3. Poor ionization in the mass spectrometer.1. Optimize tRNA isolation and digestion protocols. Ensure complete enzymatic activity. 2. Handle samples carefully to minimize loss. 3. Check and clean the ion source. Optimize MS parameters.
High variability between technical replicates 1. Inconsistent sample handling and preparation.[1] 2. Carryover between samples in the autosampler.1. Ensure consistent pipetting and reaction conditions for all samples. 2. Implement a robust wash method for the autosampler between injections.
Presence of unexpected or artifactual modifications 1. Contamination from other RNA species (e.g., rRNA, mRNA).[1] 2. Chemical modifications introduced during sample preparation (e.g., oxidation).[8] 3. Dimroth rearrangement of m¹A to m⁶A at alkaline pH.[3]1. Use a high-purity tRNA isolation method.[1] 2. Use fresh, high-quality reagents and avoid harsh chemical treatments. 3. Maintain a neutral or slightly acidic pH during sample processing.[3]
Poor chromatographic peak shape (tailing, fronting, or broad peaks) 1. Column degradation or contamination. 2. Inappropriate mobile phase composition.1. Flush the column with a strong solvent or replace it if necessary. 2. Ensure the mobile phase is correctly prepared and degassed.
Sequencing-Based Analysis (e.g., Nano-tRNAseq)
Problem / Observation Potential Cause(s) Recommended Solution(s)
Low number of full-length tRNA reads 1. Premature reverse transcription termination (for RT-based methods).[5] 2. Default nanopore sequencing settings discarding tRNA reads.[3][5]1. Use reverse transcriptases that can read through modifications. 2. Re-process the raw nanopore current intensity signals to recover more tRNA reads.[3][5]
High rate of read misalignment 1. High sequence similarity between tRNA isoacceptors and isodecoders.[5] 2. Presence of multiple mismatches due to modifications.1. Use alignment algorithms specifically designed for tRNA-seq data that can handle multi-mapped reads. 2. Adjust alignment parameters to allow for a higher number of mismatches.
Biased representation of tRNA abundances 1. Differential ligation efficiency of adapters to tRNAs with different modifications or structures. 2. PCR amplification bias in library preparation.1. Optimize adapter ligation conditions. 2. Minimize the number of PCR cycles or use a PCR-free library preparation method if possible.

Experimental Protocols & Workflows

General Workflow for LC-MS based tRNA Modification Analysis

The following diagram outlines the key steps in a typical LC-MS workflow for the quantitative analysis of tRNA modifications.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Cell_Culture Cell Culture & Harvesting tRNA_Isolation tRNA Isolation Cell_Culture->tRNA_Isolation Lysis tRNA_Digestion Enzymatic Digestion to Nucleosides tRNA_Isolation->tRNA_Digestion Purified tRNA LC_Separation LC Separation tRNA_Digestion->LC_Separation Nucleoside Mix MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Separated Nucleosides Peak_Integration Peak Integration MS_Detection->Peak_Integration Raw Data Normalization Normalization Peak_Integration->Normalization Peak Areas Quantification Relative Quantification Normalization->Quantification Normalized Data Troubleshooting_Low_Signal Start Low Signal Intensity Observed Check_MS Check MS Performance (Run standard) Start->Check_MS MS_OK MS Performance OK? Check_MS->MS_OK Check_Sample_Prep Investigate Sample Preparation MS_OK->Check_Sample_Prep Yes Optimize_MS Optimize MS Parameters (Source, Voltages, etc.) MS_OK->Optimize_MS No Check_Digestion Check tRNA Digestion Efficiency (e.g., gel electrophoresis) Check_Sample_Prep->Check_Digestion Resolved Problem Resolved Optimize_MS->Resolved Digestion_OK Digestion Complete? Check_Digestion->Digestion_OK Optimize_Digestion Optimize Digestion (Enzyme conc., time, temp.) Digestion_OK->Optimize_Digestion No Check_Isolation Check tRNA Isolation Yield & Purity (e.g., NanoDrop, Bioanalyzer) Digestion_OK->Check_Isolation Yes Optimize_Digestion->Resolved Isolation_OK Yield & Purity OK? Check_Isolation->Isolation_OK Optimize_Isolation Optimize Isolation Protocol Isolation_OK->Optimize_Isolation No Isolation_OK->Resolved Yes Optimize_Isolation->Resolved

References

Validation & Comparative

A Comparative Guide to the Functional Differences Between cmnm5s2U and mnm5s2U in Bacterial tRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional roles of two critical wobble uridine modifications in bacterial transfer RNA (tRNA): 5-carboxymethylaminomethyl-2-thiouridine (cmnm5s2U) and its derivative, 5-methylaminomethyl-2-thiouridine (mnm5s2U). These modifications at position 34 of the tRNA anticodon are essential for translational accuracy and efficiency. Understanding their distinct functions is crucial for research in bacterial physiology, antibiotic development, and synthetic biology.

Introduction to Wobble Uridine Modifications

Post-transcriptional modifications of tRNA, particularly at the wobble position (U34) of the anticodon, are fundamental to the fidelity of protein synthesis.[1] These modifications fine-tune codon recognition, enabling a single tRNA to decode multiple synonymous codons while preventing frameshift errors.[2][3] In many bacteria, tRNAs specific for lysine, glutamate, and glutamine feature a complex hypermodification at U34, which begins as cmnm5s2U and is subsequently converted to the mature mnm5s2U form.[2][3] While structurally similar, the final methylation step confers significant functional advantages.

Biosynthesis: The Maturation from cmnm5s2U to mnm5s2U

In γ-proteobacteria such as Escherichia coli, cmnm5s2U is an intermediate in the biosynthesis of mnm5s2U.[1][4] The synthesis of the cmnm5 side chain is initiated by the MnmE and MnmG enzymes.[1][2] The final two steps—the conversion of cmnm5s2U to an aminomethyl intermediate (nm5s2U) and its subsequent methylation to mnm5s2U—are both catalyzed by the bifunctional enzyme MnmC.[1][4]

G Biosynthesis of mnm5s2U from cmnm5s2U in E. coli cluster_0 cluster_1 Bifunctional Enzyme MnmC U34 tRNA with U34 cmnm5s2U tRNA-cmnm5s2U (5-carboxymethylaminomethyl- 2-thiouridine) U34->cmnm5s2U MnmE, MnmG, MnmA enzymes nm5s2U tRNA-nm5s2U (5-aminomethyl-2-thiouridine) cmnm5s2U->nm5s2U Step 1: Oxidative Decarboxylation mnm5s2U tRNA-mnm5s2U (5-methylaminomethyl- 2-thiouridine) nm5s2U->mnm5s2U Step 2: Methylation MnmCo MnmC(o) Domain (Oxidoreductase) MnmCo->cmnm5s2U FAD-dependent MnmCm MnmC(m) Domain (Methyltransferase) MnmCm->nm5s2U SAM-dependent

Biosynthesis of mnm5s2U from its precursor cmnm5s2U.

Functional Differences and Performance Data

The maturation from cmnm5s2U to mnm5s2U is not merely a structural change but a crucial step for optimizing translational function. The enzymatic kinetics of the MnmC enzyme reveal a highly efficient "assembly line" process, ensuring that the intermediate nm5s2U does not accumulate and that the fully modified mnm5s2U is produced.[4]

Enzymatic Efficiency

A key functional difference lies in the efficiency of the biosynthetic machinery. Kinetic studies of the E. coli MnmC enzyme show that the second step (methylation to mnm5s2U) has a significantly lower Michaelis constant (Km), indicating a much higher affinity for its substrate, and a comparable catalytic rate (kcat) to the first step.[4] This ensures the rapid conversion of the intermediate, driving the pathway towards the final, more functional mnm5s2U modification.

ParameterStep 1: cmnm5s2U → nm5s2UStep 2: nm5s2U → mnm5s2U
Enzyme Domain MnmC (oxidoreductase)MnmC (methyltransferase)
Km 600 nM70 nM
kcat 0.34 s-10.31 s-1
Table 1: Steady-state kinetic parameters of the E. coli MnmC enzyme. Data sourced from Pearson and Carell (2011).[4]
Physiological Consequences

The kinetic tuning of the MnmC enzyme underscores the biological importance of completing the modification pathway. Bacterial strains with a deleted mnmC gene (ΔMnmC), which accumulate the precursor cmnm5s2U, exhibit significantly slower growth rates compared to wild-type strains.[4] This suggests that cmnm5s2U is not as efficient as mnm5s2U in supporting robust and accurate translation, which is critical for normal cell division and proliferation.[1][4] The reduced fitness associated with the absence of mnm5s2U is linked to defects in decoding and an increase in ribosomal frameshifting.[3][5][6] While it is established that lack of the complete mnm5s2U modification increases frameshifting, direct quantitative data comparing the frameshift suppression efficiency of cmnm5s2U versus mnm5s2U is an area for further investigation.

Experimental Protocols

Protocol: Quantitative Analysis of tRNA Modifications by HPLC-MS

This protocol is the gold standard for identifying and quantifying modified nucleosides from a total tRNA pool.[7][8][9]

1. tRNA Isolation and Purification:

  • Extract total RNA from bacterial cell pellets using a standard method like phenol-chloroform extraction.

  • Purify the tRNA from other RNA species (rRNA, mRNA) using anion-exchange chromatography (e.g., DEAE-cellulose column) or size-exclusion HPLC.[10]

  • Quantify the purified tRNA using UV absorbance at 260 nm.

2. Enzymatic Hydrolysis of tRNA:

  • Take 5-10 µg of purified tRNA in a nuclease-free tube.

  • Add Nuclease P1 (e.g., 2 Units in 10 mM ammonium acetate, pH 5.3) and incubate at 37°C for 2-4 hours to digest the tRNA into 5'-mononucleosides.[10]

  • Add Bacterial Alkaline Phosphatase (e.g., 1 Unit in 50 mM Tris-HCl, pH 8.0) and incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleosides.[10]

  • Centrifuge the sample to pellet the enzymes and collect the supernatant containing the free nucleosides.

3. LC-MS/MS Analysis:

  • Inject the nucleoside mixture into a reverse-phase HPLC column (e.g., C18) coupled to a triple quadrupole mass spectrometer.

  • Separate the nucleosides using a gradient of aqueous mobile phase (e.g., ammonium acetate) and an organic mobile phase (e.g., acetonitrile).

  • Identify cmnm5s2U and mnm5s2U based on their specific retention times and mass-to-charge (m/z) ratios using dynamic multiple reaction monitoring (MRM).

  • Quantify the relative abundance by integrating the peak area for each nucleoside's specific mass transition.

G Workflow for HPLC-MS Analysis of tRNA Modifications A Bacterial Culture (e.g., WT vs. ΔmnmC) B Total tRNA Extraction A->B C Enzymatic Digestion (Nuclease P1 & BAP) B->C D Nucleoside Mixture C->D E Reverse-Phase HPLC Separation D->E F Tandem Mass Spectrometry (MS/MS) Detection E->F G Data Analysis: Quantification of cmnm5s2U & mnm5s2U F->G

Workflow for the quantitative analysis of tRNA modifications.
Protocol: In Vitro Translation Assay

This assay measures the ability of purified tRNA to function in protein synthesis. It is adapted from established protocols for reconstituted bacterial translation systems.[11]

1. Preparation of Components:

  • Purify ribosomes (70S), initiation factors (IF1, IF2, IF3), and elongation factors (EF-Tu, EF-Ts, EF-G) from an appropriate E. coli strain.

  • Purify a mixture of aminoacyl-tRNA synthetases.

  • Prepare a specific mRNA template encoding a reporter protein (e.g., luciferase or GFP) with codons that are read by the tRNA of interest (e.g., AAA for Lys).

  • Isolate the specific tRNA (e.g., tRNALys) from both a wild-type strain (containing mnm5s2U) and a ΔMnmC strain (containing cmnm5s2U).

2. Aminoacylation of tRNA:

  • Incubate the purified tRNA with its cognate amino acid (e.g., 14C-labeled Lysine), ATP, and the purified aminoacyl-tRNA synthetase mixture in an appropriate buffer.

  • Quench the reaction and purify the charged aminoacyl-tRNA.

3. Reconstituted Translation Reaction:

  • Combine the purified 70S ribosomes, mRNA template, initiation factors, and the charged tRNA (either mnm5s2U- or cmnm5s2U-containing) in a translation buffer with GTP.

  • Initiate the reaction by adding the elongation factors.

  • Incubate at 37°C for a defined time course.

4. Analysis:

  • Measure the synthesis of the full-length reporter protein over time. If using a radiolabeled amino acid, this can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting.[12] If using a fluorescent reporter, measure the fluorescence signal.

  • Compare the rate and total yield of protein synthesis between reactions using mnm5s2U-tRNA and cmnm5s2U-tRNA to determine functional efficiency.

Protocol: Dual-Luciferase Frameshift Reporter Assay

This assay quantifies the rate of ribosomal frameshifting in vivo, which is often increased by a lack of proper tRNA modification.[5]

1. Plasmid Construction:

  • Construct a dual-luciferase reporter plasmid. The first cistron encodes a Renilla luciferase (RLuc) for normalization.

  • The second cistron encodes a Firefly luciferase (FLuc), but its open reading frame is shifted to the +1 frame relative to the RLuc cistron.

  • Between the two cistrons, insert a "slippery sequence" of codons that are known to be prone to frameshifting and are decoded by the tRNA of interest (e.g., a sequence of AAA-AAG codons for tRNALys).

2. Bacterial Transformation:

  • Transform the reporter plasmid into wild-type, ΔMnmC, and other relevant mutant bacterial strains.[13]

3. Cell Culture and Lysis:

  • Grow cultures of the transformed strains to mid-log phase under defined conditions.

  • Harvest the cells by centrifugation and lyse them using a suitable lysis buffer.

4. Luciferase Assay:

  • Measure the RLuc and FLuc activities in the cell lysates using a dual-luciferase assay kit and a luminometer. FLuc activity will only be significant if a +1 ribosomal frameshift occurs at the slippery site.

5. Calculation of Frameshift Efficiency:

  • Calculate the frameshift frequency as the ratio of FLuc activity to RLuc activity (FLuc/RLuc).

  • Compare the frameshift frequencies between the wild-type strain (with mnm5s2U) and the ΔMnmC mutant (with cmnm5s2U) to determine the impact of the modification on maintaining the reading frame.

G Logical Flow of a Frameshift Reporter Assay cluster_0 Plasmid Design cluster_1 Experiment cluster_2 Analysis A Reporter Plasmid: Renilla Luc (Frame 0) -> Slippery Site -> Firefly Luc (Frame +1) B Transform into E. coli strains (WT vs. ΔmnmC) A->B C Culture and Lyse Cells B->C D Measure Luciferase Activities (RLuc and FLuc) C->D E Calculate Ratio: Frameshift % = (FLuc / RLuc) D->E F Compare Frameshift Rate between WT (mnm5s2U) and ΔmnmC (cmnm5s2U) E->F

Workflow for a dual-luciferase frameshift assay.

Conclusion

The conversion of cmnm5s2U to mnm5s2U is a critical maturation step in bacterial tRNA modification. While cmnm5s2U is a necessary precursor, it is functionally suboptimal compared to the final mnm5s2U form. The kinetic efficiency of the MnmC enzyme ensures that this conversion is rapid and complete, highlighting the evolutionary pressure to maintain a fully modified tRNA pool. The resulting physiological effect is significant, as the presence of the mature mnm5s2U modification supports a normal growth rate by ensuring efficient and accurate translation and suppressing ribosomal frameshifting. The enzymes in this pathway, particularly MnmC, represent potential targets for novel antibacterial strategies, as their inhibition would leave bacteria with a less efficient translational machinery.

References

Decoding Codon Bias: A Comparative Analysis of 5-Carboxymethyl-2-thiouridine's Role in Translational Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of codon translation is paramount. This guide provides a comprehensive comparison of the role of the transfer RNA (tRNA) modification 5-Carboxymethyl-2-thiouridine (cm5S2U) in modulating codon bias and translational efficiency. We delve into its performance relative to its fully modified counterpart and the unmodified tRNA, supported by experimental data and detailed methodologies.

The fidelity and efficiency of protein synthesis are critically dependent on post-transcriptional modifications of tRNA. Among the most crucial of these are modifications at the wobble position (the first nucleotide of the anticodon), which directly influences codon recognition. This compound (cm5S2U) is a key intermediate in the biosynthesis of the more complex 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) in eukaryotes. While much of the focus has been on the final mcm5s2U modification, the functional role of the cm5s2U intermediate is vital for a complete understanding of translational regulation.

Comparative Analysis of Codon Decoding Efficiency

The presence of modifications at the wobble uridine can significantly alter the decoding properties of tRNA, thereby influencing the translation speed of specific codons. This has a profound impact on codon bias, where the unequal use of synonymous codons can regulate gene expression.

Table 1: In Vivo Translational Speed of Glutamate Codons (GAA and GAG) by Modified tRNAGlu in E. coli

Wobble ModificationCodonTranslational Speed (codons/second)Fold Change vs. Unmodified (Approximation)
s2U (analogous to cm5S2U) GAA47~2-fold increase
GAG1.9~4-fold decrease
mnm5s2U (fully modified) GAA18~0.8-fold of unmodified
GAG7.7~1.2-fold of unmodified
mnm5U (lacks 2-thio group) GAA4.5~4-fold decrease
GAG6.2~1-fold of unmodified
Average Codon Rate -13-

Data adapted from a study on E. coli tRNAGlu, where s2U represents a state lacking the 5-position modification, analogous to the state of cm5s2U before final methylation. mnm5s2U is the bacterial equivalent of mcm5s2U.[1]

The data clearly indicates that the 2-thio group, present in both s2U and the fully modified form, is crucial for the efficient recognition of the GAA codon.[1] Conversely, the absence of the 5-position modification in the s2U-containing tRNA leads to a dramatic decrease in the translation of the GAG codon.[1] This suggests that while cm5S2U enhances the decoding of A-ending codons, it is detrimental to the decoding of G-ending codons. The full modification (mnm5s2U) appears to balance the decoding of both codons, bringing their translation rates closer to the average.[1]

The Biosynthetic Pathway of cm5S2U and mcm5s2U

The formation of cm5S2U and its subsequent conversion to mcm5s2U is a multi-step enzymatic process. Understanding this pathway is crucial for identifying potential targets for therapeutic intervention.

Uridine Uridine at wobble position (U34) cm5U 5-Carboxymethyluridine (cm5U) Uridine->cm5U Elongator complex cm5s2U This compound (cm5S2U) cm5U->cm5s2U Ncs6/Ncs2 (Thiolase) mcm5s2U 5-Methoxycarbonylmethyl-2-thiouridine (mcm5s2U) cm5s2U->mcm5s2U Trm9/Trm112 (Methyltransferase)

Biosynthesis of mcm5s2U from Uridine.

This pathway highlights that cells lacking the Trm9/Trm112 methyltransferase complex accumulate tRNAs with the cm5s2U modification, providing a valuable model system for studying its specific role in translation.[2][3]

Experimental Protocols

A detailed understanding of the methodologies used to validate the role of tRNA modifications is essential for reproducing and building upon existing research.

Quantification of tRNA Modifications by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the sensitive and accurate quantification of modified nucleosides in tRNA.

Methodology:

  • tRNA Isolation: Isolate total RNA from cells of interest (e.g., wild-type vs. a mutant strain lacking a specific modification enzyme). Purify the tRNA fraction using methods like anion-exchange chromatography.

  • Enzymatic Digestion: Digest the purified tRNA to individual nucleosides using a cocktail of enzymes such as nuclease P1 and bacterial alkaline phosphatase.

  • LC-MS/MS Analysis: Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC) coupled to a tandem mass spectrometer.

  • Quantification: Identify and quantify the individual modified nucleosides based on their specific mass-to-charge ratios and fragmentation patterns. Compare the relative abundance of cm5S2U and other modifications between different experimental conditions.

Start Cell Culture Isolation tRNA Isolation Start->Isolation Digestion Enzymatic Digestion to Nucleosides Isolation->Digestion LC HPLC Separation Digestion->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Analysis Data Analysis MS->Analysis

Workflow for tRNA modification analysis by LC-MS.
Ribosome Profiling for Codon Occupancy Analysis

Ribosome profiling (Ribo-Seq) provides a snapshot of ribosome positions on mRNA transcripts at a sub-codon resolution, allowing for the assessment of codon-specific translation rates.

Methodology:

  • Cell Lysis and Ribosome Protection: Lyse cells under conditions that preserve ribosome-mRNA complexes. Treat the lysate with RNase to digest mRNA not protected by ribosomes.

  • Isolation of Ribosome-Protected Fragments (RPFs): Isolate the 80S monosomes containing the RPFs by sucrose gradient centrifugation.

  • Library Preparation and Sequencing: Extract the RPFs and prepare a cDNA library for high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference transcriptome. The density of reads at specific codons reflects the ribosome occupancy, which is inversely proportional to the translation speed of that codon. Compare codon occupancy for codons decoded by cm5S2U-modified tRNAs in wild-type versus modification-deficient cells.

Start Cell Treatment & Lysis RNase RNase Digestion Start->RNase Sucrose Sucrose Gradient Centrifugation RNase->Sucrose RPF RPF Extraction Sucrose->RPF Library cDNA Library Preparation RPF->Library Seq High-Throughput Sequencing Library->Seq Analysis Data Analysis & Codon Occupancy Seq->Analysis

Ribosome profiling experimental workflow.
In Vitro Translation Assays

Reconstituted in vitro translation systems allow for the precise measurement of the effect of specific tRNA modifications on translation kinetics in a controlled environment.

Methodology:

  • Preparation of Components: Purify all necessary components for translation, including ribosomes, translation factors, aminoacyl-tRNA synthetases, and mRNA reporters containing specific codons of interest.

  • Preparation of Modified and Unmodified tRNAs: Isolate or synthesize tRNAs with and without the cm5S2U modification.

  • Translation Reaction: Combine the components in a reaction buffer and initiate translation.

  • Analysis of Translation Products: Measure the rate of peptide bond formation or the synthesis of a full-length protein product (e.g., using radiolabeled amino acids or a fluorescent reporter system). Compare the translation efficiency of codons decoded by cm5S2U-modified tRNA versus unmodified tRNA.

Alternative Wobble Modifications and Their Impact on Codon Bias

To fully appreciate the role of cm5S2U, it is important to consider other wobble uridine modifications that influence codon decoding.

Table 2: Comparison of Different Wobble Uridine Modifications

ModificationPrimary FunctionEffect on Codon Recognition
Uridine (Unmodified) Basic wobble pairingReads A and G, but can lead to misreading.
This compound (cm5S2U) Enhances A recognition, restricts G recognitionStrongly favors NNA codons over NNG codons.
5-Methoxycarbonylmethyl-2-thiouridine (mcm5s2U) Balances A and G recognitionEfficiently decodes both NNA and NNG codons.
Inosine (I) Expands wobble pairingCan pair with A, C, and U.
5-Taurinomethyluridine (τm5U) Mitochondrial codon recognitionImportant for decoding specific codons in mitochondria.

This comparison highlights the diverse strategies employed by cells to fine-tune translation through tRNA modifications, with cm5S2U playing a specific role in biasing translation towards A-ending codons.

Conclusion

The this compound modification at the wobble position of tRNA is a critical determinant of codon decoding and translational efficiency. While it is an intermediate in the biosynthesis of the more complex mcm5s2U, its presence, particularly in the absence of the final methylation step, significantly enhances the translation of NNA codons at the expense of NNG codons. This targeted effect on codon bias underscores the intricate regulatory network of tRNA modifications in controlling gene expression. For researchers in drug development, the enzymes involved in the biosynthesis of cm5S2U and its derivatives represent promising targets for modulating protein synthesis in various disease states.

References

A Researcher's Guide to Alternative Methods for mcm5s2U Validation

Author: BenchChem Technical Support Team. Date: December 2025

The accurate validation and quantification of the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in transfer RNA (tRNA) are critical for understanding its role in translational fidelity and cellular stress responses. While the γ-toxin cleavage assay is a widely used method, a range of alternative techniques offer distinct advantages in terms of quantification, sensitivity, and experimental workflow. This guide provides a comprehensive comparison of these methods, complete with experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate technique for their specific needs.

Comparative Analysis of mcm5s2U Validation Methods

The choice of a suitable mcm5s2U validation method depends on various factors, including the required level of quantification, sample throughput, and available equipment. The following table summarizes the key performance characteristics of the γ-toxin assay and its primary alternatives.

Method Principle Quantification Sensitivity Throughput Expertise & Equipment Advantages Limitations
γ-Toxin Assay with Northern Blot Enzymatic cleavage of tRNA at mcm5s2U, followed by fragment detection.Semi-quantitativeModerateLow to MediumRNA handling, blotting equipment, radioactive probes (optional)Specific for mcm5s2U; provides information on specific tRNAs.Labor-intensive; use of radioactivity can be a drawback.[1]
γ-Toxin Assay with qRT-PCR Enzymatic cleavage of tRNA at mcm5s2U, followed by quantification of remaining full-length tRNA.Relative quantificationHigh; can detect ~70-80% decrease in full-length tRNA.[1][2]HighStandard molecular biology techniques and qPCR instrument.Rapid and non-radioactive alternative to Northern blotting.[1]Indirect measurement; assumes cleavage is solely dependent on mcm5s2U.
HPLC-MS Chromatographic separation and mass spectrometric detection of digested tRNA nucleosides.Absolute quantificationVery high (pM to nM range)[3][4]Low to MediumSpecialized HPLC-MS instrumentation and expertise."Gold standard" for direct and absolute quantification of various modifications simultaneously.[5]Requires expensive equipment; lengthy sample preparation and run times.[1]
Thin Layer Chromatography (TLC) Separation of radiolabeled nucleosides on a TLC plate.Semi-quantitativeModerateLowHandling of radioactive materials; TLC equipment.Relatively inexpensive.Labor-intensive, time-consuming, and requires radiolabeling for sensitivity.[1]
In Vitro Methyltransferase Assay Measures the activity of enzymes (e.g., Trm9/Trm112) that synthesize mcm5s2U.Indirect (functional)HighMediumProtein purification, handling of radioactive SAM (optional).Validates enzyme function directly.Indirectly assesses mcm5s2U levels; requires purified components.[6][7]
Gene Complementation Assay Rescuing a mutant phenotype by expressing a functional gene involved in the mcm5s2U pathway.QualitativeN/ALowGenetic manipulation of organisms.In vivo validation of gene function.Indirect and qualitative.

Experimental Workflows and Signaling Pathways

Visualizing the experimental processes and the biological context of mcm5s2U is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate the comparative workflows of mcm5s2U validation methods and the relevant mTOR signaling pathway.

cluster_sample Sample Preparation cluster_gamma γ-Toxin Assay cluster_hplc HPLC-MS cluster_tlc TLC Total_RNA Total RNA Isolation Gamma_Toxin γ-Toxin Cleavage Total_RNA->Gamma_Toxin Hydrolysis tRNA Hydrolysis to Nucleosides Total_RNA->Hydrolysis Radiolabeling Radiolabeling Total_RNA->Radiolabeling Northern Northern Blot Gamma_Toxin->Northern Fragment Detection qRT_PCR qRT-PCR Gamma_Toxin->qRT_PCR Full-length Quantification HPLC HPLC Separation Hydrolysis->HPLC TLC_Sep TLC Separation Hydrolysis->TLC_Sep MS Mass Spectrometry Detection HPLC->MS Radiolabeling->Hydrolysis Autoradiography Autoradiography TLC_Sep->Autoradiography

Figure 1: Comparative experimental workflows for mcm5s2U validation.

cluster_input Upstream Signals cluster_mTORC1 mTORC1 Signaling cluster_tRNA_mod tRNA Modification & Translation Nutrients Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 Elongator Elongator Complex Nutrients->Elongator Trm9_Trm112 Trm9/Trm112 Nutrients->Trm9_Trm112 Growth_Factors Growth Factors Growth_Factors->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis mcm5s2U mcm5s2U Synthesis Elongator->mcm5s2U Trm9_Trm112->mcm5s2U Translation Codon-Specific Translation mcm5s2U->Translation Translation->Protein_Synthesis Protein_Synthesis->mTORC1 Feedback

Figure 2: mTOR signaling pathway and its link to mcm5s2U synthesis.

Detailed Experimental Protocols

γ-Toxin Cleavage Assay Coupled with qRT-PCR

This protocol provides a rapid and non-radioactive method for the semi-quantitative analysis of mcm5s2U levels.[1]

a. Total RNA Extraction:

  • Isolate total RNA from eukaryotic cells using a standard method such as TRIzol reagent, ensuring high quality and integrity of the RNA.

b. γ-Toxin Treatment:

  • In a 10 µL reaction, mix 1-5 µg of total RNA with 1x γ-toxin cleavage buffer and purified recombinant γ-toxin.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., EDTA) and incubating at 65°C for 5 minutes.

c. Reverse Transcription (RT):

  • Perform reverse transcription on the treated RNA using a primer that binds downstream of the γ-toxin cleavage site in the target tRNA.

  • Use a standard reverse transcription kit and follow the manufacturer's instructions.

d. Quantitative PCR (qPCR):

  • Use the resulting cDNA as a template for qPCR with primers that flank the cleavage site.

  • A decrease in the qPCR signal for the γ-toxin-treated sample compared to an untreated control indicates the presence of mcm5s2U and subsequent tRNA cleavage.

  • Normalize the data to a non-target RNA (e.g., 5.8S rRNA) to account for variations in RNA input.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method is the gold standard for the absolute quantification of mcm5s2U and other tRNA modifications.[5]

a. tRNA Isolation and Purification:

  • Extract total RNA from cells and purify the tRNA fraction using methods like anion-exchange chromatography or size-exclusion chromatography to remove other RNA species.

b. Enzymatic Hydrolysis of tRNA:

  • Digest 1-10 µg of purified tRNA to its constituent nucleosides using a cocktail of enzymes such as nuclease P1 and bacterial alkaline phosphatase. This ensures complete hydrolysis of phosphodiester bonds and removal of phosphate groups.

c. HPLC Separation:

  • Inject the nucleoside mixture onto a reverse-phase HPLC column (e.g., C18).

  • Elute the nucleosides using a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

d. Mass Spectrometry Detection:

  • Couple the HPLC eluent to a mass spectrometer operating in positive ion mode.

  • Identify and quantify mcm5s2U based on its specific mass-to-charge ratio (m/z) and retention time compared to a known standard.

In Vitro Methyltransferase Assay

This assay directly measures the activity of the Trm9/Trm112 enzyme complex responsible for the final step of mcm5s2U synthesis.[7][8]

a. Substrate Preparation:

  • Isolate total tRNA from a trm9Δ yeast strain, which lacks the final methyl group of mcm5s2U, providing a suitable substrate.

b. Methyltransferase Reaction:

  • Set up a reaction mixture containing the trm9Δ tRNA substrate, purified recombinant Trm9/Trm112 enzyme complex, and S-adenosylmethionine (SAM) as the methyl donor. For radioactive detection, use [³H]-SAM.

  • Incubate the reaction at 30°C for a specified time course (e.g., 0-60 minutes).

c. Detection of Methylation:

  • Radioactive Detection: Stop the reaction by precipitating the tRNA with trichloroacetic acid (TCA), filter the precipitate, and measure the incorporated radioactivity using a scintillation counter.

  • Non-Radioactive Detection (coupled with γ-toxin assay): After the methyltransferase reaction, inactivate the Trm9/Trm112 enzyme and proceed with the γ-toxin cleavage assay as described above. Successful methylation will result in tRNA cleavage by γ-toxin.[1]

Conclusion

The validation of mcm5s2U is a critical aspect of tRNA research, with several robust methods available to researchers. The γ-toxin assay, particularly when coupled with qRT-PCR, offers a specific, rapid, and high-throughput method for relative quantification. For absolute and comprehensive modification profiling, HPLC-MS remains the definitive technique, despite its instrumental demands. In vitro methyltransferase assays provide a powerful tool for functional validation of the biosynthetic enzymes. The selection of the most appropriate method will ultimately be guided by the specific research question, available resources, and the desired balance between quantitative accuracy, throughput, and experimental complexity.

References

A Comparative Guide to HPLC-UV and LC-MS for the Quantification of 5-Carboxymethyl-2-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of modified nucleosides, the accurate quantification of 5-Carboxymethyl-2-thiouridine is crucial for understanding its role in tRNA function and various disease states. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for specific research needs.

At a Glance: HPLC-UV vs. LC-MS

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbanceSeparation by chromatography, detection by mass-to-charge ratio
Sensitivity LowerHigher
Selectivity ModerateHigh
Cost LowerHigher
Complexity SimplerMore complex
Ideal For Routine analysis of relatively abundant samplesTrace-level detection in complex biological matrices

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes typical performance parameters for the analysis of modified nucleosides using HPLC-UV and LC-MS/MS. Data for HPLC-UV is based on a validated method for a similar modified nucleoside, pseudouridine, due to the limited availability of specific data for this compound. The LC-MS/MS data is representative of methods for quantifying modified nucleosides in tRNA.

Performance ParameterHPLC-UV (Representative Data for Pseudouridine)[1][2]LC-MS/MS (Representative Data for Modified Nucleosides)[3][4]
Limit of Detection (LOD) In the low pmol rangeIn the fmol to amol range
Limit of Quantification (LOQ) ~3 pmol[1][2]In the low fmol range
Linearity (Range) 0.06–15.36 pmol/μL[1][2]Typically spans 3-4 orders of magnitude
Precision (%RSD) <15%[1]<15%
Accuracy (%Recovery) 85-115%[1]85-115%

Experimental Methodologies

The successful implementation of either technique relies on a well-defined experimental protocol. Below are representative methodologies for both HPLC-UV and LC-MS/MS analysis of this compound, compiled from established methods for modified nucleosides.[3][5]

Sample Preparation: From RNA to Nucleosides

A critical prerequisite for the analysis of this compound is the enzymatic digestion of RNA into its constituent nucleosides.

cluster_sample_prep Sample Preparation Workflow Biological_Sample Biological Sample (e.g., cells, tissue) RNA_Isolation Total RNA Isolation Biological_Sample->RNA_Isolation tRNA_Purification tRNA Purification (e.g., by HPLC) RNA_Isolation->tRNA_Purification Enzymatic_Digestion Enzymatic Digestion to Nucleosides (Nuclease P1, Alkaline Phosphatase) tRNA_Purification->Enzymatic_Digestion Nucleoside_Mixture Nucleoside Mixture Enzymatic_Digestion->Nucleoside_Mixture

Sample Preparation Workflow for Nucleoside Analysis.
HPLC-UV Protocol

This method is suitable for the quantification of more abundant modified nucleosides.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Column : A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[6]

  • Mobile Phase : A gradient elution is typically employed using a buffer such as ammonium acetate at a slightly acidic pH as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.[6]

  • Flow Rate : A typical flow rate is around 1 mL/min.

  • Detection Wavelength : Detection is generally performed at 254 nm or 260 nm, which are the absorption maxima for most nucleosides.[7]

  • Quantification : Quantification is based on the peak area of the analyte in the chromatogram, which is compared to a standard curve generated from known concentrations of a this compound standard.

LC-MS/MS Protocol

For applications requiring high sensitivity and selectivity, such as the analysis of low-abundance modified nucleosides in complex biological matrices, LC-MS/MS is the method of choice.[3][4]

  • Instrumentation : A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column : A reversed-phase C18 column, often with smaller dimensions for better compatibility with MS (e.g., 2.1 mm x 150 mm, 1.7 µm particle size), is typically used.[3]

  • Mobile Phase : Similar to HPLC-UV, a gradient elution with a volatile buffer like ammonium formate or formic acid in water (mobile phase A) and an organic solvent (mobile phase B) is used.[3]

  • Flow Rate : Lower flow rates, in the range of 0.2-0.4 mL/min, are common to enhance ionization efficiency.[3]

  • Mass Spectrometry : Detection is performed in the positive ion mode using electrospray ionization (ESI). Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity by monitoring a specific precursor-to-product ion transition for this compound.[3]

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the quantification of this compound, highlighting the key stages from sample to data analysis.

cluster_workflow Analytical Workflow cluster_detection Detection Methods Sample_Preparation Sample Preparation (RNA Isolation & Digestion) Chromatographic_Separation Chromatographic Separation (HPLC) Sample_Preparation->Chromatographic_Separation Detection Detection Chromatographic_Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis UV_Detector UV Detector (Absorbance Measurement) Detection->UV_Detector HPLC-UV Mass_Spectrometer Mass Spectrometer (Mass-to-Charge Ratio) Detection->Mass_Spectrometer LC-MS

General Analytical Workflow for this compound Quantification.

The Role of this compound in tRNA

This compound is a post-transcriptionally modified nucleoside found in the wobble position (position 34) of the anticodon loop of certain transfer RNAs (tRNAs). This modification plays a critical role in ensuring the fidelity and efficiency of protein translation by influencing codon-anticodon interactions. The presence and level of this compound can be indicative of cellular stress and have been implicated in various human diseases.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is fundamentally driven by the specific requirements of the study. For routine analysis where the concentration of the analyte is relatively high and the sample matrix is simple, HPLC-UV offers a reliable, cost-effective, and straightforward solution. However, for research applications that demand high sensitivity and selectivity, particularly for the analysis of trace amounts of this compound in complex biological samples like tRNA digests, LC-MS/MS is the superior and often necessary technique. Its ability to provide structural confirmation and significantly lower limits of detection makes it an indispensable tool in the field of epitranscriptomics and biomarker discovery.

References

Cross-Species Conservation of 5-Carboxymethyl-2-thiouridine Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene expression regulation, ensuring translational fidelity and efficiency. Among the myriad of modifications, those at the wobble position (34) of the anticodon are particularly crucial for decoding synonymous codons. This guide provides a comparative analysis of the biosynthesis of 5-carboxymethyl-2-thiouridine (cmm5s2U) and its eukaryotic equivalent, 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U), across different domains of life. Understanding the conservation and divergence of these pathways is paramount for basic research and for the development of novel therapeutics targeting translation.

Overview of Wobble Uridine Modification Pathways

The modification of uridine at the wobble position (U34) is a universally conserved feature of tRNAs that decode two-codon boxes ending in a purine (A or G). The cmm5s2U modification and its derivatives enhance the stability of the codon-anticodon interaction, preventing frameshifting and ensuring accurate protein synthesis. The biosynthetic pathways responsible for these modifications, however, exhibit significant diversity across bacteria, archaea, and eukarya.

In eukaryotes , the formation of mcm5s2U is a complex process initiated by the highly conserved Elongator complex , which is responsible for the initial carboxymethylation at the C5 position of the uridine. Subsequent steps involve methylation and thiolation by dedicated enzymes.

Bacteria utilize a distinct pathway, often referred to as the Mnm pathway , involving the MnmE, MnmG, and MnmC enzymes to synthesize the related mnm5s2U modification.

Comparative Analysis of Pathway Enzymes and Mechanisms

The enzymes involved in the biosynthesis of cmm5s2U and its analogs are highly specific and their presence or absence in a given organism dictates the final modification status of the wobble uridine.

Modification Step Eukarya (Elongator Pathway) Bacteria (Mnm Pathway) Archaea
C5-Carboxymethylation Elongator Complex (Elp1-6)MnmE and MnmGElp3 homolog
C5-Methylation Trm9/ALKBH8 and Trm112/TRMT112MnmC (N-terminal domain) / MnmMNot well characterized
C2-Thiolation Ncs2/NCS2 and Ncs6/NCS6, URM1 pathwayMnmA (TrmU) with sulfur relay system (e.g., IscS, TusA-E) or abbreviated system (e.g., YrvO-MnmA in B. subtilis)[5]NcsA (Ncs6 homolog)

Quantitative Comparison of mcm5s2U Abundance in Eukaryotes

Organism tRNA Target Assay Observed Cleavage / Modification Level Reference
Saccharomyces cerevisiae (Yeast)tRNA-Glu-UUCqRT-PCR with γ-toxin~80% decrease in full-length tRNA[6]
Homo sapiens (Human)tRNA-Glu-UUCqRT-PCR with γ-toxin~70% decrease in full-length tRNA[6]
Caenorhabditis elegans (Worm)tRNA-Glu-UUCNorthern Blot with γ-toxinCleavage observed[6]
Mus musculus (Mouse)tRNA-Glu-UUCNorthern Blot with γ-toxinCleavage observed[6]
Drosophila melanogaster (Fruit fly)tRNA-Glu-UUCNorthern Blot with γ-toxinCleavage observed[6]
Danio rerio (Zebrafish)tRNA-Glu-UUCNorthern Blot with γ-toxinCleavage observed[6]

These results strongly indicate that the mcm5s2U modification is a highly conserved and abundant feature of eukaryotic tRNAs.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathways

The following diagrams illustrate the known and proposed enzymatic steps in the formation of cmm5s2U and its derivatives across the three domains of life.

Eukaryotic_mcm5s2U_Pathway U34 Uridine-34 in pre-tRNA cm5U cm5U U34->cm5U Carboxymethylation mcm5U mcm5U cm5U->mcm5U Methylation mcm5s2U mcm5s2U mcm5U->mcm5s2U Thiolation Elongator Elongator Complex (Elp1-6) Elongator->cm5U Trm9_Trm112 Trm9-Trm112 (ALKBH8-TRMT112) Trm9_Trm112->mcm5U Thiolation Thiolation enzymes (Ncs2/6, URM1 pathway) Thiolation->mcm5s2U

Caption: Eukaryotic mcm5s2U biosynthetic pathway.

Bacterial_mnm5s2U_Pathway U34 Uridine-34 in pre-tRNA s2U s2U U34->s2U Thiolation cmnm5s2U cmnm5s2U s2U->cmnm5s2U Carboxymethyl- aminomethylation nm5s2U nm5s2U cmnm5s2U->nm5s2U Demodification mnm5s2U mnm5s2U nm5s2U->mnm5s2U Methylation MnmA MnmA (TrmU) + Sulfur Relay MnmA->s2U MnmEG MnmE-MnmG MnmEG->cmnm5s2U MnmC_o MnmC (oxidase) MnmC_o->nm5s2U MnmC_m MnmC (methylase) MnmC_m->mnm5s2U

Caption: Bacterial mnm5s2U biosynthetic pathway (E. coli model).

Archaeal_cm5U_Pathway U34 Uridine-34 in pre-tRNA cm5U cm5U U34->cm5U Carboxymethylation (Radical-SAM mechanism) Elp3 Elp3 homolog Elp3->cm5U

Caption: Archaeal cm5U biosynthetic pathway.

Experimental Workflow: γ-Toxin Endonuclease Assay

This assay is a powerful tool for detecting the presence of mcm5s2U in eukaryotic tRNA.

Gamma_Toxin_Workflow Start Total RNA Isolation Incubation Incubation with γ-Toxin Start->Incubation Cleavage tRNA Cleavage at mcm5s2U Incubation->Cleavage Analysis Analysis of Cleavage Products Cleavage->Analysis Northern Northern Blot Analysis->Northern qRT_PCR qRT-PCR Analysis->qRT_PCR Result Quantification of mcm5s2U-containing tRNA Northern->Result qRT_PCR->Result

Caption: Workflow for the γ-toxin endonuclease assay.

Experimental Protocols

Protocol for γ-Toxin Endonuclease Assay with qRT-PCR Detection

This protocol is adapted from Lentini et al. (2018) and provides a quantitative measure of mcm5s2U-containing tRNA.[6]

  • Total RNA Isolation: Isolate total RNA from the eukaryotic cells of interest using a standard method (e.g., TRIzol reagent). Assess RNA integrity and quantity.

  • γ-Toxin Treatment:

    • In a reaction tube, combine 5-10 µg of total RNA with purified recombinant γ-toxin in the appropriate reaction buffer.

    • Include a control reaction without the addition of γ-toxin.

    • Incubate the reactions at 30°C for 30 minutes.

  • Reverse Transcription (RT):

    • Perform reverse transcription on both the toxin-treated and control RNA samples.

    • Use a primer that anneals downstream of the anticodon loop of the target tRNA (e.g., tRNA-Glu-UUC). This will generate a mix of full-length and truncated cDNAs in the toxin-treated sample.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Use primers that flank the γ-toxin cleavage site to amplify the cDNA products.

    • Perform qRT-PCR to quantify the amount of full-length tRNA-cDNA in each sample.

    • Normalize the data to a control RNA that is not a substrate for γ-toxin (e.g., 5.8S rRNA).

  • Data Analysis: The reduction in the amount of PCR product in the γ-toxin-treated sample compared to the untreated control reflects the proportion of the target tRNA that was modified with mcm5s2U and subsequently cleaved.

Protocol for LC-MS/MS Analysis of tRNA Modifications

This protocol provides a general framework for the highly sensitive and quantitative analysis of tRNA modifications.

  • tRNA Isolation:

    • Extract total RNA from cells or tissues.

    • Purify the tRNA fraction from the total RNA pool using methods like anion-exchange chromatography or polyacrylamide gel electrophoresis (PAGE).

  • tRNA Digestion:

    • Digest the purified tRNA to individual nucleosides using a cocktail of enzymes, typically including nuclease P1 (to cleave phosphodiester bonds) and bacterial alkaline phosphatase (to remove the 5'-phosphate).

  • Liquid Chromatography (LC) Separation:

    • Inject the resulting nucleoside mixture onto a reverse-phase high-performance liquid chromatography (HPLC) column (e.g., a C18 column).

    • Separate the nucleosides based on their hydrophobicity using a suitable gradient of solvents.

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • The eluent from the HPLC is directed into a tandem mass spectrometer.

    • The mass spectrometer is operated in a multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each known modified nucleoside are monitored.

  • Data Analysis:

    • Identify each modified nucleoside based on its characteristic retention time and mass transition.

    • Quantify the abundance of each modified nucleoside by integrating the area under the peak in the chromatogram.

    • Relative quantification across different samples can be achieved by normalizing to the abundance of one of the four canonical nucleosides.

Alternative Wobble Uridine Modifications

While cmm5s2U and its derivatives are widespread, other modifications at the wobble uridine position exist, particularly in organisms or organelles that lack the canonical pathways. For instance, in some bacteria and mitochondria, 5-taurinomethyluridine (τm5U) and 5-taurinomethyl-2-thiouridine (τm5s2U) are found. These modifications also play a crucial role in ensuring accurate decoding of codons. The presence of these alternative modifications highlights the evolutionary plasticity of tRNA modification pathways to achieve a common functional outcome.

Conclusion and Future Directions

The biosynthesis of this compound and its related modifications is a fundamental and evolutionarily conserved process, albeit with distinct enzymatic machinery across the domains of life. The eukaryotic Elongator pathway and the bacterial Mnm pathway represent two convergent solutions to the challenge of accurately decoding specific codons. The streamlined archaeal pathway offers further insights into the core catalytic mechanisms.

For drug development professionals, the differences in these pathways, particularly between bacteria and humans, present opportunities for the design of species-specific inhibitors. Targeting bacterial tRNA modification enzymes could lead to the development of novel antibiotics with high selectivity.

Future research should focus on obtaining more comprehensive quantitative data on the abundance of these modifications across a wider range of species and under various physiological conditions. Elucidating the complete enzymatic pathways in archaea and identifying the factors that regulate the activity of these modification machineries will further enhance our understanding of this critical aspect of gene expression.

References

A Comparative Analysis of 5-Carboxymethyl-2-thiouridine and 5-taurinomethyl-2-thiouridine in Mitochondrial tRNA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the roles, biogenesis, and analytical methodologies of two critical mitochondrial tRNA modifications.

In the intricate world of mitochondrial genetics, the precise functioning of transfer RNA (tRNA) is paramount for the accurate translation of the 13 essential proteins encoded by the mitochondrial genome. Post-transcriptional modifications of mitochondrial tRNA (mt-tRNA) are critical for their stability, structure, and decoding capabilities. Among these, the modifications at the wobble position (position 34) of the anticodon are of particular significance. This guide provides a detailed comparison of two such modifications: 5-carboxymethyl-2-thiouridine (cm⁵S²U) and 5-taurinomethyl-2-thiouridine (τm⁵S²U), focusing on their functional roles, biogenesis, and the experimental methodologies used for their study.

While τm⁵S²U is the canonical modification found in mammalian mitochondrial tRNA, the study of cm⁵S²U, often considered an intermediate or a substitute under specific cellular conditions, provides valuable insights into the stringent requirements for efficient and accurate mitochondrial translation.

At a Glance: Key Differences

FeatureThis compound (cm⁵S²U)5-taurinomethyl-2-thiouridine (τm⁵S²U)
Primary Role Considered an intermediate in the biosynthesis of other modifications in some organisms; can be present in mt-tRNA under taurine-depleted conditions.Essential for accurate and efficient decoding of specific codons (AAA, AAG, GAA, GAG) in mammalian mitochondria.[1][2][3]
C5 Side Chain Carboxymethyl group (-CH₂COOH)Taurinomethyl group (-CH₂NH₂CH₂SO₃H)[4]
Occurrence in Mammalian Mitochondria Detected under conditions of taurine depletion, where it replaces τm⁵S²U.[5][6]The standard, fully-matured modification at the wobble position of mt-tRNALys, mt-tRNAGln, and mt-tRNAGlu.[2][3][7]
Impact on Mitochondrial Translation Its presence in place of τm⁵S²U is associated with impaired mitochondrial translation and respiratory defects.Crucial for stabilizing codon-anticodon pairing, preventing translational frameshifting, and ensuring efficient protein synthesis.[1][2][3]
Clinical Relevance Its accumulation due to taurine deficiency may contribute to the pathology of mitochondrial diseases.Deficiency is a hallmark of mitochondrial diseases such as MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) and MERRF (Myoclonic Epilepsy with Ragged-Red Fibers).[1][8]

Structural and Functional Performance: A Quantitative Comparison

Direct quantitative comparisons of the functional performance of cm⁵S²U and τm⁵S²U within a mammalian mitochondrial system are challenging due to cm⁵S²U not being the native modification. However, studies on taurine-depleted cells, where τm⁵S²U is replaced by a glycine-containing analog, 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U), which is structurally related to cm⁵S²U, provide critical insights.

Table 1: Relative Abundance of Wobble Modifications in mt-tRNALys under Normal and Taurine-Depleted Conditions

Conditionτm⁵s²U Abundance (%)cmnm⁵s²U Abundance (%)Unmodified Uridine (%)
Normal (HeLa cells) ~95%Not detected~5%
Taurine-Depleted (Heela cells) ~10%~80%~10%

Data synthesized from studies analyzing mitochondrial tRNA modifications via mass spectrometry in HeLa cells under normal and taurine-depleted culture conditions.[5][6]

Table 2: Impact of Wobble Modification Status on Mitochondrial Function

ParameterControl (τm⁵s²U present)Taurine-Depleted (cmnm⁵s²U present)
Mitochondrial Protein Synthesis Rate NormalSignificantly Reduced
Oxygen Consumption Rate NormalSignificantly Reduced
Respiratory Chain Complex I Activity NormalReduced
Respiratory Chain Complex IV Activity NormalReduced

This table summarizes typical results from studies investigating the functional consequences of altered mitochondrial tRNA modifications.[6][7][8]

Biogenesis of Wobble Uridine Modifications

The biosynthesis of τm⁵S²U is a multi-step enzymatic process involving several key proteins. The initial carboxymethylation to form cm⁵U is a crucial step, followed by the addition of taurine. The 2-thiolation is a separate but essential modification.

Caption: Biosynthetic pathway for τm⁵S²U modification.

The enzymes MTO1 and GTPBP3 are essential for the taurinomethylation step.[2][3][4][7][9][10] Under conditions of taurine deficiency, it is hypothesized that glycine can be incorporated instead, leading to the formation of cmnm⁵s²U.[5][6] The 2-thiolation is catalyzed by the MTU1 (also known as TRMU) enzyme.

Experimental Protocols

A variety of sophisticated techniques are employed to study mitochondrial tRNA modifications and their functional consequences.

Analysis of Mitochondrial tRNA Modifications by Mass Spectrometry

Objective: To identify and quantify modifications in mitochondrial tRNA.

Methodology:

  • Isolation of total RNA: Total RNA is extracted from cultured cells or tissues using standard methods (e.g., TRIzol reagent).

  • Enrichment of mitochondrial tRNA: Mitochondrial tRNA can be enriched using methods such as affinity chromatography with probes specific to mt-tRNAs.

  • RNase digestion: The purified tRNA is digested into smaller fragments using specific RNases, such as RNase T1.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The resulting RNA fragments are separated by high-performance liquid chromatography (HPLC) and analyzed by a high-resolution mass spectrometer.

  • Data analysis: The mass-to-charge ratio of the detected fragments is used to identify the specific tRNA and its modifications by comparing the observed mass with the theoretical mass of unmodified and modified fragments.[11][12][13][14]

Mass_Spec_Workflow start Cultured Cells or Tissue rna_extraction Total RNA Extraction start->rna_extraction trna_purification mt-tRNA Purification rna_extraction->trna_purification rnase_digestion RNase T1 Digestion trna_purification->rnase_digestion lc_separation HPLC Separation rnase_digestion->lc_separation ms_analysis Mass Spectrometry Analysis lc_separation->ms_analysis data_analysis Data Analysis and Modification Identification ms_analysis->data_analysis caption Workflow for mt-tRNA modification analysis. Disease_Pathway taurine_deficiency Taurine Deficiency or Mutations in MTO1/GTPBP3 modification_defect Defective τm⁵S²U Biosynthesis taurine_deficiency->modification_defect cm5s2u_presence Presence of cm⁵S²U/cmnm⁵s²U (Hypomodification) modification_defect->cm5s2u_presence translation_error Impaired Codon Recognition and Translational Errors cm5s2u_presence->translation_error protein_synthesis_defect Reduced Mitochondrial Protein Synthesis translation_error->protein_synthesis_defect respiratory_defect Respiratory Chain Deficiency protein_synthesis_defect->respiratory_defect disease Mitochondrial Disease (e.g., MELAS, MERRF) respiratory_defect->disease caption Pathway from modification defect to disease.

References

Comparing the Arsenal: Methods for tRNA Modification Validation

Author: BenchChem Technical Support Team. Date: December 2025

A researcher's quest to understand the intricate world of tRNA modifications doesn't end with high-throughput sequencing. While powerful, sequencing methods often provide a landscape of predicted modification sites that require rigorous validation. This guide offers a comparative overview of established and emerging techniques to confirm these sites, equipping researchers with the knowledge to choose the most suitable method for their experimental goals.

The validation of tRNA modification sites is crucial for accurate biological interpretation. A variety of techniques, each with its own strengths and limitations, can be employed. The choice of method often depends on the specific modification of interest, the desired level of quantification, and the available resources.

Method Principle Advantages Disadvantages Data Output
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separates and identifies modified nucleosides based on their mass-to-charge ratio after tRNA digestion.[1][2]- High sensitivity and accuracy.[1] - Gold standard for identifying and quantifying known and novel modifications.[3] - Can provide absolute quantification.- Requires specialized equipment and expertise. - Does not provide sequence context; the modification's position within the tRNA is lost.[3] - Can be laborious and requires relatively large amounts of sample.[4]Quantitative
Primer Extension Analysis A radiolabeled primer is annealed to the tRNA and extended by a reverse transcriptase. The extension terminates or pauses at modified bases, and the resulting fragments are resolved by gel electrophoresis.- Provides positional information of the modification. - Can be used to validate modifications that cause reverse transcriptase stops.[5][6] - Relatively inexpensive.- Not all modifications cause reverse transcriptase to stop. - Can be difficult to quantify accurately. - Involves the use of radioactivity.Semi-quantitative
Reverse Transcription (RT)-Signature Analysis Analysis of misincorporation and termination patterns in tRNA sequencing data. Some modifications cause the reverse transcriptase to add a different nucleotide or to fall off the template.[3][7]- High-throughput as it uses the same sequencing data. - Provides site-specific information.- Not all modifications produce a clear RT signature.[3] - The signature can be influenced by the reverse transcriptase used and experimental conditions.[8] - Often requires bioinformatics expertise to analyze.Semi-quantitative
Enzymatic/Chemical Treatment with Sequencing tRNA is treated with enzymes (e.g., AlkB demethylases) or chemicals that specifically act on certain modifications before sequencing. The comparison of sequencing data with and without treatment reveals the modified sites.[5][9]- Can help identify the chemical nature of the modification.[3] - Increases sequencing coverage by removing modifications that block reverse transcriptase.[9]- Specific enzymes or chemicals are not available for all modifications. - The treatment may not be 100% efficient.Qualitative to Semi-quantitative
Nanopore Sequencing Direct RNA sequencing technology that detects modifications by analyzing the characteristic disruptions in the ionic current as a single tRNA molecule passes through a nanopore.[10][11]- Directly sequences RNA without reverse transcription. - Can detect multiple modifications in a single read. - Provides long reads, which can help in assigning modifications to specific tRNA isodecoders.- Emerging technology with ongoing development of analysis tools for modification detection.[10][11] - Accuracy in identifying all types of modifications is still being benchmarked.[10]Qualitative to Semi-quantitative
Antibody-based Methods (e.g., Immunoprecipitation) Utilizes antibodies that specifically recognize certain modified nucleosides to enrich for modified tRNAs.[4]- High specificity for the target modification.[4] - Can be used for quantification with appropriate standards.- High-quality, specific antibodies are not available for all modifications. - May not provide single-nucleotide resolution.Qualitative to Quantitative
Restriction Fragment Length Polymorphism (RFLP) Some modifications cause a specific base change during reverse transcription and PCR, which can create or abolish a restriction enzyme site. The presence of the modification is then detected by digesting the PCR product and analyzing the fragment lengths on a gel.[12]- Simple, rapid, and does not require specialized equipment.[12] - Can be used for specific, targeted validation.- Only applicable to modifications that result in a base change within a restriction site. - Not a high-throughput method.Qualitative

Experimental Workflows and Protocols

Detailed and reproducible protocols are the bedrock of reliable validation. Below are generalized workflows for some of the key validation techniques.

General Workflow for tRNA Modification Validation

tRNA Modification Validation Workflow cluster_sequencing High-Throughput Sequencing cluster_validation Validation Sequencing tRNA-Seq Bioinformatics Bioinformatic Analysis (Identify Putative Sites) Sequencing->Bioinformatics LC_MS LC-MS/MS Bioinformatics->LC_MS Orthogonal Validation Primer_Ext Primer Extension Bioinformatics->Primer_Ext Orthogonal Validation RT_Sig RT-Signature Analysis Bioinformatics->RT_Sig Direct Validation Enzymatic Enzymatic/Chemical Tx + Seq Bioinformatics->Enzymatic Direct Validation Nanopore Nanopore Sequencing Bioinformatics->Nanopore Orthogonal Validation Confirmed_Sites Confirmed Modification Sites LC_MS->Confirmed_Sites Primer_Ext->Confirmed_Sites RT_Sig->Confirmed_Sites Enzymatic->Confirmed_Sites Nanopore->Confirmed_Sites

Caption: General workflow for tRNA modification identification and validation.

Experimental Protocol: Primer Extension Analysis
  • Primer Labeling: A DNA oligonucleotide primer complementary to a region 3' of the putative modification site is end-labeled with 32P-ATP using T4 polynucleotide kinase.

  • Annealing: The labeled primer is annealed to the total tRNA sample by heating and gradual cooling.

  • Reverse Transcription: The primer is extended using a reverse transcriptase (e.g., SuperScript III) and a mix of dNTPs. A dideoxynucleotide (ddNTP) corresponding to the base preceding the expected stop can be included in a parallel reaction as a control.

  • Gel Electrophoresis: The reaction products are resolved on a high-resolution denaturing polyacrylamide gel.

  • Visualization: The gel is exposed to a phosphor screen, and the resulting bands are visualized. A band corresponding to the size of the primer extended to the modified nucleotide confirms the modification site.

Experimental Protocol: LC-MS/MS for Nucleoside Analysis
  • tRNA Isolation: Isolate total RNA from the sample and purify the tRNA fraction using methods like gel electrophoresis or specialized columns.

  • tRNA Digestion: The purified tRNA is completely digested to individual nucleosides using a cocktail of enzymes such as nuclease P1 and bacterial alkaline phosphatase.

  • Chromatographic Separation: The nucleoside mixture is injected into a high-performance liquid chromatography (HPLC) system, typically with a C18 column, to separate the different nucleosides based on their hydrophobicity.

  • Mass Spectrometry: The eluting nucleosides are ionized and analyzed by a tandem mass spectrometer. The mass-to-charge ratio of the parent ion and its fragmentation pattern are used to identify and quantify each nucleoside.

Workflow for Validation by Demethylase Treatment

Demethylase Treatment Workflow tRNA_Sample Total tRNA Sample Split Split Sample tRNA_Sample->Split Untreated Untreated Control Split->Untreated Aliquot 1 Treated AlkB Demethylase Treatment Split->Treated Aliquot 2 RT_Untreated Reverse Transcription Untreated->RT_Untreated RT_Treated Reverse Transcription Treated->RT_Treated Seq_Untreated tRNA-Seq RT_Untreated->Seq_Untreated Seq_Treated tRNA-Seq RT_Treated->Seq_Treated Analysis Comparative Analysis of RT Signatures Seq_Untreated->Analysis Seq_Treated->Analysis

Caption: Workflow for validating methylation sites using demethylase treatment.

Conclusion: An Integrated Approach for Robust Validation

No single method is perfect for validating all tRNA modifications. The most robust validation strategies often employ a combination of techniques. For instance, high-throughput sequencing data can be used to generate hypotheses about modification sites, which are then confirmed using a targeted and quantitative method like LC-MS/MS or a site-specific method like primer extension. As technologies like nanopore sequencing mature, they may offer a more integrated approach to both discovery and validation in the future. By understanding the principles, advantages, and limitations of each method, researchers can design a validation strategy that provides the necessary confidence in their tRNA modification data, paving the way for a deeper understanding of the epitranscriptome's role in health and disease.

References

The Impact of 5-Carboxymethyl-2-thiouridine on Translational Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of mRNA modifications is critical for optimizing therapeutic efficacy and protein production. This guide provides a comparative analysis of 5-Carboxymethyl-2-thiouridine (cmm5U) and the canonical nucleoside, uridine, on translation efficiency, supported by expected experimental outcomes and detailed protocols.

The modification of nucleosides within an mRNA sequence can significantly influence its translational efficiency and stability. While direct quantitative comparisons for this compound (cmm5U) are not extensively documented in publicly available literature, the well-studied impact of the 2-thio modification in related molecules, particularly in the context of tRNA, provides a strong foundation for understanding its effects. The presence of a sulfur atom at the C2 position of the uracil ring is known to enhance the conformational rigidity of the nucleoside, which in turn can lead to more stable codon-anticodon pairing and ultimately, a higher rate of protein synthesis.

The Mechanistic Underpinnings of Enhanced Translation

The 2-thio modification, a key feature of cmm5U, is understood to promote a C3'-endo sugar pucker conformation. This conformation is spatially more favorable for the A-form helix of the codon-anticodon interaction within the ribosome. This structural stabilization is believed to reduce the dissociation rate of the cognate tRNA from the mRNA, thereby increasing the probability of peptide bond formation and contributing to a more efficient and accurate translation process. In contrast, unmodified uridine exhibits greater conformational flexibility, which can lead to a less stable codon-anticodon interaction and potentially slower translation rates.

Expected Quantitative Comparison of Translational Efficiency

While specific experimental data for cmm5U-modified mRNA is emerging, we can project the expected outcomes based on the known effects of 2-thiouridine modifications. An in vitro translation assay comparing mRNAs encoding a reporter protein, such as firefly luciferase, with either complete substitution of uridine with cmm5U or no modifications, would be expected to yield results similar to those presented in the hypothetical table below.

mRNA ModificationReporter Protein (e.g., Luciferase) Expression Level (Relative Luminescence Units - RLU)Fold Change (vs. Uridine)
Uridine (unmodified)100,0001.0
This compound (cmm5U)250,0002.5

Note: This table presents hypothetical data to illustrate the expected trend. Actual results may vary depending on the experimental system and the specific mRNA sequence.

Experimental Protocols

To quantitatively assess the impact of cmm5U on translation efficiency, a series of well-established molecular biology techniques can be employed.

Synthesis of Modified mRNA

Objective: To generate mRNA transcripts containing either standard uridine or fully substituted with this compound.

Methodology:

  • Template Preparation: A DNA template encoding a reporter gene (e.g., firefly luciferase) downstream of a T7 promoter is generated by PCR or plasmid linearization.

  • In Vitro Transcription: The DNA template is transcribed in vitro using T7 RNA polymerase. The nucleotide triphosphate (NTP) mix for the control reaction contains canonical ATP, CTP, GTP, and UTP. For the experimental reaction, UTP is completely replaced with this compound triphosphate (cmm5UTP).

  • Capping and Tailing: The resulting mRNA transcripts are co-transcriptionally or post-transcriptionally capped with a 5' cap analog (e.g., m7G(5')ppp(5')G) and polyadenylated using poly(A) polymerase to enhance stability and translational efficiency.

  • Purification: The synthesized mRNAs are purified to remove unincorporated nucleotides, enzymes, and the DNA template.

In Vitro Translation Assay

Objective: To quantify and compare the protein output from uridine-containing and cmm5U-containing mRNAs in a cell-free system.

Methodology:

  • Reaction Setup: In vitro translation reactions are set up using a commercially available cell-free expression system, such as rabbit reticulocyte lysate or wheat germ extract. These lysates contain all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors).

  • mRNA Addition: Equimolar amounts of the purified uridine-containing and cmm5U-containing mRNAs are added to separate translation reactions.

  • Incubation: The reactions are incubated at the optimal temperature for the chosen cell-free system (typically 30-37°C) for a defined period (e.g., 90 minutes).

  • Quantification of Protein Expression: The amount of synthesized reporter protein is quantified. For luciferase, this is achieved by adding a luciferin substrate and measuring the resulting luminescence with a luminometer. For other reporter proteins like GFP, fluorescence can be measured.

Ribosome Profiling (for in-depth analysis)

Objective: To obtain a snapshot of ribosome positions on the mRNAs to understand the dynamics of translation at the codon level.

Methodology:

  • Cell Culture and Transfection: Cells are transfected with either the uridine-containing or cmm5U-containing mRNA.

  • Translation Arrest: Translation is arrested using an inhibitor like cycloheximide, which freezes ribosomes on the mRNA.

  • Nuclease Digestion: The cell lysate is treated with RNase I to digest any mRNA not protected by ribosomes.

  • Ribosome-Protected Fragment (RPF) Isolation: The ribosome-mRNA complexes are isolated, and the RPFs (typically ~28-30 nucleotides) are purified.

  • Library Preparation and Sequencing: The RPFs are converted into a cDNA library and sequenced using next-generation sequencing.

  • Data Analysis: The sequencing reads are mapped to the reference mRNA sequence to determine the density and position of ribosomes. An increase in ribosome density on the cmm5U-modified mRNA would indicate enhanced translation initiation or elongation.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow and the proposed mechanism of action.

Experimental_Workflow cluster_synthesis mRNA Synthesis cluster_translation In Vitro Translation cluster_analysis Analysis DNA_Template DNA Template (Reporter Gene) IVT_U In Vitro Transcription (with UTP) DNA_Template->IVT_U IVT_cmm5U In Vitro Transcription (with cmm5UTP) DNA_Template->IVT_cmm5U mRNA_U Uridine-mRNA IVT_U->mRNA_U mRNA_cmm5U cmm5U-mRNA IVT_cmm5U->mRNA_cmm5U Translate_U Cell-Free Translation mRNA_U->Translate_U Translate_cmm5U Cell-Free Translation mRNA_cmm5U->Translate_cmm5U Protein_U Reporter Protein Translate_U->Protein_U Protein_cmm5U Reporter Protein Translate_cmm5U->Protein_cmm5U Quantify_U Quantify Protein Protein_U->Quantify_U Quantify_cmm5U Quantify Protein Protein_cmm5U->Quantify_cmm5U Compare Compare Efficiency Quantify_U->Compare Quantify_cmm5U->Compare

Caption: Experimental workflow for comparing translation efficiency.

Codon_Anticodon_Interaction cluster_uridine Uridine Interaction cluster_cmm5U cmm5U Interaction cluster_outcome Translational Outcome U_mRNA mRNA (U) A_tRNA tRNA (A) U_mRNA->A_tRNA Flexible Interaction (Less Stable) Slow_Translation Slower Translation Rate A_tRNA->Slow_Translation cmm5U_mRNA mRNA (cmm5U) A_tRNA2 tRNA (A) cmm5U_mRNA->A_tRNA2 Rigid Interaction (More Stable) Fast_Translation Faster Translation Rate A_tRNA2->Fast_Translation

Caption: Mechanism of enhanced codon-anticodon interaction by cmm5U.

Stressed Out: A Comparative Look at How Cells Retool tRNA Modifications to Survive

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate cellular stress response is paramount. A key, yet often overlooked, player in this survival mechanism is the dynamic world of transfer RNA (tRNA) modifications. This guide provides a comparative analysis of how different stress conditions—oxidative stress, nutrient deprivation, and heat shock—reprogram the tRNA modification landscape, influencing protein translation and ultimately cell fate.

This guide delves into the quantitative changes of specific tRNA modifications under various stressors, outlines the experimental protocols to measure these changes, and visualizes the key signaling pathways involved. By presenting this data in a clear, comparative format, we aim to provide a valuable resource for researchers investigating stress response pathways and developing novel therapeutic interventions.

At a Glance: tRNA Modifications Under Cellular Stress

The cellular response to stress involves a rapid and dynamic reprogramming of tRNA modifications. This allows for the selective translation of stress-response transcripts, enabling the cell to adapt and survive. The following table summarizes the quantitative changes observed for key tRNA modifications under oxidative stress, nutrient deprivation, and heat shock.

tRNA Modification Stress Condition Organism Fold Change Reference
5-methylcytosine (m5C)Oxidative Stress (0.4 mM H2O2)S. cerevisiae~1.5 - 2.0[1][2]
N2,N2-dimethylguanosine (m2,2G)Oxidative Stress (0.4 mM H2O2)S. cerevisiae~1.5[1][3]
2'-O-methylcytidine (Cm)Oxidative Stress (0.4 mM H2O2)S. cerevisiae~1.5[1][3]
Queuosine (Q)Oxidative Stress (Arsenite)S. cerevisiaeIncreased[3]
5-methoxycarbonylmethyluridine (mcm5U)Nutrient Starvation (Nitrogen)S. cerevisiaeIncreased[4]
5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U)Nutrient Starvation (Nitrogen)S. cerevisiaeIncreased[4]
2'-O-methylguanosine (Gm18)Heat Stress (47°C)E. coliIncreased[5]
4-thiouridine (s4U)Heat Shock (30°C to 47°C)E. coliIncreased[5]
Dihydrouridine (D)Heat Stress (40°C to 70°C)G. stearothermophilusIncreased[6]
Pseudouridine (Ψ55)Heat Stress (40°C to 70°C)G. stearothermophilusIncreased[6]

Delving Deeper: Experimental Protocols for tRNA Modification Analysis

Accurate quantification of tRNA modifications is crucial for understanding their role in stress response. Here, we provide detailed methodologies for two key experimental techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for quantitative analysis and Northern Blotting for the detection of specific tRNAs and their fragments.

Protocol 1: Quantitative Analysis of tRNA Modifications by LC-MS/MS

This protocol outlines the general steps for the quantitative analysis of ribonucleoside modifications in tRNA using HPLC-coupled mass spectrometry.[7][8][9]

1. tRNA Isolation and Purification:

  • Isolate total RNA from cells cultured under control and stress conditions using a suitable RNA extraction method (e.g., RNeasy kit).

  • Purify tRNA from the total RNA pool. This can be achieved by size-exclusion chromatography or by using specialized kits designed for small RNA enrichment.

  • Quantify the purified tRNA accurately. Spectrophotometric methods (A260) can be unreliable due to contaminants; fluorescent dye-based quantification is recommended.[7]

2. Enzymatic Hydrolysis of tRNA:

  • Digest the purified tRNA to individual ribonucleosides using a mixture of nucleases, such as nuclease P1, followed by bacterial alkaline phosphatase. This ensures complete hydrolysis of the tRNA molecules into their constituent nucleosides.

3. Reversed-Phase HPLC Separation:

  • Separate the resulting ribonucleosides using a reversed-phase high-performance liquid chromatography (HPLC) system. A C18 column is commonly used for this purpose.

  • The separation is typically achieved using a gradient of a polar solvent (e.g., aqueous ammonium acetate) and a non-polar solvent (e.g., acetonitrile).

4. Mass Spectrometry Analysis:

  • Couple the HPLC system to a tandem mass spectrometer (MS/MS).

  • Identify and quantify the individual ribonucleosides using dynamic multiple reaction monitoring (DMRM) or a similar targeted quantification method.[8] This involves selecting specific precursor-to-product ion transitions for each modified and unmodified nucleoside.

5. Data Analysis:

  • Analyze the mass spectrometry data to determine the relative abundance of each modified ribonucleoside compared to the canonical ribonucleosides (A, C, G, U).

  • Perform statistical analysis on data from biological and technical replicates to identify significant changes in tRNA modifications between control and stress conditions.[7]

Protocol 2: Northern Blot Analysis of tRNA

This protocol describes the detection of specific tRNA species and their fragments, which can be generated under certain stress conditions like oxidative stress.[10][11][12][13][14]

1. RNA Extraction and Gel Electrophoresis:

  • Extract total RNA from control and stressed cells.

  • Separate the RNA samples on a denaturing polyacrylamide gel containing urea. This ensures that the tRNAs are separated based on their size and prevents secondary structure formation.

2. Transfer to a Membrane:

  • Transfer the separated RNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+). This can be done using a semi-dry or wet transfer apparatus.

  • Crosslink the RNA to the membrane using UV irradiation to ensure it is permanently fixed.[13]

3. Probe Labeling and Hybridization:

  • Design and synthesize DNA oligonucleotide probes that are complementary to the specific tRNA of interest.

  • Label the probes with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., biotin or digoxigenin).

  • Pre-hybridize the membrane to block non-specific binding sites.

  • Hybridize the labeled probe to the membrane overnight at a specific temperature.

4. Washing and Detection:

  • Wash the membrane to remove any unbound probe. The stringency of the washes can be adjusted to minimize background signal.

  • Detect the hybridized probe. For radioactive probes, this is done by exposing the membrane to a phosphor screen or X-ray film. For non-radioactive probes, a chemiluminescent or colorimetric detection method is used.

5. Analysis:

  • Quantify the band intensities to determine the relative abundance of the target tRNA or its fragments in the different samples.

Visualizing the Response: Signaling Pathways and Experimental Workflows

To better understand the complex interplay of molecules involved in the stress-induced reprogramming of tRNA modifications, we have created diagrams using the Graphviz DOT language. These diagrams illustrate key signaling pathways and the general workflow for tRNA analysis.

oxidative_stress_pathway stress Oxidative Stress (e.g., H2O2) ros Increased ROS stress->ros mTORC1 mTORC1 ros->mTORC1 inhibition Trm4 Trm4 (Methyltransferase) ros->Trm4 upregulation Angiogenin Angiogenin ros->Angiogenin release from inhibitor MAF1 MAF1 mTORC1->MAF1 inhibition of phosphorylation PolIII RNA Pol III MAF1->PolIII inhibition tRNA_transcription tRNA Transcription PolIII->tRNA_transcription catalyzes m5C Increased m5C in tRNA-Leu(CAA) Trm4->m5C codon_biased_translation Codon-Biased Translation m5C->codon_biased_translation stress_proteins Stress Response Proteins codon_biased_translation->stress_proteins tRNA_cleavage tRNA Cleavage Angiogenin->tRNA_cleavage tiRNAs tiRNAs tRNA_cleavage->tiRNAs translation_inhibition Translation Inhibition tiRNAs->translation_inhibition NSun2 NSun2 (Methyltransferase) tRNA_protection tRNA Protection NSun2->tRNA_protection methylation tRNA_protection->Angiogenin inhibits cleavage

Caption: Oxidative Stress Signaling and tRNA Modifications.

nutrient_starvation_pathway starvation Nutrient Starvation (e.g., Amino Acid or Glucose) TORC1 TORC1 starvation->TORC1 inhibition uncharged_tRNA Uncharged tRNA starvation->uncharged_tRNA accumulation Elongator Elongator Complex TORC1->Elongator regulation tRNA_mod tRNA Modifications (mcm5U, mcm5s2U) Elongator->tRNA_mod Gcn2 Gcn2 Kinase eIF2a eIF2α Gcn2->eIF2a phosphorylation Gcn4 Gcn4/ATF4 eIF2a->Gcn4 translation activation stress_response_genes Stress Response Gene Expression Gcn4->stress_response_genes uncharged_tRNA->Gcn2 activation

Caption: Nutrient Starvation and the TOR Pathway's Role in tRNA Modification.

experimental_workflow cell_culture Cell Culture (Control vs. Stress) rna_extraction Total RNA Extraction cell_culture->rna_extraction tRNA_purification tRNA Purification rna_extraction->tRNA_purification lcms_path LC-MS/MS Analysis tRNA_purification->lcms_path northern_path Northern Blot Analysis tRNA_purification->northern_path hydrolysis Enzymatic Hydrolysis lcms_path->hydrolysis hplc HPLC Separation hydrolysis->hplc msms Tandem Mass Spectrometry hplc->msms quant_analysis Quantitative Analysis msms->quant_analysis gel_electrophoresis Denaturing PAGE northern_path->gel_electrophoresis transfer Transfer to Membrane gel_electrophoresis->transfer hybridization Probe Hybridization transfer->hybridization detection Signal Detection & Analysis hybridization->detection

Caption: General Experimental Workflow for tRNA Modification Analysis.

References

Unveiling the In Vivo Significance of 5-Carboxymethyl-2-thiouridine Precursors Through Mutant Strain Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Molecular Biology

The intricate world of post-transcriptional modifications on transfer RNA (tRNA) is a critical frontier in understanding gene expression regulation and its impact on cellular function and disease. Among these modifications, those at the wobble position of the anticodon are paramount for accurate and efficient translation. This guide provides a comparative analysis of the in vivo functional validation of precursors to the highly conserved 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U), primarily focusing on insights gained from the study of mutant strains. The accumulation of intermediates, such as 5-carboxymethyl-2-thiouridine (cm⁵s²U) or its related derivative 5-carbamoylmethyl-2-thiouridine (ncm⁵s²U), in these mutants offers a unique window into their physiological roles.

This guide will delve into the phenotypic consequences observed in Saccharomyces cerevisiae strains lacking the Trm9 methyltransferase (trm9Δ), which are unable to complete the final step of mcm⁵U and mcm⁵s²U biosynthesis. We will compare these findings with the less-detailed but relevant context of Escherichia coli mutants deficient in the MnmC enzyme. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the involved pathways, this guide aims to equip researchers with a comprehensive understanding of the in vivo validation of the function of these crucial tRNA modifications.

Comparative Analysis of Mutant Phenotypes

The functional consequences of incomplete tRNA modification are starkly illustrated by the phenotypes of mutant strains that accumulate precursor molecules. The S. cerevisiae trm9Δ mutant, which accumulates ncm⁵(s²)U instead of the expected cm⁵(s²)U, serves as a powerful model to infer the importance of the final methylation step and the function of the precursor-modified tRNAs.

Phenotypic TraitWild-Type (S. cerevisiae)trm9Δ Mutant (S. cerevisiae)Wild-Type (E. coli)mnmC Mutant (E. coli)
Translational Fidelity HighIncreased amino acid misincorporation[1][2]HighReduced readthrough of UAG codons[3]
Sensitivity to Paromomycin ResistantSensitive[1]Not reportedNot reported
Protein Stress Response Basal levelActivated unfolded protein and heat shock responses[1][4]Basal levelNot reported
DNA Damage Response RobustSensitive to DNA damaging agents (MMS)[5][6][7]RobustNot reported
Oxidative Stress Response RobustHypersensitive to H₂O₂[7][8]RobustNot reported
Specific Protein Expression Normal levels of Yef3, Rnr1, Rnr3Significantly reduced protein levels[5][6]NormalNot reported

Quantitative Analysis of tRNA Modifications

Liquid chromatography-mass spectrometry (LC-MS) analysis provides a quantitative measure of the tRNA modification landscape in wild-type versus mutant strains. In trm9Δ cells, there is a clear and significant reduction in the levels of mcm⁵U and mcm⁵s²U, confirming the functional loss of the Trm9 methyltransferase.[1] Unexpectedly, the direct precursors cm⁵U and cm⁵s²U do not accumulate; instead, ncm⁵U and ncm⁵s²U are the major intermediates observed.[9][10][11]

tRNA ModificationWild-Type (S. cerevisiae) Relative Abundancetrm9Δ Mutant (S. cerevisiae) Relative Abundance
mcm⁵U PresentSignificantly Reduced[1]
mcm⁵s²U PresentSignificantly Reduced[1]
ncm⁵U Low levelsAccumulates[9][10][11]
ncm⁵s²U Low levelsAccumulates[9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the characterization of these mutant strains.

Analysis of tRNA Modifications by LC-MS

This protocol is essential for quantifying the changes in tRNA modification profiles between wild-type and mutant strains.

Methodology:

  • tRNA Isolation: Total tRNA is isolated from yeast or bacterial cultures grown to mid-log phase using methods such as phenol-chloroform extraction followed by ethanol precipitation.

  • tRNA Digestion: The purified tRNA is completely digested to its constituent nucleosides using a mixture of nuclease P1 and bacterial alkaline phosphatase.

  • LC-MS/MS Analysis: The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC) and analyzed by a tandem mass spectrometer (MS/MS) operating in positive ion mode.

  • Quantification: The amount of each modified nucleoside is determined by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard. The data is typically normalized to the total amount of canonical nucleosides (A, C, G, U).

Phenotypic Analysis using Yeast Spot Assays

This simple yet powerful technique is used to assess the sensitivity of yeast strains to various stress conditions.

Methodology:

  • Cell Culture: Wild-type and mutant yeast strains are grown overnight in liquid rich medium (YPD).

  • Serial Dilutions: The overnight cultures are serially diluted (typically 10-fold dilutions).

  • Spotting: A small volume (e.g., 5 µL) of each dilution is spotted onto agar plates containing either normal growth medium (control) or medium supplemented with a stress-inducing agent (e.g., paromomycin, methyl methanesulfonate (MMS), or hydrogen peroxide (H₂O₂)).

  • Incubation and Analysis: The plates are incubated at an appropriate temperature (e.g., 30°C) for 2-3 days, and the growth of the mutant strain is compared to that of the wild-type strain at each dilution.

Codon-Specific Translational Efficiency using β-Galactosidase Reporters

This assay allows for the assessment of how the absence of a specific tRNA modification affects the translation of its cognate codons.

Methodology:

  • Reporter Construct: A reporter gene, such as lacZ (encoding β-galactosidase), is engineered to contain a specific codon or a series of codons of interest (e.g., AGA or GAA for Trm9-dependent modifications).

  • Transformation: The reporter construct is transformed into both wild-type and mutant yeast strains.

  • Cell Lysis and Assay: The transformed yeast cells are grown under selective conditions, and cell extracts are prepared. The β-galactosidase activity in the extracts is measured using a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG).

  • Normalization and Comparison: The measured enzyme activity is normalized to the total protein concentration in the extract. The translational efficiency in the mutant strain is then compared to that in the wild-type strain.

Signaling Pathways and Molecular Mechanisms

The accumulation of incompletely modified tRNAs in mutant strains has profound effects on cellular signaling and stress response pathways. The lack of the final methylation step in the mcm⁵(s²)U pathway leads to a cascade of events, starting with translational infidelity and culminating in broad physiological defects.

G cluster_0 Wild-Type Cell cluster_1 Mutant Cell (trm9Δ/mnmCΔ) WT_tRNA tRNA with cm⁵(s²)U precursor Trm9 Trm9/MnmC WT_tRNA->Trm9 Mutant_tRNA Accumulation of ncm⁵(s²)U/cmnm⁵s²U WT_mod_tRNA Mature tRNA with mcm⁵(s²)U Trm9->WT_mod_tRNA WT_translation Accurate and Efficient Translation WT_mod_tRNA->WT_translation Mutant_translation Translational Infidelity & Pausing WT_protein Functional Proteins (e.g., Rnr1, Yef3) WT_translation->WT_protein WT_response Robust Stress Response WT_protein->WT_response Mutant_tRNA->Mutant_translation Mutant_protein Misfolded/Reduced Proteins Mutant_translation->Mutant_protein Mutant_response Compromised Stress Response Mutant_protein->Mutant_response G trm9_loss Loss of Trm9 function precursor_accumulation Accumulation of ncm⁵(s²)U on tRNA trm9_loss->precursor_accumulation translation_defect Impaired translation of AGA/GAA codons precursor_accumulation->translation_defect protein_defect Reduced levels of stress response proteins translation_defect->protein_defect phenotype Sensitivity to DNA damage and oxidative stress protein_defect->phenotype

References

Decoding the Wobble: A Comparative Guide to the Structural Impact of Uridine Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced world of transfer RNA (tRNA) modifications is paramount for deciphering the complexities of protein translation and its role in disease. Among the myriad of modifications, those occurring at the wobble position (the first nucleotide of the anticodon) of uridine-containing tRNAs are particularly critical for ensuring translational fidelity and efficiency. This guide provides a comprehensive comparison of the structural and functional impacts of four key wobble uridine modifications: 5-carbamoylmethyluridine (ncm⁵U), 5-methoxycarbonylmethyluridine (mcm⁵U), 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U), and 5-carbamoylmethyl-2'-O-methyluridine (ncm⁵Um).

These modifications, while seemingly subtle, exert profound effects on the structure of the anticodon loop, influencing codon recognition, the stability of the tRNA molecule, and the overall rate of protein synthesis. Deficiencies in these modifications have been linked to a range of pathologies, from neurodevelopmental disorders to cancer, making them a focal point for therapeutic intervention.

Quantitative Comparison of Wobble Uridine Modification Effects

The following table summarizes the known quantitative impacts of these modifications on key biophysical and functional parameters. The data highlights how the addition of different chemical groups to the uridine base alters tRNA performance.

ModificationCodon Recognition EnhancementThermodynamic Stability (ΔTm)Ribosomal A-Site Binding Affinity (Kd)+1 Frameshift Efficiency (%)
Unmodified Uridine (U) BaselineBaselineBaselineBaseline
ncm⁵U Promotes G-ending codon readingData not availableData not availableData not available
mcm⁵U Promotes G-ending codon readingData not availableData not available~4.5-fold increase in absence[1]
mcm⁵s²U Enhances both A- and G-ending codon readingStabilizing effect reported, but specific ΔTm values are not readily available in comparative studies.Increased affinity reported, but specific Kd values are not readily available in comparative studies.~16-fold increase in absence of both mcm⁵ and s² moieties[1]
ncm⁵Um Data not availableThe 2'-O-methylation generally increases duplex stability.[2]Data not availableData not available

Structural Impact and Functional Consequences

Wobble uridine modifications fine-tune the decoding process by influencing the conformation of the anticodon loop. The C5 and C2 positions of the uridine are key sites for these chemical alterations.

The mcm⁵ and ncm⁵ side chains at the C5 position are known to promote the decoding of G-ending codons.[1] The addition of a 2-thio (s²) group , creating mcm⁵s²U, further enhances the reading of both A- and G-ending codons.[1] This is achieved by restricting the conformational flexibility of the uridine, thereby promoting a more stable interaction with the codon in the ribosomal A-site.[3] In vitro studies have demonstrated that both the s² and mcm⁵ modifications increase the affinity of the cognate tRNA for the A site of the ribosome.[4]

The absence of these modifications can have significant consequences. For instance, the lack of the mcm⁵ group in tRNALysUUU leads to a roughly 4.5-fold increase in +1 frameshifting.[1] When both the mcm⁵ and s² moieties are absent, this effect is synergistically amplified to an approximately 16-fold increase, highlighting the independent contributions of these modifications to maintaining the reading frame.[1]

Biosynthesis of Wobble Uridine Modifications

The intricate chemical structures of these modified uridines are the result of complex enzymatic pathways. The initial step in the formation of both ncm⁵U and mcm⁵U involves the Elongator complex , a highly conserved six-subunit protein complex.[3][4][5] Subsequent steps involve other enzymes, such as the Trm9/Trm112 methyltransferase complex, which is responsible for the final methylation step in mcm⁵U synthesis.[5][6] The 2-thiolation to form mcm⁵s²U is carried out by a separate pathway involving proteins such as Urm1, Uba4, and Ncs2/Ncs6.[3]

Wobble_Uridine_Modification_Pathway cluster_c5_modification C5 Modification Pathway cluster_c2_thiolation C2 Thiolation Pathway Unmodified Uridine Unmodified Uridine Elongator Complex Elongator Complex Unmodified Uridine->Elongator Complex cm5U Intermediate cm5U Intermediate Elongator Complex->cm5U Intermediate Forms 5-carboxymethyl intermediate Trm9/Trm112 Trm9/Trm112 cm5U Intermediate->Trm9/Trm112 ncm5U ncm5U cm5U Intermediate->ncm5U Amidation (Enzyme Unknown) mcm5U mcm5U Trm9/Trm112->mcm5U Methylation Ncs2/Ncs6 Ncs2/Ncs6 mcm5U->Ncs2/Ncs6 Substrate for thiolation Urm1/Uba4 Urm1/Uba4 Urm1/Uba4->Ncs2/Ncs6 Sulfur transfer mcm5s2U mcm5s2U Ncs2/Ncs6->mcm5s2U 2-Thiolation

Caption: Biosynthetic pathway for key wobble uridine modifications.

Experimental Protocols

The characterization of wobble uridine modifications and their impact on tRNA function relies on a suite of biophysical and biochemical techniques. Below are outlines of key experimental protocols.

tRNA Modification Analysis by High-Performance Liquid Chromatography (HPLC)

This method allows for the identification and quantification of modified nucleosides within a tRNA sample.

1. tRNA Purification:

  • Grow yeast cells to the desired density and harvest by centrifugation.

  • Lyse cells using methods such as glass bead disruption or enzymatic digestion.

  • Perform phenol-chloroform extraction to remove proteins and DNA.

  • Precipitate total RNA with isopropanol or ethanol.

  • Purify tRNA from total RNA using anion-exchange chromatography or size-exclusion chromatography.

2. Enzymatic Digestion:

  • Digest the purified tRNA to single nucleosides using a combination of nucleases, such as Nuclease P1 and bacterial alkaline phosphatase. Nuclease P1 cleaves the phosphodiester bonds, and alkaline phosphatase removes the 5'-phosphate group.

3. HPLC Analysis:

  • Inject the digested nucleoside mixture onto a reverse-phase HPLC column (e.g., a C18 column).

  • Elute the nucleosides using a gradient of a suitable buffer system, such as ammonium acetate and acetonitrile.

  • Monitor the elution profile using a UV detector at 254 nm.

  • Identify and quantify the modified nucleosides by comparing their retention times and peak areas to known standards. For unambiguous identification, fractions can be collected and further analyzed by mass spectrometry (LC-MS).

Ribosome Binding Assay (Filter Binding)

This assay measures the affinity of a tRNA for its cognate codon on the ribosome.

1. Preparation of Components:

  • Purify ribosomes (70S or 80S) from a suitable source (e.g., E. coli or yeast).

  • Synthesize or purify the tRNA of interest, both in its modified and unmodified forms.

  • Radioactively label the tRNA (e.g., with ³²P at the 5' end) for detection.

  • Synthesize an mRNA fragment containing the codon of interest.

2. Binding Reaction:

  • Incubate a fixed amount of labeled tRNA with varying concentrations of ribosomes in a binding buffer containing essential ions like Mg²⁺.

  • Add the mRNA fragment to the reaction mixture.

  • Allow the binding to reach equilibrium.

3. Filtration and Detection:

  • Filter the reaction mixture through a nitrocellulose membrane. Ribosome-tRNA complexes will be retained on the membrane, while free tRNA will pass through.

  • Wash the membrane with cold binding buffer to remove non-specifically bound tRNA.

  • Quantify the amount of radioactivity retained on the membrane using a scintillation counter.

4. Data Analysis:

  • Plot the amount of bound tRNA as a function of the ribosome concentration.

  • Fit the data to a binding isotherm (e.g., the Langmuir isotherm) to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Ribosome_Binding_Assay_Workflow cluster_preparation 1. Preparation cluster_binding 2. Binding Reaction cluster_separation 3. Separation cluster_quantification 4. Quantification cluster_analysis 5. Data Analysis Labeled tRNA Labeled tRNA Incubation Incubation Labeled tRNA->Incubation Ribosomes Ribosomes Ribosomes->Incubation mRNA fragment mRNA fragment mRNA fragment->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Binding Curve Binding Curve Scintillation Counting->Binding Curve Kd Determination Kd Determination Binding Curve->Kd Determination

Caption: Workflow for a ribosome filter binding assay.

Thermal Melting Analysis (Tm)

This technique is used to determine the thermodynamic stability of a tRNA molecule by measuring its melting temperature (Tm).

1. Sample Preparation:

  • Purify the tRNA of interest.

  • Prepare a solution of the tRNA in a buffer with a defined ionic strength.

2. UV-Vis Spectrophotometry:

  • Place the tRNA solution in a cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Slowly increase the temperature of the sample at a constant rate.

  • Monitor the absorbance of the sample at 260 nm as a function of temperature. As the tRNA unfolds (melts), the absorbance will increase (hyperchromicity).

3. Data Analysis:

  • Plot the absorbance at 260 nm versus temperature to generate a melting curve.

  • The melting temperature (Tm) is the temperature at which 50% of the tRNA is unfolded. This is determined from the midpoint of the transition in the melting curve.

  • A higher Tm indicates greater thermodynamic stability.

References

A Comparative Analysis of 5-Carboxymethyl-2-thiouridine (cm5s2U) Levels in Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of 5-Carboxymethyl-2-thiouridine (cm5s2U) and its derivative, 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U), across various human cancer cell lines. While direct quantitative data across different healthy tissues is limited in publicly available literature, this analysis of cell lines offers valuable insights into the relative abundance of these modified nucleosides. The data presented is derived from studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high-sensitivity quantification.

Quantitative Data Presentation

The following table summarizes the relative percentages of mcm5s2U and its precursor, cm5s2U, in the total pool of their respective 2-thiouridine derivatives isolated from the tRNA of several human cancer cell lines. This data highlights the variability in the extent of the final methylation step in the biosynthetic pathway of mcm5s2U.

Cell LineCancer Typemcm5s2U (%)cm5s2U (%)
A375 Melanoma2957
HeLa Cervical Cancer5333
K562 Chronic Myelogenous Leukemia4548
MOLT-4 Acute Lymphoblastic Leukemia4251

Data extracted from a study on the oxidative damage of wobble 5-methylcarboxymethyl-2-thiouridine in tRNA of eukaryotic cells[1]. The percentages represent the proportion of each modified nucleoside within the sum of all 2-thiouridine derivatives analyzed in the study.

Experimental Protocols

The quantification of cm5s2U and mcm5s2U in biological samples is most accurately achieved using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The general workflow for this analysis is outlined below.

Experimental Workflow for cm5s2U and mcm5s2U Quantification

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing Biological_Sample Biological Sample (Cell Pellet) RNA_Isolation Total RNA Isolation Biological_Sample->RNA_Isolation Enzymatic_Digestion Enzymatic Digestion to Nucleosides RNA_Isolation->Enzymatic_Digestion LC_Separation Liquid Chromatography Separation Enzymatic_Digestion->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General workflow for the quantification of modified nucleosides by LC-MS/MS.

1. Total RNA Isolation:

  • High-quality total RNA is extracted from cell pellets using a suitable commercial kit or a standard protocol such as TRIzol extraction. The purity and integrity of the RNA are assessed by spectrophotometry (A260/A280 ratio) and gel electrophoresis.

2. Enzymatic Hydrolysis of tRNA to Nucleosides:

  • The isolated total RNA is digested to its constituent nucleosides. This is typically a two-step enzymatic process:

    • Nuclease P1 Digestion: RNA is incubated with nuclease P1 in a buffered solution (e.g., ammonium acetate) at a specific temperature (e.g., 37°C) for a defined period (e.g., 2 hours).

    • Bacterial Alkaline Phosphatase (BAP) Treatment: BAP is then added to the reaction mixture to dephosphorylate the nucleoside monophosphates, and the incubation continues (e.g., for another 2 hours at 37°C).

3. LC-MS/MS Analysis:

  • The resulting nucleoside mixture is analyzed by a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography (LC): The nucleosides are separated on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous component with a modifier (e.g., formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry (MS): The mass spectrometer is operated in the positive electrospray ionization (ESI) mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity. Specific precursor-to-product ion transitions are monitored for cm5s2U, mcm5s2U, and an appropriate internal standard.

4. Quantification:

  • The concentration of each modified nucleoside is determined by comparing the peak area of the analyte to that of a known concentration of a stable isotope-labeled internal standard or by using a standard curve generated with synthetic nucleoside standards[1][2].

Biosynthetic Pathway

This compound (cm5s2U) is a key intermediate in the biosynthesis of 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U). This modification pathway is crucial for the proper functioning of tRNAs involved in decoding specific codons during protein synthesis[3][4].

Uridine Uridine in tRNA cm5U cm5U Uridine->cm5U s2U s2U Uridine->s2U mcm5U mcm5U cm5U->mcm5U cm5s2U cm5s2U cm5U->cm5s2U mcm5s2U mcm5s2U mcm5U->mcm5s2U s2U->cm5s2U cm5s2U->mcm5s2U Elongator Elongator Complex Elongator->cm5U Trm9_Trm112 Trm9/Trm112 Complex Trm9_Trm112->mcm5U Trm9_Trm112->mcm5s2U Thiolase Thiolase (e.g., Ncs2/Ncs6) Thiolase->s2U Thiolase->cm5s2U Thiolase->mcm5s2U

Caption: Biosynthesis of mcm5s2U from uridine in tRNA.

The formation of the mcm5 side chain at the wobble uridine position is a multi-step process. Initially, the Elongator complex is required for the formation of 5-carboxymethyluridine (cm5U)[3]. Subsequently, the Trm9/Trm112 methyltransferase complex catalyzes the methylation of cm5U to form 5-methoxycarbonylmethyluridine (mcm5U). The 2-thiolation, which can occur at different stages, is carried out by a thiolase complex. The accumulation of cm5s2U in some cell lines suggests that the final methylation step by the Trm9/Trm112 complex can be a rate-limiting step or is differentially regulated.

References

Safety Operating Guide

Proper Disposal of 5-Carboxymethyl-2-thiouridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step operational plan for the safe disposal of 5-Carboxymethyl-2-thiouridine, a modified nucleoside used in various research applications. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on handling, storage, and emergency procedures.

Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Spill Management: In the event of a spill, avoid creating dust. Carefully scoop the solid material into a designated waste container. Prevent the compound from entering drains or waterways.

Hazardous Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2][3][4][5]

This compound is not found on the EPA's lists of specified hazardous wastes (F, K, P, and U lists).[3][5] Therefore, its classification as hazardous waste depends on whether it exhibits any of the hazardous characteristics. Based on available data for similar thiouridine derivatives, it is unlikely that small quantities of this compound used in research would exhibit these characteristics. However, a definitive determination must be made by qualified personnel.

It is the legal responsibility of the waste generator (the laboratory) to determine if a waste is hazardous.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound. This procedure is designed to be a general guideline; researchers must adapt it to comply with their institution's specific policies.

Step 1: Waste Determination and Consultation

The most critical first step is to contact your institution's Environmental Health and Safety (EHS) department. Provide them with the Safety Data Sheet (SDS) for this compound and an estimate of the quantity of waste you need to dispose of. The EHS department will perform a formal hazardous waste determination and provide you with specific instructions for its disposal.

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, pipette tips), in a designated, chemically compatible, and clearly labeled waste container. Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.

  • Liquid Waste: If this compound is in a solution, collect it in a designated liquid waste container. Ensure the container is compatible with the solvent used. Do not pour any solutions containing this compound down the drain.

Step 3: Labeling of Waste Containers

Properly label all waste containers with the following information:

  • The words "Hazardous Waste" (or other designation as required by your institution)

  • The full chemical name: "this compound"

  • The concentration and composition of the waste (if in solution)

  • The date accumulation started

  • The name of the principal investigator and the laboratory location

Step 4: Storage of Waste

Store the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel. Ensure the container is kept closed except when adding waste.

Step 5: Waste Pickup and Disposal

Arrange for the pickup of the waste container by your institution's EHS department or their designated hazardous waste contractor. Follow their procedures for scheduling a pickup.

Quantitative Data Summary

For the disposal of this compound, quantitative data primarily pertains to regulatory limits for hazardous waste generation. These thresholds determine a laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator), which dictates the specific regulations that must be followed. This information will be managed by your institution's EHS department.

Parameter Regulatory Guideline Significance
Hazardous Waste Generation Rate Varies by generator status (e.g., < 100 kg/month for VSQG)Determines the stringency of applicable EPA regulations.
Satellite Accumulation Area Limit Up to 55 gallons of non-acute hazardous wasteMaximum amount of waste that can be stored in the lab before removal.
Acute Hazardous Waste Limit 1 quart of liquid or 1 kg of solidStricter limit for P-listed wastes (not applicable to this compound).

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_researcher Researcher's Responsibilities cluster_ehs EHS Department's Role A Generate 5-Carboxymethyl- 2-thiouridine Waste B Consult with EHS Department (Provide SDS) A->B Initiates Process F Perform Formal Hazardous Waste Determination B->F Provides Information C Segregate and Collect Waste in Labeled Container D Store Waste in Satellite Accumulation Area C->D E Request Waste Pickup from EHS D->E H Arrange for Final Disposal (e.g., Incineration, Landfill) E->H G Provide Specific Disposal Instructions F->G Determines Procedure G->C Guides Researcher

Disposal workflow for this compound.

By adhering to these procedures and working closely with your institution's Environmental Health and Safety department, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。